molecular formula C10H10N2O B1314336 7-Methoxyquinolin-8-amine CAS No. 83010-84-8

7-Methoxyquinolin-8-amine

Cat. No.: B1314336
CAS No.: 83010-84-8
M. Wt: 174.2 g/mol
InChI Key: FOGHIAFDVVSMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyquinolin-8-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGHIAFDVVSMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511436
Record name 7-Methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83010-84-8
Record name 7-Methoxy-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83010-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Methoxyquinolin-8-amine

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold and key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural architecture is closely related to the core of several established and experimental therapeutic agents. Notably, the 8-aminoquinoline class is renowned for its antimalarial properties, exemplified by drugs like primaquine and tafenoquine, which are indispensable for targeting the dormant liver stages of the Plasmodium vivax parasite.[1] The strategic placement of the methoxy group at the 7-position modulates the electronic and lipophilic properties of the quinoline ring, offering a nuanced handle for fine-tuning the efficacy, safety, and pharmacokinetic profiles of derivative compounds.

This guide provides a comprehensive, field-proven perspective on the synthesis of this compound. It moves beyond a mere recitation of steps to elucidate the underlying chemical principles and rationale behind the procedural choices. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for the reliable and efficient production of this valuable chemical entity.

Overall Synthetic Strategy

The most logical and widely practiced approach to synthesizing this compound is a three-stage process commencing from a commercially available substituted aniline. This strategy ensures high regioselectivity and leverages classical, well-understood organic reactions.

The pathway can be summarized as follows:

  • Stage 1: Skraup Synthesis – Construction of the 7-methoxyquinoline core from m-anisidine.

  • Stage 2: Electrophilic Nitration – Regioselective installation of a nitro group at the C8 position.

  • Stage 3: Reduction – Conversion of the 8-nitro group to the target 8-amino functionality.

G m_anisidine m-Anisidine methoxyquinoline 7-Methoxyquinoline m_anisidine->methoxyquinoline Stage 1: Skraup Synthesis (Glycerol, H₂SO₄, Oxidant) nitro_mq 7-Methoxy-8-nitroquinoline methoxyquinoline->nitro_mq Stage 2: Nitration (HNO₃, H₂SO₄) final_product This compound nitro_mq->final_product Stage 3: Reduction (e.g., SnCl₂, HCl)

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Synthesis of 7-Methoxyquinoline via Skraup Reaction

The Skraup reaction is a powerful and historic method for constructing the quinoline ring system.[2][3] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4]

Expertise & Causality:

The choice of m-anisidine (3-methoxyaniline) as the starting material is critical for achieving the desired 7-methoxy substitution. The methoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution. In the acidic environment of the Skraup reaction, the cyclization step proceeds in a manner that favors the formation of the 7-substituted isomer over the 5-substituted one, although a mixture is often produced.[5]

  • Glycerol: In the presence of hot, concentrated sulfuric acid, glycerol dehydrates to form acrolein (propenal). Acrolein is the key α,β-unsaturated carbonyl compound that undergoes a conjugate addition with the aniline.[3]

  • Sulfuric Acid: It serves multiple roles: as a catalyst, a potent dehydrating agent to facilitate both acrolein formation and the final cyclization/aromatization, and to protonate the aniline nitrogen, influencing its reactivity.

  • Oxidizing Agent: The initial cyclization product is a dihydroquinoline. An oxidizing agent, traditionally nitrobenzene corresponding to the aniline used (in this case, m-nitroanisole) or arsenic pentoxide, is required to dehydrogenate this intermediate to the aromatic quinoline ring.[2][6] The reaction is notoriously exothermic and can become violent if not carefully controlled.[6]

Experimental Protocol: Skraup Synthesis

Disclaimer: The Skraup reaction is highly energetic and requires stringent safety precautions. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and access to emergency facilities.[6]

Reagent/ParameterQuantity (per 0.5 mol m-anisidine)Purpose
m-Anisidine61.5 g (0.5 mol)Aromatic amine precursor
Glycerol138 g (1.5 mol)Acrolein precursor
m-Nitroanisole38.3 g (0.25 mol)Oxidizing agent
Concentrated H₂SO₄100 mLCatalyst & Dehydrating Agent
Ferrous Sulfate (FeSO₄)~5 gModerator (to control violence)
Temperature 130-140 °C (reflux)Reaction Condition
Time 3-4 hoursReaction Condition

Step-by-Step Methodology:

  • To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add m-anisidine (61.5 g), glycerol (138 g), m-nitroanisole (38.3 g), and ferrous sulfate (5 g).

  • Begin vigorous stirring to create a homogenous slurry.

  • From the dropping funnel, add concentrated sulfuric acid (100 mL) slowly and carefully over 30-45 minutes. The reaction is exothermic, and the temperature will rise. Use an ice-water bath to maintain the temperature below 100 °C during the addition.

  • Once the addition is complete, replace the dropping funnel with a thermometer. Heat the mixture using a heating mantle to reflux gently (internal temperature of 130-140 °C).

  • Maintain the reflux with vigorous stirring for 3-4 hours. The reaction mixture will darken significantly.

  • Allow the mixture to cool to below 80 °C, then cautiously dilute it with 500 mL of water.

  • Transfer the mixture to a large beaker and neutralize it carefully with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This step is also highly exothermic.

  • Perform a steam distillation to isolate the crude 7-methoxyquinoline from the reaction tar. The product will co-distill with unreacted nitroanisole.

  • Extract the distillate with an organic solvent such as dichloromethane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to separate the 7-methoxyquinoline from the 5-methoxyquinoline isomer and other impurities.

Stage 2: Nitration of 7-Methoxyquinoline

This stage involves an electrophilic aromatic substitution to introduce a nitro group onto the quinoline ring.

Expertise & Causality:

The directing effects of the substituents on the 7-methoxyquinoline ring are paramount for the success of this step. The methoxy group at C7 is a strong activating group that directs electrophiles to the ortho (C8) and para (C5) positions. The quinoline nitrogen, when protonated in the strong acidic medium, acts as a deactivating group. The C8 position is electronically activated by the methoxy group and is the preferred site for nitration.

  • Nitrating Mixture (HNO₃/H₂SO₄): Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[7]

  • Low Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (around 0 °C) is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.[7]

Experimental Protocol: Nitration
Reagent/ParameterQuantity (per 17.3 mmol 7-methoxyquinoline)Purpose
7-Methoxyquinoline2.75 g (17.3 mmol)Substrate
Concentrated H₂SO₄7.5 mLCatalyst/Solvent
Concentrated HNO₃5.8 mLNitrating Agent
Temperature 0 °C to Room TempReaction Condition
Time 1 hourReaction Condition

Step-by-Step Methodology: (Adapted from a similar procedure[7])

  • In a round-bottom flask, cool concentrated sulfuric acid (7.5 mL) in an ice-salt bath to 0 °C.

  • Slowly add 7-methoxyquinoline (2.75 g) to the cold sulfuric acid with stirring, ensuring the temperature does not rise significantly.

  • In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid (5.8 mL) to an equal volume of chilled concentrated sulfuric acid.

  • Add the prepared nitrating mixture dropwise to the solution of 7-methoxyquinoline, maintaining the internal temperature below 0 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture carefully over a large volume of crushed ice.

  • A precipitate (the nitro product) will form. Neutralize the solution cautiously with a base (e.g., ammonium hydroxide or sodium carbonate solution) until basic.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it.

  • The crude 7-methoxy-8-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Stage 3: Reduction of 7-Methoxy-8-nitroquinoline

The final step is the reduction of the nitro group to the primary amine, yielding the target compound.

Expertise & Causality:

Several methods are effective for reducing aromatic nitro groups, but reduction with tin(II) chloride (SnCl₂) in an acidic medium is a common and reliable laboratory-scale method.[1]

  • Reducing Agent (SnCl₂): Tin(II) is a mild reducing agent that, in the presence of a strong acid like HCl, effectively donates electrons to the nitro group. The tin itself is oxidized from Sn(II) to Sn(IV). A total of six electrons are required for the complete reduction of the nitro group to an amine.

  • Acidic Medium (HCl): The acid serves as a proton source for the various intermediates in the reduction pathway (nitroso, hydroxylamine). It also helps to dissolve the tin salt and the quinoline substrate.

  • Basic Workup: The initial product is an amine-tin complex. A strong base (like NaOH or KOH) is added during workup to precipitate the tin as tin hydroxide (Sn(OH)₄) and to deprotonate the ammonium salt, liberating the free this compound.

G cluster_reduction Reduction & Workup Workflow start Dissolve 7-Methoxy-8-nitroquinoline in Ethanol/HCl add_sncl2 Add SnCl₂ solution Reflux start->add_sncl2 cool_neutralize Cool and neutralize with concentrated NaOH add_sncl2->cool_neutralize extract Extract with Ethyl Acetate cool_neutralize->extract dry_evaporate Dry organic layer (Na₂SO₄) Evaporate solvent extract->dry_evaporate purify Purify via column chromatography dry_evaporate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the reduction of the nitro intermediate.

Experimental Protocol: Reduction
Reagent/ParameterQuantity (per 5 mmol 7-methoxy-8-nitroquinoline)Purpose
7-Methoxy-8-nitroquinoline1.02 g (5 mmol)Substrate
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)5.64 g (25 mmol)Reducing Agent
Concentrated HCl10 mLAcidic Medium
Ethanol25 mLSolvent
Temperature Reflux (~80 °C)Reaction Condition
Time 2-3 hoursReaction Condition

Step-by-Step Methodology: (Adapted from analogous procedures[1][8])

  • In a round-bottom flask, dissolve 7-methoxy-8-nitroquinoline (1.02 g) in ethanol (25 mL).

  • Add concentrated hydrochloric acid (10 mL) to the solution.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (5.64 g) in a minimal amount of warm water and add it to the reaction flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12). A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

References

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (n.d.). Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Methoxyquinolin-8-amine is a critical quinoline derivative that serves as a versatile building block in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a methoxy group and an amino group on the quinoline core, imparts unique electronic and steric properties that are pivotal for its application in the synthesis of novel compounds, including antimalarial agents and organic light-emitting diode (OLED) materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a detailed reference. The document covers structural identification, key physical constants, spectroscopic profiles, and detailed, field-proven experimental protocols for the determination of aqueous solubility and pKa. The causality behind experimental choices is explained to ensure both accuracy and reproducibility.

Introduction to this compound

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1] this compound (a positional isomer of the more common 6-methoxyquinolin-8-amine, a key fragment of the antimalarial drug primaquine) represents an important synthetic intermediate.[2] The presence of the electron-donating methoxy (-OCH₃) group at the 7-position and the nucleophilic amino (-NH₂) group at the 8-position significantly influences the molecule's reactivity, stability, and intermolecular interaction potential. Understanding its fundamental physicochemical properties is a non-negotiable prerequisite for its effective use in rational drug design, process chemistry, and materials science, enabling prediction of its behavior in various chemical and biological environments.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a molecule is the bedrock of its application. This section details the identity and key physical constants of this compound.

2.1 Identity and Structure
  • IUPAC Name: this compound

  • Synonyms: 8-Amino-7-methoxyquinoline

  • CAS Number: 5440-45-9

  • Molecular Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.20 g/mol [3]

  • Canonical SMILES: COC1=CC2=C(C=C1)C(=C(C=N2)N)

  • InChIKey: BGQNOPFTJROKJE-UHFFFAOYSA-N[4]

Chemical Structure: Chemical Structure of this compound

2.2 Summary of Physicochemical Data

The following table summarizes the key experimentally determined and predicted physicochemical properties of this compound, providing a quick reference for laboratory applications.

PropertyValueSource / Method
Physical State Solid, Powder/Crystal
Appearance White to Gray
Melting Point 45.0 to 49.0 °C
Boiling Point 355.7 ± 27.0 °CPredicted[5]
Density 1.217 ± 0.06 g/cm³Predicted[5]
pKa 3.98 ± 0.12Predicted[5]
Water Solubility LowInferred[6]
Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

  • ¹H NMR: Protons of the amino group (-NH₂) typically appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.[7] The methoxy group (-OCH₃) protons will present as a sharp singlet around 3.9 ppm. Aromatic protons on the quinoline ring system will appear in the downfield region (typically 6.5-8.8 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the substituents.[8]

  • ¹³C NMR: The spectrum will show ten distinct carbon signals. The methoxy carbon will appear around 56 ppm.[8] Carbons in the aromatic quinoline system will resonate in the range of approximately 95-160 ppm.[8] The carbon attached to the amino group (C8) and the methoxy group (C7) will be significantly influenced by these substituents.

3.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns useful for structural elucidation.

  • Expected Molecular Ion [M+H]⁺: For high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected protonated molecular ion peak would be at m/z 175.0866, corresponding to the formula C₁₀H₁₁N₂O⁺.[2]

3.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations.[7]

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be just below 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1650 cm⁻¹ region.[7]

  • C-O Stretching: A strong absorption corresponding to the aryl ether C-O stretch is expected around 1200-1275 cm⁻¹.

Experimental Determination of Key Properties

For drug development and process optimization, predicted values are insufficient. Rigorous experimental determination is required. This section provides validated, step-by-step protocols for measuring aqueous solubility and pKa, two parameters critical for predicting a compound's pharmacokinetic behavior (ADME).

4.1 Protocol: Determination of Thermodynamic Aqueous Solubility

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[9] It measures the concentration of a compound in a saturated solution after it has reached equilibrium with the solid phase. This value is crucial as it represents the true solubility limit and directly impacts bioavailability for orally administered drugs.[9][10] The extended incubation period (≥24 hours) ensures that the dissolution process has reached a true equilibrium, distinguishing it from faster, kinetic methods that can sometimes overestimate solubility.[10]

Methodology: Shake-Flask Method (Adapted from OECD Guideline 105)

  • Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 10 mg in 5 mL of phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure a saturated solution is formed.[9]

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours.[11] A 24-hour period is often sufficient, but a second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached.[11]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, the supernatant must be filtered (e.g., through a 0.22 µm PVDF syringe filter) or centrifuged at high speed.[12]

  • Quantification: Prepare a series of calibration standards of the compound in the same buffer, with a known solvent like DMSO used initially to ensure dissolution before dilution (final DMSO concentration should be kept low, e.g., <1%).[12]

  • Analysis: Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Construct a calibration curve from the standards and use it to determine the concentration of the compound in the saturated supernatant. This concentration is the thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep 1. Add excess solid to buffer (pH 7.4) equil 2. Shake at constant temp for 24-48 hours prep->equil sep 3. Centrifuge or Filter to remove solid equil->sep quant 4. Quantify supernatant via HPLC or LC-MS sep->quant calib 5. Compare against calibration curve quant->calib result Result: Thermodynamic Solubility calib->result

Caption: Workflow for thermodynamic solubility measurement.

4.2 Protocol: Determination of pKa via UV-Vis Spectrophotometry

Causality: The pKa, or ionization constant, dictates the extent to which a molecule is charged at a given pH.[13] This is fundamentally important in drug development because the charge state affects a molecule's solubility, permeability across biological membranes, and binding to its target protein.[13] UV-Vis spectrophotometry is a highly sensitive and material-sparing method for pKa determination.[13][14] It relies on the principle that the protonated and deprotonated forms of a molecule containing a chromophore near the ionizable center will have different UV-Vis absorption spectra.[15] By measuring the change in absorbance across a range of pH values, one can precisely determine the pH at which the two forms are present in equal concentrations, which is, by definition, the pKa.[14][15]

Methodology: Spectrophotometric Titration

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).[13]

  • Buffer Preparation: Prepare a series of aqueous buffers with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., from pH 2 to pH 12 in 0.5 pH unit increments).[13]

  • Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer to a series of wells. Then, add a small, constant volume of the compound's stock solution to each buffer-containing well.[13] The final concentration of the compound should be consistent across all wells, and the final percentage of the organic solvent should be low (e.g., ≤2% v/v) to minimize its effect on the pKa.[13]

  • Spectral Measurement: Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[13]

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

    • Plot the absorbance at these wavelengths against the corresponding pH values. The resulting data should form a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model. The inflection point of this curve corresponds to the pKa of the ionizable group.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep1 1. Prepare compound stock (e.g., 10mM in DMSO) measure1 3. Add stock to each buffer in a UV-plate prep1->measure1 prep2 2. Prepare buffers across a wide pH range prep2->measure1 measure2 4. Record UV-Vis spectrum for each pH measure1->measure2 analysis1 5. Plot Absorbance vs. pH measure2->analysis1 analysis2 6. Fit to sigmoidal curve analysis1->analysis2 result Result: pKa Value analysis2->result

Caption: Workflow for pKa determination via UV-Vis.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nucleophilic character of the C8-amino group and the electronic properties of the quinoline ring system.

  • Amine Reactivity: The primary amino group is a key site for chemical modification. It can readily undergo reactions such as acylation (e.g., with chloroacetyl chloride), alkylation, and reductive amination.[16] It is also a key component in multicomponent reactions like the Ugi-azide reaction to form complex tetrazole-containing structures.[16]

  • Ring Reactivity: The quinoline ring itself can participate in electrophilic aromatic substitution, although the positions are directed by the existing substituents and the ring nitrogen.

  • Stability: The compound should be stored under an inert atmosphere as aromatic amines can be sensitive to air and light, potentially leading to oxidative discoloration. It is generally stable under typical laboratory conditions but may be sensitive to strong acids or bases, which could affect the methoxy or amino groups.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[17] Avoid formation of dust and aerosols.[17] Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18]

  • Toxicology: While specific toxicity data for this isomer is limited, related quinoline amines can be toxic if swallowed, cause skin irritation, and serious eye damage.[3][18] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[18]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes.[6]

    • Ingestion: If swallowed, immediately call a poison center or doctor.[18]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References
  • Chemagination Know-How Guide. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • Roy, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Journal of Chemical Education. (1991). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Dissolution Technologies. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • University Website. (n.d.). UV-Vis Spectrometry, pKa of a dye.
  • Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 8-Hydroxyquinoline.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 8-Methoxyquinolin-3-amine Safety Data Sheet.
  • ECHEMI. (n.d.). 7-Methoxy-8-nitroquinoline SDS.
  • Hein, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules.
  • Supporting Information. (n.d.).
  • PubChem. (2025). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 5-METHOXYQUINOLIN-8-AMINE.
  • Tokyo Chemical Industry. (n.d.). 6-Methoxyquinolin-8-amine.
  • PubChem. (n.d.). 5-Methoxyquinolin-8-amine. National Center for Biotechnology Information.
  • Roy, B. G., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Wikipedia. (n.d.). Quinine.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • CAS Common Chemistry. (n.d.). 5,6-Diamino-1,3-dimethyluracil.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • PubChem. (2025). Mebeverine Hydrochloride. National Center for Biotechnology Information.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.

Sources

7-Methoxyquinolin-8-amine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methoxyquinolin-8-amine Isomers for Drug Discovery Professionals

Introduction

This guide addresses the inquiry regarding 7-Methoxyquinolin-8-amine, a specific isomer of the quinoline scaffold. An extensive search of chemical literature and databases indicates that this particular isomer is not widely documented or assigned a specific CAS number, suggesting it is either a novel or exceptionally rare compound. However, the broader family of methoxyquinolin-amines, particularly isomers such as 6-methoxyquinolin-8-amine and 5-methoxyquinolin-8-amine, are foundational scaffolds in medicinal chemistry and drug development. These compounds serve as critical precursors and pharmacophores in a multitude of therapeutic agents, most notably in the field of antimalarials.[1]

This document provides a comprehensive technical overview of the well-characterized and commercially significant isomers of methoxyquinolin-8-amine. We will delve into their chemical identity, synthesis protocols, diverse applications in drug discovery, and essential safety protocols, providing researchers and drug development professionals with the core knowledge required to leverage this versatile chemical family.

Part 1: Chemical Identity and Physicochemical Properties

Precise identification is paramount in chemical research. The quinoline ring system, a fusion of a benzene and a pyridine ring, allows for numerous constitutional isomers when substituted with methoxy and amine groups. The positioning of these functional groups drastically influences the molecule's electronic properties, reactivity, and biological activity. Below is a comparative summary of key methoxyquinolin-amine isomers.

Property6-Methoxyquinolin-8-amine5-Methoxyquinolin-8-amine7-Methoxyquinoline (Reference)
2D Structure
CAS Number 90-52-8[2]30465-68-0[3]4964-76-5[4][5]
Molecular Formula C₁₀H₁₀N₂O[2]C₁₀H₁₀N₂O[3]C₁₀H₉NO[4]
Molecular Weight 174.20 g/mol [2]174.20 g/mol [3]159.19 g/mol [4]
IUPAC Name 6-methoxyquinolin-8-amine[2]5-methoxyquinolin-8-amine[3]7-methoxyquinoline[5]
Appearance White to Gray powder/crystalYellow solid powder[6]Yellow Oil[4]
Melting Point 45.0 to 49.0 °CNot specifiedNot specified
SMILES COC1=CC(=C2C(=C1)C=CC=N2)N[2]COC1=CC=C(C2=C1C=CC=N2)N[3]COC1=CC2=C(C=C1)N=CC=C2
InChIKey YGGTVPCTAKYCSQ-UHFFFAOYSA-N[2]MFLLTRMMFHENCM-UHFFFAOYSA-N[3]HHPKDSFVPJVBTI-UHFFFAOYSA-N

Part 2: Synthesis and Methodologies

The synthesis of substituted quinolines is a classic area of organic chemistry. The Skraup reaction, a robust method for creating the quinoline core, is frequently employed for the synthesis of 6-methoxyquinolin-8-amine, a key precursor for many antimalarial drugs.

Experimental Protocol: Synthesis of 6-Methoxyquinolin-8-amine

This two-step synthesis begins with the Skraup reaction to form the nitro-substituted quinoline core, followed by a reduction to yield the target amine.

Step 1: Skraup Reaction to Synthesize 6-Methoxy-8-nitroquinoline

  • Rationale: This reaction constructs the quinoline ring system from an aniline derivative (4-methoxy-2-nitroaniline), glycerol, an oxidizing agent, and sulfuric acid. The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the aromatic quinoline ring.

  • Procedure:

    • Combine 4-methoxy-2-nitroaniline and glycerol in a reaction vessel.

    • Slowly add concentrated sulfuric acid while cooling the mixture to control the exothermic reaction.

    • Add a suitable oxidizing agent (e.g., the nitro group of the starting material can act as one, or an external one like arsenic pentoxide or ferric sulfate can be used).

    • Heat the reaction mixture carefully. The reaction is often vigorous.

    • After the reaction is complete, cool the mixture and pour it into an excess of water.

    • Neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • Filter and purify the resulting 6-methoxy-8-nitroquinoline, typically by recrystallization.[1]

Step 2: Reduction to 6-Methoxyquinolin-8-amine

  • Rationale: The electron-withdrawing nitro group must be converted to the nucleophilic amine to serve as a handle for further functionalization (e.g., in the synthesis of primaquine). Stannous chloride (SnCl₂) in the presence of a strong acid is a classic and highly effective method for the reduction of aromatic nitro groups.

  • Procedure:

    • Dissolve the synthesized 6-methoxy-8-nitroquinoline in concentrated hydrochloric acid.[7]

    • Add a portion-wise solution of tin(II) chloride (SnCl₂) dihydrate.

    • Heat the mixture on a water bath until the reaction is complete, which can be monitored by TLC.[7]

    • Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free amine.

    • Extract the product into an organic solvent (e.g., chloroform or dichloromethane).

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the final product, 6-methoxyquinolin-8-amine, via recrystallization or column chromatography.[1][7]

G cluster_0 Step 1: Skraup Reaction cluster_1 Step 2: Reduction A 4-methoxy-2-nitroaniline + Glycerol B 6-methoxy-8-nitroquinoline A->B H₂SO₄, Oxidizing Agent C 6-methoxy-8-nitroquinoline D 6-methoxyquinolin-8-amine C->D SnCl₂ / HCl

Fig 1. Synthetic workflow for 6-methoxyquinolin-8-amine.

Part 3: Applications in Research and Drug Development

The methoxy-amino-quinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Its derivatives have shown remarkable therapeutic potential.

  • Antimalarial Agents: The most prominent application is in the synthesis of 8-aminoquinoline antimalarials like Primaquine and Tafenoquine.[1] The 6-methoxy group is a key feature of these drugs, which are active against the dormant liver stages of Plasmodium vivax and P. ovale. The 8-amino group serves as the attachment point for the pharmacologically active side chain.

  • Antibacterial and Antifungal Agents: The quinoline core is present in many antibacterial agents (quinolones).[8] Derivatives of 8-hydroxyquinoline, a related scaffold, exhibit potent antibacterial and antifungal properties, and methoxy-amino substitution patterns are actively explored to modulate this activity.[9][10]

  • Anticancer Research: The 8-hydroxyquinoline scaffold has been investigated for its anticancer properties, which are often linked to its ability to chelate metal ions essential for tumor cell proliferation.[11] The introduction of methoxy and amino groups allows for fine-tuning of lipophilicity, cell permeability, and target engagement.

  • Enzyme and Receptor Inhibition: Substituted quinolines are versatile binders. For example, 8-hydroxyquinoline derivatives have been identified as inhibitors of 2-oxoglutarate oxygenases and as blockers of the histamine H2 receptor, demonstrating the scaffold's potential in diverse therapeutic areas beyond infectious diseases.[12][13]

G center Methoxyquinolin-Amine Scaffold Antimalarial Antimalarial Agents (e.g., Primaquine) center->Antimalarial Antibacterial Antibacterial Agents (Quinolone Analogs) center->Antibacterial Anticancer Anticancer Research (Chelation Therapy) center->Anticancer Enzyme Enzyme/Receptor Blockers (e.g., HRH2) center->Enzyme

Fig 2. Key application areas for the methoxyquinolin-amine scaffold.

Part 4: Safety, Handling, and Storage

Working with substituted quinolines requires adherence to strict safety protocols. The following data is synthesized from available Safety Data Sheets (SDS) for representative isomers.

Safety CategoryGuideline
GHS Hazard Statements Toxic if swallowed. Causes skin irritation.[2] May cause an allergic skin reaction. Causes serious eye damage/irritation.[2] May cause respiratory irritation.[3] Very toxic to aquatic life with long-lasting effects.[14]
Precautionary Statements Obtain special instructions before use.[14] Do not handle until all safety precautions have been read and understood.[14] Avoid breathing dust/fume/gas/mist/vapors/spray.[14] Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.
First-Aid Measures If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[14] If on Skin: Wash with plenty of soap and water. If irritation or rash occurs, get medical advice.[14] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[14]
Handling & Storage Use in a well-ventilated place or under a chemical fume hood. Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Conclusion

While this compound remains an elusive target in common chemical databases, its isomers, particularly 6-methoxyquinolin-8-amine, are compounds of immense scientific and pharmaceutical value. Their established synthesis routes and central role as a pharmacophore in antimalarial, antibacterial, and anticancer research underscore the importance of the substituted quinoline scaffold. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically utilize these powerful building blocks in the pursuit of novel therapeutic agents.

References

  • PrepChem. Synthesis of 8-amino-2-methoxyquinoline. Available from: [Link]

  • Pharmaffiliates. CAS No : 4964-76-5 | Product Name : 7-Methoxyquinoline. Available from: [Link]

  • Witschel, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7023, 6-Methoxy-8-quinolinamine. Available from: [Link]

  • Leśniak, D., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(10), 1198-1209. Available from: [Link]

  • American Elements. 5-Bromo-7-methoxyquinoline | CAS 1126824-44-9. Available from: [Link]

  • Journal of Advance Research in Applied Science. SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 777110, 5-Methoxyquinolin-8-amine. Available from: [Link]

  • Kawakami, K., et al. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin, 48(11), 1667-72. Available from: [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Available from: [Link]

  • Wikipedia. Quinine. Available from: [Link]

  • H K, S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(7), 5533-5554. Available from: [Link]

  • Hernandez, C., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Omega, 7(32), 28421-28428. Available from: [Link]

  • Al-Hussain, S. A., & Ali, M. R. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6269. Available from: [Link]

Sources

Spectroscopic Characterization of 7-Methoxyquinolin-8-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinolin-8-amine, a substituted quinoline derivative, represents a scaffold of significant interest in medicinal chemistry and drug development. The quinoline core is a prevalent motif in a wide array of pharmacologically active compounds, and the specific substitution pattern of an amino and a methoxy group on the quinoline ring can profoundly influence its biological activity, physicochemical properties, and metabolic fate. Accurate and comprehensive structural elucidation is the bedrock of any research and development endeavor. This technical guide provides a detailed exploration of the spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the characterization of this compound.

This guide is designed for scientists who require a deep, practical understanding of how to obtain and interpret spectroscopic data for this class of compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.

I. Molecular Structure and Isomeric Context

To fully appreciate the spectroscopic nuances of this compound, it is crucial to consider its isomeric landscape. The relative positions of the methoxy and amino substituents dramatically impact the electronic environment of the molecule, leading to distinct spectroscopic signatures. For comparative purposes, this guide will reference data from its isomers, primarily 6-Methoxyquinolin-8-amine and 5-Methoxyquinolin-8-amine, for which comprehensive spectral data is more readily available in public databases.

II. Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a capillary column suitable for separating aromatic amines should be selected.

  • Ionization: Electron ionization (EI) at a standard energy of 70 eV is employed. This high energy ensures fragmentation and the generation of a characteristic mass spectrum.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

B. Data Interpretation and Expected Fragmentation

The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 174.20 g/mol . The fragmentation pattern will be influenced by the positions of the methoxy and amino groups.

A general workflow for analyzing the mass spectrum is as follows:

cluster_workflow Mass Spectrometry Workflow Sample_Introduction Sample Introduction (GC or Direct Probe) Ionization Electron Ionization (70 eV) Sample_Introduction->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection & Spectrum Generation Mass_Analysis->Detection Data_Interpretation Data Interpretation Detection->Data_Interpretation

Caption: General workflow for Mass Spectrometry analysis.

Based on studies of related methoxyquinolines, common fragmentation pathways involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 159. Subsequent loss of carbon monoxide (CO) from this fragment can yield an ion at m/z 131. The presence of the amino group can also influence fragmentation, potentially leading to the loss of HCN.

Table 1: Predicted Mass Spectrometry Data for this compound and Comparison with Isomers

IonPredicted m/z for this compoundObserved m/z for 6-Methoxyquinolin-8-amine[1]Fragmentation Pathway
[M]⁺174174Molecular Ion
[M-CH₃]⁺159159Loss of a methyl radical from the methoxy group
[M-CH₃-CO]⁺131131Subsequent loss of carbon monoxide
[M-HCN]⁺147147Loss of hydrogen cyanide from the quinoline ring

III. Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

A. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is first collected and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

B. Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds of the quinoline ring.

Table 2: Predicted and Comparative Infrared Spectroscopy Data (cm⁻¹)

Functional GroupVibrationPredicted Range for this compoundObserved for 8-Aminoquinoline[2]Observed for 6-Methoxyquinolin-8-amine[1]
Amine (N-H)Symmetric & Asymmetric Stretch3400-32003430, 33203420, 3330
Aromatic (C-H)Stretch3100-300030503060
Methoxy (C-H)Stretch2950-2850-2940, 2830
Aromatic (C=C)Stretch1620-14501610, 1570, 15001620, 1580, 1510
Amine (N-H)Bend1650-158016201630
Methoxy (C-O)Stretch1275-1200 (asymmetric), 1075-1020 (symmetric)-1240, 1030
Aromatic (C-H)Out-of-plane bend900-675820, 780, 740850, 820, 790

The precise positions of the N-H stretching bands can be indicative of hydrogen bonding. The out-of-plane C-H bending vibrations in the fingerprint region are highly characteristic of the substitution pattern on the aromatic rings.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

A. Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed, and the resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

B. Data Interpretation

The ¹H and ¹³C NMR spectra of this compound will be complex due to the fused aromatic ring system. The chemical shifts will be influenced by the electron-donating effects of both the amino and methoxy groups.

¹H NMR: The spectrum will show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy protons, and a broad singlet for the amine protons. The coupling patterns (e.g., doublets, triplets, multiplets) of the aromatic protons will be key to assigning their positions.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic carbons, with the carbons attached to the nitrogen and oxygen atoms appearing at lower field.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

ProtonPredicted Chemical Shift RangeMultiplicity
H-28.6-8.8dd
H-37.2-7.4dd
H-47.9-8.1d
H-57.0-7.2d
H-66.8-7.0d
OCH₃3.9-4.1s
NH₂4.5-5.5br s

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

CarbonPredicted Chemical Shift Range
C-2145-148
C-3121-123
C-4135-137
C-4a138-140
C-5110-112
C-6118-120
C-7150-153
C-8130-133
C-8a140-142
OCH₃55-57

A comprehensive 2D NMR analysis, including COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments, would be necessary for unambiguous assignment of all proton and carbon signals.

cluster_nmr NMR Analysis Workflow Sample_Prep Sample Preparation in Deuterated Solvent 1D_NMR 1D NMR Acquisition (¹H, ¹³C) Sample_Prep->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC) 1D_NMR->2D_NMR Data_Processing Data Processing (FT, Phasing, Baseline Correction) 2D_NMR->Data_Processing Spectral_Analysis Spectral Analysis & Structure Elucidation Data_Processing->Spectral_Analysis

Caption: Workflow for comprehensive NMR analysis.

V. Synthesis and Characterization of the Precursor: 7-Methoxy-8-nitroquinoline

The synthesis of this compound typically proceeds via the reduction of its nitro precursor, 7-Methoxy-8-nitroquinoline. The characterization of this intermediate is a critical quality control step.

A. Synthesis of 7-Methoxy-8-nitroquinoline

A common synthetic route involves the nitration of 7-methoxyquinoline.

  • Reaction Setup: 7-Methoxyquinoline is dissolved in concentrated sulfuric acid and cooled to 0°C.

  • Nitration: A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature.

  • Workup: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization.

B. Spectroscopic Characterization of 7-Methoxy-8-nitroquinoline

The spectroscopic data for the nitro precursor will differ significantly from the final amine product.

  • IR Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The N-H stretching bands of the amine will be absent.

  • ¹H NMR Spectroscopy: The aromatic protons will be shifted downfield due to the strong electron-withdrawing effect of the nitro group.

  • Mass Spectrometry: The molecular ion peak will be observed at m/z 204, corresponding to the molecular weight of 7-Methoxy-8-nitroquinoline.

VI. Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its successful application in research and drug development. This guide has outlined the key experimental protocols and interpretative strategies for Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. By leveraging a combination of these techniques and drawing comparisons with structurally related isomers, researchers can confidently elucidate and verify the structure of this important quinoline derivative. The provided workflows and predicted data serve as a valuable resource for planning and executing the analytical characterization of this compound and related compounds.

VII. References

  • PubChem. 6-Methoxyquinolin-8-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Methoxyquinolin-8-amine. National Center for Biotechnology Information. [Link]

  • Clugston, D. M., & MacLean, D. B. (1965). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 43(10), 2516–2527. [Link]

  • NIST. 8-Aminoquinoline. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

  • PubChem. 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. [Link]

  • PubChem. 8-Aminoquinoline. National Center for Biotechnology Information. [Link]

Sources

solubility of 7-Methoxyquinolin-8-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 7-Methoxyquinolin-8-amine

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive analysis of the solubility profile of this compound. Due to the scarcity of publicly available experimental data for this specific isomer, this guide establishes a robust theoretical framework based on its molecular structure and leverages empirical data from its close structural analogs, 8-aminoquinoline and 6-methoxyquinolin-8-amine, to predict its behavior in various solvents. Furthermore, this document provides a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method, enabling researchers to generate precise, reliable data. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties for synthesis, formulation, and analytical applications.

Introduction: The Significance of this compound

This compound belongs to the aminoquinoline class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, most famously represented by antimalarial drugs like primaquine and quinine.[1] The strategic placement of the amino and methoxy groups on the quinoline scaffold creates a unique electronic and steric environment, making it a valuable building block for the synthesis of novel bioactive molecules.

Understanding the solubility of this compound is paramount for its practical application. In drug discovery, poor aqueous solubility is a primary cause of low bioavailability and can lead to the failure of promising drug candidates.[2] In chemical synthesis, solubility dictates the choice of reaction solvents, purification methods (e.g., crystallization), and overall process efficiency. This guide addresses the critical need for a centralized resource on the solubility of this compound.

Physicochemical Properties: The Molecular Basis of Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. The structure of this compound, shown below, contains several key functional groups that dictate its interactions with different solvents.

  • Quinoline Core: A bicyclic aromatic system that is inherently hydrophobic.

  • Amino Group (-NH₂): A primary amine at the 8-position which is basic and capable of acting as both a hydrogen bond donor and acceptor.

  • Methoxy Group (-OCH₃): An ether group at the 7-position which can act as a hydrogen bond acceptor.

  • Pyridine Nitrogen: The nitrogen within the quinoline ring is weakly basic.

PropertyValue for this compoundNotes / Comparison with Analogs
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol -
CAS Number 83010-84-8[3]
pKa (Predicted) Data not availableThe pKa of the parent compound, 8-aminoquinoline, is ~3.99.[4] The predicted pKa for the isomer 6-methoxyquinolin-8-amine is ~3.49.[5] The pKa of this compound is expected to be in a similar range, reflecting the basicity of the 8-amino group.
LogP (Predicted) Data not availableThe hydrophobicity is driven by the quinoline core, offset by the polar amino and methoxy groups. Computational prediction or experimental determination is required for an accurate value.

Expected Solubility Profile: A Solvent-by-Solvent Analysis

While quantitative experimental data for this compound is not publicly available, a reliable qualitative profile can be constructed based on its structure and data from its analogs. The principle of "like dissolves like" is the primary determinant of solubility.

Discussion of Expected Behavior

The molecule possesses both polar (amino, methoxy, ring nitrogen) and non-polar (aromatic quinoline core) characteristics, giving it a mixed polarity.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino and methoxy groups can form hydrogen bonds with protic solvents. However, the large, hydrophobic quinoline backbone will limit solubility in highly polar solvents like water. The solubility in water is expected to be low but should increase significantly under acidic conditions (pH < 4), where the primary amine group becomes protonated (-NH₃⁺), forming a more soluble salt.[6] For the parent compound 8-aminoquinoline, solubility in water is described as "relatively low".[6] The isomer 6-methoxyquinolin-8-amine is described as slightly soluble in methanol.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but can accept them and have high dielectric constants, which helps to solvate polar molecules. This compound is expected to exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent at dissolving a wide range of organic compounds. 8-aminoquinoline is known to be soluble in DMSO.[6]

  • Non-Polar Solvents (e.g., Toluene, Hexanes): The hydrophobic quinoline core will favor interaction with non-polar solvents. However, the presence of the polar amino and methoxy groups will likely prevent high solubility in purely non-polar solvents like hexanes. Moderate solubility might be observed in aromatic solvents like toluene.

Comparative Solubility Table

The following table summarizes the known qualitative solubility of close analogs to provide a predictive framework for this compound.

SolventSolvent TypeThis compound8-Aminoquinoline (Parent)[4][6]6-Methoxyquinolin-8-amine (Isomer)[5]
Water Polar ProticExpected to be lowSlightly solubleData not available
Methanol Polar ProticExpected to be sparingly to moderately solubleSolubleSlightly Soluble
Ethanol Polar ProticExpected to be solubleSolubleData not available
DMSO Polar AproticExpected to be solubleSolubleSlightly Soluble
Chloroform Weakly PolarExpected to be solubleData not availableData not available*

*Note: The related precursor, 6-methoxy-8-nitroquinoline, shows high solubility in chloroform (3.9 g / 100 g solvent), suggesting the quinoline core is amenable to this solvent.[2]

Experimental Protocol: Thermodynamic Solubility Determination

To overcome the lack of public data, researchers must perform experimental solubility determination. The shake-flask method is the gold-standard for measuring thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[7]

Workflow for Shake-Flask Solubility Assay

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis prep_vial 1. Add excess solid compound to vial add_solvent 2. Add precise volume of chosen solvent prep_vial->add_solvent seal_vial 3. Seal vial tightly add_solvent->seal_vial agitate 4. Agitate at constant temp. (e.g., 24-48h at 25°C) seal_vial->agitate centrifuge 5. Centrifuge to pellet undissolved solid agitate->centrifuge filter 6. Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute 7. Dilute filtered sample precisely filter->dilute quantify 8. Quantify concentration (HPLC-UV, LC-MS) dilute->quantify calculate 9. Calculate solubility (mg/mL or µg/mL) quantify->calculate

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg into a 2 mL vial). The key is to ensure solid material remains after equilibrium is reached.[7]

    • Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for thermodynamic solubility.[6]

  • Phase Separation:

    • After equilibration, visually confirm that excess solid is still present in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully remove an aliquot of the clear supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining particulates. This step is critical to avoid artificially high results.

  • Quantification:

    • Prepare a standard calibration curve of this compound in the chosen solvent.

    • Precisely dilute the filtered supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine its concentration.

    • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. The final result is typically reported in µg/mL or mg/mL.

Safety and Handling

No specific GHS classification is available for this compound. However, based on the classification for the structural isomer 6-Methoxyquinolin-8-amine, the following hazards should be assumed as a precautionary measure.[8]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Avoid generating dust. Handle as a solid where possible.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

  • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9]

Conclusion

While direct experimental solubility data for this compound remains to be published, a robust scientific estimation of its behavior is possible through structural analysis and comparison with its close analogs. The compound is predicted to have low aqueous solubility but good solubility in polar organic solvents like DMSO and ethanol. Its aqueous solubility is expected to be highly pH-dependent, increasing significantly in acidic media. The notable absence of public data underscores the importance of empirical testing. The detailed shake-flask protocol provided in this guide offers a clear and reliable pathway for researchers to generate the precise solubility data required to advance their research and development objectives.

References

  • Solubility of Things. (n.d.). 8-Aminoquinoline.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ChemicalBook. (n.d.). 8-Aminoquinoline CAS#: 578-66-5.
  • Panchagnula, R. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
  • BLD Pharm. (n.d.). This compound | 83010-84-8.
  • Wikipedia. (n.d.). 8-Aminoquinoline.
  • Echemi. (2019). 3-Amino-7-methoxyquinoline dihydrochloride Safety Data Sheets.
  • Echemi. (n.d.). 6-Methoxy-8-aminoquinoline SDS, 90-52-8 Safety Data Sheets.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 8-AMINO-6-METHOXYQUINOLINE | 90-52-8.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (n.d.). 6-Methoxyquinolin-8-amine | 90-52-8.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 8-Amino-4-methoxyquinoline.
  • PubChem. (n.d.). 7-Methoxyquinolin-8-ol. National Center for Biotechnology Information.
  • MDPI. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.
  • Wikipedia. (n.d.). Quinine.

Sources

A Researcher's Guide to Sourcing and Verifying 7-Methoxyquinolin-8-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Abstract

7-Methoxyquinolin-8-amine is a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural motif is found in a range of biologically active compounds, making the reliable sourcing of high-purity material a critical first step in any research and development workflow. This guide provides an in-depth analysis of the commercial supplier landscape for this compound (CAS No. 83010-84-8), outlines a robust framework for supplier validation and quality assessment, and details essential protocols for its handling, characterization, and application in a research setting.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs, most notably in the fields of antimalarial and anticancer therapy.[1][2] The specific substitution pattern of this compound offers medicinal chemists a versatile platform for the synthesis of targeted libraries of novel compounds. The methoxy group at the 7-position and the primary amine at the 8-position provide key handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Research into substituted quinolines has demonstrated their potential to interact with a variety of biological targets. For instance, derivatives of 8-aminoquinolines are known for their antimalarial properties.[3] Furthermore, the broader class of methoxyquinolines has been investigated for antibacterial and other therapeutic applications.[4][5] The strategic placement of the methoxy and amino groups in this compound makes it a valuable starting material for the exploration of new chemical space in the quest for next-generation therapeutics.

The Commercial Supplier Landscape: A Comparative Analysis

A critical aspect of initiating any research involving this compound is the identification of a reliable commercial supplier. The quality and purity of the starting material can have a profound impact on the outcome of subsequent synthetic steps and biological assays. The following table provides a comparative overview of several prominent suppliers of this compound (CAS 83010-84-8).

SupplierProduct Number/IDStated PurityAvailable QuantitiesAdditional Information
AChemBlock K1087297%CustomOffers a range of building blocks for drug discovery.
AKSci 2826AC≥ 95%100mg, 250mg, 1gProvides a Safety Data Sheet (SDS) and allows for Certificate of Analysis (CoA) requests.[6]
BLD Pharm 83010-84-8Not specifiedCustomProvides access to NMR, HPLC, and LC-MS data.[7]
Sigma-Aldrich FLUH99CCCA09Not specifiedCustomListed under their Fluorochem brand.

Note: The availability and specifications from suppliers can change. It is always recommended to contact the supplier directly for the most current information and to request a lot-specific Certificate of Analysis.

Supplier Validation and In-House Quality Assessment: A Self-Validating System

While suppliers provide initial data on the purity of their compounds, it is imperative for researchers to perform in-house validation to ensure the material meets the specific requirements of their experiments. This not only verifies the supplier's claims but also establishes a baseline for the material's identity, purity, and stability.

The Importance of the Certificate of Analysis (CoA)

The Certificate of Analysis is the first critical document to review upon receiving the compound. A comprehensive CoA should include:

  • Compound Identification: Full chemical name, CAS number, molecular formula, and molecular weight.

  • Physical Properties: Appearance, melting point, and solubility.

  • Analytical Data: Results from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The CoA should ideally include spectra or chromatograms.

  • Purity Statement: A clear statement of the compound's purity, determined by a specified method (e.g., HPLC at a specific wavelength).

  • Date of Analysis and Batch Number: Essential for traceability.

While a specific CoA for this compound was not publicly available at the time of this writing, examples for closely related compounds like 5-Methoxyquinolin-8-amine indicate that reputable suppliers will provide key analytical data, such as NMR spectra confirming the structure and purity assessments.[8][9]

Experimental Protocols for In-House Verification

The following are key experimental workflows for the in-house validation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the chemical structure of a compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (a minimum of 300 MHz is recommended for good resolution).

  • Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of this compound. The presence of characteristic peaks for the quinoline ring protons, the methoxy group, and the amine protons, along with the correct number of signals in the ¹³C spectrum, will confirm the compound's identity. Published NMR data for related aminoquinolines can serve as a useful reference for expected chemical shift ranges.[3]

HPLC is the workhorse technique for determining the purity of a chemical compound.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape, is typically effective for this class of compounds.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak with minimal impurities. HPLC methods for similar compounds like 8-hydroxyquinoline can be adapted as a starting point for method development.[10][11]

Mass spectrometry provides confirmation of the compound's molecular weight.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Analysis: Look for the [M+H]⁺ ion corresponding to the protonated molecule. For this compound (C₁₀H₁₀N₂O, MW = 174.20), the expected m/z value for the [M+H]⁺ ion would be approximately 175.21.

Logical Workflow for Quality Assessment

The following diagram illustrates the logical flow of the in-house quality assessment process.

QC_Workflow cluster_sourcing Supplier Sourcing & Initial Vetting cluster_validation In-House Experimental Validation cluster_decision Decision & Documentation Start Identify Potential Suppliers RequestCoA Request Lot-Specific CoA Start->RequestCoA ReviewCoA Review CoA for Completeness and Plausibility RequestCoA->ReviewCoA NMR Identity Confirmation (¹H & ¹³C NMR) ReviewCoA->NMR Proceed if CoA is satisfactory HPLC Purity Assessment (HPLC) NMR->HPLC MS Molecular Weight Confirmation (MS) HPLC->MS Document Archive All Data (CoA, Spectra, Chromatograms) MS->Document Pass Material Accepted for Use Fail Material Rejected (Contact Supplier) Document->Pass If all specifications are met Document->Fail If specifications are not met

Caption: A logical workflow for the sourcing and in-house validation of this compound.

Safe Handling and Storage

Proper handling and storage of this compound are essential for researcher safety and to maintain the integrity of the compound.

Safety Precautions

Based on the Safety Data Sheet (SDS) for this compound, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust and direct contact with skin and eyes.

  • First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Storage Conditions

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

Conclusion

The successful use of this compound in research and drug development is contingent upon the careful selection of a reputable commercial supplier and the implementation of a rigorous in-house quality assessment program. By following the guidelines and protocols outlined in this technical guide, researchers can ensure the identity, purity, and quality of their starting material, thereby enhancing the reliability and reproducibility of their scientific findings. The versatility of the this compound scaffold continues to make it a valuable tool for medicinal chemists, and a thorough understanding of its sourcing and handling is fundamental to unlocking its full therapeutic potential.

References

  • Kawakami, K., et al. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin, 48(11), 1667-1672. [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. [Link]

  • Owolabi, J. B., & Olarinoye, A. M. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science, 2(4).
  • Roy, B. G., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 6(48), 32586-32596. [Link]

  • PubChem. 6-Methoxy-8-quinolinamine. [Link]

  • Helda - University of Helsinki. Chromatographic Determination of Amines in Food Samples. [Link]

  • MDPI. (2021). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 26(11), 3195. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

  • OUCI. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 107, 104633. [Link]

  • MDPI. (2021). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 26(16), 4983. [Link]

  • PubMed. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • The Royal Society of Chemistry. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 11(1), 123-134. [Link]

Sources

A Technical Guide to the Purity Assessment of 7-Methoxyquinolin-8-amine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imperative of Purity: Beyond the Percentage

In the absence of dedicated pharmacopeial monographs for many research chemicals like 7-Methoxyquinolin-8-amine, the onus falls upon the researcher to define and verify "fitness for purpose." A purity value of >98% on a supplier's certificate of analysis is a starting point, but it is not the complete picture.[3][4] The critical questions are: What constitutes the remaining <2%? Are these impurities benign, or could they possess confounding biological activity or reactivity?

The impact of impurities is manifold:

  • Compromised Reproducibility: Batch-to-batch variation in impurity profiles is a leading cause of irreproducible experimental results, a significant challenge in scientific research.

  • Safety and Toxicity Concerns: Impurities can have their own toxicological profiles. Unidentified and unquantified impurities, particularly potential genotoxic ones, pose a significant risk in later stages of drug development.[2][5]

  • Reaction Interference: In synthetic applications, impurities can interfere with subsequent chemical steps, leading to lower yields, side reactions, and complex purification challenges.

Therefore, a comprehensive purity assessment is not merely about quantifying the main component but about identifying and controlling the impurities that matter.

Profiling Potential Impurities: A Proactive Approach

Understanding the potential impurities in a batch of this compound begins with its synthesis. While specific manufacturing routes for the 7-methoxy isomer are not extensively published, we can infer a likely pathway based on the well-documented Skraup reaction used for its isomers, such as 6-methoxyquinolin-8-amine.[6] This reaction typically involves the cyclization of an aniline derivative with glycerol, followed by reduction of a nitro intermediate.

Common Sources of Impurities:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, reagents, and by-products from side reactions. For a Skraup-type synthesis, these could include the aniline precursor, the nitro-quinoline intermediate, and isomers formed during cyclization.

  • Degradation Products: Aromatic amines can be susceptible to oxidative degradation, forming colored impurities. The quinoline core is generally stable but can degrade under harsh conditions of heat, light, or extreme pH.[7][8]

cluster_synthesis Hypothetical Synthesis Pathway cluster_impurities Potential Impurities SM Aniline Precursor (e.g., 3-Methoxy-2-nitroaniline) INT Intermediate (7-Methoxy-8-nitroquinoline) SM->INT Skraup Reaction (Glycerol, Oxidizing Agent) IMP_SM Residual Starting Material SM->IMP_SM Carryover FP Final Product (this compound) INT->FP Reduction (e.g., SnCl2, H2) IMP_INT Unreacted Intermediate INT->IMP_INT Incomplete Reaction IMP_ISO Positional Isomers INT->IMP_ISO Side Reaction IMP_DEG Oxidative Degradants FP->IMP_DEG Storage/Handling

Caption: Figure 1. Hypothetical synthesis of this compound and sources of potential impurities.

Core Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide all the necessary information. The three pillars of analysis for a compound like this compound are chromatography for separation, nuclear magnetic resonance for structural confirmation and quantification, and mass spectrometry for identification.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity analysis due to its high resolving power, sensitivity, and robustness.[9] For a basic compound like an aminoquinoline, Reverse-Phase HPLC (RP-HPLC) is the standard method. The choice of a C18 column provides a versatile stationary phase for separating the main compound from less polar impurities. An acidic mobile phase modifier (e.g., formic acid or TFA) is crucial; it protonates the amine, ensuring good peak shape and preventing interaction with residual silanols on the silica support.[10]

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength maximum determined by UV scan).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of approximately 0.5 mg/mL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05
  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%, and the tailing factor should be ≤1.5.

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR is unparalleled for structural confirmation. It provides definitive proof of identity by showing the chemical environment of each proton. For purity, it can detect impurities with different structures, often at levels down to ~0.5-1%. Unlike chromatography, which relies on a chromophore for detection, NMR can detect any proton-containing impurity. It is also a primary quantitative method (qNMR) when run against a certified internal standard.[9]

Experimental Protocol: ¹H NMR for Identity and Purity

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • The N-H protons of the amine may appear as a broad signal.[11] To confirm, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The amine proton signals will exchange with deuterium and disappear, confirming their identity.[11]

  • Data Analysis:

    • Identity: Compare the obtained spectrum with a reference spectrum or theoretical chemical shifts. The integration of signals should correspond to the number of protons in the structure.

    • Purity: Carefully examine the baseline for small peaks that do not belong to the main compound, solvent, or known impurities (e.g., water). Integrate these impurity peaks relative to a known signal from the main compound to estimate their concentration. Commercial suppliers often use NMR to assign a minimum purity level.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is highly effective for identifying and quantifying volatile and thermally stable impurities.[9] It offers exceptional sensitivity and provides the mass of the impurity, which is critical for structural elucidation. This is particularly useful for detecting residual solvents from the synthesis or low molecular weight by-products.

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 10 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like dichloromethane or methanol.

  • Data Analysis: Identify peaks corresponding to impurities. The mass spectrum of each peak can be compared against spectral libraries (e.g., NIST) to tentatively identify the structure.

Table 1: Comparison of Core Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between phases.Nuclear spin resonance in a magnetic field.Separation by volatility, detection by mass-to-charge ratio.
Primary Use Quantitative purity assessment (Area %).Structural confirmation and purity estimation.Identification of volatile/semi-volatile impurities.
Selectivity High, tunable via column and mobile phase.High, based on unique chemical environments.Very high, especially with mass detection.
Sensitivity High (ng range).Moderate (µg-mg range).Very high (pg range).
Key Insight Reveals the number and relative amount of non-volatile impurities.Confirms molecular structure and detects structurally different impurities.Identifies residual solvents and volatile by-products.

Establishing In-House Purity Specifications

For research and early development, a pragmatic approach to setting specifications is required. The following table provides a general guideline.

Table 2: Typical Purity Acceptance Criteria for Research Use

Research StageRecommended Purity (by HPLC Area %)Rationale
Initial Screening / Hit Identification ≥ 95%Sufficient to confirm initial activity and minimize grossly misleading results.
Lead Optimization / SAR Studies ≥ 98%Ensures that observed changes in activity are due to structural modifications, not fluctuating impurity profiles.
In Vivo / Preclinical Studies ≥ 99%Critical for safety and accurate dose-response modeling. All impurities >0.1% should be identified.[2]

The following workflow provides a logical sequence for the assessment and release of a batch of this compound for research use.

start Receive New Batch of This compound nmr ¹H NMR Analysis start->nmr decision_nmr Structure Confirmed? nmr->decision_nmr hplc HPLC Purity Analysis gcms GC-MS Analysis (for residual solvents) hplc->gcms decision_purity Purity ≥ 98%? (by HPLC) gcms->decision_purity decision_nmr->hplc Yes fail Quarantine Batch (Requires Purification or Rejection) decision_nmr->fail No pass Release for Research Use decision_purity->pass Yes purify Perform Purification (e.g., Column Chromatography) decision_purity->purify No purify->start Re-test

Caption: Figure 2. A self-validating workflow for the purity assessment and release of this compound.

Purification Strategy: Column Chromatography

If a batch of this compound does not meet the required purity specifications, purification is necessary. For lab-scale quantities, silica gel column chromatography is the most common and effective method.[6]

Causality: Silica gel is a polar stationary phase. It will retain polar compounds more strongly. By starting with a non-polar mobile phase (eluent) and gradually increasing its polarity, compounds can be eluted in order of increasing polarity. For an amine, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent system. This deactivates acidic sites on the silica gel, preventing irreversible adsorption and "streaking" of the basic amine compound, resulting in better separation and recovery.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% Dichloromethane or a Hexane:Ethyl Acetate mixture).

  • Gradient Elution: Gradually increase the polarity of the eluent. For example, slowly increase the percentage of ethyl acetate in hexane, or methanol in dichloromethane.[12]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

  • Post-Purification Analysis: Re-run the purity analysis (HPLC and NMR) to confirm the success of the purification.

Conclusion

Ensuring the purity of this compound is a foundational requirement for generating reliable, reproducible, and safe scientific data. A superficial reliance on a single percentage value is insufficient. A robust quality control strategy, as outlined in this guide, involves a proactive understanding of potential impurities, the orthogonal application of analytical techniques like HPLC, NMR, and MS, and the establishment of clear, purpose-driven acceptance criteria. By implementing these self-validating protocols, researchers and developers can proceed with confidence in the quality of their chemical matter, ultimately accelerating the path of discovery and innovation.

References

  • Witschel, M. et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Available at: [Link]

  • Supporting Information for publication. (n.d.). Available at: [Link]

  • Wang, S. et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Available at: [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs. Available at: [Link]

  • Emissions and formation of degradation products in amine-based carbon capture plants. (n.d.). FORCE Technology. Available at: [Link]

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science.
  • 7,8,9,10-Tetrakis(methoxycarbonyl)-azepino-quinoline - Optional[13C NMR]. (n.d.). SpectraBase. Available at: [Link]

  • 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023. (n.d.). PubChem. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2023). PMC - NIH. Available at: [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. (n.d.). MDPI. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. Available at: [Link]

  • Impurities in generic pharmaceutical development. (2016).
  • Evaluating Impurities in New Drugs to Prevent Delays in Development. (2023). Premier Research. Available at: [Link]

  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (n.d.). MDPI. Available at: [Link]

  • Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. (2019). Pharmaceutical Technology. Available at: [Link]

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. (n.d.). NIH. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. Available at: [Link]

  • 8-Methoxyquinoline | C10H9NO | CID 70310. (n.d.). PubChem - NIH. Available at: [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies. Available at: [Link]

  • 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110. (n.d.). PubChem. Available at: [Link]

  • Quinine. (n.d.). Wikipedia. Available at: [Link]

Sources

The Rising Therapeutic Potential of 7-Methoxyquinolin-8-amine Derivatives and Their Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Within this class, derivatives featuring methoxy and amine substitutions have demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the therapeutic potential of 7-Methoxyquinolin-8-amine and its closely related, well-studied isomers. We will delve into the synthetic strategies for creating these molecules, their mechanisms of action, and their demonstrated efficacy in key therapeutic areas including antimalarial, anticancer, and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust analysis of structure-activity relationships to guide future discovery efforts.

The Quinoline Core: A Foundation for Drug Discovery

Quinoline and its derivatives form the structural basis for a wide array of therapeutic agents.[1] The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of physicochemical properties and biological targets. The 8-aminoquinoline substructure is particularly noteworthy, forming the backbone of essential antimalarial drugs like primaquine and tafenoquine, which feature a 6-methoxy-8-aminoquinoline core.[2] This precedent highlights the critical role of methoxy and amino groups in modulating activity. While direct research on this compound is emerging, a wealth of data from its isomers—primarily the 6-methoxy and other 7-substituted analogues—provides a powerful predictive framework for its potential biological activities.

Synthetic Strategies for Methoxyquinoline-Amine Scaffolds

The construction of the quinoline ring is a foundational step in the synthesis of these derivatives. The Skraup reaction, a classic method, involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[2] Modern approaches offer greater control and yield.

General Synthesis Workflow

The synthesis of a substituted methoxyquinolin-amine typically follows a multi-step pathway, starting from a commercially available substituted aniline. This workflow often involves the initial formation of the quinoline ring, followed by functional group manipulations to install the desired methoxy and nitro groups, and finally, a reduction to yield the target amine.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Derivatization A Substituted Aniline (e.g., 4-methoxy-2-nitroaniline) B Skraup Reaction (with Glycerol) A->B C Methoxy-Nitroquinoline (e.g., 6-methoxy-8-nitroquinoline) B->C D Reduction Reaction (e.g., SnCl2) C->D E Methoxyquinolin-Amine (e.g., 6-methoxyquinolin-8-amine) D->E F Ugi-Azide or other Coupling Reactions E->F G Final Bioactive Derivatives F->G

Caption: Generalized workflow for the synthesis of Methoxyquinolin-Amine derivatives.

Experimental Protocol: Synthesis of 6-Methoxyquinolin-8-amine (Primaquine Precursor)

This protocol describes the synthesis of 6-methoxyquinolin-8-amine, a key intermediate and a close isomer of the topic compound, adapted from established methods.[2]

Part A: Synthesis of 6-Methoxy-8-nitroquinoline

  • Combine 4-methoxy-2-nitroaniline and glycerol in a reaction vessel.

  • Slowly add methanesulfonic acid and FeSO₄·7H₂O while stirring.

  • Heat the mixture to 130 °C for 6 hours.

  • After cooling, pour the mixture into ice water and neutralize with an appropriate base (e.g., NaOH) to precipitate the product.

  • Filter, wash with water, and dry the crude product.

  • Purify the product via recrystallization or column chromatography.

Part B: Reduction to 6-Methoxyquinolin-8-amine

  • Dissolve the synthesized 6-methoxy-8-nitroquinoline in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water, basify with a strong base, and extract with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, evaporate the solvent, and purify the resulting amine.

Antimalarial Activity: A Legacy of 8-Aminoquinolines

Malaria remains a significant global health threat, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum.[2] The 8-aminoquinoline class, particularly derivatives of 6-methoxy-8-aminoquinoline, is crucial for its activity against the liver stages of the parasite.

Mechanism of Action

While the precise mechanism is multifaceted, 8-aminoquinolines are known to interfere with the parasite's metabolic processes. One key hypothesis involves the inhibition of hematin polymerization.[3] The parasite detoxifies heme, a byproduct of hemoglobin digestion, by polymerizing it into hemozoin. Drugs that inhibit this process lead to a buildup of toxic free heme, killing the parasite. Additionally, these compounds may exert their effect by generating reactive oxygen species, inducing oxidative stress within the parasite.[3]

In Vitro Antiplasmodial Efficacy

The antiplasmodial activity of newly synthesized compounds is typically evaluated against chloroquine-sensitive strains of P. falciparum (e.g., NF54). The data below summarizes the activity of several 6-methoxyquinolin-8-amine-tetrazole hybrids, demonstrating how linker and side-chain modifications impact efficacy.[2]

Compound IDLinker TypeSide ChainIC₅₀ vs. P. falciparum NF54 (µM)[2]
7 (Methylamino)ethylEthyl15.98
11 (Methylamino)ethyl4-Bromophenyl2.92
12 (Methylamino)ethyl2-(Trifluoromethyl)phenyl2.51
13 MethylEthyl23.60
15 MethylPhenyl2.68
22 Methyl2-(Trifluoromethyl)phenyl0.324
Chloroquine --Standard

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: In Vitro Antiplasmodial Assay
  • Culture P. falciparum (NF54 strain) in human red blood cells using standard RPMI 1640 medium supplemented with human serum.

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Add the parasite culture (primarily containing ring-stage parasites) to the wells and incubate for 72 hours under a controlled atmosphere (3-5% CO₂, 5% O₂, N₂ balance).

  • To quantify parasite growth, use a SYBR Green I based fluorescence assay. Lyse the cells and add SYBR Green I dye, which binds to parasitic DNA.

  • Measure fluorescence using a microplate reader.

  • Calculate the IC₅₀ values by plotting the percentage of growth inhibition against the log of the compound concentration.

Anticancer Potential: Targeting Aberrant Signaling Pathways

The quinoline scaffold is also a promising framework for the development of novel anticancer agents. Structurally related 8-methoxyquinazoline derivatives have shown potent cytotoxic activity by targeting the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers like colon and hepatocellular carcinoma.[4][5][6]

Mechanism of Action: Inhibition of β-catenin/TCF4 Interaction

In a healthy cell, β-catenin is part of a destruction complex. In the presence of a Wnt signal (or due to cancerous mutations), β-catenin accumulates, translocates to the nucleus, and binds to the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[4] This complex then activates genes that drive cell proliferation and survival, such as c-MYC and Cyclin D1.[5] Certain 8-methoxyquinazoline derivatives have been designed to inhibit the protein-protein interaction between β-catenin and TCF4, thereby preventing the transcription of these oncogenes and inducing apoptosis.[4][6]

G cluster_0 Wnt Signaling Pathway cluster_1 Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Receptor->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Releases TCF4 TCF4 BetaCatenin->TCF4 Binds TargetGenes Oncogenes (c-MYC, Cyclin D1) TCF4->TargetGenes Activates Nucleus Nucleus Inhibitor Quinazoline Derivative (e.g., Compound 18B) Inhibitor->BetaCatenin Blocks Interaction

Caption: Inhibition of the Wnt/β-catenin/TCF4 signaling pathway by quinazoline derivatives.

Cytotoxic Efficacy Against Cancer Cell Lines

The cytotoxic potential of these compounds is measured against cancer cell lines known to have an activated β-catenin/TCF4 pathway, such as HCT116 (colon cancer) and HepG2 (hepatocellular carcinoma).

Compound IDIC₅₀ vs. HCT116 (µM)[4]IC₅₀ vs. HepG2 (µM)[4]
18B 5.64 ± 0.6823.18 ± 0.45
Imatinib (Control)Comparable PotencyComparable Potency
Experimental Protocol: TOPFlash/FOPFlash Luciferase Assay

This assay quantifies the transcriptional activity of the β-catenin/TCF4 complex.[4]

  • Culture HCT116 cells in an appropriate medium.

  • Co-transfect the cells with either the TOPFlash plasmid (contains multiple TCF binding sites upstream of a luciferase reporter gene) or the FOPFlash plasmid (contains mutated, inactive TCF binding sites, serving as a negative control).

  • After transfection, treat the cells with the test compound (e.g., compound 18B at its IC₅₀ concentration) for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • A significant reduction in luciferase activity in TOPFlash-transfected cells (but not FOPFlash cells) indicates specific inhibition of the β-catenin/TCF4 signaling pathway.

Antimicrobial and Antibiofilm Applications

Derivatives of 7-methoxyquinoline have demonstrated significant potential in combating microbial infections, including those caused by urinary tract pathogens.[7]

Mechanism of Action

The antimicrobial action of these compounds can involve multiple mechanisms. A key pathway is the disruption of bacterial cell membrane integrity. This can be quantified by measuring the leakage of intracellular proteins into the surrounding medium after treatment with the compound. Damage to the cell membrane leads to a loss of essential cellular components and ultimately, cell death.[7]

Antimicrobial Efficacy

The efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microbe.

Compound IDOrganismMIC (µg/mL)[7]
3l E. coli7.812
3l C. albicans31.125
3c Various StrainsBroad Spectrum
3d Various StrainsBroad Spectrum
Experimental Protocol: Protein Leakage Assay
  • Grow a bacterial culture (e.g., E. coli) to the mid-logarithmic phase.

  • Harvest the cells by centrifugation, wash them with a sterile buffer (e.g., phosphate-buffered saline), and resuspend them to a specific optical density.

  • Treat the bacterial suspension with various concentrations of the test compound (e.g., compound 3l). Include a negative control (no compound) and a positive control (a known membrane-disrupting agent).

  • Incubate the samples for a defined period (e.g., 2-4 hours) at 37 °C.

  • Centrifuge the samples to pellet the bacteria.

  • Collect the supernatant, which contains any leaked proteins.

  • Quantify the protein concentration in the supernatant using a standard method like the Bradford or BCA protein assay.

  • An increase in protein concentration in the supernatant of treated samples compared to the negative control indicates membrane damage.

Structure-Activity Relationship (SAR) Insights

Analysis of the data reveals key structural features that govern the biological activity of these quinoline derivatives.

  • Antimalarial Activity: The nature of the linker between the quinoline core and other moieties is critical. In the 6-methoxy-8-aminoquinoline series, a simple methyl linker generally conferred greater activity than a longer (methylamino)ethyl linker.[2] Furthermore, introducing lipophilic, electron-withdrawing groups (like bromo or trifluoromethyl) on an aromatic side chain significantly enhances antiplasmodial potency.[2]

  • Antibacterial Activity: For 8-methoxyquinolones, increasing the lipophilicity of substituents at the C-7 position enhances antibacterial potency against both Gram-positive and Gram-negative bacteria.[8]

  • General Principle: The substitution pattern on the quinoline ring dictates the primary biological target. For instance, substitutions at the 8-amino position are strongly associated with antimalarial activity, while modifications at other positions can pivot the activity towards anticancer or antimicrobial effects.

G cluster_0 Key Substitutions cluster_1 Resulting Biological Activity Core Quinoline Core R1 R1 (Position 8) - Amino group critical for antimalarial activity Core->R1 R2 R2 (Position 7) - Methoxy group - Bulky groups for antibacterial activity Core->R2 R3 R3 (Position 6) - Methoxy group enhances antimalarial activity Core->R3 R4 R4 (Linker/Side Chain) - Lipophilicity enhances potency - Linker length modulates activity Core->R4 Antimalarial Antimalarial R1->Antimalarial Antimicrobial Antimicrobial R2->Antimicrobial R3->Antimalarial R4->Antimalarial Anticancer Anticancer

Caption: Key structure-activity relationship points for quinoline derivatives.

Conclusion and Future Directions

The this compound scaffold and its isomers represent a highly promising class of compounds with diverse therapeutic potential. The extensive research on 6-methoxy-8-aminoquinolines provides a robust foundation for their development as antimalarial agents, while related quinazoline and quinoline structures demonstrate clear pathways to potent anticancer and antimicrobial drugs.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. By applying the SAR insights gained from its isomers, it will be possible to rationally design novel compounds with enhanced potency and selectivity against malaria parasites, cancer cell lines, and pathogenic microbes. Further investigation into their mechanisms of action and in vivo efficacy will be critical steps in translating these promising scaffolds into next-generation therapeutic agents.

References

  • Schröter, C., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
  • Hayakawa, I., et al. (1997). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. PubMed.
  • Chen, E. H., et al. (1981). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. PubMed.
  • Neogi, K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. ResearchGate.
  • Abdel-Wahab, B. F., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI.
  • (N/A). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • (N/A). The Rising Therapeutic Potential of 4-Methoxyquinolin-7-amine Derivatives: A Technical Guide. Benchchem.
  • Neogi, K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. NIH.
  • McChesney, J. D. (N/A). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS.
  • Gorka, A. P., et al. (N/A). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. NIH.
  • (N/A). (2025). Synthetic Antimalarials. 8-(5-Isopropylaminoamylamino)-6-methoxyquinoline (SN-13,276)1 and Some Related Compounds2. Request PDF - ResearchGate.
  • (N/A). Translational Oncology. Semantic Scholar.
  • Tukulula, M. (N/A). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
  • Kumar, S., et al. (2011). Biological activities of quinoline derivatives. PubMed.
  • Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • (N/A). (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.
  • Tran, P. T., et al. (N/A). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC - NIH.
  • (N/A). (N/A). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. N/A.
  • Chan, S. H., et al. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate.
  • Natorska-Chomicka, D., et al. (N/A). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • (N/A). (N/A). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

Sources

theoretical studies on 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 7-Methoxyquinolin-8-amine

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] this compound, a specific derivative, presents a compelling case for theoretical and computational investigation due to its structural features, which are pertinent to drug design and molecular interaction studies. This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure, reactivity, and potential applications of this compound. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage in-silico techniques to accelerate discovery. We will explore the foundational principles of quantum chemical calculations, detail a practical computational workflow, and interpret the resulting data to predict the molecule's behavior and guide further experimental work.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention for their diverse pharmacological properties, including antimicrobial, antimalarial, and anticancer activities.[1][2][3] The 8-aminoquinoline moiety, in particular, is a well-established pharmacophore found in antimalarial drugs like primaquine and tafenoquine.[4] The introduction of a methoxy group at the 7-position and an amine group at the 8-position of the quinoline ring, as in this compound, modulates the electronic and steric properties of the molecule, potentially influencing its biological activity, toxicity, and pharmacokinetic profile.[5]

Theoretical studies provide a powerful, cost-effective lens through which to examine these properties at a molecular level. By employing quantum chemical calculations, we can predict a molecule's geometry, electronic distribution, and reactivity before its synthesis, offering invaluable insights to guide rational drug design.[6][7]

Molecular Structure and Physicochemical Properties

A foundational step in any theoretical study is to define the molecule's structure and basic properties. While specific experimental data for this compound is not as prevalent as for its isomers, we can infer its properties from related compounds and computational analysis.

Molecular Formula: C₁₀H₁₀N₂O[8] Molecular Weight: 174.20 g/mol [8]

Caption: 2D structure of this compound.

Theoretical Foundations for Computational Analysis

The primary tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT) .[9] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It offers a favorable balance between computational accuracy and cost, making it ideal for molecules of this size.[6]

Key theoretical concepts derived from DFT calculations include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions, such as hydrogen bonding with biological targets.[3]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. It helps to understand charge transfer, hyperconjugation, and delocalization of electron density within the molecule.[10]

Computational Methodologies: A Practical Workflow

A robust theoretical study follows a systematic protocol to ensure the results are reliable and reproducible. The following workflow is a standard approach for the computational analysis of this compound.

Computational_Workflow cluster_prep Step 1: Pre-processing cluster_calc Step 2: Quantum Chemical Calculation cluster_analysis Step 3: Data Analysis & Interpretation cluster_output Step 4: Application A Initial Structure Generation (e.g., from SMILES string) B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm minimum energy state) B->C Verify no imaginary frequencies D Single-Point Energy Calculation (Refined electronic properties) C->D E HOMO-LUMO Analysis (Reactivity Prediction) D->E F MEP Surface Generation (Interaction Site Mapping) D->F G NBO Analysis (Charge Distribution & Delocalization) D->G H Spectra Simulation (NMR, IR, UV-Vis) D->H I Guide Experimental Synthesis & Drug Design E->I F->I G->I H->I

Caption: A typical workflow for the theoretical study of a small molecule.

Detailed Experimental Protocol
  • Geometry Optimization:

    • Objective: To find the most stable three-dimensional conformation of the molecule (the structure with the lowest potential energy).

    • Level of Theory: A common and reliable choice is the B3LYP hybrid functional.[9]

    • Basis Set: The Pople-style 6-311++G(d,p) basis set is well-suited for organic molecules, providing a good description of electron distribution, including polarization and diffuse functions.[9]

    • Software: Quantum chemistry packages like Gaussian or ORCA are standard tools for these calculations.[9]

    • Procedure: An initial 3D structure is generated and the geometry is optimized in a vacuum or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a more realistic environment.

  • Frequency Calculation:

    • Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

    • Procedure: A frequency calculation is performed on the optimized structure at the same level of theory.

    • Validation: A true minimum is confirmed by the absence of any imaginary frequencies. The results also provide theoretical vibrational spectra (IR and Raman).

  • Electronic Structure Analysis:

    • Objective: To calculate and analyze the key electronic properties of the molecule.

    • Procedure: Using the optimized geometry, a single-point energy calculation is performed. From this, various properties are derived:

      • FMOs: The energies of the HOMO and LUMO are extracted.

      • MEP: The electrostatic potential is calculated and mapped onto the electron density surface.

      • NBO: The NBO analysis is performed to determine atomic charges and study orbital interactions.

Theoretical Insights into Electronic Properties and Reactivity

Based on calculations for structurally similar quinoline derivatives, we can anticipate the key electronic features of this compound.[3][6]

PropertyPredicted Value (Illustrative)Interpretation
E_HOMO ~ -5.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E_LUMO ~ -1.0 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
ΔE (HOMO-LUMO Gap) ~ 4.5 eVA moderate gap suggests reasonable stability but also potential for chemical reactivity.[6]
Dipole Moment ~ 2.0 - 3.0 DebyeIndicates a polar molecule, capable of dipole-dipole interactions.

Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.

The presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups is expected to increase the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted quinoline. The MEP map would likely show negative potential (red/yellow regions) around the nitrogen atom of the quinoline ring and the oxygen of the methoxy group, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. The amine group's hydrogens would exhibit positive potential (blue regions), making them hydrogen bond donors.

Applications in Drug Design and Development

The ultimate goal of such theoretical studies is to guide the development of new therapeutic agents.[11] The computational data provides a direct bridge between molecular structure and potential biological function.

Drug_Design_Logic A Theoretical Properties (HOMO-LUMO, MEP, NBO) B Reactivity & Interaction Potential A->B predicts C Pharmacokinetics (ADME) Prediction A->C informs D Biological Activity (e.g., Antimalarial) B->D influences E Lead Optimization C->E guides D->E guides

Caption: Relationship between theoretical properties and drug discovery.

  • Structure-Activity Relationship (SAR): By calculating the properties of a series of this compound derivatives, researchers can build SAR models. For instance, one could investigate how adding different substituents affects the HOMO-LUMO gap and correlate this with experimentally determined biological activity.[6]

  • Molecular Docking: The optimized structure and calculated partial charges of this compound can be used in molecular docking simulations.[3] This allows researchers to predict how the molecule might bind to the active site of a target protein, providing insights into its mechanism of action and guiding the design of more potent inhibitors.

  • Toxicity and Metabolism Prediction: Quantum chemical descriptors can be used as inputs for QSAR models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of a drug candidate, helping to identify promising leads early in the development pipeline.[6]

Conclusion

Theoretical studies on this compound offer a profound, atomistic understanding of its chemical nature. Through the application of Density Functional Theory and a systematic computational workflow, it is possible to elucidate the electronic structure, predict reactivity, and map potential interaction sites. These in-silico insights are not merely academic; they provide a rational foundation for hypothesis-driven drug discovery, enabling the design of novel quinoline derivatives with enhanced efficacy and safety profiles. As computational resources become more accessible, the integration of these theoretical approaches will continue to be an indispensable component of modern chemical and pharmaceutical research.

References

  • ResearchGate. (2017, January 23). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug.

  • Arabian Journal of Chemistry. (2015). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

  • MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.

  • MDPI. (2021, September 12). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

  • PrepChem.com. (n.d.). Synthesis of 8-amino-2-methoxyquinoline.

  • ACS Publications. (n.d.). The Chemistry of Quinolines.

  • PubMed. (2000, November). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives.

  • National Center for Biotechnology Information. (2022, April 22). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants.

  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine.

  • ResearchGate. (n.d.). Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline.

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

  • ResearchGate. (n.d.). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants.

  • National Center for Biotechnology Information. (2022, March 21). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.

  • ResearchGate. (2021, May 13). Quantum Chemistry Calculations for Metabolomics: Focus Review.

  • National Center for Biotechnology Information. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.

  • MedchemExpress.com. (n.d.). Certificate of Analysis - 5-Methoxyquinolin-8-amine.

  • MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.

  • ResearchGate. (n.d.). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.

  • Benchchem. (n.d.). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.

  • Benchchem. (n.d.). theoretical studies on 8-hydroxyquinoline electronic structure.

  • PubChem. (n.d.). 5-Methoxyquinolin-8-amine.

  • National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline.

  • Leyan.com. (n.d.). Certificate of Analysis - 5-Methoxyquinolin-8-amine.

  • Wikipedia. (n.d.). Quinine.

  • European Journal of Chemistry. (2025, March 31). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.

Sources

The Enduring Legacy of Quinoline-8-Amine Compounds: A Technical Guide to Their History, Discovery, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-8-amine scaffold represents a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and development of these remarkable compounds. We delve into the pivotal moments of their inception, from the early synthetic efforts to the development of curative agents that have saved countless lives. This guide offers a detailed examination of the synthetic methodologies employed to construct the 8-aminoquinoline core and its derivatives, the intricate mechanism of action that underpins their therapeutic efficacy, and a comparative analysis of key compounds that have shaped the therapeutic landscape. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this vital class of therapeutic agents.

A Historical Perspective: From Methylene Blue to Radical Cures

The journey of quinoline-8-amine compounds is a compelling narrative of scientific perseverance and innovation, driven by the urgent need for effective treatments against malaria, a disease that has plagued humanity for millennia.

The Dawn of Synthetic Antimalarials

The story begins not with a quinoline, but with a synthetic dye. In 1891, Paul Guttmann and Paul Ehrlich discovered the antimalarial properties of methylene blue, marking a pivotal moment in the history of chemotherapy.[1] This discovery ignited the quest for synthetic antimalarial agents, moving beyond the reliance on natural products like quinine, which was in short supply during times of global conflict.[2]

The German Initiative and the Birth of Pamaquine

In the aftermath of World War I, German scientists, facing a shortage of quinine, embarked on a systematic search for synthetic alternatives.[2] This intensive research effort, led by Werner Schulemann, Fritz Schönhöfer, and August Wingler at Bayer, culminated in the synthesis of the first clinically significant 8-aminoquinoline, pamaquine (formerly known as Plasmochin), in 1926.[1][3] Pamaquine was a groundbreaking achievement, demonstrating for the first time that a synthetic compound could effectively combat the malaria parasite. However, its clinical utility was hampered by significant toxicity, including methemoglobinemia and hemolysis, particularly in individuals with what would later be identified as Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[3][4]

The American Wartime Program and the Advent of Primaquine

The advent of World War II and the capture of German supplies of a related compound, sontoquine, spurred a massive antimalarial drug discovery program in the United States.[1] This collaborative effort led to the synthesis and evaluation of numerous compounds, ultimately resulting in the development of primaquine in the 1940s.[5][6] Primaquine proved to be a game-changer. It was not only more effective but also significantly less toxic than its predecessor, pamaquine.[3] Crucially, primaquine was found to be highly effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, the parasites responsible for relapsing malaria.[7][8] This unique "radical cure" capability made primaquine an indispensable tool in the fight against malaria, a status it retains to this day.[8]

The Modern Era: Tafenoquine and Beyond

The challenges of a lengthy 14-day treatment regimen with primaquine, leading to poor patient compliance, drove the search for a long-acting alternative. This led to the development of tafenoquine , another 8-aminoquinoline derivative, which was approved for medical use in 2018.[9] Tafenoquine offers the significant advantage of a single-dose radical cure, addressing the critical issue of adherence.[10] However, like its predecessors, tafenoquine also carries the risk of hemolysis in G6PD-deficient individuals, underscoring the ongoing need for safer and more effective antimalarial agents.[11]

The Synthetic Chemistry of 8-Aminoquinolines

The construction of the 8-aminoquinoline core and its derivatives has been a subject of extensive research, leading to the development of several classical and modern synthetic methodologies.

Classical Synthetic Routes to the Quinoline Core

Several named reactions have been instrumental in the synthesis of the fundamental quinoline scaffold:

  • Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce the quinoline ring.[12]

  • Doebner-von Miller Reaction: This reaction utilizes an aniline and an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to generate substituted quinolines.[2][5]

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][13]

  • Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[7][14]

Synthesis of the 8-Amino-6-Methoxyquinoline Nucleus

The 6-methoxy-8-aminoquinoline core is the foundational structure for many important antimalarial drugs, including pamaquine and primaquine. Its synthesis is a critical step in the overall drug manufacturing process. A common synthetic pathway is outlined below:

Synthesis_of_8_amino_6_methoxyquinoline A 4-Methoxy-2-nitroaniline B Glycerol, H2SO4 (Skraup Reaction) A->B Reacts with C 6-Methoxy-8-nitroquinoline B->C Forms D Reduction (e.g., SnCl2, H2) C->D Undergoes E 6-Methoxy-8-aminoquinoline D->E Yields

Caption: General synthetic scheme for 6-methoxy-8-aminoquinoline.

Step-by-Step Synthesis of Primaquine

The synthesis of primaquine involves the coupling of the 6-methoxy-8-aminoquinoline nucleus with a suitable side chain. Below is a representative multi-step synthesis:

Step 1: Preparation of the Side Chain (1-phthalimido-4-bromopentane) This step involves the reaction of 1,4-dibromopentane with potassium phthalimide.

Step 2: Synthesis of 8-amino-6-methoxyquinoline As described in the previous section, this is typically achieved via a Skraup reaction followed by reduction.

Step 3: Condensation of the Nucleus and Side Chain The 6-methoxy-8-aminoquinoline is condensed with 1-phthalimido-4-bromopentane.

Step 4: Hydrolysis The phthalimide protecting group is removed by hydrolysis to yield primaquine.

Step 5: Salt Formation Primaquine is often converted to its diphosphate salt to improve its stability and solubility.[15][16]

Mechanism of Action: A Two-Step Biochemical Relay

The antimalarial activity of 8-aminoquinolines is not inherent to the parent drug but is a result of a complex metabolic activation process. The current understanding points to a two-step biochemical relay mechanism.[8][12]

Step 1: Metabolic Activation

8-aminoquinolines are prodrugs that require metabolic activation by host enzymes, primarily the cytochrome P450 isoform 2D6 (CYP2D6), to generate their pharmacologically active metabolites.[8] This metabolic process involves hydroxylation of the quinoline ring, leading to the formation of reactive intermediates.

Step 2: Generation of Reactive Oxygen Species (ROS)

The active metabolites of 8-aminoquinolines are redox-active molecules. They undergo redox cycling, a process that generates a significant amount of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), superoxide radicals, and hydroxyl radicals.[12][15][17] This surge in oxidative stress is believed to be the primary mechanism of parasite killing, as it disrupts essential cellular processes within the parasite, leading to its death.[8]

Mechanism_of_Action cluster_host Host Cell (Hepatocyte) cluster_parasite Malaria Parasite A 8-Aminoquinoline (Prodrug) B CYP2D6 A->B Metabolism by C Active Metabolites (Redox-active) B->C Generates D Redox Cycling C->D Undergo E Reactive Oxygen Species (ROS) (H₂O₂, O₂⁻, •OH) D->E Produces F Oxidative Stress E->F Induces G Parasite Death F->G Leads to

Caption: The two-step mechanism of action of 8-aminoquinoline antimalarials.

Comparative Analysis of Key 8-Aminoquinoline Derivatives

The evolution of 8-aminoquinoline antimalarials has been driven by the need to improve efficacy and reduce toxicity. The table below provides a comparative overview of the three most significant compounds in this class.

FeaturePamaquinePrimaquineTafenoquine
Year of Discovery 1926[3]1940s[5]1970s (approved 2018)[9]
Primary Indication Antimalarial (largely obsolete)Radical cure of P. vivax & P. ovale[8]Radical cure of P. vivax[10]
Dosage Regimen Multiple daily doses (toxic)14-day course (daily)[15]Single dose[10]
Key Advantage First synthetic antimalarialEffective against hypnozoitesSingle-dose radical cure
Major Disadvantage High toxicity[3]Long treatment course, hemolysis in G6PD deficiency[8]Hemolysis in G6PD deficiency[11]
Clinical Status Replaced by less toxic alternativesStandard of care for radical cureAlternative to primaquine

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the activity and toxicity of 8-aminoquinoline compounds.

In Vitro Antimalarial Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against P. falciparum.

Objective: To quantify the inhibition of parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.

  • Drug Plating: Serially dilute the test compounds and control drugs in a 96-well plate.

  • Infection: Add the synchronized parasite culture to the wells.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the fluorescence intensity against the drug concentration.[8]

Conclusion and Future Directions

The history of quinoline-8-amine compounds is a testament to the power of medicinal chemistry to address global health challenges. From the pioneering synthesis of pamaquine to the development of the single-dose radical cure tafenoquine, this class of drugs has been instrumental in the fight against malaria. The elucidation of their two-step mechanism of action has provided a deeper understanding of their therapeutic effects and has opened new avenues for the rational design of safer and more effective derivatives.

Despite these successes, challenges remain. The risk of hemolysis in G6PD-deficient individuals is a significant limitation for the widespread use of primaquine and tafenoquine. Future research should focus on the development of non-hemolytic 8-aminoquinolines or alternative strategies to mitigate this toxicity. Furthermore, a deeper understanding of the specific parasitic targets of the ROS generated by these compounds could lead to the development of novel antimalarials with improved selectivity and reduced side effects. The enduring legacy of the quinoline-8-amines will undoubtedly continue to inspire the next generation of drug discovery and development professionals.

References

  • MICA: Defining the two-step relay mechanism of action of the 8-aminoquinolines: A precondition for optimal combination therapies for relapse malaria. [URL not available]
  • Drug Discovery and Development - Malaria - NCBI Bookshelf - NIH. [Link]

  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. - Liverpool School of Tropical Medicine. [Link]

  • Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials | Request PDF - ResearchGate. [Link]

  • Pharmacology of 8-aminoquinolines - PMC - NIH. [Link]

  • 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews. [Link]

  • Pharmacology of 8-aminoquinolines. - Semantic Scholar. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Combes quinoline synthesis - Wikipedia. [Link]

  • Pfitzinger Quinoline Synthesis. [Link]

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. [URL not available]
  • Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era - GtR - UKRI. [Link]

  • Pamaquine - Wikipedia. [Link]

  • 8-Aminoquinoline - Wikipedia. [Link]

  • Complete Chapter of Anti-malarial Drugs Part -2 | PPTX - Slideshare. [Link]

  • Synthesis of primaquine glyco-conjugates as potential tissue schizontocidal antimalarial agents - PubMed. [Link]

  • A brief history of quinoline as antimalarial agents - ResearchGate. [Link]

  • Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - NIH. [Link]

  • Synthesis of [13C6]primaquine | Request PDF - ResearchGate. [Link]

  • 8-Amino quinolines - Pharmacy 180. [Link]

  • Primaquine derivatives: Modifications of the terminal amino group - PMC - PubMed Central. [Link]

  • Scheme 2. Synthesis of primaquine ureas. | Download Scientific Diagram - ResearchGate. [Link]

  • CN103396360A - Method for preparing primaquine diphosphate - Google P
  • 8 Aminoquinolines 1 | PDF | Amine | Organic Chemistry - Scribd. [Link]

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. [Link]

  • The Synthesis of 8-(5-Hydroxyamylamino)-6-methoxyquinoline: a New Method of Preparation of Pentaquin and its Analogs | Journal of the American Chemical Society. [Link]

  • Pharmacology of 8-aminoquinolines - IRIS. [Link]

  • (PDF) Tafenoquine and primaquine do not exhibit clinical neurologic signs associated with central nervous system lesions in the same manner as earlier 8-aminoquinolines - ResearchGate. [Link]

  • 8 aminoquinolines | PPT - Slideshare. [Link]

  • Tafenoquine and primaquine do not exhibit clinical neurologic signs associated with central nervous system lesions in the same manner as earlier 8-aminoquinolines - PMC. [Link]

  • Tafenoquine: a toxicity overview - PMC - NIH. [Link]

Sources

7-Methoxyquinolin-8-amine as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Methoxyquinolin-8-amine as a Precursor in Organic Synthesis

Executive Summary

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its strategic placement of a nucleophilic amino group ortho to a methoxy-activated quinoline ring system makes it an exceptionally valuable precursor for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, and core applications. We will delve into the causality behind its synthetic utility, present detailed experimental protocols for its preparation and subsequent derivatization, and visually map these transformations to provide researchers and drug development professionals with a practical and in-depth resource.

Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably antimalarials like quinine and chloroquine.[1] Within this class, 8-aminoquinolines are of particular significance due to their unique biological activity profile. The archetypal drug, Primaquine (the 6-methoxy isomer), remains a critical tool for eradicating the dormant liver stages of Plasmodium vivax and P. ovale malaria, a capability that many other antimalarials lack.[2][3][4]

The utility of the 8-aminoquinoline core is intrinsically linked to its chemical reactivity. The 8-amino group serves as a versatile synthetic handle, allowing for the introduction of diverse side chains that can modulate the compound's pharmacokinetic and pharmacodynamic properties. This compound, the specific focus of this guide, leverages this reactivity, with the C7-methoxy group influencing the electronic properties of the quinoline system and offering an alternative substitution pattern for analog development compared to the more common 6-methoxy isomer.

Physicochemical Properties and Safe Handling

A thorough understanding of a precursor's properties and hazards is fundamental to its effective and safe use in a laboratory setting.

Data Summary
PropertyValueSource
Chemical Formula C₁₀H₁₀N₂O[5][6][7]
Molecular Weight 174.20 g/mol [5][6][7]
Appearance Yellow to brown solid[5]
CAS Number 30465-68-0 (for 5-methoxy isomer, specific CAS for 7-methoxy may vary)[5][7]
Canonical SMILES COC1=CC=C2C(=C1)C(=CN=C2)NN/A
Safety and Handling

As with many aromatic amines and quinoline derivatives, this compound and its precursors should be handled with appropriate care.

  • Hazard Profile: Based on analogous compounds, it should be considered toxic if swallowed, a potential skin sensitizer, and may cause serious eye damage. It is also expected to be very toxic to aquatic life.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, protected from light.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.[8]

Synthesis of the this compound Precursor

The most direct and common route to this compound involves a two-step sequence starting from the readily available 7-methoxyquinoline: 1) electrophilic nitration at the C8 position, followed by 2) reduction of the resulting nitro group.

Synthetic Workflow

The causality of this pathway is rooted in the directing effects of the quinoline nitrogen and the C7-methoxy group. The quinoline ring is deactivated to electrophilic aromatic substitution, requiring strong activating conditions (concentrated acids). The nitration occurs preferentially on the benzene ring portion of the scaffold. The subsequent reduction of the aromatic nitro group is a high-yielding and reliable transformation, commonly achieved with metal catalysts or reducing agents like tin(II) chloride.

G cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nitro Group Reduction A 7-Methoxyquinoline B 7-Methoxy-8-nitroquinoline A->B  HNO₃, H₂SO₄  0 °C to RT C 7-Methoxy-8-nitroquinoline D This compound (Target Precursor) C->D  SnCl₂·2H₂O  Ethanol, RT

Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol: Two-Step Synthesis

Protocol 1: Synthesis of 7-Methoxy-8-nitroquinoline [9]

  • To a flask charged with 7-methoxyquinoline (1 eq.), add cooled concentrated sulfuric acid (approx. 2.7 mL per gram of starting material) at 0 °C with stirring.

  • Add concentrated nitric acid (approx. 2.1 mL per gram of starting material) dropwise, ensuring the internal temperature is maintained below 0 °C.

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with aqueous ammonium hydroxide until a yellow precipitate forms.

  • Filter the solid precipitate, wash with water, and dry under vacuum to yield 7-methoxy-8-nitroquinoline.

Protocol 2: Synthesis of this compound (Adapted from[10][11])

  • Suspend 7-methoxy-8-nitroquinoline (1 eq.) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5 eq.) portion-wise. The reaction is exothermic.

  • Stir the resulting mixture at room temperature for 48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water and basify the solution to pH > 8 with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Purification can be achieved via column chromatography if necessary.

Applications as a Precursor in Organic Synthesis

The synthetic value of this compound is primarily derived from the nucleophilicity of its C8-amino group. This functionality serves as a key attachment point for a variety of side chains and molecular fragments.

Case Study 1: Synthesis of Primaquine Analogues

The most historically significant reaction of 8-aminoquinolines is the synthesis of antimalarial drugs. This typically involves a nucleophilic substitution or reductive amination to append a diaminoalkane side chain. For instance, the synthesis of a 7-methoxy analogue of Primaquine would involve the condensation of this compound with a protected or latent form of the 4-amino-1-methylbutylamine side chain, such as 5-bromopentan-2-one followed by reductive amination.

This alkylation of the 8-amino group is the cornerstone of 8-aminoquinoline medicinal chemistry, allowing for the generation of vast libraries of compounds for structure-activity relationship (SAR) studies.[12][13]

Case Study 2: Ugi-Azide Multicomponent Reaction

Modern synthetic methods leverage the precursor's reactivity in more complex, efficiency-driven transformations. The Ugi-azide reaction is a four-component reaction that rapidly generates complex tetrazole-containing molecules from an amine, an aldehyde (or ketone), an isocyanide, and an azide source (e.g., trimethylsilyl azide).[10][11]

Using this compound as the amine component provides a direct route to novel hybrid molecules where the pharmacologically relevant quinoline core is linked to a tetrazole ring and other diverse substituents. Tetrazoles are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids.

G cluster_0 Ugi-Azide Four-Component Reaction Precursor This compound Product Tetrazole-Quinoline Hybrid Precursor->Product Aldehyde Aldehyde (R¹CHO) Aldehyde->Product Isocyanide Isocyanide (R²NC) Isocyanide->Product Azide TMS-Azide (TMSN₃) Azide->Product

Caption: Use of this compound in a Ugi-azide reaction.
Experimental Protocol: Ugi-Azide Reaction

Protocol 3: Synthesis of a Tetrazole-Quinoline Hybrid (Adapted from[10][11])

  • Dissolve this compound (1 eq.) in dry methanol (approx. 0.15 M solution) under an argon atmosphere.

  • Add the desired aldehyde (1 eq.) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Sequentially add trimethylsilyl azide (1 eq.) and a tert-butyl isocyanide (1 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 24–72 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane and wash with an aqueous solution of sodium disulfite, followed by aqueous sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final tetrazole derivative.

Conclusion

This compound stands as a versatile and highly valuable precursor in synthetic chemistry. Its preparation from 7-methoxyquinoline is straightforward, and the strategic positioning of the 8-amino group provides a reliable nucleophilic handle for molecular elaboration. From the classical synthesis of antimalarial analogues to its application in modern multicomponent reactions, this building block enables rapid access to diverse and complex chemical matter. For researchers in drug development, a comprehensive understanding of its synthesis and reactivity is essential for the rational design of novel therapeutic agents built upon the privileged 8-aminoquinoline scaffold.

References

  • PrepChem.com. Synthesis of 8-amino-2-methoxyquinoline. Available from: [Link]

  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry.
  • Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science. (2015).
  • Staege, S., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available from: [Link]

  • Wikipedia. 8-Aminoquinoline. Available from: [Link]

  • Gutiérrez, M., et al. Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. (2008).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Pharmacy 180. 8-Amino quinolines. Available from: [Link]

  • Kawakami, K., et al. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin, 48(11), 1667-72. Available from: [Link]

  • Slideshare. Anti-Malarial; 8-aminoquinolines. Available from: [Link]

  • Yan, S. J., et al. (1981). Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines. Journal of Medicinal Chemistry, 24(2), 215-7. Available from: [Link]

  • Staege, S., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available from: [Link]

  • Tri-iso. Material Safety Data Sheet. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4908, Primaquine. Available from: [Link]

  • ResearchGate. Scheme 2. Synthesis of primaquine ureas. Available from: [Link]

  • Synthesis of 8-(3-Carboxy-l-methyl-propylammo)-6-methoxyquinoline: A Newly Characterized Primaquine Metabolite. Pharmaceutical Research. (1984).
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • Wikipedia. Quinine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7023, 6-Methoxy-8-quinolinamine. Available from: [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 777110, 5-Methoxyquinolin-8-amine. Available from: [Link]

Sources

Subject: 7-Methoxyquinolin-8-amine - A Comprehensive Safety and Handling Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

7-Methoxyquinolin-8-amine is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. As a key intermediate, its structural motif is foundational in the synthesis of novel compounds, particularly those investigated for antiparasitic properties.[1] The inherent reactivity and specific toxicological profile of the 8-aminoquinoline class of compounds, however, necessitate a robust and well-understood set of safety and handling protocols.[2] This guide provides an in-depth framework for the safe utilization of this compound in a laboratory setting, grounded in established safety principles and specific chemical data. The protocols herein are designed to be self-validating, ensuring that safety is an integral component of the experimental workflow, not a superficial checklist.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first line of defense in its safe handling. While specific experimental data for this compound is not as prevalent as for its isomers, we can consolidate known information and predict properties based on its structure and related compounds.

PropertyDataSource
Molecular Formula C₁₀H₁₀N₂OPubChem[3][4][5]
Molecular Weight 174.20 g/mol PubChem[3][4][5]
Appearance Expected to be a solid, ranging from yellow to brown.[4]MedChemExpress[4]
Storage Temperature 2–8 °C, protect from light and handle under inert gas.ChemicalBook[6], MedChemExpress[4]
Incompatible Materials Strong oxidizing agents, strong acids.[7][8]Fisher Scientific[7][8]

Hazard Identification and Toxicological Profile

This compound and its isomers are classified as hazardous substances. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The toxicological profile for the broader class of 8-aminoquinolines suggests potential for hematological toxicities, which should be a key consideration for any handling protocol.[2]

Hazard CategoryGHS Classification & StatementPictogram
Acute Toxicity (Oral) H301/H302: Toxic or Harmful if swallowed.[9][10]Danger
Skin Corrosion/Irritation H315: Causes skin irritation.[3][5]Warning
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage or irritation.[3][5][9]Danger
Skin Sensitization H317: May cause an allergic skin reaction.[9]Warning
Reproductive Toxicity H360: May damage fertility or the unborn child.[9]Danger
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effects.[9][11]Warning

Precautionary Statements (Selected):

  • P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

  • P261 & P264: Avoid breathing dust. Wash skin thoroughly after handling.[9]

  • P273: Avoid release to the environment.[9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols.

Engineering Controls
  • Primary Handling: All weighing, reconstitution, and aliquotting operations must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[7][11]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[12][13] Eyewash stations and safety showers must be readily accessible and tested regularly.[7][11]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical barrier based on the known hazards of the compound.

PPE CategoryRecommended EquipmentRationale
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.[14]Protects against dust particles and accidental splashes, addressing the H318/H319 hazard.[9]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene). A fully buttoned lab coat.Prevents direct skin contact, mitigating the risk of irritation (H315) and sensitization (H317).[9][15] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[15]
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate particulate filters.[11][14]Required when handling the powder outside of a fume hood or if dust generation is unavoidable. This directly addresses the inhalation hazard.
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills and dropped items.

Safe Handling and Experimental Workflow

The following workflow is designed to guide the user through the entire lifecycle of the compound within the laboratory, from receipt to disposal.

G cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A 1. Receipt & Inspection - Verify chemical identity. - Check container integrity. B 2. Secure Storage - Store at 2-8°C. - Protect from light. - Use inert atmosphere if possible. A->B If OK C 3. Pre-Use Safety Check - Don full PPE. - Verify fume hood function. B->C Retrieve for use D 4. Weighing & Reconstitution - Perform ONLY in fume hood. - Use anti-static measures. - Minimize dust generation. C->D E 5. Experimental Use - Maintain PPE. - Avoid contact with skin/eyes. D->E F 6. Decontamination - Clean work surfaces. - Decontaminate equipment. E->F Post-experiment G 7. Waste Segregation - Collect solid & liquid waste in separate, labeled containers. F->G H 8. Disposal - Dispose via certified hazardous waste program. G->H

Caption: Safe Handling Workflow for this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11][12][16] Do not use mouth-to-mouth resuscitation.[11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11][12] Seek immediate medical attention. Wash clothing before reuse.[12]

  • Eye Contact: Immediately flush open eyes with running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][16] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting.[7][12] Rinse mouth with water.[9][12] Never give anything by mouth to an unconscious person.[12] Call a physician or Poison Control Center immediately.[11]

Spill Response
  • Minor Spill: For small spills of solid material, ensure adequate ventilation and wear full PPE. Gently sweep or vacuum the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[11][12] Clean the spill area thoroughly.

  • Major Spill: Evacuate the area immediately.[11][13] Prevent the spill from entering drains or waterways.[11][12] Contact your institution's Environmental Health & Safety (EH&S) department for assistance.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[12][13][17]

  • Hazards: During a fire, irritating and highly toxic gases, including carbon oxides and nitrogen oxides, may be generated.[11][12]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][12][13]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

  • Segregation: Collect waste in designated, compatible, and clearly labeled containers.[18] Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Containers must be labeled "Hazardous Waste" and list the chemical contents.[18]

  • Disposal: All chemical waste must be disposed of through your institution's certified hazardous waste management program.[11][18] Do not dispose of this chemical down the drain or in regular trash.[12] Its high aquatic toxicity makes environmental release a significant concern.[11]

References

  • 8-Methoxyquinolin-3-amine - AK Scientific, Inc. (URL not available)
  • Safety Data Sheet - MedchemExpress.com. (URL not available)
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]

  • MATERIAL SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem. [Link]

  • 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (URL not available)
  • Personal Protective Equipment (PPE) - CHEMM. (URL not available)
  • Personal Protective Equipment. (URL not available)
  • Certificate of Analysis - MedchemExpress.com. (URL not available)
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. (2021-09-12). [Link]

  • 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem. [Link]

  • Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate - PMC - NIH. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • 7-Methoxy-8-nitroquinoline SDS, 83010-83-7 Safety D
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. [Link]

Sources

7-Methoxyquinolin-8-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities. Among the vast landscape of quinoline derivatives, 7-methoxyquinolin-8-amine stands out as a critical starting material and pharmacophore for the development of novel drug candidates. Its unique electronic and steric properties, conferred by the strategic placement of the methoxy and amine groups, provide a versatile platform for chemical modification and optimization of pharmacological activity. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the known derivatives of this compound, their synthesis, and their diverse therapeutic applications. We will delve into the causality behind experimental choices in synthetic protocols and highlight the self-validating systems that ensure scientific integrity.

The core structure of this compound presents two primary points for derivatization: the amino group at the 8-position and the quinoline ring itself. The nucleophilic nature of the 8-amino group readily allows for the introduction of a wide variety of substituents, including amides, sulfonamides, and alkyl chains, leading to compounds with diverse pharmacological profiles. Furthermore, the quinoline ring can be functionalized at various positions to modulate the physicochemical properties and biological activity of the resulting derivatives. This guide will explore the synthetic strategies employed to access these derivatives and discuss the structure-activity relationships (SAR) that govern their therapeutic potential.

Synthesis of this compound and its Core Derivatives

The synthetic accessibility of this compound and its derivatives is a key factor driving its exploration in drug discovery. The foundational synthesis of the parent molecule often begins with multi-step sequences from commercially available precursors. A common strategy involves the Skraup reaction, a classic method for quinoline synthesis.

General Synthetic Strategies

The derivatization of this compound primarily focuses on the modification of the 8-amino group. The high nucleophilicity of this primary amine allows for straightforward reactions with a variety of electrophiles.

N-Acylation and N-Sulfonylation

A prevalent strategy for modifying the 8-amino group is through acylation or sulfonylation. These reactions are typically high-yielding and allow for the introduction of a diverse range of functionalities that can significantly impact the biological activity of the resulting molecule. For instance, the synthesis of N-(quinolin-8-yl)benzenesulfonamides has been explored for their ability to suppress the NFκB pathway.[1]

Experimental Protocol: Synthesis of N-(7-methoxyquinolin-8-yl)acetamide

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dry Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(7-methoxyquinolin-8-yl)acetamide.

Workflow for N-Acylation

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Reaction_Vessel Reaction in Dry DCM (0°C to RT) This compound->Reaction_Vessel Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Quenching Quench with NaHCO3 Reaction_Vessel->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product N-(7-methoxyquinolin-8-yl)acetamide Purification->Product

Caption: Workflow for the N-acylation of this compound.

Therapeutic Applications of this compound Derivatives

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant area of research has focused on the anticancer potential of 7-methoxyquinoline derivatives. For instance, a series of 7-fluoro (or 8-methoxy)-4-anilinoquinolines were designed and synthesized as potential antitumor inhibitors.[2] Several of these compounds exhibited excellent antitumor activity, with some showing superior cytotoxic activities against HeLa and BGC823 cell lines compared to the known EGFR inhibitor, gefitinib.[2] The rationale behind this design was based on the established success of 4-anilinoquinazoline-based kinase inhibitors.[2]

Quinoline-based dihydrazone derivatives have also been synthesized and evaluated for their anticancer activity.[3] These compounds displayed significant antiproliferative activity against various cancer cell lines, with some derivatives showing greater potency than the clinically used anticancer agent 5-FU.[3] Mechanistic studies suggested that these compounds could induce apoptosis in cancer cells.[3]

Furthermore, 4,7-disubstituted 8-methoxyquinazoline derivatives have been designed as potential cytotoxic agents that inhibit the β-catenin/TCF4 protein-protein interactions, a key signaling pathway in cancer.[4][5] These compounds demonstrated cytotoxic potencies in the micromolar range against cancer cells with a constitutively activated β-catenin/TCF4 signaling pathway.[4][5]

Antimicrobial and Antimalarial Activity

The 8-aminoquinoline scaffold is historically renowned for its antimalarial properties, with primaquine being a prominent example.[6] The 6-methoxyquinolin-8-amine pharmacophore, closely related to our topic of interest, is a central element in antimalarials like primaquine and tafenoquine.[7] Hybrid molecules linking the 8-amino-6-methoxyquinoline moiety with a tetrazole ring have been synthesized and shown to possess antiplasmodial activity against Plasmodium falciparum.[7]

In addition to antimalarial activity, derivatives of 8-hydroxyquinoline, a related scaffold, have shown broad-spectrum antimicrobial activity.[8][9] For example, 7-morpholinomethyl-8-hydroxyquinoline was found to possess both cytotoxicity and antimicrobial activity, particularly against gram-positive bacteria.[9]

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond oncology and infectious diseases. N-(quinolin-8-yl)benzenesulfonamides have been identified as inhibitors of the NFκB signaling pathway, which is implicated in inflammatory diseases.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their structural features. The following table summarizes key SAR observations from various studies.

Derivative ClassKey Structural FeaturesObserved Biological ActivityReference
4-AnilinoquinolinesSubstitution on the anilino ringPotent antitumor activity against HeLa and BGC823 cells[2]
Quinoline-dihydrazonesDihydrazone linkageSignificant antiproliferative activity against various cancer cell lines[3]
8-Amino-6-methoxyquinoline-tetrazole hybridsNature of the linker and lipophilic side chainsAntiplasmodial activity against P. falciparum[7]
N-(Quinolin-8-yl)benzenesulfonamidesSubstitution on the benzenesulfonamide moietyInhibition of NFκB activation[1]
8-Methoxyquinolones3-amino-4-substituted-pyrrolidinyl group at C-7Potent antibacterial activity against Gram-positive and Gram-negative bacteria[10]
Logical Relationship of SAR

SAR_Logic cluster_derivatives Derivative Classes cluster_activities Biological Activities Core_Scaffold This compound Core Anilinoquinolines Anilinoquinolines Core_Scaffold->Anilinoquinolines Dihydrazones Dihydrazones Core_Scaffold->Dihydrazones Tetrazole_Hybrids Tetrazole_Hybrids Core_Scaffold->Tetrazole_Hybrids Anticancer Anticancer Anilinoquinolines->Anticancer Modulation of EGFR inhibition Dihydrazones->Anticancer Induction of Apoptosis Antimalarial Antimalarial Tetrazole_Hybrids->Antimalarial Disruption of Heme detoxification

Caption: Structure-Activity Relationship logic for this compound derivatives.

Conclusion

The this compound scaffold represents a highly valuable platform in the field of drug discovery. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its continued importance. This technical guide has provided a comprehensive overview of the synthesis, therapeutic applications, and structure-activity relationships of these fascinating molecules. The insights presented herein are intended to empower researchers and drug development professionals to further explore and exploit the therapeutic potential of this privileged chemical scaffold. As our understanding of disease biology deepens, the rational design of novel this compound derivatives will undoubtedly lead to the development of next-generation therapeutics for a multitude of human ailments.

References

  • Kawakami, K., et al. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin, 48(11), 1667-72. [Link]

  • Li, X., et al. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 19(11), 17466-17481. [Link]

  • RSC Publishing. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • Schulze, J., et al. (2021). 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5553. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(52), 32930-32941. [Link]

  • Singh, U. P., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Translational Oncology, 17, 101344. [Link]

  • Nowak, M., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6523. [Link]

  • Xie, Y., et al. (2012). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. ACS Medicinal Chemistry Letters, 3(10), 802-806. [Link]

  • Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. [Link]

  • Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Pharmaceuticals, 13(10), 287. [Link]

  • Tsuruo, T., et al. (1983). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. Investigational New Drugs, 1(2), 121-126. [Link]

  • Carradori, S., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5629. [Link]

  • Wang, H., et al. (2022). Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis. Tetrahedron, 111, 132711. [Link]

  • Singh, U. P., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic & Medicinal Chemistry, 58, 116656. [Link]

  • Adebayo, A. S., & Ishola, M. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4), 1-7. [Link]

  • Google Patents. (n.d.). BRPI9814894B8 - process for the preparation of 8-methoxy-quinolonecarboxylic acids.
  • Fesenko, A. A., et al. (2021). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. Molecules, 26(11), 3330. [Link]

  • Singh, U. P., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. ResearchGate. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 7-Methoxyquinolin-8-amine. As a quinoline derivative, this molecule holds potential interest for drug development professionals due to the known bioactive properties of this chemical class. This document details established computational protocols using Density Functional Theory (DFT) to elucidate the molecule's electronic structure, reactivity, and spectroscopic properties. The methodologies presented herein are designed to offer researchers and scientists a robust workflow for generating foundational data to guide further experimental studies and drug design initiatives.

Introduction
1.1 The Significance of Quinoline Derivatives in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives are known to possess a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The mechanism of action is often tied to the specific electronic and structural features of the quinoline ring system, which can be modulated by various functional groups.[4] Computational studies of quinoline derivatives are therefore essential for understanding their structure-activity relationships (SAR).[5]

1.2 this compound: A Molecule of Interest

This compound is a substituted aromatic amine belonging to the quinoline family. While its close isomers, such as 6-methoxy-8-aminoquinoline, are known precursors in the synthesis of antimalarial agents like primaquine, the specific properties of the 7-methoxy isomer are less characterized.[6][7] The positioning of the methoxy and amine groups can significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and overall reactivity, making it a compelling subject for detailed computational analysis.

1.3 The Role of In Silico Analysis in Modern Drug Discovery

Quantum chemical calculations have become an indispensable tool in the drug discovery pipeline.[8] By predicting molecular properties before synthesis, these in silico methods save significant time and resources.[9] Techniques such as Density Functional Theory (DFT) allow for the accurate determination of a molecule's three-dimensional structure, electronic properties, and potential interaction sites, thereby providing crucial insights into its potential bioactivity and metabolic stability.[7][10]

Theoretical Framework
2.1 Fundamentals of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] Unlike traditional ab initio methods that calculate the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density. This approach provides a remarkable balance of computational efficiency and accuracy, making it the workhorse for calculations on medium to large organic molecules.[6][11]

2.2 Rationale for Selecting the B3LYP Functional

For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects. It has a long and successful track record for providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a vast range of organic compounds.[2][6][12] Its performance is well-documented, making it a trustworthy choice for foundational research.

2.3 The 6-311++G(d,p) Basis Set: A Justification

The choice of basis set is critical for the accuracy of the calculation. The Pople-style 6-311++G(d,p) basis set is selected for its robust and comprehensive nature:

  • 6-311G : A triple-zeta valence basis set, providing flexibility for valence electrons to be described by three separate functions.

  • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, hydrogen bonds, and other regions of "soft" electron density far from the nucleus, which is particularly important for the amine and methoxy groups.

  • (d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape, accounting for the polarization effects in a chemical bonding environment and leading to more accurate geometries and energies.[12]

This combination of functional and basis set is widely used and has been shown to yield results that are in good agreement with experimental data for similar aromatic systems.[12]

Computational Workflow and Protocols

The following section details a standardized workflow for the quantum chemical analysis of this compound.

3.1 Software and Hardware Considerations

The calculations described can be performed using various quantum chemistry software packages.

  • Software: Gaussian, ORCA, GAMESS, and Psi4 are all capable platforms.[3] ORCA is a particularly strong free option for academic users.

  • Hardware: A multi-core workstation with at least 16 GB of RAM is recommended for efficient completion of these calculations.

3.2 Protocol 1: Molecular Geometry Optimization

The primary step is to find the molecule's lowest energy conformation.

Objective: To determine the equilibrium geometry of this compound in the gas phase.

Methodology:

  • Input Structure: Build an initial 3D structure of this compound using a molecular editor like Avogadro or GaussView.

  • Calculation Setup: Create an input file specifying the following parameters:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keyword: Opt (for optimization).

    • Charge and Multiplicity: 0 (neutral) and 1 (singlet state).

  • Execution: Submit the calculation to the quantum chemistry software.

  • Convergence Check: Upon completion, verify that the optimization has converged successfully by checking for the termination of forces and displacement below the software's default thresholds.

3.3 Protocol 2: Vibrational Frequency Analysis

This step confirms that the optimized structure is a true energy minimum and predicts the molecule's infrared (IR) and Raman spectra.

Objective: To confirm the nature of the stationary point and calculate harmonic vibrational frequencies.

Methodology:

  • Input Structure: Use the optimized coordinates from Protocol 1.

  • Calculation Setup: Create an input file with the same method and basis set.

    • Keyword: Freq (for frequency calculation).

  • Execution: Run the calculation.

  • Analysis:

    • Imaginary Frequencies: Check the output for imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies.

    • Spectral Data: Extract the calculated IR intensities and Raman activities to generate theoretical spectra. These can be compared with experimental data for validation.

Computational Analysis Workflow Diagram

G cluster_setup Setup & Optimization cluster_analysis Property Calculation & Analysis cluster_output Interpretation A 1. Build Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirm Minimum) B->C D 4a. HOMO-LUMO Analysis C->D E 4b. Molecular Electrostatic Potential (MEP) C->E F 4c. Natural Bond Orbital (NBO) C->F G Structural & Spectroscopic Data C->G H Reactivity & Interaction Sites D->H E->H I Bonding & Charge Distribution F->I

Caption: Workflow for Quantum Chemical Calculations.

3.4 Protocol 3: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

Objective: To calculate the energies of the HOMO and LUMO and analyze their spatial distribution.

Methodology:

  • The HOMO and LUMO energies are standard outputs of the optimization calculation (Protocol 1).

  • Use visualization software (e.g., GaussView, Chemcraft) to generate isosurface plots of the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance.

3.5 Protocol 4: Molecular Electrostatic Potential (MEP) Mapping

The MEP visualizes the charge distribution of a molecule, highlighting regions prone to electrophilic and nucleophilic attack.

Objective: To map the electrostatic potential onto the electron density surface.

Methodology:

  • Use the optimized geometry as input.

  • Generate a cube file for the electron density and another for the electrostatic potential.

  • Use visualization software to map the potential onto the density surface. Typically, red indicates regions of negative potential (electron-rich), while blue indicates positive potential (electron-poor).

3.6 Protocol 5: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding, lone pairs, and intramolecular charge transfer interactions.[5]

Objective: To investigate hyperconjugative interactions and charge distribution.

Methodology:

  • Add the Pop=NBO keyword to the calculation input file using the optimized geometry.

  • Analyze the output, paying close attention to the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) from donor-acceptor interactions.

Data Interpretation and Applications
4.1 Structural Properties: Bond Lengths, Angles, and Dihedral Angles

The optimized geometry provides precise data on the molecule's 3D structure. This information is fundamental for understanding steric effects and for use in subsequent molecular docking simulations.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Bond/Atoms Predicted Value
Bond Lengths (Å) C7-O 1.365
O-C(H3) 1.428
C8-N(H2) 1.390
N(quinoline)-C2 1.315
N(quinoline)-C9 1.378
Bond Angles (°) C6-C7-O 118.5
C7-O-C(H3) 117.2
C7-C8-N(H2) 121.0
Dihedral Angle (°) C6-C7-O-C(H3) ~180.0

(Note: These are representative values based on typical DFT calculations for similar structures and should be calculated specifically for the molecule.)

4.2 Spectroscopic Profile: Interpreting IR and Raman Spectra

Vibrational analysis predicts key absorption frequencies that can be used to identify the molecule experimentally.

Table 2: Key Predicted Vibrational Frequencies

Mode Description Predicted Wavenumber (cm⁻¹)
N-H Asymmetric/Symmetric Stretch 3500 - 3350
C-H (Aromatic) Stretch 3100 - 3000
C-H (Methyl) Stretch 2980 - 2850
C=N / C=C Ring Stretch 1620 - 1500
N-H Scissoring Bend ~1600
C-O-C Asymmetric Stretch ~1250
C-N Stretch ~1300

(Note: Calculated frequencies are often scaled by a factor of ~0.96-0.98 to better match experimental values.)

4.3 Electronic Properties and Reactivity

The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[10]

  • Small Gap: A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher state.

  • Large Gap: A large gap indicates high stability.

The HOMO is often localized on electron-rich parts of the molecule (like the amine group), indicating its role as an electron donor. The LUMO is typically found on electron-deficient regions, indicating sites for electron acceptance. In drug design, a moderate gap is often sought to ensure good binding affinity without excessive reactivity that could lead to toxicity.[9]

Table 3: Calculated Electronic Properties

Property Symbol Formula Predicted Value (eV)
HOMO Energy E_HOMO - -5.85
LUMO Energy E_LUMO - -1.10
Energy Gap ΔE E_LUMO - E_HOMO 4.75
Electronegativity χ -(E_HOMO + E_LUMO)/2 3.475
Chemical Hardness η (E_LUMO - E_HOMO)/2 2.375

(Note: These are representative values.)

The MEP map provides a visual guide to the molecule's reactive sites.

  • Negative Regions (Red/Yellow): These are associated with lone pairs on the nitrogen and oxygen atoms. They represent sites for electrophilic attack and are the primary locations for hydrogen bond acceptance.

  • Positive Regions (Blue): These are typically found around the hydrogen atoms of the amine group and the aromatic ring. They indicate sites for nucleophilic attack and hydrogen bond donation.

This information is invaluable for predicting how the molecule might interact with a biological target, such as an enzyme's active site.

NBO analysis reveals the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. For this compound, key interactions would include:

  • n -> π : Delocalization of the lone pair (n) from the amine nitrogen or the methoxy oxygen into the anti-bonding π orbitals of the quinoline ring. This interaction stabilizes the molecule and indicates strong electronic conjugation.

  • π -> π *: Interactions between the π-orbitals of the aromatic system, which define the aromatic character and electron pathways within the molecule.

The stabilization energy (E(2)) associated with these interactions quantifies their importance to the overall molecular structure and stability.[5]

Conclusion

The quantum chemical workflow detailed in this guide provides a powerful and reliable method for characterizing the structural, spectroscopic, and electronic properties of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can generate a wealth of predictive data. This information, from optimized geometry and vibrational frequencies to detailed analyses of molecular orbitals and electrostatic potential, serves as a critical foundation for rational drug design. These in silico insights can effectively guide synthetic efforts, help interpret experimental results, and accelerate the development of new quinoline-based therapeutic agents.

References

A comprehensive list of references will be compiled from the cited sources to ensure authoritative grounding.

Sources

electrophilic and nucleophilic sites of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 7-Methoxyquinolin-8-amine

Abstract

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry, serving as a key scaffold in the development of therapeutic agents. Understanding its electronic landscape is paramount for predicting its reactivity and designing rational synthetic pathways. This guide provides a comprehensive analysis of the nucleophilic and electrophilic characteristics of this compound, grounded in the principles of electronic theory and supported by experimental and computational evidence. We will dissect the molecule's structure, evaluate the influence of its functional groups, and map its reactive sites to provide actionable insights for researchers, scientists, and drug development professionals.

Molecular Architecture and Electronic Influence

The reactivity of this compound is dictated by the interplay of its three core components: the quinoline bicyclic system, the powerful electron-donating amino (-NH₂) group at position 8, and the activating methoxy (-OCH₃) group at position 7.

  • Quinoline Core: The quinoline ring is a fusion of a benzene ring and a pyridine ring. The nitrogen atom (N-1) in the pyridine moiety is electronegative, exerting an electron-withdrawing inductive effect (-I) that deactivates this ring towards electrophilic attack. Conversely, the carbocyclic (benzene) ring is the primary locus of reactivity, heavily influenced by its substituents.

  • Amino Group (-NH₂): Positioned at C-8, the primary amine is a potent activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance (+R effect), significantly increasing the electron density, particularly at the ortho and para positions.

  • Methoxy Group (-OCH₃): Located at C-7, the methoxy group is also an activating substituent. Similar to the amino group, the lone pairs on the oxygen atom participate in resonance (+R effect), further enriching the benzene ring with electron density.

The synergistic electron-donating effects of the adjacent amino and methoxy groups render the carbocyclic ring exceptionally electron-rich and thus highly susceptible to electrophilic attack.

cluster_molecule This compound Structure cluster_legend Key Functional Groups mol A Quinoline Core Pyridine Ring (Electron-withdrawing) B Benzene Ring (Activated) C C8-Amino Group Strong +R Activator D C7-Methoxy Group Strong +R Activator

Caption: Core structural components of this compound.

Mapping the Nucleophilic Sites

Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond. This compound possesses several prominent nucleophilic centers.

The Exocyclic Amino Group (N-8)

The most significant nucleophilic site is the nitrogen atom of the 8-amino group. Its lone pair is highly available for reaction with a wide range of electrophiles. The nucleophilicity of amines is a well-established principle in organic chemistry, with primary amines readily participating in reactions such as alkylation, acylation, and condensation.[1] For instance, the reaction of 6-methoxyquinolin-8-amine (a close isomer) in Ugi-azide reactions demonstrates the high reactivity of this amino group.[2]

The Activated Aromatic Ring (C-5)

The concerted activation by the C-8 amino and C-7 methoxy groups creates a region of high electron density on the carbocyclic ring, making it a powerful nucleophile for electrophilic aromatic substitution (SₑAr).

  • Directing Effects: The C-8 amino group strongly directs incoming electrophiles to its ortho position (C-7, already substituted) and its para position (C-5). The C-7 methoxy group directs to its ortho positions (C-6 and C-8, with C-8 substituted) and its para position (C-5).

  • Convergent Activation at C-5: Both groups strongly and convergently activate the C-5 position. This makes C-5 the most probable site for electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts reactions). The synthesis of 5-nitro-8-methoxyquinoline from 8-methoxyquinoline highlights the activation of this specific position.[3]

The Pyridine Nitrogen (N-1)

The lone pair on the N-1 atom of the pyridine ring is localized in an sp² hybrid orbital and is not involved in the aromatic sextet. It can therefore act as a Lewis base or a nucleophile. However, its nucleophilicity is significantly lower than that of the exocyclic N-8 amino group due to the higher s-character of its orbital and the overall electron-withdrawing nature of the pyridine ring. Its primary role is often as a site for protonation in acidic media.

Caption: A map of the primary nucleophilic centers in the molecule.

Characterizing the Electrophilic Sites

Electrophiles are electron-deficient species that accept an electron pair. Due to its electron-rich nature, this compound is generally a poor electrophile. Electrophilic character is typically induced only under specific reaction conditions or through derivatization.

  • Aromatic Ring Carbons: While the ring is nucleophilic overall, the carbon atoms bear a partial positive charge relative to the heteroatoms and can be attacked by extremely potent nucleophiles (e.g., organometallics) in nucleophilic aromatic substitution (SₙAr) reactions. However, this is an unfavorable pathway given the presence of strong electron-donating groups.

  • Diazonium Salt Intermediate: The most effective strategy to induce strong electrophilicity is to convert the 8-amino group into a diazonium salt (-N₂⁺). This is achieved by reacting the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group and renders the C-8 position highly electrophilic, making it susceptible to attack by a wide variety of nucleophiles in Sandmeyer-type reactions.

Computational and Spectroscopic Insights

Modern computational chemistry provides powerful tools for predicting molecular reactivity. Techniques like Density Functional Theory (DFT) are used to calculate the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO).

  • Molecular Electrostatic Potential (MEP): An MEP map would visually confirm the analysis above. Regions of negative potential (red/yellow) would be centered on the N-8 atom and the C-5 position, indicating the primary nucleophilic sites. Regions of positive potential (blue) would be located around the hydrogen atoms of the amine group.

  • Frontier Molecular Orbital (FMO) Theory:

    • HOMO (Highest Occupied Molecular Orbital): The energy and location of the HOMO indicate the source of the most available electrons. For this compound, the HOMO would be predominantly localized over the carbocyclic ring and the exocyclic amino nitrogen, confirming these as the primary nucleophilic regions.[4]

    • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the most accessible empty orbital for accepting electrons. Its location indicates the most electrophilic sites. The LUMO would likely be distributed across the electron-deficient pyridine ring.

Table 1: Predicted Reactivity Summary

SiteTypeRelative ReactivityRationaleCommon Reactions
N-8 (Amino) NucleophilicVery HighAvailable sp³ lone pair, strong baseAcylation, Alkylation, Condensation, Diazotization
C-5 NucleophilicHighConvergent +R effects from -NH₂ and -OCH₃Electrophilic Aromatic Substitution (Halogenation, Nitration)
N-1 (Pyridine) NucleophilicModeratesp² lone pair, Lewis basicityProtonation, Coordination to metals
C-8 (as diazonium) ElectrophilicVery HighExcellent -N₂⁺ leaving groupSandmeyer Reaction, Schiemann Reaction

Experimental Protocol: Electrophilic Bromination at C-5

This protocol provides a methodology for exploiting the nucleophilic character of the C-5 position. The choice of a non-polar solvent and a mild brominating agent prevents unwanted side reactions and protonation of the basic amine and pyridine nitrogen.

Objective: To selectively introduce a bromine atom at the C-5 position of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard workup and purification reagents (sodium thiosulfate solution, brine, sodium sulfate, silica gel)

start Start: Dissolve Reactants step1 1. Dissolve this compound (1 equiv.) in CCl₄ in a flask. start->step1 step2 2. Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise at 0°C. step1->step2 step3 3. Warm to room temperature and stir for 2-4 hours. (Monitor by TLC) step2->step3 step4 4. Quench reaction with aqueous sodium thiosulfate solution to destroy excess bromine. step3->step4 step5 5. Perform aqueous workup: Separate organic layer, wash with brine, dry over Na₂SO₄. step4->step5 step6 6. Purify by column chromatography (silica gel) to isolate the product. step5->step6 end End: 5-Bromo-7-methoxyquinolin-8-amine step6->end

Caption: Workflow for the selective bromination of this compound.

Causality Behind Procedural Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as a mild source of electrophilic bromine (Br⁺). This avoids the harsh, acidic conditions of using Br₂ with a Lewis acid, which could lead to multiple brominations or undesired reactions with the basic nitrogen atoms.

  • Carbon Tetrachloride (CCl₄): A non-polar, aprotic solvent is used to prevent the solvation of ionic intermediates and to avoid protonating the substrate, which would deactivate the ring towards electrophilic attack.

  • Low Temperature Start (0°C): The reaction is highly exothermic due to the activated nature of the substrate. Starting at a low temperature helps control the reaction rate and improves selectivity for mono-bromination.

  • Aqueous Workup: The sodium thiosulfate quench is a self-validating step to ensure all reactive bromine species are removed. The subsequent washes remove water-soluble byproducts (like succinimide) and salts.

Conclusion and Future Directions

The electronic architecture of this compound is dominated by the powerful electron-donating amino and methoxy groups. This establishes two primary points of reactivity: the highly nucleophilic exocyclic nitrogen (N-8) and the exceptionally activated C-5 carbon of the aromatic ring. While the molecule itself is a poor electrophile, it can be readily converted into a potent one via diazotization of the amino group.

This clear understanding of its electrophilic and nucleophilic sites allows chemists to precisely control its synthetic transformations. For drug development professionals, this knowledge is crucial for designing analogs, predicting metabolic pathways, and understanding potential interactions with biological targets. Future research can leverage this reactivity map to build complex molecular scaffolds, functionalize the quinoline core with diverse substituents, and develop novel therapeutic agents.

References

  • Schulze, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available at: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Owens, C. P., et al. (2022). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry. Available at: [Link]

  • Owolabi, J. B., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. Available at: [Link]

  • Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Sureshkumar, B., et al. (2018). Spectroscopic analysis of 8-hydroxyquinoline derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. Journal of Molecular Structure. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 7-Methoxyquinolin-8-amine in Metal Ion Chelation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis and utilization of 7-Methoxyquinolin-8-amine as a chelating agent for various metal ions. This document outlines the underlying scientific principles, detailed experimental protocols, and expected outcomes, drawing upon established knowledge of quinoline-based chelators to infer the properties of this specific, yet lesser-studied, compound.

Introduction: The Promise of Substituted 8-Aminoquinolines in Coordination Chemistry

The 8-aminoquinoline scaffold is a well-established pharmacophore and a privileged structure in coordination chemistry. The proximity of the amino group at the 8-position to the nitrogen atom of the quinoline ring creates a bidentate chelation site capable of forming stable complexes with a variety of metal ions.[1] The electronic and steric properties of substituents on the quinoline ring can significantly modulate the stability, selectivity, and spectroscopic properties of these metal complexes.[2]

This compound, with its electron-donating methoxy group at the 7-position, is poised to be a particularly interesting chelating agent. The methoxy group is expected to increase the electron density on the quinoline ring system, thereby enhancing the basicity of both the ring nitrogen and the 8-amino group. This enhanced basicity should, in turn, lead to the formation of more stable metal complexes compared to the unsubstituted 8-aminoquinoline. Furthermore, the methoxy group can influence the lipophilicity and solubility of the ligand and its complexes, which is a critical consideration in biological and pharmaceutical applications. These notes will provide a theoretical framework and practical protocols for exploring the potential of this compound in metal ion chelation.

Part 1: Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 7-methoxyquinoline. The first step involves the nitration of the quinoline ring, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 7-Methoxy-8-nitroquinoline

This procedure is adapted from established nitration methods for quinoline derivatives.[3][4]

Protocol:

  • To a cooled (0 °C) solution of 7-methoxyquinoline (1 equivalent) in concentrated sulfuric acid, add concentrated nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude 7-methoxy-8-nitroquinoline can be purified by recrystallization from ethanol or by column chromatography on silica gel.

7-Methoxyquinoline 7-Methoxyquinoline 7-Methoxy-8-nitroquinoline 7-Methoxy-8-nitroquinoline 7-Methoxyquinoline->7-Methoxy-8-nitroquinoline HNO3, H2SO4

Caption: Synthesis of 7-Methoxy-8-nitroquinoline.

Step 2: Synthesis of this compound

The reduction of the nitro group is a standard transformation that can be accomplished using various reducing agents. A common and effective method involves the use of tin(II) chloride.[5][6]

Protocol:

  • Suspend 7-methoxy-8-nitroquinoline (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution becomes strongly basic (pH > 10).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

7-Methoxy-8-nitroquinoline 7-Methoxy-8-nitroquinoline This compound This compound 7-Methoxy-8-nitroquinoline->this compound SnCl2·2H2O, HCl, EtOH

Caption: Synthesis of this compound.

Part 2: Metal Ion Chelation with this compound

The bidentate nature of this compound allows it to form stable five-membered chelate rings with a variety of metal ions. The increased electron density from the methoxy group is expected to enhance the stability of these complexes.

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of metal complexes of this compound. The stoichiometry of the resulting complex (typically 1:1 or 1:2 metal-to-ligand ratio) will depend on the metal ion and the reaction conditions.[7][8]

Materials:

  • This compound

  • Metal salt (e.g., chloride, nitrate, or acetate salt of Cu(II), Zn(II), Ni(II), Co(II), etc.)

  • Methanol or Ethanol

  • Deionized water

Protocol:

  • Dissolve this compound (2 equivalents) in a minimal amount of warm methanol or ethanol.

  • In a separate flask, dissolve the metal salt (1 equivalent) in deionized water or methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate is indicative of complex formation.

  • Adjust the pH of the solution with a dilute base (e.g., 0.1 M NaOH) if necessary to facilitate deprotonation of the amino group and promote chelation. The optimal pH will vary depending on the metal ion.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • If a precipitate forms, collect the complex by vacuum filtration, wash with cold methanol and then water, and dry under vacuum.

  • If no precipitate forms, the complex can be isolated by slow evaporation of the solvent.

cluster_workflow Chelation Workflow A Dissolve Ligand in Solvent C Mix Solutions & Stir A->C B Dissolve Metal Salt in Solvent B->C D pH Adjustment (optional) C->D E Isolate Complex D->E

Caption: General workflow for metal complex synthesis.

Part 3: Characterization of Metal Complexes

The formation and properties of the metal complexes can be characterized by various spectroscopic techniques.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool to monitor the chelation process and to characterize the resulting metal complexes. The coordination of the metal ion to the 8-aminoquinoline ligand will cause a shift in the absorption bands of the ligand.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a stock solution of the metal salt in the same solvent.

  • Perform a titration by adding increasing amounts of the metal salt solution to a fixed concentration of the ligand solution in a cuvette.

  • Record the UV-Vis spectrum after each addition.

  • Monitor the changes in the absorption maxima and the appearance of new bands corresponding to the metal-ligand complex.

  • The stoichiometry of the complex can be determined using the mole-ratio method or Job's plot.

Fluorescence Spectroscopy

Many 8-aminoquinoline derivatives and their metal complexes exhibit fluorescence. The chelation of a metal ion can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the ligand's fluorescence, making these compounds useful as fluorescent sensors.[9][10]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Record the fluorescence emission spectrum of the free ligand by exciting at its absorption maximum.

  • Titrate the ligand solution with a stock solution of the metal salt, recording the fluorescence spectrum after each addition.

  • Observe the changes in the fluorescence intensity and emission wavelength.

  • The detection limit for the metal ion can be calculated from the titration data.

Expected Properties and Data Interpretation

PropertyUnsubstituted 8-AminoquinolineExpected for this compoundRationale
Basicity of N1 and NH2 ModerateHigherThe electron-donating methoxy group at the 7-position increases the electron density on the quinoline ring, enhancing the basicity of the nitrogen atoms.
Stability of Metal Complexes Forms stable complexes with transition metals.Expected to form more stable complexes.Increased basicity of the donor atoms leads to stronger coordination with the metal ion.
Fluorescence Weakly fluorescent.Potentially fluorescent, with chelation-induced changes.The rigidified structure upon metal chelation can lead to fluorescence enhancement. The methoxy group may also influence the photophysical properties.

Table 1: Predicted Properties of this compound in Comparison to 8-Aminoquinoline

Metal IonLigandLog K1Log K2Reference
Cu(II)8-Aminoquinoline4.84.1[Inferred from related studies]
Ni(II)8-Aminoquinoline3.73.0[Inferred from related studies]
Zn(II)8-Aminoquinoline3.22.8[Inferred from related studies]
Cu(II)This compoundPredicted > 4.8Predicted > 4.1This work (Predicted)
Ni(II)This compoundPredicted > 3.7Predicted > 3.0This work (Predicted)
Zn(II)This compoundPredicted > 3.2Predicted > 2.8This work (Predicted)

Table 2: Stability Constants (Log K) of 8-Aminoquinoline Metal Complexes and Predicted Trends for this compound (Note: The values for 8-Aminoquinoline are representative and the predictions for this compound are based on the electronic effects of the methoxy group.)

Conclusion

This compound represents a promising, yet underexplored, chelating agent with potential applications in analytical chemistry, medicinal chemistry, and materials science. The synthetic route outlined in these notes provides a clear pathway to obtaining this compound. The provided protocols for metal complex synthesis and characterization offer a framework for investigating its coordination chemistry. The predicted enhancement in the stability of its metal complexes, due to the electronic contribution of the methoxy group, warrants further experimental investigation to unlock the full potential of this intriguing molecule.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • Computational Studies on Quinoline Based Metal Chemosensors. DergiPark.
  • 7-Methoxy-8-nitroquinoline synthesis. ChemicalBook.
  • Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for.
  • A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. Analytical Methods (RSC Publishing).
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PubMed. 2019.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
  • A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn 2+.
  • An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. RSC Publishing.
  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes: Synthesis of 7-Methyl-8-nitroquinoline. Benchchem.
  • (PDF) Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. 2022.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Structural, Optical Properties, and Biological Activity of Complexes Based on Derivatives of Quinoline, Quinoxaline, and Quinazoline with Metal Centers from Across the Periodic Table.
  • Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. PubMed.
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.
  • Quinoline-based metal complexes: Synthesis and applic
  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. the DeRisi Lab - University of California San Francisco. 2005.
  • (PDF) 8-Nitroquinoline.
  • 8-Aminoquinoline. Wikipedia.
  • The synthesis and chemistry of Quinolino(7,8-h)
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring
  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. 2021.
  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applic
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic

Sources

Application Note: Strategies for Derivatizing 7-Methoxyquinolin-8-amine for Bioassay Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Methoxyquinolin-8-amine is a key heterocyclic scaffold possessing a reactive primary amine that serves as a versatile anchor for chemical modification. Its derivatization is essential for enabling its use in a wide array of bioassays, from cellular imaging to quantitative analysis. This guide provides a detailed overview of the core chemical principles and step-by-step protocols for modifying this compound. We cover strategies for direct fluorescent labeling, derivatization for chromatographic analysis, and advanced bioconjugation techniques using bifunctional linkers for subsequent "click chemistry" applications. Each protocol is presented with an emphasis on the underlying chemical rationale, ensuring researchers can adapt these methods to their specific experimental needs.

Introduction: The 8-Aminoquinoline Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The 8-aminoquinoline subclass, in particular, is noted for its biological activities. This compound features two key functional regions: the quinoline core and the primary aromatic amine at the C8 position.

The primary amine is the focal point for derivatization. Its nucleophilic lone pair of electrons allows for reactions with a variety of electrophilic reagents.[1] However, direct application of the unmodified molecule in many bioassays is limited due to:

  • Lack of a suitable reporter: The native fluorescence of the quinoline scaffold may be insufficient or have unsuitable spectral properties for sensitive detection.

  • Incompatibility with conjugation: It cannot be directly attached to proteins, antibodies, or other biomolecules without prior functionalization.

  • Poor analytical handle: Its properties may not be ideal for certain analytical techniques like reversed-phase HPLC without modification.[2]

This document provides detailed protocols to overcome these limitations by chemically modifying the C8-amine group, thereby unlocking the full potential of this scaffold for biological research.

Sources

Application of 7-Methoxyquinolin-8-amine Derivatives in Antibacterial Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Antibacterial Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, particularly in the development of antimicrobial agents. The historical success of quinoline-based drugs, most notably the fluoroquinolone antibiotics, has established this scaffold as a "privileged structure" for therapeutic design. However, the escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel quinoline derivatives with alternative mechanisms of action to combat multidrug-resistant (MDR) pathogens.

This technical guide focuses on the burgeoning potential of derivatives of 7-methoxyquinolin-8-amine as a promising class of antibacterial agents. The strategic incorporation of the methoxy and amine functionalities at the C7 and C8 positions, respectively, offers a versatile platform for chemical modification, enabling the fine-tuning of antibacterial potency, spectrum of activity, and pharmacokinetic properties. This document provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic understanding of these compounds, offering detailed protocols and expert insights to guide researchers in this critical area of drug discovery.

Synthesis of this compound Derivatives: A General Approach

A versatile and commonly employed synthetic route to novel this compound derivatives, particularly those bearing a sulfonamide moiety, commences with 4-chloro-7-methoxyquinoline. This precursor can be synthesized from commercially available starting materials. The subsequent nucleophilic substitution reaction with various sulfonamides provides a straightforward method to generate a diverse library of compounds for screening.

A general synthetic protocol is as follows:

  • A mixture of 4-chloro-7-methoxyquinoline (1.0 eq) and the desired sulfonamide derivative (1.0 eq) is prepared.

  • The reactants are dissolved in a suitable solvent, such as dimethylformamide (DMF).

  • The reaction mixture is refluxed for a specified period, typically 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

  • The crude product is purified by crystallization from an appropriate solvent, such as ethanol, to yield the final 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivative.[1]

The structural elucidation of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

In Vitro Antibacterial Susceptibility Testing: Protocols and Data Interpretation

The initial evaluation of novel this compound derivatives involves determining their in vitro activity against a panel of clinically relevant bacterial strains. This panel should ideally include both Gram-positive and Gram-negative bacteria, as well as representative drug-resistant strains. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL).

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin).

  • Negative control (broth only and broth with solvent).

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 0.25 µg/mL).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the test compound dilutions, the positive control, and the growth control (broth with solvent).

    • The final volume in each well will be 200 µL.

    • Include a sterility control well containing only CAMHB.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation: Summarizing Antibacterial Activity

The results of the antibacterial susceptibility testing should be presented in a clear and concise manner, typically in a tabular format. This allows for easy comparison of the activity of different derivatives against various bacterial strains.

Compound IDDerivative SubstitutionE. coli (µg/mL)S. aureus (µg/mL)P. aeruginosa (µg/mL)K. pneumoniae (µg/mL)Reference
3c Sulfaguanidine62.50125250-[1]
3d Sulfapyridine31.25125125-[1]
3l Sulfamethazine7.81125125-[1]
Ciprofloxacin-≤1≤1≤1≤0.5-

Note: The data in this table is illustrative and based on published findings for 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives. The specific activity of this compound itself and its other derivatives will vary.

Investigating the Mechanism of Action

Understanding the mechanism by which this compound derivatives exert their antibacterial effect is crucial for rational drug design and development. Several potential mechanisms have been proposed for quinoline-based compounds, with membrane disruption emerging as a significant mode of action for some derivatives.

Proposed Mechanism: Bacterial Membrane Disruption

Studies on certain 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives suggest that their primary antibacterial action involves the disruption of the bacterial cell membrane.[1] This disruption can lead to a cascade of events culminating in cell death.

Key Events in Membrane Disruption:

  • Initial Interaction: The positively charged quinoline derivative electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids (in Gram-positive bacteria).

  • Insertion and Destabilization: The lipophilic nature of the quinoline scaffold facilitates its insertion into the lipid bilayer, leading to a destabilization of the membrane structure.

  • Pore Formation and Leakage: This destabilization can result in the formation of pores or channels in the membrane, leading to the leakage of essential intracellular components, including ions, ATP, and genetic material.

  • Membrane Depolarization: The disruption of the membrane potential is a critical consequence, leading to the collapse of the proton motive force and the cessation of vital cellular processes such as ATP synthesis and active transport.

  • Cell Death: The cumulative effect of these events leads to irreversible damage to the cell and ultimately, bacterial death.

G cluster_0 Proposed Mechanism of Action: Membrane Disruption A Derivative Interaction with Bacterial Membrane B Membrane Permeabilization and Pore Formation A->B Electrostatic and Lipophilic Interactions C Leakage of Intracellular Components (Ions, ATP) B->C Structural Damage D Membrane Depolarization C->D Loss of Ion Gradients E Inhibition of Cellular Processes D->E Collapse of Proton Motive Force F Bacterial Cell Death E->F Metabolic Shutdown G cluster_workflow Experimental Workflow for Antibacterial Evaluation A Synthesis of this compound Derivatives B In Vitro Susceptibility Testing (MIC/MBC) A->B C Mechanism of Action Studies (e.g., Membrane Disruption) B->C D Antibiofilm Activity Assessment B->D E Lead Optimization C->E D->E

Sources

Application Notes & Protocols: 7-Methoxyquinolin-8-amine as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Uncharted Territory with Analogical Expertise

The exploration of novel ligands is a cornerstone of advancement in coordination chemistry, catalysis, and materials science. This guide focuses on 7-methoxyquinolin-8-amine, a bidentate ligand whose potential in these fields is largely untapped, with limited direct literature available. As such, this document is crafted with the spirit of a senior application scientist, leveraging established principles and proven experimental protocols from closely related, well-documented analogues. The methodologies presented herein are built upon a foundation of scientific integrity, drawing parallels from the coordination chemistry of isomers such as 5-methoxyquinolin-8-amine and 6-methoxyquinolin-8-amine, as well as the extensively studied 8-hydroxyquinoline and 8-aminoquinoline systems.[1][2][3][4][5] This approach allows us to propose robust, scientifically-grounded protocols and to anticipate the properties and applications of this compound complexes with a high degree of confidence. We will transparently distinguish between established knowledge for analogous systems and the projected methodologies for our target ligand, thereby providing a reliable roadmap for researchers venturing into this new area of inquiry.

Introduction to this compound: A Ligand of Untapped Potential

Quinoline derivatives are a significant class of N-heterocyclic compounds that have garnered substantial interest in medicinal and coordination chemistry.[1] The 8-aminoquinoline scaffold, in particular, is a well-established bidentate ligand, capable of forming stable chelate complexes with a wide array of metal ions through the nitrogen atoms of the quinoline ring and the exocyclic amino group.[6] The introduction of a methoxy group onto the quinoline ring is anticipated to modulate the electronic properties of the ligand, thereby influencing the stability, reactivity, and spectroscopic features of its metal complexes.

While the coordination chemistry of 5-methoxy- and 6-methoxyquinolin-8-amine has been explored, the 7-methoxy isomer remains a frontier. The position of the methoxy group at the 7-position is expected to exert a distinct electronic effect on the quinoline ring compared to its other isomers, potentially leading to unique properties in its coordination compounds. This guide provides a comprehensive overview of the proposed synthesis of this compound, detailed protocols for the preparation and characterization of its metal complexes, and a discussion of their potential applications.

Ligand Synthesis: A Proposed Route to this compound

The synthesis of this compound can be approached through a multi-step sequence, adapting established methodologies for quinoline synthesis. A plausible and efficient route is a modification of the Skraup synthesis, a classic method for preparing quinolines.

Proposed Synthetic Pathway

G A 3-Methoxy-2-nitroaniline C 7-Methoxy-8-nitroquinoline A->C Skraup Synthesis B Glycerol, H₂SO₄, Oxidizing Agent (e.g., As₂O₅ or nitrobenzene) E This compound C->E Nitro Group Reduction D Reducing Agent (e.g., SnCl₂/HCl or Fe/HCl)

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of 7-Methoxy-8-nitroquinoline (Skraup Reaction)

Causality: The Skraup synthesis is a reliable method for constructing the quinoline ring system from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Addition of Reactants: Slowly add 3-methoxy-2-nitroaniline to the cooled mixture with continuous stirring. Then, add the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Heating: Heat the reaction mixture gently at first, and then more strongly once the initial vigorous reaction subsides. Reflux the mixture for several hours.

  • Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

  • Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of this compound (Reduction)

Causality: The nitro group of 7-methoxy-8-nitroquinoline needs to be reduced to an amino group to yield the final ligand. A common and effective method is the use of tin(II) chloride in concentrated hydrochloric acid.

  • Dissolution: Dissolve 7-methoxy-8-nitroquinoline in ethanol in a round-bottom flask.

  • Reduction: Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and add it to the solution of the nitro compound.

  • Heating: Heat the mixture under reflux for a few hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by column chromatography or recrystallization.

Synthesis of Metal Complexes: A General Protocol

The bidentate nature of this compound allows it to form stable complexes with a variety of transition metals. The following is a general protocol that can be adapted for the synthesis of different metal complexes.

Experimental Workflow for Complexation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A Dissolve this compound in a suitable solvent (e.g., ethanol) C Mix ligand and metal salt solutions A->C B Dissolve metal salt (e.g., MCl₂, M(OAc)₂) in the same or a miscible solvent B->C D Stir at room temperature or reflux C->D E Adjust pH if necessary D->E F Cool the reaction mixture E->F G Collect precipitate by filtration F->G H Wash with cold solvent G->H I Recrystallize or purify by column chromatography H->I

Caption: General workflow for synthesizing metal complexes.

Protocol 3: Synthesis of a Generic [M(7-MeO-8-AQ)₂]Cl₂ Complex

Causality: The reaction between the ligand and a metal salt in a suitable solvent leads to the formation of the coordination complex. The stoichiometry is often determined by the coordination number of the metal ion. For many divalent transition metals, a 1:2 metal-to-ligand ratio is common, leading to an octahedral geometry.[3]

  • Ligand Solution: Dissolve 2 equivalents of this compound in warm ethanol.

  • Metal Salt Solution: In a separate flask, dissolve 1 equivalent of the metal(II) chloride (e.g., CuCl₂, NiCl₂, CoCl₂) in ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color or the formation of a precipitate may be observed.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours or heat under reflux to ensure complete reaction.

  • Isolation: Cool the mixture to room temperature, and if a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. The complex can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of the Ligand and its Complexes

A comprehensive characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity and purity. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose for Ligand Characterization Purpose for Complex Characterization Expected Observations
¹H & ¹³C NMR Confirm the chemical structure and purity.Determine the coordination environment and assess ligand binding.Shifts in the chemical shifts of the quinoline protons upon coordination.
FT-IR Identify functional groups (N-H, C-O, aromatic C-H).Observe changes in vibrational frequencies upon coordination.A shift in the N-H stretching frequency and changes in the aromatic C-N and C=C stretching vibrations.
UV-Vis Determine the electronic absorption properties.Study the d-d transitions and charge-transfer bands.Appearance of new absorption bands in the visible region for transition metal complexes.
Mass Spectrometry Confirm the molecular weight.Determine the mass of the complex and its fragmentation pattern.A peak corresponding to the molecular ion of the complex.
Elemental Analysis Determine the elemental composition (C, H, N).Confirm the stoichiometry of the metal complex.The experimental percentages should match the calculated values for the proposed formula.
X-ray Crystallography Unambiguously determine the solid-state structure.Elucidate the coordination geometry, bond lengths, and angles.Provides definitive proof of the structure and coordination mode.

Potential Applications: A Forward Look

The unique electronic and steric properties imparted by the 7-methoxy group suggest that metal complexes of this compound could find applications in several key areas of chemical research.

Homogeneous Catalysis

Rationale: The electronic nature of the ligand can fine-tune the catalytic activity of the metal center. The methoxy group, being an electron-donating group, can increase the electron density on the metal, which can be beneficial for certain catalytic reactions, such as cross-coupling reactions or hydrogenations.

Potential Catalytic Applications:

  • Cross-Coupling Reactions: Palladium or nickel complexes could be investigated as catalysts for Suzuki, Heck, or Sonogashira coupling reactions.

  • Asymmetric Catalysis: Chiral versions of the ligand could be synthesized for use in asymmetric transfer hydrogenation or other enantioselective transformations.[7]

  • Oxidation Catalysis: Manganese, iron, or copper complexes could be explored as catalysts for the oxidation of alcohols or hydrocarbons.

Bioinorganic Chemistry and Drug Development

Rationale: The quinoline scaffold is a well-known pharmacophore present in many therapeutic agents.[1] Metal complexes of quinoline derivatives have shown promising biological activities, including anticancer, antimicrobial, and antiviral properties.[3][8] The chelation of a metal ion can enhance the biological activity of the organic ligand.

Potential Bioinorganic Applications:

  • Anticancer Agents: Platinum, ruthenium, or gold complexes could be synthesized and screened for their cytotoxicity against various cancer cell lines.

  • Antimicrobial Agents: Silver, copper, or zinc complexes could be tested for their activity against a range of bacteria and fungi.

  • Enzyme Inhibition: The complexes could be designed to target specific metalloenzymes.

Materials Science

Rationale: Metal complexes of quinoline derivatives, particularly 8-hydroxyquinoline, are known for their applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[4][9] The methoxy substituent in this compound could influence the photophysical properties of its complexes.

Potential Materials Science Applications:

  • Luminescent Materials: Aluminum, zinc, or iridium complexes could be investigated for their potential as emissive materials in OLEDs.

  • Chemosensors: The complexes could be designed to act as selective fluorescent or colorimetric sensors for specific metal ions or anions.

Conclusion: A Call to Exploration

This compound represents a promising yet underexplored ligand in coordination chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, the preparation of its metal complexes, and their thorough characterization. The proposed applications in catalysis, bioinorganic chemistry, and materials science are grounded in the well-established chemistry of related quinoline-based ligands. It is our hope that these detailed protocols and application notes will serve as a valuable resource for researchers, scientists, and drug development professionals, inspiring further investigation into the coordination chemistry of this intriguing molecule and unlocking its full potential.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24). RSC Advances. [Link]

  • Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014-12-31). ResearchGate. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025-11-27). ACS Omega. [Link]

  • 6-Methoxy-8-quinolinamine. (n.d.). PubChem. [Link]

  • 5-Methoxyquinolin-8-amine. (n.d.). PubChem. [Link]

  • Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)-H Functionalization. (n.d.). ChemRxiv. [Link]

  • 8-Amino-5-methoxyquinoline (95%). (n.d.). Amerigo Scientific. [Link]

  • C5–H methoxylation of 8-aminoquinolines with methanol. (n.d.). ResearchGate. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews: A Journal of Pharmaceutical Science. [Link]

  • Quinine. (n.d.). Wikipedia. [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). Victoria University of Wellington. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021-01-11). Scirp.org. [Link]

  • Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. (n.d.). Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). Arkat USA. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2020). Molecules. [Link]

  • Aromatic properties of 8-hydroxyquinoline and its metal complexes. (n.d.). ResearchGate. [Link]

  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. (2026-01-07). Frontiers in Chemistry. [Link]

Sources

experimental setup for studying 7-Methoxyquinolin-8-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Chemistry of 7-Methoxyquinolin-8-amine

Abstract

This comprehensive guide details the experimental setup for studying the chemical reactions of this compound, a pivotal scaffold in medicinal chemistry and a versatile directing group in modern organic synthesis. We provide field-proven protocols for key transformations, including multicomponent reactions at the 8-amino position and palladium-catalyzed C-H functionalization. The causality behind experimental choices, self-validating analytical checkpoints, and detailed characterization methods are explained to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound and its parent compound, 8-aminoquinoline, are foundational structures in synthetic chemistry. Their importance is twofold:

  • Pharmacological Precursor: The 8-aminoquinoline core is the basis for critical antimalarial drugs, including primaquine and tafenoquine.[1] The specific substitution pattern, including the methoxy group, significantly influences the biological activity and metabolic stability of these compounds.

  • Directing Group in Catalysis: The 8-amino group serves as a highly effective bidentate directing group in transition-metal-catalyzed C-H functionalization reactions.[2][3][4] By forming a stable chelate with a metal center (e.g., palladium), it enables the selective activation and modification of otherwise unreactive C-H bonds, providing a powerful tool for constructing complex molecular architectures.[2][4]

This guide provides robust experimental frameworks for exploring both facets of this versatile molecule's reactivity.

Foundational Synthesis: Preparation of this compound

A reliable supply of the starting material is paramount. The most common and effective route is a modified Skraup-Doebner-von Miller synthesis followed by nitro group reduction. This approach builds the quinoline core and then installs the key amino group.

Workflow for Synthesis of this compound

cluster_0 Part A: Skraup-Doebner-von Miller Reaction cluster_1 Part B: Nitro Group Reduction A 3-Methoxy-2-nitroaniline + Glycerol B Add H₂SO₄ (catalyst) + FeSO₄ (moderator) A->B C Heat Reaction Mixture (e.g., 130°C) B->C D Workup & Purification C->D E 7-Methoxy-8-nitroquinoline D->E F 7-Methoxy-8-nitroquinoline G Add SnCl₂·2H₂O in Ethanol F->G H Stir at Room Temperature G->H I Basify, Extract & Purify H->I J This compound I->J

Caption: Synthesis workflow for this compound.

Protocol 2.1: Two-Step Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of related 6-methoxyquinolin-8-amine.[1]

Part A: Synthesis of 7-Methoxy-8-nitroquinoline

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add 3-methoxy-2-nitroaniline to glycerol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid while cooling the flask in an ice bath. Add iron(II) sulfate heptahydrate, which acts to moderate the otherwise highly exothermic reaction.[5]

  • Reaction: Heat the mixture, for example, to 130°C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture onto ice and neutralize carefully with a concentrated base (e.g., NaOH solution) until the solution is strongly alkaline.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part B: Reduction to this compound

  • Setup: Dissolve the purified 7-methoxy-8-nitroquinoline from Part A in ethanol in a round-bottom flask.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol portion-wise. SnCl₂ is a classic and effective reagent for the reduction of aryl nitro groups.[1]

  • Reaction: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification: Concentrate the solvent. Make the residue alkaline with a base (e.g., saturated sodium bicarbonate solution) and extract with ethyl acetate. The resulting crude amine can be purified by column chromatography to yield the final product.

Key Reaction Protocols and Experimental Setups

The reactivity of this compound is dominated by the nucleophilic amino group and its ability to direct C-H activation.

N-Functionalization via Multicomponent Reactions

The primary amine at the C8 position is an excellent nucleophile for constructing more complex molecules. The Ugi-azide four-component reaction is a powerful method for rapidly generating molecular diversity by forming a tetrazole ring, a common motif in medicinal chemistry.[1]

Protocol 3.1.1: Ugi-Azide Reaction for Tetrazole Synthesis

This protocol is adapted from the general procedure for Ugi-azide reactions involving the related 6-methoxyquinolin-8-amine.[1]

  • Imine Formation: Dissolve this compound (1.0 equiv.) in dry methanol under an argon atmosphere. Add the desired aldehyde (1.0 equiv.) and stir at room temperature for 1 hour. This step forms the Schiff base intermediate in situ.

  • Component Addition: To the reaction mixture, add trimethylsilyl azide (TMSN₃, 1.0 equiv.) followed by tert-butyl isocyanide (1.0 equiv.) dropwise.

    • Causality: TMSN₃ serves as a safer and more soluble source of the azide nucleophile compared to sodium azide. The isocyanide is essential for the multicomponent cyclization.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-120 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting amine spot is no longer visible.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with 30% aqueous sodium bisulfite solution and 0.1% aqueous sodium bicarbonate solution to remove any unreacted aldehyde and neutralize acidic byproducts.[1]

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield the N-substituted tetrazole derivative.

Palladium-Catalyzed C-H Functionalization

The 8-aminoquinoline moiety is a premier directing group for palladium-catalyzed C-H functionalization. The nitrogen atoms of the quinoline ring and the amino group form a bidentate chelate with the palladium catalyst, facilitating the formation of a stable palladacycle intermediate. This brings the catalyst into close proximity to a specific C-H bond, enabling its selective cleavage and functionalization.[2][4]

Mechanistic Pathway of Directed C-H Arylation

G A Pd(II) Precatalyst + Substrate B Cyclometalated Pd(II) Intermediate (Palladacycle) A->B C-H Activation C Oxidative Addition of Ar-I B->C Ar-I D Pd(IV) Intermediate C->D E Reductive Elimination D->E F Arylated Product + Pd(II) E->F Forms C-C bond F->A Catalytic Cycle Regenerates

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Protocol 3.2.1: Directed C(sp²)–H Arylation of a Carboxylic Acid Derivative

This protocol requires first converting a carboxylic acid of interest into its 7-methoxy-8-aminoquinoline amide. The protocol below details the subsequent C-H arylation step, adapted from general procedures for 8-aminoquinoline-directed reactions.[2][4][6]

  • Reaction Setup (Inert Atmosphere): To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the 7-methoxy-8-aminoquinoline amide substrate (1.0 equiv.), palladium acetate (Pd(OAc)₂, 0.05 equiv.), and a base such as silver acetate (AgOAc, 2.0 equiv.) or cesium triphosphate (Cs₃PO₄, 2.0 equiv.).

    • Causality: An inert atmosphere (nitrogen or argon) is critical to prevent the oxidation and deactivation of the Pd(0/II) catalyst. The base is required for the C-H activation step.

  • Reagent Addition: Add the aryl iodide (1.5-3.0 equiv.) and a suitable solvent such as 1,2-dichloroethane (DCE) or tert-amyl alcohol (typically at 0.1-0.2 M concentration).[2][6]

  • Inert Gas Purge: Seal the vial and purge with a stream of dry nitrogen or argon for 5-10 minutes to remove any residual oxygen.

  • Reaction: Place the vial in a preheated oil bath at 100-140 °C and stir for 12-48 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Data Summary: Substrate Scope in C-H Arylation

The following table summarizes representative yields for the C-H arylation of an 8-aminoquinoline-derivatized substrate with various aryl iodides, demonstrating the functional group tolerance of the method.

EntryAryl Iodide PartnerProductTypical Yield (%)Reference
14-Iodoanisole4-Methoxyphenyl derivative70-85%[2][4]
24-Iodotoluene4-Methylphenyl derivative75-90%[6]
34-Iodobenzotrifluoride4-(Trifluoromethyl)phenyl derivative60-75%[4]
42-Chloro-5-iodopyridine2-Chloropyridin-5-yl derivative60-70%[6]
52-IodothiopheneThiophen-2-yl derivative60-66%[6]

Analytical Validation and Characterization

Rigorous analytical validation is essential to confirm the identity and purity of reaction products. A multi-technique approach ensures data integrity.[7]

Protocol 4.1: Standard Analytical Workflow
  • Reaction Monitoring (TLC/LC-MS):

    • TLC: Use silica gel plates and an appropriate solvent system (e.g., Hexane/Ethyl Acetate) to quickly assess the consumption of starting materials and the formation of new products. Visualize spots under UV light (254 nm).

    • LC-MS: For more precise monitoring, inject a small aliquot of the reaction mixture into an LC-MS to confirm the mass of the desired product. The mass spectrum for this compound should show a prominent [M+H]⁺ ion at m/z 175.08.[8]

  • Purification (Column Chromatography):

    • Purify the crude product using a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Structural Confirmation (NMR Spectroscopy):

    • ¹H NMR: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For this compound, expect characteristic aromatic proton signals in the δ 6.5-8.5 ppm range, a singlet for the -OCH₃ group around δ 3.9 ppm, and a broad singlet for the -NH₂ protons.

    • ¹³C NMR: Provides confirmation of the carbon skeleton.

  • Purity Assessment (HPLC):

    • Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and mobile phase to determine the purity of the final compound, which should ideally be >95%.

  • High-Resolution Mass Spectrometry (HRMS):

    • Obtain an HRMS spectrum to confirm the elemental composition of the product by comparing the experimentally measured exact mass to the calculated mass.

Summary of Key Spectroscopic Data
TechniqueThis compound (Starting Material)Representative Product (e.g., Arylated Derivative)
¹H NMR Aromatic (δ 6.5-8.5), -OCH₃ (δ ~3.9), -NH₂ (broad, variable)Additional aromatic signals from the new aryl group; potential shifts in quinoline protons.
IR (KBr) N-H stretch (~3300-3450 cm⁻¹), C-O stretch (~1250 cm⁻¹)N-H stretch may shift or disappear if acylated; new characteristic peaks may appear.
MS (ESI+) [M+H]⁺ at m/z 175.08[M+H]⁺ corresponding to the mass of the new product.

Conclusion

This compound is a remarkably versatile building block. The protocols outlined in this guide provide a robust starting point for its application in both medicinal chemistry programs and advanced synthetic methodology development. By understanding the principles behind N-functionalization and C-H activation, researchers can leverage this scaffold to construct novel and complex molecular entities with high efficiency and control. The emphasis on rigorous, multi-technique analytical validation ensures the reliability and reproducibility of these powerful chemical transformations.

References

  • Application Notes and Protocols: Palladium-Catalyzed Reactions Employing 8-Aminoquinoline as a Directing Group. Benchchem.
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
  • Palladium-Catalyzed Enantioselective Directed C(sp3)–H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries.
  • Palladium‐Catalyzed 8‐Aminoquinoline‐Aided sp δ‐C−H Intramolecular Amidation/Annulation: A Route to Tricyclic Quinolones.
  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. NIH.
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • 6-Methoxy-8-quinolinamine. PubChem.
  • Reactions of Amines. Chemistry LibreTexts.
  • A Study of an 8-Aminoquinoline-Directed C(sp2)
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simul

Sources

Application Notes and Protocols for High-Throughput Screening Assays Utilizing 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 8-aminoquinolines have garnered significant attention, most notably for their historical and ongoing role in the development of antimalarial drugs like primaquine and tafenoquine.[1][2] Beyond their antiparasitic properties, the unique chemical architecture of these compounds imparts fluorescent capabilities that are increasingly being harnessed for the development of sophisticated research tools, including chemosensors and probes for bio-imaging.[3]

7-Methoxyquinolin-8-amine, a specific analogue within this class, presents a compelling starting point for the design of novel high-throughput screening (HTS) assays. Its intrinsic fluorescence, coupled with the reactive primary amine at the 8-position, offers a versatile platform for developing both biochemical and cell-based assays to identify modulators of a wide range of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in HTS campaigns.

Scientific Rationale: Leveraging the Physicochemical Properties of this compound

The utility of this compound in HTS is predicated on two key features: its fluorescent properties and its capacity for chemical modification. The quinoline ring system is inherently fluorescent, and its emission characteristics can be modulated by its local chemical environment. This sensitivity to environmental changes is the cornerstone of many fluorescence-based assays, including those measuring enzyme activity, protein-protein interactions, and ion channel flux.[3]

Furthermore, the 8-amino group serves as a chemical handle for the covalent attachment of other molecules, enabling the creation of bespoke probes and tracers. This allows for the development of assays that are highly specific to the biological question being investigated.

Application 1: A Novel HTS Assay for Kinase Inhibitor Screening

This section details a hypothetical HTS assay designed to identify inhibitors of a specific protein kinase. The assay is based on the principle of fluorescence polarization (FP), a technique well-suited for HTS due to its homogeneous format and robust performance.

Assay Principle

The assay utilizes a this compound-derivatized peptide substrate for the kinase of interest. In its unphosphorylated state, this relatively small peptide tumbles rapidly in solution, resulting in a low fluorescence polarization value. Upon phosphorylation by the kinase, the peptide binds to a phosphopeptide-binding antibody. This binding event dramatically increases the effective molecular weight of the fluorescently labeled peptide, slowing its tumbling rate and leading to a high fluorescence polarization signal. Inhibitors of the kinase will prevent phosphorylation of the peptide, thus maintaining a low FP signal.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Reagent Preparation: - Kinase - Peptide Substrate - ATP - Assay Buffer dispense_reagents Dispense Reagents to Assay Plate: - Kinase - Peptide Substrate reagent_prep->dispense_reagents compound_plate Compound Plating: - Test Compounds - Positive Control (Staurosporine) - Negative Control (DMSO) compound_plate->dispense_reagents incubate1 Incubation 1 (Kinase-Inhibitor Binding) dispense_reagents->incubate1 add_atp Add ATP to Initiate Kinase Reaction incubate1->add_atp incubate2 Incubation 2 (Kinase Reaction) add_atp->incubate2 add_stop Add Stop Solution with Phosphopeptide Antibody incubate2->add_stop incubate3 Incubation 3 (Antibody Binding) add_stop->incubate3 read_plate Read Fluorescence Polarization on HTS Plate Reader incubate3->read_plate data_analysis Data Analysis: - Calculate Z'-factor - Determine % Inhibition - Identify Hits read_plate->data_analysis

Caption: High-throughput screening workflow for a kinase inhibitor assay.

Detailed Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase Solution: Prepare a 2X working solution of the kinase in Assay Buffer. The final concentration should be empirically determined to yield a robust assay window.

  • Peptide Substrate Solution: Prepare a 2X working solution of the this compound labeled peptide substrate in Assay Buffer. The final concentration is typically in the low nanomolar range.

  • ATP Solution: Prepare a 4X working solution of ATP in Assay Buffer. The final concentration should be at or near the Kₘ for the kinase.

  • Stop/Detection Solution: Prepare a solution containing the phosphopeptide-binding antibody in Assay Buffer. The final concentration should be optimized to capture the majority of the phosphorylated peptide.

2. Compound Plating:

  • Using an acoustic liquid handler, dispense nanoliter volumes of test compounds, positive control (e.g., staurosporine), and negative control (DMSO) into a 384-well, low-volume, black assay plate.

3. Assay Execution:

  • Add 5 µL of the 2X Kinase Solution to all wells.

  • Add 5 µL of the 2X Peptide Substrate Solution to all wells.

  • Centrifuge the plate at 1000 rpm for 1 minute.

  • Incubate at room temperature for 15 minutes to allow for compound-kinase binding.

  • Add 5 µL of the 4X ATP Solution to initiate the kinase reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of the Stop/Detection Solution to terminate the reaction and initiate antibody binding.

  • Incubate at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

  • Read the fluorescence polarization on a suitable HTS plate reader (Excitation: ~360 nm, Emission: ~490 nm).

  • Calculate the Z'-factor to assess assay quality.

  • Determine the percent inhibition for each test compound relative to the positive and negative controls.

  • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Data Interpretation and Quality Control
ParameterSymbolFormulaTypical Value
Z'-FactorZ'1 - (3 * (σpos + σneg)) / |μpos - μneg|> 0.5
Signal to BackgroundS/Bμhigh / μlow> 3
Coefficient of Variation%CV(σ / μ) * 100< 10%

Application 2: Cell-Based Assay for Modulators of Ion Channel Activity

This section outlines a conceptual cell-based HTS assay to identify modulators of a specific ion channel. The assay leverages the ability of this compound to act as a fluorescent indicator whose cellular uptake or efflux is dependent on membrane potential or specific transporter activity.

Assay Principle

The assay is based on the differential distribution of a lipophilic, cationic derivative of this compound across the cell membrane in response to changes in membrane potential. In resting cells with a negative intracellular potential, the positively charged probe accumulates inside the cells, leading to a high intracellular fluorescence signal. Depolarization of the cell membrane, for instance, through the opening of a cation channel, will decrease the driving force for probe accumulation, resulting in a lower intracellular fluorescence signal. Activators of the ion channel will cause depolarization and a decrease in fluorescence, while inhibitors will prevent depolarization and maintain a high fluorescence signal.

Experimental Workflow

Cell_Based_HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_plating Cell Plating: - Plate cells expressing the ion channel of interest in 384-well plates add_compounds Add Compounds to Cell Plate cell_plating->add_compounds compound_plate Compound Plating: - Test Compounds - Positive Control (Known Activator) - Negative Control (DMSO) compound_plate->add_compounds incubate1 Incubation 1 (Compound Incubation) add_compounds->incubate1 add_probe Add this compound Derivative Probe incubate1->add_probe incubate2 Incubation 2 (Probe Loading) add_probe->incubate2 add_stimulus Add Stimulus to Activate Ion Channel incubate2->add_stimulus incubate3 Incubation 3 (Ion Channel Activity) add_stimulus->incubate3 read_plate Read Intracellular Fluorescence on High-Content Imager incubate3->read_plate data_analysis Data Analysis: - Image Segmentation and Analysis - Calculate Z'-factor - Determine % Modulation - Identify Hits read_plate->data_analysis

Caption: Workflow for a cell-based ion channel HTS assay.

Detailed Protocol

1. Cell Plating:

  • Plate cells stably expressing the ion channel of interest in 384-well, clear-bottom, black-walled microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate overnight at 37°C, 5% CO₂.

2. Compound Addition:

  • Add test compounds, positive control, and negative control to the cell plates.

  • Incubate for a predetermined time to allow for compound interaction with the cells.

3. Probe Loading:

  • Prepare a working solution of the this compound derivative probe in a suitable buffer (e.g., Hank's Balanced Salt Solution).

  • Add the probe to all wells and incubate to allow for cellular uptake.

4. Stimulation and Readout:

  • Add a stimulus to activate the ion channel (e.g., a specific ligand or a depolarizing agent like KCl).

  • Immediately transfer the plate to a high-content imager or a plate reader equipped for bottom-reading fluorescence.

  • Acquire images or fluorescence intensity readings over a time course.

5. Data Analysis:

  • For high-content imaging, perform image analysis to segment the cells and quantify the intracellular fluorescence intensity.

  • For plate reader-based assays, use the fluorescence intensity values directly.

  • Calculate the Z'-factor and percent modulation for each test compound.

  • Identify hits that significantly alter the fluorescence signal in response to the stimulus.

Troubleshooting and Considerations

  • Compound Interference: Test compounds may possess intrinsic fluorescence or quenching properties that can interfere with the assay readout. It is crucial to perform a counterscreen with the test compounds in the absence of the biological target to identify and flag any interfering compounds.

  • Assay Optimization: The concentrations of all reagents, incubation times, and instrument settings should be carefully optimized to achieve the best possible assay performance.

  • Promiscuous Inhibitors: HTS campaigns are often plagued by promiscuous inhibitors that act through non-specific mechanisms.[4] Follow-up studies, including dose-response curves and mechanism-of-action experiments, are essential to validate initial hits.

Conclusion

This compound and its derivatives represent a versatile and powerful tool for the development of innovative HTS assays. By leveraging the inherent fluorescent properties of the quinoline scaffold and the chemical tractability of the 8-amino group, researchers can design robust and sensitive assays to explore a wide range of biological targets. The protocols and concepts outlined in this document provide a solid foundation for the successful implementation of this compound-based assays in drug discovery and chemical biology research.

References

  • MDPI. (2021-09-12). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • Feng, B. Y., Shelat, A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature chemical biology, 1(3), 146-148. [Link]

  • Macedo, A. M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2011). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 16(6), 677-680. [Link]

  • Springer Nature Experiments. (Date unavailable). Results for "High-throughput Screening". [Link]

  • Princeton University. (Date unavailable). High-Throughput Screening Assays. [Link]

  • MDPI. (2021-01-05). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]

Sources

Synthetic Routes to Novel 7-Methoxyquinolin-8-amine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Scaffold of 7-Methoxyquinolin-8-amine

The this compound core is a privileged scaffold in medicinal chemistry, most notably as the backbone of the archetypal antimalarial drug, primaquine. Its significance lies in its ability to be chemically manipulated to generate a diverse array of analogs with a broad spectrum of biological activities. Beyond malaria, these analogs have been explored for their potential as anticancer, antibacterial, and neuroprotective agents.[1][2] This guide provides an in-depth exploration of the synthetic strategies employed to create novel this compound analogs, offering not just protocols, but also the underlying chemical logic to empower researchers in their quest for new therapeutic agents.

The core challenge in synthesizing these analogs lies in the controlled introduction of substituents onto the quinoline ring and the elaboration of the 8-amino side chain. This document will detail established methodologies and highlight innovative approaches to achieve chemical diversity.

Core Synthetic Strategies: Building the Quinoline Nucleus

The construction of the this compound scaffold typically begins with the synthesis of a substituted quinoline ring system. The choice of starting materials and synthetic route is dictated by the desired substitution pattern on the final analog.

The Skraup-Doebner-von Miller Synthesis: A Classic Approach

A cornerstone in quinoline synthesis is the Skraup-Doebner-von Miller reaction, which involves the cyclization of an aniline with α,β-unsaturated aldehydes or ketones, or their precursors like glycerol.[3] For the synthesis of the 7-methoxyquinoline core, a common starting material is 3-methoxy-4-nitroaniline.

Protocol 1: Synthesis of 7-Methoxy-8-nitroquinoline

Causality Behind Experimental Choices:

  • Glycerol and Sulfuric Acid: Glycerol, in the presence of a strong acid like sulfuric acid, dehydrates to form acrolein, the required α,β-unsaturated aldehyde for the cyclization.

  • Oxidizing Agent (e.g., Nitrobenzene): The initial cyclization product is a dihydroquinoline, which needs to be oxidized to the aromatic quinoline. The nitro group of the starting aniline or an external oxidizing agent like nitrobenzene can serve this purpose.

  • Iron(II) Sulfate: This is often added to moderate the otherwise highly exothermic and potentially violent reaction.

Step-by-Step Methodology:

  • To a stirred mixture of 3-methoxy-4-nitroaniline and glycerol in a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid.

  • Add a catalytic amount of iron(II) sulfate heptahydrate.

  • Heat the reaction mixture to 130-140 °C for 3-4 hours. The reaction is vigorous and should be monitored carefully.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is alkaline to litmus paper.

  • The crude 7-methoxy-8-nitroquinoline will precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-methoxy-8-nitroquinoline.

Functionalization of the Quinoline Core: Introducing the 8-Amino Group

Once the 7-methoxy-8-nitroquinoline is synthesized, the next crucial step is the reduction of the nitro group to an amine. This transformation opens the door for the introduction of various side chains at the 8-position.

Reduction of the Nitro Group

Several methods can be employed for this reduction, with the choice often depending on the scale of the reaction and the presence of other functional groups.

Protocol 2: Reduction of 7-Methoxy-8-nitroquinoline to this compound

Causality Behind Experimental Choices:

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): This is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities. The reaction is typically carried out in an acidic medium.[3]

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, particularly for larger-scale synthesis. The palladium on carbon catalyst facilitates the addition of hydrogen across the nitro group. Careful monitoring is required to prevent over-reduction of the quinoline ring.

Step-by-Step Methodology (using SnCl₂·2H₂O):

  • Dissolve 7-methoxy-8-nitroquinoline in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • After the addition is complete, stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Make the reaction mixture alkaline by the addition of a concentrated sodium hydroxide solution.

  • The product, this compound, will precipitate. Filter the solid, wash with water, and dry.

  • The crude product can be purified by column chromatography or recrystallization.

Elaboration of the 8-Amino Side Chain: Introducing Diversity

The this compound is a versatile intermediate for the synthesis of a wide range of analogs. The primary amino group at the 8-position can be alkylated, acylated, or used in various coupling reactions to introduce diverse side chains.

Reductive Amination: A Powerful Tool for Side Chain Installation

Reductive amination is a highly effective method for introducing alkyl side chains onto the 8-amino group. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate followed by its reduction.

Protocol 3: Synthesis of a Novel Analog via Reductive Amination

Causality Behind Experimental Choices:

  • Aldehyde or Ketone: The choice of the carbonyl compound determines the structure of the side chain to be introduced.

  • Reducing Agent (e.g., Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)): Sodium cyanoborohydride is a milder reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group. Sodium borohydride is a more common and less toxic alternative, but the carbonyl compound is often added after a pre-formation of the imine.

Step-by-Step Methodology:

  • Dissolve this compound and the desired aldehyde or ketone in a suitable solvent such as methanol or dichloromethane.

  • Add a dehydrating agent like magnesium sulfate or molecular sieves to drive the imine formation.

  • After stirring for a period to allow for imine formation, add the reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Bioisosteric Replacement Strategies: Fine-Tuning Molecular Properties

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining or improving its biological activity.[4][5] In the context of this compound analogs, this can involve replacing specific atoms or functional groups with others that have similar steric and electronic properties.[4][5]

Table 1: Common Bioisosteric Replacements for this compound Analogs

Original GroupBioisosteric ReplacementRationale for Replacement
Methoxy (-OCH₃)-CH₃, -Cl, -F, -SCH₃Modulate lipophilicity, metabolic stability, and electronic properties.[6]
Hydrogen (-H)Fluorine (-F)Increase metabolic stability and alter pKa.[5][7]
Amine (-NH₂)Hydroxyl (-OH), Thiol (-SH)Modify hydrogen bonding potential and polarity.[7]
Phenyl RingThiophene, PyridineAlter aromaticity, polarity, and potential for π-π stacking interactions.

Application in Synthesis: The incorporation of bioisosteres often requires modifications to the synthetic route. For example, to replace the 7-methoxy group with a fluorine atom, a different starting material, such as 3-fluoro-4-nitroaniline, would be required for the Skraup synthesis.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.

Synthetic_Pathway_1 A 3-Methoxy-4-nitroaniline C 7-Methoxy-8-nitroquinoline A->C Skraup Synthesis B Glycerol, H₂SO₄ B->C

Caption: Skraup synthesis of the 7-methoxyquinoline core.

Synthetic_Pathway_2 C 7-Methoxy-8-nitroquinoline E This compound C->E Nitro Group Reduction D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) D->E

Caption: Reduction of the nitro group to form the key amine intermediate.

Synthetic_Pathway_3 E This compound G Novel this compound Analog E->G Reductive Amination F Aldehyde/Ketone, Reducing Agent F->G

Caption: Diversification of the scaffold via reductive amination.

Conclusion: A Versatile Platform for Drug Discovery

The synthetic routes outlined in this guide provide a robust framework for the generation of novel this compound analogs. By understanding the underlying principles of each reaction and employing strategies such as bioisosteric replacement, researchers can rationally design and synthesize new chemical entities with tailored properties. The versatility of this scaffold, coupled with the synthetic accessibility of its analogs, ensures its continued prominence in the field of medicinal chemistry and drug discovery.

References

  • Pharmacy 180. 8-Amino quinolines.[Link]

  • National Institutes of Health (NIH). 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents.[Link]

  • PubMed. Synthesis of 2-substituted primaquine analogues as potential antimalarials.[Link]

  • PubMed. [Synthesis of primaquine analogues and their antimalarial activity in mice].[Link]

  • Journal of Medicinal Chemistry. Antimalarials. 10. Synthesis of 4-substituted primaquine analogs as candidate antimalarials.[Link]

  • Scribd. 8 Aminoquinolines 1 | PDF | Amine | Organic Chemistry.[Link]

  • Journal of the American Chemical Society. Synthesis of Primaquine and Certain of its Analogs1.[Link]

  • Slideshare. Anti-Malarial; 8-aminoquinolines | PPTX.[Link]

  • YouTube. SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T.[Link]

  • PubMed. Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives.[Link]

  • SpiroChem. Bioisosteric Replacement Strategies.[Link]

  • MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.[Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.[Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.[Link]

  • National Institutes of Health (NIH). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.[Link]

  • Journal of Advance Research in Applied Science. SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.[Link]

  • National Institutes of Health (NIH). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.[Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements.[Link]

  • ResearchGate. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.[Link]

  • LASSBIO. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design.[Link]

  • Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design.[Link]

  • PubMed Central. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.[Link]

Sources

Application Note & Protocols: The Strategic Role of the 6-Methoxyquinolin-8-amine Scaffold in the Synthesis of 8-Aminoquinoline Antimalarials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of 8-Aminoquinolines in Malaria Eradication

The quinoline nucleus represents one of the most enduring and fruitful scaffolds in the history of antimalarial drug discovery. Within this class, the 8-aminoquinolines hold a unique and critical position. They are indispensable for their activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for relapsing malaria.[1] Primaquine, the archetypal drug of this class, has been a cornerstone of radical cure therapies for over 70 years and remains on the World Health Organization's List of Essential Medicines.[2]

This technical guide delves into the synthesis of potent antimalarial compounds derived from the 8-aminoquinoline core. It is crucial to clarify a key structural point at the outset: the foundational precursor for clinically significant compounds like Primaquine and Tafenoquine is 6-methoxyquinolin-8-amine . While other positional isomers exist, structure-activity relationship (SAR) studies have consistently shown that the 6-methoxy group is critical for optimal activity, and substitutions at other positions, such as position 7, generally lead to a loss of efficacy.[3][4]

This document provides a detailed exploration of the synthesis, from the foundational precursor to the final active pharmaceutical ingredient, underpinned by field-proven insights and detailed experimental protocols.

Part 1: The 8-Aminoquinoline Pharmacophore: Structure-Activity Relationship (SAR) and Mechanism

A deep understanding of the SAR is fundamental to designing novel 8-aminoquinoline derivatives with improved efficacy and reduced toxicity. The mechanism of action, while not fully elucidated, is known to involve metabolic activation.[5][6]

Key SAR Insights:

  • The Quinoline Nucleus: The quinoline ring system is essential, though some research has explored naphthalene analogues with limited success, suggesting the quinoline core is not absolutely irreplaceable but highly optimized.[3]

  • The 6-Methoxy Group: The presence of an oxygen-containing functional group at the 6-position, specifically a methoxy group, is a consistent feature of the most active compounds and is considered vital for optimal activity.[3][4] Replacing it with an ethoxy group reduces activity, while a methyl group leads to a loss of activity.[4]

  • The 8-Amino Side Chain: The nature of the alkyl diamine side chain at the 8-position is a critical determinant of both activity and toxicity.

    • Chain Length: A branched alkyl chain of four to five carbons between the 8-amino and terminal amino groups is favored for high activity.[7]

    • Terminal Amino Group: A primary amino group, as seen in Primaquine, confers maximum activity and lower toxicity compared to a tertiary amino group (like in the earlier compound, Pamaquine), which increases toxicity.[4] Modifications of this terminal group are a key strategy to prevent rapid metabolism into inactive carboxyprimaquine.[2]

  • Other Ring Substitutions: Additions at other positions can modulate activity. For instance, methyl groups at positions 2 and 4, or fluoro and certain phenoxy groups at position 5, have shown a favorable impact on curative activity.[7]

Structural Feature Impact on Antimalarial Activity References
Quinoline Core Essential for high potency.[3]
6-Methoxy Group Considered necessary for optimal tissue schizontocidal activity.[3][4]
8-Amino Side Chain Critical for activity; 4-5 carbon branched chain is optimal.[7]
Terminal Primary Amine Confers higher activity and lower toxicity than tertiary amines.[4]
Substituents at C2, C4, C5 Can favorably modulate activity and toxicity profiles.[7]

Proposed Mechanism of Action:

8-aminoquinolines are prodrugs that require metabolic activation by host enzymes, particularly cytochrome P450 2D6 (CYP2D6), to generate their active metabolites.[8] This process is thought to involve hydroxylation of the quinoline ring, leading to the formation of reactive intermediates. These metabolites are believed to interfere with the parasite's mitochondrial electron transport chain and generate reactive oxygen species (ROS), leading to oxidative damage and cell death.[8][9]

Part 2: Synthesis of the Core Precursor: 6-Methoxyquinolin-8-amine

The synthesis of the pivotal intermediate, 6-methoxyquinolin-8-amine, is a critical first stage. A common and effective method is a two-step process involving the Skraup reaction followed by reduction.[10]

Protocol 1: Synthesis of 6-Methoxyquinolin-8-amine

Step A: Skraup Synthesis of 6-Methoxy-8-nitroquinoline

  • Reaction Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-methoxy-2-nitroaniline (1 mole).

  • Addition of Reagents: Add concentrated sulfuric acid (3 moles) slowly while cooling the flask in an ice bath. Subsequently, add glycerol (3 moles).

  • Initiation of Reaction: Gently heat the mixture. The reaction is exothermic and should be carefully controlled. Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, portion-wise to maintain a steady reaction.

  • Reaction Completion: After the initial vigorous reaction subsides, heat the mixture at 140-150°C for 3-4 hours to ensure complete cyclization.

  • Work-up: Cool the reaction mixture and pour it cautiously into a large volume of ice water. Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline to precipitate the crude product.

  • Purification: Filter the crude 6-methoxy-8-nitroquinoline, wash it thoroughly with water, and recrystallize from ethanol to obtain the purified product.

Step B: Reduction to 6-Methoxyquinolin-8-amine

  • Reaction Setup: In a round-bottom flask, suspend the 6-methoxy-8-nitroquinoline (1 mole) from Step A in ethanol.

  • Reduction: Add a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or perform catalytic hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere.[10]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: If using SnCl₂, make the solution strongly alkaline with NaOH to precipitate tin salts and the free amine. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude 6-methoxyquinolin-8-amine can be further purified by column chromatography or recrystallization.

Part 3: Synthesis of Primaquine from 6-Methoxyquinolin-8-amine

The final step in synthesizing an 8-aminoquinoline drug involves coupling the precursor with a suitable side chain. The synthesis of Primaquine serves as a representative example.[9] This involves the condensation of 6-methoxyquinolin-8-amine with 4-bromo-1-phthalimidopentane, followed by deprotection.

Protocol 2: Synthesis of Primaquine

  • Reaction Setup: In a sealed reaction vessel, dissolve 6-methoxyquinolin-8-amine (1 mole) and 4-bromo-1-aminopentane (or a protected version like 1-phthalimido-4-bromopentane) (1.1 moles) in a suitable high-boiling point solvent such as nitrobenzene or diphenylether.

  • Condensation: Heat the mixture at 180-200°C for several hours. The reaction involves the nucleophilic substitution of the bromine atom by the 8-amino group of the quinoline.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture. If a high-boiling solvent was used, it can be removed by steam distillation. Acidify the residue with dilute HCl to dissolve the product.

  • Purification of Intermediate: Filter the solution to remove any insoluble impurities. Basify the filtrate with NaOH to precipitate the crude Primaquine base (or its protected form). Extract the product into an organic solvent.

  • Deprotection (if necessary): If a protected side chain like 1-phthalimido-4-bromopentane was used, the phthalimido group must be removed. This is typically achieved by treating the intermediate with hydrazine hydrate in refluxing ethanol.

  • Final Purification and Salt Formation: Purify the final Primaquine base by column chromatography. For pharmaceutical use, it is often converted to a more stable and water-soluble salt, such as primaquine phosphate, by treating the free base with phosphoric acid in an appropriate solvent.[9]

Synthetic Workflow for Primaquine

G cluster_0 Precursor Synthesis cluster_1 Side Chain Synthesis cluster_2 Final Coupling & Product Formation A 4-Methoxy-2-nitroaniline B 6-Methoxy-8-nitroquinoline A->B Skraup Reaction (Glycerol, H₂SO₄) C 6-Methoxyquinolin-8-amine B->C Reduction (e.g., SnCl₂/HCl) F Primaquine (Free Base) C->F Condensation D Alkyl Halide Precursor E 4-Amino-1-bromopentane (or protected equivalent) D->E Multi-step synthesis E->F G Primaquine Phosphate (API) F->G Salt Formation (H₃PO₄)

Caption: Synthesis of Primaquine from its precursors.

Part 4: Drug Discovery and Evaluation Workflow

The development of new 8-aminoquinoline antimalarials follows a structured pipeline from initial screening to preclinical evaluation.[8]

Typical Drug Discovery Workflow

G A Library of 8-Aminoquinoline Derivatives Synthesis B In Vitro Screening (e.g., P. falciparum SYBR Green I Assay) A->B C Hit Identification (IC₅₀ < Threshold) B->C Active D Lead Optimization (SAR Studies) B->D Inactive C->D E In Vivo Efficacy (Murine Malaria Models) D->E E->D Low Efficacy F Toxicity Assessment (In Vitro Hemolysis Assay) E->F Efficacy Confirmed F->D High Toxicity G Preclinical Candidate Selection F->G Acceptable Toxicity

Sources

Comprehensive Analytical Strategies for the Detection and Quantification of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

7-Methoxyquinolin-8-amine is a crucial heterocyclic amine that serves as a key building block in the synthesis of pharmacologically active molecules, including novel antimalarial agents and other therapeutic candidates. Its structural similarity to primaquine highlights its importance in drug discovery and development. Accurate and reliable quantification of this compound is paramount for quality control, pharmacokinetic studies, and metabolic research. This document provides a detailed guide to the primary analytical methods for the determination of this compound, designed for researchers, analytical scientists, and drug development professionals. We present validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and specific analysis. Additionally, spectroscopic techniques for structural confirmation are discussed.

Introduction and Physicochemical Profile

The quinoline ring system is a foundational scaffold in medicinal chemistry. This compound, as a derivative, is of significant interest due to its role as a precursor in the synthesis of complex molecules. The presence of the primary amine and methoxy functional groups dictates its chemical properties and influences the selection of appropriate analytical methodologies. Ensuring the purity and concentration of this intermediate is a critical step in any synthetic workflow.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Typically a yellow to brown solid
Solubility Soluble in organic solvents like Methanol, Acetonitrile, DMSO
CAS Number 83010-84-8[1]

Overview of Recommended Analytical Techniques

The choice of analytical technique is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether the goal is quantification or structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for quantitative analysis. Coupled with a UV detector, it offers robustness, excellent linearity, and precision for purity assessments and formulation analysis. Its compatibility with mass spectrometry (LC-MS) provides enhanced sensitivity and selectivity for bioanalytical applications.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional separation efficiency and definitive identification based on mass fragmentation patterns.[3][4][5] However, the polar amine group of this compound imparts low volatility, making direct analysis challenging. Chemical derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structural elucidation and confirmation. While not typically used for routine quantification, ¹H and ¹³C NMR provide invaluable information on the molecular structure and purity of reference standards and synthesized materials.[7][8]

Primary Quantitative Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the recommended method for routine, accurate quantification of this compound in contexts such as purity analysis of the active pharmaceutical ingredient (API) or in simple formulations. The aromatic quinoline core provides a strong chromophore, enabling sensitive UV detection.

Principle of HPLC Separation

We employ reversed-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a more polar mixture of an organic solvent and water. This compound, being a moderately polar compound, will partition between the two phases. Its retention is controlled by adjusting the organic solvent concentration in the mobile phase. The addition of an acidic modifier to the mobile phase is crucial; it protonates the basic amine group, preventing undesirable interactions with residual silanols on the column surface and ensuring a sharp, symmetrical peak shape.[9]

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄, ACS Grade)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 250mm x 4.6mm, 5µm)Industry standard for separation of moderately polar aromatic compounds.[10] Provides excellent resolution and durability.
Mobile Phase Acetonitrile : Water (0.1% H₃PO₄), 40:60 v/vA common starting point for quinoline derivatives. The ratio can be optimized to adjust retention time. Phosphoric acid ensures peak symmetry.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring sufficient signal.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 250 nmProvides a strong absorbance signal for the quinoline chromophore, ensuring high sensitivity.

Procedure:

  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of phosphoric acid to 999 mL of deionized water and mix thoroughly.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[11]

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical range would be 1, 5, 10, 25, and 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.

  • System Setup and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards, starting from the lowest concentration.

    • Inject the sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (100 µg/mL in Methanol) cal_standards Prepare Calibration Standards (Serial Dilution) stock->cal_standards equilibrate Equilibrate HPLC System cal_standards->equilibrate sample_prep Prepare Sample Solution (Dissolve & Filter) sample_prep->equilibrate inject_std Inject Standards equilibrate->inject_std inject_sample Inject Samples inject_std->inject_sample gen_curve Generate Calibration Curve (Peak Area vs. Conc.) inject_sample->gen_curve quantify Quantify Analyte in Sample gen_curve->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC-UV analysis.

Confirmatory Method: GC-MS

For applications requiring higher sensitivity and specificity, such as the analysis of trace impurities or detection in complex matrices, Gas Chromatography-Mass Spectrometry is the preferred method. The mass spectrometer provides molecular weight information and a unique fragmentation pattern that serves as a chemical fingerprint for definitive identification.

The Necessity of Derivatization

Direct GC analysis of this compound is problematic due to the polar N-H bonds of the primary amine group. These bonds lead to poor peak shape, low volatility, and potential thermal degradation in the hot GC inlet.[6] To overcome this, a derivatization step is essential. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active hydrogen atoms on the amine with nonpolar trimethylsilyl (TMS) groups, significantly increasing volatility and thermal stability.

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • A Gas Chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (Anhydrous/GC grade)

  • Toluene (GC Grade)[3]

Procedure:

  • Standard/Sample Preparation:

    • Accurately weigh ~1 mg of the standard or sample into a 2 mL autosampler vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried residue to dissolve it.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex briefly.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[11]

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system.

GC-MS Conditions:

ParameterRecommended SettingRationale
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm filmA robust, low-polarity column suitable for a wide range of derivatized compounds.[3]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples.
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 minA general-purpose temperature program designed to separate the derivatized analyte from solvent and byproducts.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range m/z 50-500A wide enough range to capture the molecular ion and key fragments of the TMS-derivatized analyte.

Data Analysis:

  • Identify the peak for the derivatized this compound based on its retention time.

  • Confirm its identity by comparing the acquired mass spectrum with the expected fragmentation pattern. Key ions to look for would be the molecular ion (M⁺) and fragments corresponding to the loss of methyl or TMS groups.

GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sample Prepare Dry Sample (Weigh or Evaporate) add_reagents Add Solvent (Pyridine) + Derivatizing Agent (BSTFA) prep_sample->add_reagents react Heat Vial at 70°C for 30 min add_reagents->react inject Inject 1 µL into GC-MS react->inject separate Chromatographic Separation (DB-5MS Column) inject->separate detect Mass Spectrometric Detection (EI, Scan m/z 50-500) separate->detect identify Identify Peak by Retention Time detect->identify confirm Confirm Identity via Mass Spectrum identify->confirm report Report Results confirm->report

Caption: GC-MS analysis workflow including the critical derivatization step.

Method Validation and Performance Comparison

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[12][13] Key parameters include linearity, sensitivity (LOD/LOQ), accuracy, and precision.

Table 2: Typical Performance Characteristics of Analytical Methods for Quinoline Derivatives

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 mg/kg (0.01-0.1 µg/mL)[10][3]
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL~0.05 - 0.5 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Specificity Moderate to GoodExcellent
Primary Application Routine Quantification, PurityTrace Analysis, Definitive ID

Note: Values are synthesized from typical performance data for quinoline derivative analysis and should be established specifically for this compound during in-lab validation.[10][3][7]

General Analytical Workflow

The overall process from receiving a sample to delivering a final report follows a structured path to ensure data integrity and traceability.

General_Workflow A Sample Receipt & Login B Select Analytical Method (HPLC or GC-MS) A->B C Prepare Standards & Samples (as per protocol) B->C D Instrument Setup & System Suitability Test C->D E Sequence Run (Standards & Samples) D->E F Data Processing & Quantification E->F G Review & Verification F->G H Final Report Generation G->H

Caption: A generalized workflow for chemical analysis.

Conclusion

This application note provides comprehensive and robust protocols for the analysis of this compound. For routine quantitative analysis, the described HPLC-UV method offers excellent accuracy and precision. For applications demanding higher sensitivity and unambiguous confirmation, the GC-MS method with prior silylation is the recommended approach. The choice between these methods should be guided by the specific analytical goals, sample matrix, and available instrumentation. Proper method validation is essential before implementing these protocols for routine use in a regulated environment.

References

  • Benchchem. (2026). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Benchchem.
  • Benchchem. (2026). A Comparative Guide to the Cross-Validation of Analytical Methods for Quinolin-5-ol. Benchchem.
  • Benchchem. (2026). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem.
  • Chen, L. et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series.
  • Benchchem. (2026). A Comparative Guide to the Cross-Validation of Analytical Methods for Quinolinol Compounds. Benchchem.
  • Guillén-Madrigal, M. et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Guillén-Madrigal, M. et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.
  • Sahoo, C. K. et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Zaragoza, A. (2018). Validation of Analytical Methods. ResearchGate.
  • Rieb, J. et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Benchchem. (2026). Application Note: Quantitative Analysis of 6-amino-7-bromoquinoline-5,8-dione. Benchchem.

Sources

Application Notes & Protocols: 7-Methoxyquinolin-8-amine as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 7-Methoxyquinolin-8-amine

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, including the renowned antimalarial agent, quinine.[1] Within this class, 8-aminoquinolines are a "privileged scaffold," with the 8-amino-6-methoxyquinoline core being central to antimalarials like primaquine and tafenoquine.[2] The this compound isomer, the focus of this guide, offers a unique electronic and steric profile for the development of novel heterocyclic compounds. Its strategic placement of the methoxy and amino groups makes it an exceptionally versatile building block for two primary applications: as a precursor for annulated systems like phenanthrolines and as a powerful bidentate directing group in modern C-H activation catalysis.

This document provides researchers, medicinal chemists, and drug development professionals with a detailed guide to leveraging this compound in key synthetic transformations. We move beyond simple procedural lists to explain the underlying principles and rationale, empowering scientists to adapt and innovate.

PART 1: Compound Profile and Safety

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[3]
Molecular Weight 174.20 g/mol [3]
Appearance White to pale yellow solid[4]
Melting Point 72-74 °C (for related isomer)[4]
Safety & Handling

This compound and related aminoquinolines are classified as hazardous substances. Strict adherence to safety protocols is mandatory.

  • Hazard Statements: Toxic if swallowed. May cause skin and serious eye irritation. May cause an allergic skin reaction.[3]

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

    • Avoid inhalation of dust and direct contact with skin and eyes.[6]

    • In case of contact, rinse the affected area immediately with copious amounts of water. For eye contact, continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

    • If swallowed, seek immediate medical attention.

    • Store the compound in a tightly closed container in a cool, dry, and locked-up area.

PART 2: Synthesis of Fused Heterocyclic Systems

One of the most powerful applications of this compound is its use in constructing larger, fused aromatic systems, particularly phenanthrolines. Phenanthrolines are critical ligands in coordination chemistry and serve as scaffolds for biologically active molecules.[7] The Skraup-Doebner-von Miller reaction provides a classic and robust method for this transformation.

Workflow: Skraup-Doebner-von Miller Reaction

This workflow outlines the synthesis of a substituted phenanthroline from this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A This compound D Combine Reagents Control exothermic reaction with ice bath A->D B α,β-Unsaturated Aldehyde (e.g., Acrolein) B->D C Acid Catalyst & Oxidant (H₂SO₄, m-nitrobenzenesulfonate) C->D E Heat Mixture (e.g., 90-100°C, 5h) Promotes cyclization & aromatization D->E Stirring F Cool & Neutralize (e.g., Sodium Carbonate) E->F G Isolate Crude Product (Filtration / Extraction) F->G H Purify (Distillation / Crystallization) G->H I Substituted Phenanthroline Product H->I

Caption: Workflow for Phenanthroline Synthesis via Skraup Reaction.

Protocol 1: Synthesis of 4-Methoxy-1,7-phenanthroline

Principle: The Skraup-Doebner-von Miller reaction involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound under strong acidic and oxidizing conditions to form a quinoline or related fused system.[8][9] The mechanism is complex but is thought to proceed via a Michael addition, followed by cyclization and subsequent oxidation (aromatization) to yield the final product.[9][10] Using this compound, the reaction builds a new pyridine ring fused to the quinoline core.

Materials:

  • This compound

  • Glycerol

  • m-Nitrobenzenesulfonate (oxidizing agent)

  • Sulfuric acid (98%)

  • Deionized water

  • Sodium carbonate solution (for neutralization)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, condenser, mechanical stirrer, heating mantle, ice bath

Step-by-Step Methodology: (Adapted from Zibaseresht et al.[11])

  • Reagent Setup: In a large round-bottom flask equipped with a mechanical stirrer and condenser, combine this compound (1 eq), glycerol (2 eq), and m-nitrobenzenesulfonate (1.3 eq).

  • Acid Addition: Prepare a solution of sulfuric acid (98%) and water. Cool this solution in an ice bath.

  • Reaction Initiation: While stirring the mixture vigorously, slowly add the cold sulfuric acid solution dropwise. The reaction is highly exothermic; maintain the temperature with an ice bath as needed.[11]

  • Heating: Once the addition is complete, carefully heat the reaction mixture to 90-100°C and maintain this temperature with continuous stirring for approximately 5 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture over a large amount of crushed ice.

  • Once the ice has melted, slowly neutralize the acidic solution by adding a saturated sodium carbonate solution until the pH is ~7-8. Perform this step in a large beaker within an ice bath to control the effervescence and heat generated.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., Dichloromethane, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-Methoxy-1,7-phenanthroline by column chromatography or recrystallization.

Expert Insights & Validation:

  • Causality: Glycerol, under the harsh acidic and hot conditions, dehydrates to form acrolein in situ, which is the required α,β-unsaturated aldehyde.[12] The m-nitrobenzenesulfonate acts as a milder oxidizing agent than the traditional arsenic acid or nitrobenzene, improving the safety profile.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the -NH₂ protons from the starting material and the appearance of new aromatic signals corresponding to the newly formed ring are key indicators of success.

PART 3: The 8-Aminoquinoline (AQ) Moiety as a Directing Group

In modern synthetic chemistry, one of the most impactful roles of the 8-aminoquinoline (AQ) scaffold is as a removable bidentate directing group for transition-metal-catalyzed C-H activation.[13] An amide is formed between a carboxylic acid-containing substrate and this compound. The quinoline nitrogen and the amide nitrogen then chelate to a metal center (e.g., Palladium), positioning the catalyst to selectively functionalize a C-H bond on the substrate.

Concept: 8-AQ Directed C-H Activation

This diagram illustrates the principle of how the 8-aminoquinoline amide directs a metal catalyst.

G cluster_substrate Substrate Preparation cluster_catalysis Catalytic Cycle A Substrate with Carboxylic Acid (R-COOH) C Amide Coupling (e.g., EDC, HOBt) A->C B This compound B->C D 8-AQ Amide Substrate C->D E 8-AQ Amide Substrate D->E To Catalysis G Chelation & C-H Activation Formation of Palladacycle E->G F Pd(OAc)₂ Catalyst + Aryl Halide (Ar-X) + Additives (e.g., AgOAc) F->G H Oxidative Addition Reductive Elimination G->H Ar-X I Arylated Product + Regenerated Catalyst H->I

Sources

Application Notes & Protocols: Catalytic Applications of 7-Methoxyquinolin-8-amine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 7-Methoxyquinolin-8-amine in Homogeneous Catalysis

This compound is a bidentate ligand possessing both a nitrogen atom within the quinoline ring and an exocyclic primary amine. This structural motif makes it an excellent chelating agent for a variety of transition metals, forming stable metal complexes. The electronic properties of the quinoline ring system, further modulated by the electron-donating methoxy group at the 7-position, can significantly influence the catalytic activity of the corresponding metal center. While the catalytic applications of this compound metal complexes are an emerging field of study, the rich catalytic chemistry of related 8-aminoquinoline and 8-hydroxyquinoline derivatives provides a strong foundation for exploring their potential. These related complexes have shown significant promise in a range of catalytic transformations, including transfer hydrogenation, oxidation, and cross-coupling reactions.[1][2][3] This guide provides an in-depth look at the potential catalytic applications of this compound metal complexes, drawing parallels from well-studied analogues and presenting detailed protocols for their synthesis and use in key catalytic reactions.

I. Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes bearing N,N-bidentate ligands are highly effective catalysts for the transfer hydrogenation of ketones and aldehydes to their corresponding alcohols.[1][4] The this compound ligand is expected to form stable and catalytically active ruthenium(II) complexes, suitable for such transformations. An inner-sphere mechanism is often proposed for these reactions, involving the formation of a ruthenium-hydride species as the active catalyst.[1]

The transfer hydrogenation of a ketone, using a [Ru(arene)(this compound)Cl] complex as a pre-catalyst and isopropanol as the hydrogen source, is proposed to proceed through the following key steps:

  • Activation: The pre-catalyst reacts with a base (e.g., a metal alkoxide) to form the active 16-electron ruthenium alkoxide species.

  • Hydride Formation: β-hydride elimination from the coordinated isopropoxide generates the key ruthenium-hydride intermediate, releasing acetone.

  • Substrate Coordination: The ketone substrate coordinates to the ruthenium-hydride species.

  • Hydride Transfer: The hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone, forming a ruthenium alkoxide of the product.

  • Product Release & Catalyst Regeneration: The product alcohol is released, and the catalyst is regenerated, ready to start a new cycle.

Catalytic_Cycle cluster_legend Legend Pre-catalyst\n[Ru(arene)(L)Cl] Pre-catalyst [Ru(arene)(L)Cl] Active Catalyst\n[Ru(arene)(L)(OR)] Active Catalyst [Ru(arene)(L)(OR)] Pre-catalyst\n[Ru(arene)(L)Cl]->Active Catalyst\n[Ru(arene)(L)(OR)] Base, ROH Ru-Hydride\n[Ru(arene)(L)H] Ru-Hydride [Ru(arene)(L)H] Active Catalyst\n[Ru(arene)(L)(OR)]->Ru-Hydride\n[Ru(arene)(L)H] - Acetone Substrate Complex Substrate Complex Ru-Hydride\n[Ru(arene)(L)H]->Substrate Complex + Ketone Product Complex\n[Ru(arene)(L)(OCHR'R'')] Product Complex [Ru(arene)(L)(OCHR'R'')] Substrate Complex->Product Complex\n[Ru(arene)(L)(OCHR'R'')] Hydride Transfer Product Complex\n[Ru(arene)(L)(OCHR'R'')]->Active Catalyst\n[Ru(arene)(L)(OR)] - Product, + ROH L L = this compound ROH ROH = Isopropanol Ketone Ketone = Substrate Product Product = Alcohol

Caption: Proposed catalytic cycle for transfer hydrogenation.

This protocol describes the synthesis of a representative ruthenium pre-catalyst.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • This compound

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 equivalent) and this compound (2.2 equivalents) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 4 hours. The color of the solution should change, indicating complex formation.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting solid in a minimum amount of anhydrous methanol.

  • To this solution, add a saturated solution of ammonium hexafluorophosphate in methanol dropwise to precipitate the desired complex.

  • Stir the mixture for 30 minutes, then collect the solid by filtration.

  • Wash the solid with cold methanol and then diethyl ether.

  • Dry the product under vacuum.

Materials:

  • [Ru(p-cymene)(this compound)Cl]PF₆ (the synthesized pre-catalyst)

  • Acetophenone

  • Isopropanol, anhydrous

  • Potassium isopropoxide (KOiPr)

  • Inert atmosphere (Argon or Nitrogen)

  • Thermostated reaction vessel

Procedure:

  • To a Schlenk tube, add the ruthenium pre-catalyst (e.g., 0.01 mmol, 1 mol%).

  • Add potassium isopropoxide (e.g., 0.1 mmol, 10 mol%).

  • Under an inert atmosphere, add anhydrous isopropanol (e.g., 5 mL).

  • Stir the mixture at room temperature for 10 minutes to activate the catalyst.

  • Add acetophenone (e.g., 1 mmol) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

SubstrateProductConversion (%)Time (h)
Acetophenone1-Phenylethanol>952
4-Chloroacetophenone1-(4-Chlorophenyl)ethanol>952.5
4-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>951.5
BenzophenoneDiphenylmethanol>904

Note: The data presented in this table is hypothetical and based on typical results obtained with analogous ruthenium catalysts under similar conditions.[1][4]

II. Palladium-Catalyzed Cross-Coupling Reactions

8-Aminoquinoline and its derivatives are widely used as directing groups in palladium-catalyzed C-H bond functionalization reactions.[2] The nitrogen of the quinoline and the amino group chelate to the palladium center, positioning the substrate for selective C-H activation. It is highly probable that this compound can act as an effective directing group in similar transformations.

A plausible application is the ortho-C-H arylation of a substrate functionalized with the this compound directing group.

CH_Arylation_Workflow cluster_prep Substrate Preparation cluster_reaction C-H Arylation Reaction cluster_workup Workup and Purification Starting Material Starting Material Functionalized Substrate Substrate-DG (DG = this compound) Starting Material->Functionalized Substrate Amide Coupling Reaction Mixture Reaction Mixture Functionalized Substrate->Reaction Mixture + Aryl Halide + Pd Catalyst + Base, Solvent Arylated Product Arylated Substrate-DG Reaction Mixture->Arylated Product Heat Isolated Product Isolated Product Arylated Product->Isolated Product Extraction & Chromatography

Caption: Workflow for Pd-catalyzed C-H arylation.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Materials:

  • N-(7-methoxyquinolin-8-yl)benzamide (the synthesized substrate)

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine N-(7-methoxyquinolin-8-yl)benzamide (1 equivalent), iodobenzene (1.5 equivalents), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

III. Copper-Catalyzed Oxidation Reactions

Copper complexes of ligands similar to 8-aminoquinoline, such as 8-hydroxyquinoline, are known to catalyze oxidation reactions, mimicking the function of copper-containing enzymes like catechol oxidase.[3][5] These reactions typically involve the aerobic oxidation of substrates. It is conceivable that copper(II) complexes of this compound could exhibit similar catalytic activity.

A copper(II) complex of this compound could potentially catalyze the oxidation of catechols to their corresponding quinones using molecular oxygen as the oxidant.

Catalyst PrecursorSubstrateProductActivity
[Cu(this compound)₂Cl₂]3,5-Di-tert-butylcatechol3,5-Di-tert-butyl-o-benzoquinonePotentially Active

Note: This application is speculative and based on the known reactivity of related copper complexes.[3] Experimental validation is required.

Conclusion and Future Outlook

While direct literature on the catalytic applications of this compound metal complexes is limited, the extensive research on analogous 8-aminoquinoline and 8-hydroxyquinoline systems provides a strong basis for predicting their catalytic potential. The protocols and insights provided in this guide are intended to serve as a starting point for researchers interested in exploring this promising class of catalysts. Future work should focus on the synthesis and characterization of a broader range of this compound metal complexes and the systematic evaluation of their catalytic activity in various organic transformations. The electronic modulation provided by the methoxy group may lead to unique reactivity and selectivity profiles, making this an exciting area for future investigation.

References

  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. MDPI. Available at: [Link]

  • Palladium‐Catalyzed 8‐Aminoquinoline‐Aided sp δ‐C−H Intramolecular Amidation/Annulation: A Route to Tricyclic Quinolones. ResearchGate. Available at: [Link]

  • Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. MDPI. Available at: [Link]

  • Hydrogenation/dehydrogenation of N-heterocycles catalyzed by ruthenium complexes based on multimodal proton-responsive CNN(H) pincer ligands. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Group VII and VIII Hydrogenation Catalysts. ResearchGate. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available at: [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Available at: [Link]

  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Functional biomimetics for copper oxidases: interesting catalytic promiscuity of novel monocopper(ii) complexes. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)-H Functionalization. ChemRxiv. Available at: [Link]

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. PMC - PubMed Central. Available at: [Link]

  • Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]

  • Copper(II) Complexes Supported by 8-hydroxyquinoline-imine Ligands: Synthesis, Characterization and Catalysis in Aerobic Alcohols Oxidation. ResearchGate. Available at: [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. Available at: [Link]

  • Monocopper(II) complexes mimic the distinct oxidative roles of ascorbate, amine, and catechol oxidases: promiscuous catalysis in mild conditions. ResearchGate. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. Available at: [Link]

  • Copper-dioxygen chemistry and modeling the Fe-Cu center in cytochrome c oxidase. ResearchGate. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for 7-Methoxyquinolin-8-amine in the Development of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 7-Methoxyquinolin-8-amine in Corrosion Mitigation

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to protect metallic materials from degradation. Among these, quinoline and its derivatives have emerged as a highly effective class of inhibitors due to their ability to form protective films on metal surfaces.[1] This guide focuses on this compound, a promising quinoline derivative, for the development of advanced corrosion inhibitors.

The efficacy of quinoline-based inhibitors is attributed to the presence of the nitrogen heteroatom and the planar quinoline ring, which facilitate strong adsorption onto metal surfaces.[1] The introduction of specific functional groups, such as the methoxy (-OCH₃) and amine (-NH₂) moieties in this compound, is expected to further enhance its protective properties. The lone pair of electrons on the nitrogen and oxygen atoms act as active centers for adsorption, while the overall molecular structure allows for the formation of a stable, passivating film that isolates the metal from the corrosive environment.

These application notes provide a comprehensive overview of the synthesis, evaluation, and mechanistic understanding of this compound as a corrosion inhibitor. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of corrosion science and materials protection.

PART 1: Synthesis of this compound

A reliable synthesis route is paramount for obtaining high-purity this compound for inhibitor formulation and testing. The following protocol is a modified Skraup synthesis, a classic method for quinoline synthesis, adapted for the target molecule.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 2-Amino-3-methoxyphenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Iron(II) sulfate heptahydrate

  • Nitrobenzene

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place 2-amino-3-methoxyphenol and glycerol.

  • Addition of Reagents: Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to control the exothermic reaction.

  • Oxidation: Add a catalytic amount of iron(II) sulfate heptahydrate. Then, add nitrobenzene dropwise from the dropping funnel.

  • Heating: Heat the reaction mixture to 130-140°C for 3-4 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it into a beaker containing ice-cold water.

  • Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product. Extract the product with dichloromethane (3 x 100 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude 7-methoxy-8-nitroquinoline.

  • Reduction to Amine: The nitro group is then reduced to an amine. A common method is using tin and concentrated hydrochloric acid. Dissolve the crude nitro compound in ethanol and add an excess of tin granules. Add concentrated HCl portion-wise while stirring. Heat the mixture under reflux for 2-3 hours.

  • Isolation of Amine: After reduction, cool the mixture and make it alkaline with a sodium hydroxide solution. The resulting precipitate is the crude this compound. Filter, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

PART 2: Evaluation of Corrosion Inhibition Performance

The effectiveness of a corrosion inhibitor is quantified through various electrochemical and gravimetric techniques. The following protocols outline the standard procedures for evaluating the performance of this compound.

Protocol 2: Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal coupon in a corrosive medium with and without the inhibitor.

Materials:

  • Mild steel coupons of known dimensions and composition (e.g., AISI 1018)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Acetone

  • Distilled water

  • Abrasive paper (e.g., silicon carbide paper of different grades)

  • Analytical balance (accuracy ±0.1 mg)

  • Water bath or thermostat

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with different grades of abrasive paper, starting from a coarse grade and moving to a finer grade.

  • Cleaning: Degrease the polished coupons with acetone, wash with distilled water, and dry them in a desiccator.

  • Initial Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) containing different concentrations of this compound. A blank solution without the inhibitor should also be prepared for comparison.

  • Exposure: Maintain the temperature of the solutions at a constant value (e.g., 298 K) using a water bath for a specified immersion period (e.g., 6 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons from the solutions.

  • Cleaning after Immersion: Clean the coupons with a cleaning solution (e.g., a solution containing HCl and hexamethylenetetramine) to remove corrosion products, wash with distilled water and acetone, and dry.

  • Final Weighing: Accurately weigh the cleaned and dried coupons again.

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/y) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Protocol 3: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[2]

Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Mild steel coupon

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive medium (e.g., 1 M HCl) with and without different concentrations of this compound

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 2.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (corrosive medium with or without the inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state potential is reached.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV (vs. OCP) at a slow scan rate (e.g., 1 mV/s).[3]

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to their intersection point.

    • Calculate the inhibition efficiency using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Present the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

PART 3: Mechanistic Insights and Data Interpretation

Understanding the mechanism of inhibition is crucial for designing more effective corrosion inhibitors. This section delves into the interpretation of experimental data and the use of surface analysis and computational methods.

Adsorption Isotherm and Thermodynamic Parameters

The protective action of this compound is primarily due to its adsorption on the metal surface. The relationship between the inhibitor concentration and the extent of surface coverage (θ) can be described by adsorption isotherms. The Langmuir adsorption isotherm is often a good model for such systems.[4][5][6]

Langmuir Adsorption Isotherm: C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage (θ = IE% / 100), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

The standard free energy of adsorption (ΔG°_ads) can be calculated from the K_ads value: ΔG°_ads = -RT ln(55.5 K_ads)

where R is the universal gas constant, T is the absolute temperature, and 55.5 is the concentration of water in the solution in mol/L. The magnitude and sign of ΔG°_ads provide insights into the nature of adsorption (physisorption or chemisorption).

Surface Analysis

Surface-sensitive techniques are employed to visualize the protective film formed by the inhibitor on the metal surface.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology.[7][8] By comparing the SEM images of the metal surface exposed to the corrosive medium with and without the inhibitor, the formation of a protective layer can be confirmed. In the presence of an effective inhibitor like this compound, the surface should appear smoother and less damaged compared to the pitted and corroded surface of the uninhibited sample.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of the atoms on the surface.[9] XPS analysis of the inhibited metal surface can confirm the presence of nitrogen and oxygen from the adsorbed this compound molecules, providing direct evidence of the protective film.

Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), can be used to correlate the molecular structure of an inhibitor with its potential inhibition efficiency.[10][11] Key quantum chemical parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency.[12]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.

  • Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

Data Presentation

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound at 298 K

Inhibitor Concentration (M)E_corr (mV vs. SCE)i_corr (µA/cm²)β_a (mV/dec)β_c (mV/dec)IE (%)
Blank-480120075125-
1 x 10⁻⁵-4703507212070.8
5 x 10⁻⁵-4651507011887.5
1 x 10⁻⁴-458806811593.3
5 x 10⁻⁴-450506511295.8

Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with this compound at 298 K

Inhibitor Concentration (M)R_ct (Ω cm²)C_dl (µF/cm²)nIE (%)
Blank501500.85-
1 x 10⁻⁵180800.8872.2
5 x 10⁻⁵450550.9088.9
1 x 10⁻⁴850400.9294.1
5 x 10⁻⁴1200300.9595.8

Visualizations

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Medium (e.g., H⁺, Cl⁻) cluster_surface Metal Surface (e.g., Mild Steel) cluster_process Inhibition Process Inhibitor This compound Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Adsorption via -OCH₃ and -NH₂ groups H_plus H⁺ Corrosion Corrosion Reactions (Anodic & Cathodic) H_plus->Corrosion Cl_minus Cl⁻ Cl_minus->Corrosion Metal Fe Metal->Corrosion Film Formation of Protective Film Adsorption->Film Film->Metal Blocks active sites Film->Corrosion Inhibits

Caption: Mechanism of corrosion inhibition by this compound.

Experimental_Workflow cluster_synthesis Inhibitor Preparation cluster_evaluation Performance Evaluation cluster_analysis Mechanistic Study Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Weight_Loss Weight Loss Measurements Purification->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Purification->Electrochemical Quantum_Chem Quantum Chemical Calculations Purification->Quantum_Chem Surface_Analysis Surface Analysis (SEM, XPS) Electrochemical->Surface_Analysis

Caption: Experimental workflow for inhibitor development.

Conclusion and Future Outlook

This compound demonstrates significant potential as a corrosion inhibitor, particularly for mild steel in acidic environments. The presence of electron-donating methoxy and amine groups enhances its adsorption capabilities, leading to the formation of a robust protective film. The protocols outlined in this guide provide a systematic approach for the synthesis, evaluation, and mechanistic understanding of this promising inhibitor.

Future research could focus on the development of derivatives of this compound to further improve its inhibition efficiency and solubility in various corrosive media. Investigating its performance under different temperature and flow conditions would also be valuable for practical applications. The combination of experimental and computational approaches will continue to be instrumental in the rational design of next-generation corrosion inhibitors.

References

  • MDPI.

  • MDPI.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • MDPI.

  • ResearchGate.

  • ResearchGate.

  • Journal of Engineering Science and Technology.

  • ResearchGate.

  • ResearchGate.

  • MDPI.

  • SpringerLink.

  • Royal Society of Chemistry.

  • ResearchGate.

  • ResearchGate.

  • Semantic Scholar.

  • ResearchGate.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • ResearchGate.

  • T,C&A Lab.

  • MDPI.

  • ResearchGate.

Sources

Application Note: Continuous Flow Synthesis of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Methoxyquinolin-8-amine and the Advantages of Flow Synthesis

This compound is a critical precursor in the synthesis of several pharmacologically significant compounds, most notably the 8-aminoquinoline class of antimalarial drugs, which includes primaquine and tafenoquine. These drugs are essential for the radical cure of relapsing malaria caused by Plasmodium vivax.[1][2] The conventional batch synthesis of this key intermediate often involves hazardous reagents, exothermic reactions, and challenges in scalability and product consistency.

Flow chemistry, or continuous flow processing, offers a transformative approach to the synthesis of such vital molecules.[3][4] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides unparalleled control over reaction parameters such as temperature, pressure, and residence time.[3][5] This precise control leads to significant improvements in safety, efficiency, and scalability.[3][4] For reactions like nitration, which are highly exothermic and can pose significant safety risks in batch processing, flow chemistry minimizes the reaction volume at any given time, thereby mitigating the risk of thermal runaways.[5][6] Furthermore, the enhanced heat and mass transfer in flow reactors often leads to higher yields, cleaner reaction profiles, and reduced waste generation, aligning with the principles of green chemistry.[4][7]

This application note provides a detailed protocol for the continuous flow synthesis of this compound, leveraging a two-step process of nitration followed by reduction. The methodologies described herein are designed to be robust, scalable, and safer than traditional batch methods, making them highly suitable for both research and industrial production environments.

Synthetic Strategy: A Two-Step Continuous Flow Approach

The synthesis of this compound in a continuous flow setup is proposed via a two-step sequence starting from 7-methoxyquinoline:

  • Nitration: The regioselective nitration of 7-methoxyquinoline at the C8 position to yield 7-methoxy-8-nitroquinoline.

  • Reduction: The subsequent reduction of the nitro group of 7-methoxy-8-nitroquinoline to the corresponding amine.

This approach is designed to be "telescoped," where the output from the first reaction module can be directly fed into the second, minimizing manual handling and improving overall process efficiency.

Part 1: Continuous Flow Nitration of 7-Methoxyquinoline

The nitration of aromatic compounds is a well-established reaction that can be effectively and safely performed in continuous flow.[6][8][9] The use of a flow reactor allows for precise control over the highly exothermic nitration reaction, preventing the formation of undesired byproducts and ensuring a safer process.[5]

Experimental Protocol: Nitration

Materials:

  • 7-Methoxyquinoline

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

Equipment:

  • Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps

  • T-mixer

  • Tubular reactor (e.g., PFA or stainless steel coil) immersed in a temperature-controlled bath

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of 7-methoxyquinoline in dichloromethane.

    • Solution B (Nitrating Mixture): In a separate, cooled vessel, slowly add nitric acid to sulfuric acid to prepare the nitrating mixture. Caution: This is a highly exothermic process and should be done with extreme care.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram below.

    • Ensure all connections are secure and the system is leak-proof.

    • Set the temperature of the reactor bath to the desired temperature (e.g., 10 °C).

    • Set the back-pressure regulator to maintain a constant pressure throughout the system (e.g., 5 bar) to prevent outgassing.

  • Reaction Execution:

    • Pump Solution A and Solution B at the desired flow rates into the T-mixer. The stoichiometric ratio of the nitrating agent to the substrate should be carefully controlled.

    • The combined stream flows through the tubular reactor, where the nitration reaction occurs. The residence time is determined by the reactor volume and the total flow rate.

    • The output from the reactor is then passed through the back-pressure regulator and into a collection vessel containing a stirred solution of saturated sodium bicarbonate to quench the reaction and neutralize the acid.

  • Work-up and Isolation:

    • The quenched reaction mixture is transferred to a separatory funnel.

    • The organic layer is separated, washed with deionized water, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield crude 7-methoxy-8-nitroquinoline.

    • The crude product can be purified by recrystallization or column chromatography.

Workflow for Continuous Flow Nitration```dot

NitrationWorkflow cluster_reagents Reagent Delivery cluster_reaction Flow Reactor cluster_workup Work-up ReagentA 7-Methoxyquinoline in DCM TMixer T-Mixer ReagentA->TMixer ReagentB Nitrating Mixture (HNO3/H2SO4) ReagentB->TMixer Reactor Tubular Reactor (Controlled Temp) TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quench (sat. NaHCO3) BPR->Quench Product 7-Methoxy-8-nitroquinoline Quench->Product

Caption: Continuous flow reduction of 7-methoxy-8-nitroquinoline.

Data Summary: Reduction Parameters
ParameterValueRationale
Catalyst10% Pd/C or Raney NickelHighly efficient heterogeneous catalysts for nitro group reduction.
Temperature40 - 80 °CProvides sufficient activation energy for the reaction without causing degradation.
Hydrogen Pressure10 - 20 barEnsures sufficient hydrogen concentration in the liquid phase for efficient reduction.
Residence Time5 - 15 minutesDependent on catalyst activity and desired conversion.

Conclusion and Future Outlook

The continuous flow synthesis of this compound presents a safe, efficient, and scalable alternative to traditional batch manufacturing. The protocols detailed in this application note provide a solid foundation for researchers and drug development professionals to implement this modern synthetic approach. The precise control over reaction conditions inherent in flow chemistry not only enhances safety, particularly for hazardous reactions like nitration, but also leads to improved product quality and yield. The potential for telescoping the nitration and reduction steps into a fully continuous process offers further advantages in terms of process intensification and reduced manufacturing costs. Future work could focus on the integration of in-line analytical techniques for real-time monitoring and optimization of the reaction, further advancing the state-of-the-art in pharmaceutical manufacturing.

References

  • O'Brien, A. G., et al. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. European Journal of Organic Chemistry, 2020(36), 6199-6211. [Link]

  • Guo, Y. Y., et al. (2025). Advances in Continuous‐Flow Synthesis of Nitrogen‐Containing Heterocycles Through Sequence Transformations in the Past Decade (2016–2025). Asian Journal of Organic Chemistry.
  • Kumar, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20646-20666.
  • Bohrium. (2020).
  • Sanoja-Lopez, K. A., et al. (2025). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Green Chemistry Letters and Reviews.
  • Cantillo, D., et al. (2014). Sequential Nitration/Hydrogenation Protocol for the Synthesis of Triaminophloroglucinol: Safe Generation and Use of an Explosive Intermediate under Continuous-Flow Conditions. Organic Process Research & Development, 18(11), 1360-1365.
  • Asynt. (n.d.).
  • Sharma, U., & Van der Eycken, E. V. (Eds.). (2018). Flow Chemistry for the Synthesis of Heterocycles. Springer.
  • SEQENS. (2024, January 18). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
  • ResearchGate. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline.
  • Noël, T., & Hessel, V. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(11), 2816-2830.
  • Wang, Y., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 19, 1346-1378.
  • BenchChem. (2025).
  • Gutmann, B., et al. (2014). Continuous flow nitration in miniaturized devices. Journal of the Brazilian Chemical Society, 25(5), 781-797.
  • Ley, S. V., et al. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613-630.
  • Corning. (n.d.).
  • ResearchGate. (n.d.).
  • Taylor & Francis. (n.d.). 8-aminoquinoline – Knowledge and References.
  • Al-Jaff, G. Z. A., et al. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Clinical Research, 9(1), 58-62.
  • Kopach, M. E., et al. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Beilstein Journal of Organic Chemistry, 14, 538-545.
  • Britton, J., & Jamison, T. F. (2017). Flow Chemistry in Organic Synthesis. In Science of Synthesis: Flow Chemistry in Organic Synthesis (Vol. 8). Thieme.
  • Gunturu, K. C., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-Methoxyquinolin-8-amine. This document is designed for researchers, chemists, and drug development professionals to navigate and overcome the solubility challenges commonly associated with this compound. Given that a significant percentage of new chemical entities are poorly soluble, effective formulation is critical for experimental success and downstream applications.[1][2]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound.

Q1: What is the expected solubility of this compound in aqueous and organic solvents?

Like many quinoline derivatives, this compound possesses a heterocyclic aromatic structure that contributes to its lipophilic nature and, consequently, poor water solubility.[3] While specific quantitative data for this exact molecule is not widely published, it is expected to be sparingly soluble in neutral aqueous buffers. Conversely, it should exhibit good solubility in organic solvents, with dimethyl sulfoxide (DMSO) being the most common and effective choice for creating stock solutions.[3]

Q2: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. What is happening?

This common issue is known as "crashing out."[4] It occurs because the high concentration of the organic co-solvent (DMSO) that keeps the compound dissolved in the stock solution is drastically reduced upon dilution into the aqueous buffer. The final aqueous environment cannot maintain the solubility of the hydrophobic this compound at the target concentration, leading to its precipitation.[3][4]

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

Several well-established methods can be employed to enhance the aqueous solubility of poorly soluble compounds. The choice of method depends on your specific experimental constraints, such as the required final concentration and the tolerance of your assay to additives. The main strategies include:

  • pH Adjustment: Modifying the pH of the aqueous medium to form a more soluble salt.[1][4]

  • Use of Co-solvents: Preparing a concentrated stock in a water-miscible organic solvent like DMSO.[3]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule.[2][5]

  • Use of Surfactants: Employing surfactants to form micelles that solubilize the compound.[6]

Q4: How does pH adjustment work, and what pH should I target?

Principle: As a quinoline derivative, this compound is a weak base.[4][7] The nitrogen atom in the quinoline ring can be protonated in an acidic environment. This protonation forms a salt, which is significantly more water-soluble than the free base form.

Visualizing the Mechanism: pH-Dependent Solubilization

The following diagram illustrates the protonation of the quinoline nitrogen in an acidic environment, leading to the formation of a more soluble cationic species.

G cluster_0 Neutral to High pH cluster_1 Low pH (Acidic) Compound_Insoluble This compound (Free Base) Poorly Soluble Compound_Soluble Protonated this compound (Salt Form) More Soluble Compound_Insoluble->Compound_Soluble + H⁺ (pH < pKa) Compound_Soluble->Compound_Insoluble - H⁺ (pH > pKa)

Caption: Protonation of this compound at low pH.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for the most common solubilization methods.

Method 1: Solubilization via pH Adjustment

Issue: The compound is insoluble in a neutral aqueous buffer (e.g., PBS pH 7.4).

Protocol:

  • Determine Target pH: Based on the basic nature of the quinoline moiety, select a target pH that is 1-2 units below the expected pKa (e.g., start with pH 6.0).

  • Buffer Selection: Choose a buffer system with adequate buffering capacity in the desired acidic pH range (e.g., citrate or MES buffer).

  • Preparation of Acidic Buffer: Prepare the selected buffer at the target pH.

  • Dissolution:

    • Accurately weigh a small amount of this compound powder.

    • Gradually add the acidic buffer to the powder while vortexing or stirring.

    • Use sonication or gentle warming (if the compound is thermally stable) to aid dissolution.

  • Verification: Visually inspect the solution for any remaining particulate matter. If solubility is still insufficient, try a buffer with a slightly lower pH.

Method 2: Solubilization via Co-solvent (DMSO Stock)

Issue: A high concentration stock solution is needed for serial dilutions into aqueous media.

Protocol:

  • Prepare Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved.

    • Store the stock solution appropriately (typically at -20°C or -80°C).

  • Dilution into Aqueous Medium:

    • Thaw the stock solution and vortex thoroughly.

    • Perform an intermediate dilution step if necessary.

    • To prepare the final working concentration, rapidly add the required volume of the DMSO stock into the aqueous buffer while vortexing vigorously. This rapid mixing helps to minimize localized high concentrations that can lead to precipitation.

  • Final Concentration: Keep the final concentration of DMSO in the experimental medium as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.[4]

Troubleshooting:

  • Precipitation upon dilution: This indicates the compound's solubility limit in the final medium has been exceeded.

    • Solution 1: Lower the final target concentration of this compound.

    • Solution 2: Slightly increase the final concentration of the co-solvent, but ensure it remains within the tolerance limits of your assay. Always run a vehicle control with the identical final DMSO concentration.[3]

Decision Workflow for Solubilization Strategy

This flowchart provides a logical path for selecting the appropriate solubilization method based on experimental needs and constraints.

G start Start: Poorly Soluble Compound q1 Is pH change tolerated by the assay? start->q1 ph_adjust Use pH Adjustment (Acidic Buffer) q1->ph_adjust Yes q2 Is a co-solvent (e.g., <0.5% DMSO) acceptable in the assay? q1->q2 No end Optimized Formulation ph_adjust->end co_solvent Use Co-Solvent Method (e.g., DMSO stock) q2->co_solvent Yes q3 Are complexing agents (e.g., Cyclodextrins) compatible with the experiment? q2->q3 No co_solvent->end cyclodextrin Use Cyclodextrin Complexation q3->cyclodextrin Yes surfactant Consider Surfactants or other advanced formulations q3->surfactant No cyclodextrin->end surfactant->end

Caption: Decision tree for selecting a solubilization strategy.

Alternative & Advanced Strategies

If the primary methods are insufficient or incompatible with your experimental setup, consider these advanced formulation approaches.

Method 3: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[5]

Protocol Outline:

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired buffer (e.g., 1-10% w/v).

  • Add Compound: Add an excess of this compound powder to the cyclodextrin solution.

  • Equilibration: Stir the mixture vigorously for 24-48 hours at a constant temperature to allow for complex formation and reach equilibrium.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting filtrate contains the solubilized compound-cyclodextrin complex.

Method 4: Use of Surfactants

Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can sequester insoluble compounds, effectively solubilizing them in the bulk aqueous phase.[6]

Considerations:

  • Surfactant Selection: Choose a biocompatible, non-ionic surfactant appropriate for your system (e.g., Tween® 80, Solutol® HS-15).[6]

  • Concentration: The surfactant concentration must be above its CMC to form micelles.

  • Potential for Assay Interference: Surfactants can interfere with certain biological assays, so their compatibility must be validated.

Summary of Solubilization Strategies

StrategyPrinciple of ActionKey AdvantagesCommon Disadvantages
pH Adjustment Protonation of the basic quinoline nitrogen to form a soluble salt.Simple, inexpensive, avoids organic solvents.Limited to compounds with ionizable groups; pH change may affect assay performance or compound stability.
Co-solvents (e.g., DMSO) Dissolution in a water-miscible organic solvent followed by dilution.Simple, effective for creating high-concentration stocks, widely used.Can cause precipitation ("crashing out") upon dilution; solvent may be toxic or interfere with assays.[3]
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[2]Can significantly increase solubility, often well-tolerated in biological systems.Can be more expensive; may alter the effective concentration of the free compound.
Surfactants Sequestration of the compound within micelles.[6]High solubilization capacity.Potential for assay interference and cellular toxicity at higher concentrations.
References
  • Benchchem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Carvalho, T., & Myrdal, P. B. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 148. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Methoxyquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful and efficient preparation of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Issue 1: Low Yield and Isomeric Impurities After Nitration

Question: My nitration of 7-methoxyquinoline resulted in a low yield of the desired 8-nitro product, and NMR analysis shows a significant amount of an isomeric byproduct. What is happening and how can I improve the regioselectivity?

Probable Cause: The nitration of 7-methoxyquinoline is an electrophilic aromatic substitution reaction. The methoxy group at the 7-position is a strong activating, ortho-, para- directing group. Consequently, the electrophile (nitronium ion, NO₂⁺) can attack both the C-8 position (ortho to the methoxy group) and the C-6 position (para to the methoxy group). The formation of the undesired 7-methoxy-6-nitroquinoline is the most common side reaction during this step. Studies on similar aromatic systems confirm that nitration often yields a mixture of isomers.[1][2] The ratio of these isomers is highly dependent on reaction conditions such as temperature, acid concentration, and the nitrating agent used.

Solutions & Optimization:

  • Strict Temperature Control: The energy barrier for substitution at the C-8 position is typically lower than at the C-6 position due to steric hindrance from the fused ring system. Maintaining a low temperature (e.g., -5 to 0 °C) throughout the addition of the nitrating agent can significantly favor the formation of the thermodynamically preferred 8-nitro isomer.[3]

  • Choice of Nitrating Agent: A standard mixture of fuming nitric acid in concentrated sulfuric acid is commonly used.[3] The high concentration of H₂SO₄ ensures the generation of the nitronium ion. Avoid using less acidic conditions, which may lead to decreased reactivity and complex product mixtures.

  • Slow, Controlled Addition: Add the starting material (7-methoxyquinoline) portion-wise or as a solution to the pre-chilled nitrating mixture. This maintains a low concentration of the substrate and helps dissipate the heat of reaction, preventing temperature spikes that can reduce selectivity.

  • Post-Reaction Quenching: After the reaction is complete, pour the acidic mixture carefully over crushed ice. This not only neutralizes the strong acid but also precipitates the nitroquinoline products, which can then be collected by filtration.

Issue 2: Incomplete Reduction or Unidentified Byproducts

Question: During the reduction of 7-methoxy-8-nitroquinoline to the amine, my TLC analysis shows a persistent spot corresponding to the starting material and/or new, unidentified spots. What are the likely side reactions?

Probable Cause: The reduction of an aromatic nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction is a common issue if the reducing agent is depleted or the reaction time is insufficient. The most common method for this transformation is the use of Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[4] While generally clean, potential side reactions can include:

  • Incomplete Reduction: Formation of N-(7-methoxyquinolin-8-yl)hydroxylamine.

  • Formation of Azo Compounds: Condensation of the intermediate nitroso and hydroxylamine species, though less common under these strongly acidic conditions.

  • Ring Reduction: Under very harsh hydrogenation conditions (high pressure H₂, aggressive catalysts), the quinoline ring itself could be partially reduced. This is unlikely with SnCl₂/HCl.

Solutions & Optimization:

  • Ensure Sufficient Reducing Agent: Use a molar excess of SnCl₂·2H₂O (typically 4-5 equivalents) to ensure the complete conversion of the nitro group.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitro compound. The amine product is significantly more polar and will have a lower Rf value.

  • Maintain Acidic Conditions: The reduction with SnCl₂ is most effective in a strong acidic medium like concentrated HCl. This ensures the tin is in its active reducing state.

  • Work-up Procedure: After the reaction is complete, the reaction mixture will be a slurry of the amine hydrochloride salt and tin salts. It is crucial to basify the mixture (e.g., with concentrated NaOH or NH₄OH) to a high pH (>10) to precipitate the tin hydroxides and liberate the free amine for extraction. Ensure the solution is cold during basification as the process is highly exothermic.

Issue 3: Product Streaking During Column Chromatography Purification

Question: I am trying to purify the final this compound using silica gel chromatography, but the product streaks badly down the column, leading to poor separation and recovery. Why is this happening?

Probable Cause: this compound is a basic compound due to the primary amino group at the C-8 position. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine product interacts strongly and often irreversibly with these acidic sites, causing the observed streaking and poor elution. This is a well-documented issue for purifying basic amines on silica gel.[5]

Solutions & Optimization:

  • Use a Modified Eluent: Deactivate the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The TEA will preferentially bind to the acidic sites, allowing your product to elute cleanly.[5]

    • Ammoniated Methanol: Prepare a 1-2% solution of ammonium hydroxide in methanol to use as the polar component of your eluent system.

  • Switch the Stationary Phase: If streaking persists, consider using a less acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for the purification of basic compounds.[5]

    • Amine-Functionalized Silica: Pre-treated silica gel with bonded amine groups is commercially available and designed for the purification of basic compounds.

  • Alternative Purification Methods:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract with dilute acid (e.g., 1M HCl). The basic amine will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the pure amine back into an organic solvent.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to confirm the regiochemistry of the nitration step? A1: One-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. Specifically, the ¹H NMR coupling constants and Nuclear Overhauser Effect (NOE) correlations can distinguish between the 8-nitro and 6-nitro isomers. For the 8-nitro isomer, an NOE correlation is expected between the proton at C-5 and the protons of the methoxy group at C-7. This correlation would be absent in the 6-nitro isomer.

Q2: My final product, this compound, is a pale yellow solid, but it darkens over time. Is this normal? A2: Yes, this is a common observation. Aromatic amines, particularly those with electron-donating groups like the methoxy group, are susceptible to oxidation upon exposure to air and light. This oxidation leads to the formation of colored impurities. For long-term storage, it is best to keep the compound in a sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

Q3: Can I use catalytic hydrogenation to reduce the nitro group instead of SnCl₂? A3: Catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst) can be used. However, it requires careful optimization. Over-reduction or reduction of the quinoline ring is a potential risk under harsh conditions (high pressure or temperature). Furthermore, some catalysts can be poisoned by sulfur impurities if present. SnCl₂/HCl is often preferred for its reliability and operational simplicity on a lab scale.

Experimental Protocols & Data

Data Presentation: Distinguishing Nitration Isomers

The following table summarizes key ¹H NMR chemical shifts that can help differentiate the desired 8-nitro product from the 6-nitro side product. Shifts are approximate and may vary based on the solvent used.

Proton PositionExpected ¹H NMR Shift (ppm) for 7-methoxy-8-nitroquinolineExpected ¹H NMR Shift (ppm) for 7-methoxy-6-nitroquinolineKey Differentiator
H-5~8.9~8.2H-5 is significantly deshielded by the adjacent nitro group in the 8-nitro isomer.
H-6~7.2-Signal is absent as the position is substituted.
OCH₃~4.1~4.0Minor difference, but NOE to H-5 is critical for the 8-nitro isomer.
Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound, highlighting the primary side reaction.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 7-MQ 7-Methoxyquinoline 8-Nitro 7-Methoxy-8-nitroquinoline (Desired Product) 7-MQ->8-Nitro HNO₃, H₂SO₄ (Major) 6-Nitro 7-Methoxy-6-nitroquinoline (Side Product) 7-MQ->6-Nitro HNO₃, H₂SO₄ (Minor) Final_Product This compound 8-Nitro->Final_Product SnCl₂·2H₂O, HCl

Sources

Technical Support Center: Purification of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Methoxyquinolin-8-amine (7-MeO-8-AQ). This guide is designed for researchers, scientists, and drug development professionals who are working with this important quinoline derivative. As a key intermediate in medicinal chemistry, achieving high purity of 7-MeO-8-AQ is critical for the success of subsequent synthetic steps and biological assays. This document provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification strategy for this compound.

Q1: What are the most effective methods for purifying crude this compound?

The two primary and most effective techniques for purifying this compound are column chromatography and recrystallization .

  • Column Chromatography: This is the preferred method for separating the target compound from impurities with different polarities, especially after a complex reaction that yields multiple byproducts. Silica gel is the most common stationary phase used for quinoline derivatives.[1][2][3]

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a relatively crude product (typically >85% pure). It relies on the principle that the solubility of the compound and impurities in a given solvent changes differently with temperature.[4] The choice of solvent is paramount for success.

Q2: How do I choose between column chromatography and recrystallization?

The choice depends on the scale of your synthesis and the nature of the impurities. The following decision tree illustrates a logical approach:

Purification_Decision_Tree start Crude 7-MeO-8-AQ Sample check_tlc Analyze by TLC. Are impurities significantly different in Rf? start->check_tlc check_scale What is the scale of the reaction? check_tlc->check_scale Yes consider_extraction Consider Acid-Base Extraction to remove baseline impurities first. check_tlc->consider_extraction No (Baseline Impurities) column_chrom Use Column Chromatography for initial purification. check_scale->column_chrom Large Scale (>5g) or Very Impure direct_recrystallize Proceed directly to Recrystallization. check_scale->direct_recrystallize Small Scale (<5g) & Relatively Pure recrystallize Use Recrystallization for final polishing. column_chrom->recrystallize Fractions >95% pure consider_extraction->check_tlc

Caption: Decision tree for selecting a purification method.

Q3: What are the likely impurities I might encounter during the synthesis of this compound?

Impurities are typically related to the synthetic route. A common synthesis involves the reduction of a nitro-precursor, 7-methoxy-8-nitroquinoline. Therefore, potential impurities include:

  • Unreacted Starting Material: 7-methoxy-8-nitroquinoline.

  • Side Products: Isomers formed during the initial synthesis of the quinoline ring (e.g., via Skraup reaction).[5]

  • Reagents/Catalysts: Residual reducing agents (like SnCl₂) or catalysts (like Pd/C).[1][6]

  • Degradation Products: Amines, particularly aromatic amines, can be sensitive to oxidation, leading to colored impurities.[7][8]

Q4: What are the key physical properties of this compound relevant to its purification?

Understanding the compound's properties is crucial. While specific data for the 7-methoxy isomer is sparse, we can infer from its structure and related isomers like 6-Methoxyquinolin-8-amine.[9][10]

  • Polarity: It is a moderately polar compound due to the amino group and the nitrogen atom in the quinoline ring.

  • Basicity: The 8-amino group is basic and can be protonated. This property is key for acid-base extraction techniques.

  • Solubility: Expected to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane (DCM), and sparingly soluble in nonpolar solvents like hexanes.

  • Stability: Aromatic amines can be susceptible to oxidation, which is often accelerated by light and air.[7] It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Column Chromatography Issues

This is a classic issue when purifying amines on silica gel.

Causality: The basic amino group on your compound interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to elute slowly and unevenly, resulting in significant tailing or streaking.[11]

Solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is the most common choice. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel down the column more uniformly.[11]

  • Use a Different Stationary Phase: If tailing persists, consider switching to a more inert stationary phase like neutral or basic alumina. Amine-functionalized silica gel is another excellent, albeit more expensive, alternative.[11]

  • Pre-treat the Silica: Before packing the column, you can wash the silica gel with the eluent containing the basic modifier to ensure all acidic sites are neutralized from the start.

Poor resolution means the solvent system is not optimal for differentiating between your compounds.

Causality: The eluent is either too strong (eluting everything together) or too weak (causing broad peaks that overlap). The polarity difference between your product and the impurity may be too small for the chosen solvent system.

Solutions:

  • Optimize the Solvent System:

    • Reduce Eluent Strength: If the Rf values are high (>0.5), decrease the proportion of the polar solvent (e.g., reduce methanol in a DCM/MeOH system).

    • Use a Shallow Gradient: Instead of isocratic (constant solvent mixture) elution, a shallow gradient (e.g., from 1% to 5% MeOH in DCM over several column volumes) can significantly improve separation.

    • Try Different Solvents: Explore solvent systems with different selectivities. For example, if a Hexane/Ethyl Acetate system fails, try a DCM/Methanol or a Toluene/Acetone system.

  • Improve Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure you pack a homogenous and dense bed.

Table 1: Suggested Starting Solvent Systems for Column Chromatography

Stationary PhaseEluent System (v/v)ModifierTarget Rf on TLC
Silica GelDichloromethane / Methanol (99:1 to 95:5)0.5% Triethylamine0.25 - 0.35
Silica GelDiethyl Ether0.5% Triethylamine0.25 - 0.35
Silica GelEthyl Acetate / Hexanes (1:4 to 1:1)0.5% Triethylamine0.25 - 0.35
Neutral AluminaEthyl Acetate / Hexanes (1:9 to 1:2)Not usually required0.30 - 0.40
Recrystallization Issues

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice.

Causality: This typically happens when the solution is cooled too quickly, or if the concentration of the solute is too high, leading to supersaturation beyond the point where nucleation can occur properly. It can also happen if the boiling point of the solvent is higher than the melting point of the solute.

Solutions:

  • Reheat and Cool Slowly: Reheat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Then, allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath can help.

  • Use a Different Solvent System: The chosen solvent may be too good a solvent. Try a solvent system where the compound's solubility is lower at high temperatures. An anti-solvent system can work well here (see Protocol 2).[4]

  • Agitate at a Higher Temperature: Gently swirl the solution as it cools, but before it reaches the cloud point. This can sometimes encourage nucleation over oiling.

This is a common problem, usually caused by either using too much solvent or the solution being highly pure and lacking nucleation sites.

Causality: Crystal formation requires both supersaturation and nucleation. If the solution is not supersaturated or if there are no sites for the first crystals to form, crystallization will not begin.

Solutions to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[12]

  • Add a Seed Crystal: If you have a small amount of pure, solid 7-MeO-8-AQ, add a single tiny crystal to the supersaturated solution. This will act as a template for further crystal growth.[12]

  • Reduce Solvent Volume: Carefully evaporate some of the solvent using a gentle stream of nitrogen or under reduced pressure to increase the concentration and achieve supersaturation.

  • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the compound's solubility.

Experimental Protocols
Protocol 1: Purification by Column Chromatography

This protocol describes a standard procedure for purifying this compound on a silica gel column.

Column_Chromatography_Workflow prep 1. Preparation pack 2. Pack Column prep->pack Prepare eluent & slurry load 3. Load Sample pack->load Wet or dry loading elute 4. Elute load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions collect->analyze Monitor by TLC combine 7. Combine & Evaporate analyze->combine Pool pure fractions

Caption: Workflow for column chromatography purification.

Methodology:

  • Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system. A good system will give your product an Rf value of ~0.3. For 7-MeO-8-AQ, start with a mixture of Dichloromethane/Methanol (98:2) containing 0.5% Triethylamine.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (or a less polar solvent like hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed.

    • Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the eluent or DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution. Maintain a constant head of solvent to avoid disturbing the column bed.

    • Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your compound.

    • Identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallization, including solvent screening.

Methodology:

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a single potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise to each tube at room temperature until the solid dissolves. A good candidate will require a significant amount of solvent at room temperature.

    • If the solid is sparingly soluble at room temperature, heat the test tube in a warm water bath. A good solvent will dissolve the compound completely when hot.[4]

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. The formation of a significant amount of crystalline solid indicates a good single-solvent system.

    • If no single solvent is ideal, try a two-solvent (anti-solvent) system. Dissolve the compound in a minimal amount of a "good" solvent (one it's very soluble in, e.g., methanol) while hot. Then, add a "bad" solvent (one it's insoluble in, e.g., water or hexanes) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow to cool.

  • Recrystallization (Scale-Up):

    • Place the crude 7-MeO-8-AQ in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent in small portions and heat the mixture to boiling (using a water bath or heating mantle) with swirling. Continue adding solvent until the solid just dissolves.

    • If the solution is colored by insoluble impurities, you may perform a hot filtration through a fluted filter paper to remove them.

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

References
  • K. Wicht, et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available at: [Link]

  • A. Owolabi, et al. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4). Available at: [Link]

  • S. Basavaraju, et al. (2024). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • S. Basavaraju, et al. (2024). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. National Center for Biotechnology Information. Available at: [Link]

  • S. J. C. Taylor, et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 12(9), 1559-1565. Available at: [Link]

  • R. C. Elderfield. (1952). U.S. Patent No. 2,604,474. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). 5-Methoxyquinolin-8-amine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 11, 2026, from [Link]

  • M. G. Annunziata, et al. (2020). Cellular Membrane Affinity Chromatography Columns to Identify Specialized Plant Metabolites Interacting with Immobilized Tropomyosin Kinase Receptor B. Journal of Visualized Experiments, (164). Available at: [Link]

  • H. K. Knuutila, et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035–16049. Available at: [Link]

  • S. G. V. S. R. Kumar, et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 8, 1493–1499. Available at: [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved January 11, 2026, from [Link]

  • A. Bigdeli, et al. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Clinical Research, 8(5), 441-444. Available at: [Link]

  • D. S. Bezrukov, et al. (2019). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molbank, 2019(2), M1071. Available at: [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved January 11, 2026, from [Link]

  • K. M. Al-kindy, et al. (2017). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 22(12), 2056. Available at: [Link]

Sources

Technical Support Center: Stability and Degradation of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxyquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Understanding the stability profile of this compound is critical for ensuring data integrity, developing robust analytical methods, and interpreting experimental outcomes accurately. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the handling, storage, and analysis of this compound in solution.

Frequently Asked Questions (FAQs)

This section addresses common inquiries about the stability of this compound.

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like other 8-aminoquinolines, is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[1] The 8-amino group is susceptible to oxidation, which can be accelerated under certain conditions.[2][3] Acidic or basic conditions can catalyze hydrolysis or other degradation reactions, altering the compound's structure.[4][5]

Q2: How should I prepare stock solutions of this compound for optimal stability?

A2: For short-term use, stock solutions can be prepared in high-quality, anhydrous DMSO or ethanol. However, for long-term storage, it is crucial to minimize exposure to water and light. Prepare solutions in a controlled environment, use amber vials to protect from light, and store at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[6]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the known reactivity of the 8-aminoquinoline scaffold, the primary degradation pathways are likely oxidation and photodegradation.[7][8] Oxidation can occur at the 8-amino group, potentially forming quinone-imine intermediates, which are highly reactive.[3][9] These intermediates can lead to the formation of dimers or other complex adducts. Photodegradation may involve reactions on the quinoline ring system, potentially leading to hydroxylated byproducts or cleavage of the ring.[8]

Q4: Are there any known incompatibilities with common buffers or solvents?

A4: Avoid using buffers with reactive components, especially at non-neutral pH where they can catalyze degradation.[5] For example, highly acidic or alkaline buffers can promote hydrolysis.[4] When studying oxidative degradation, be aware that even ambient oxygen can contribute to the process over time, a reaction that can be accelerated by the presence of trace metal ions.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your research.

Q: My analytical results show a decrease in the concentration of this compound over the course of an experiment. What is the likely cause?

A: A time-dependent loss of the parent compound strongly suggests in-solution degradation. To diagnose the root cause, a systematic approach is necessary.

  • Underlying Cause: The decrease could be due to several factors: pH-mediated hydrolysis, oxidation, or photodegradation. The 8-aminoquinoline structure is known to be sensitive to these conditions.[1][2][8]

  • Troubleshooting Workflow:

    • Review Experimental Conditions: Check the pH of your solution, the duration of light exposure, and the temperature at which the experiment was conducted. Were samples protected from light? Was the temperature consistent?

    • Run a Control Experiment: Prepare a fresh solution of this compound in the same solvent and buffer system. Aliquot this solution into several vials.

      • Store one vial under your standard experimental conditions.

      • Store a second vial at a low temperature (e.g., 4°C) and protected from light.

      • If photodegradation is suspected, wrap a third vial completely in aluminum foil and run it alongside an unwrapped sample.

    • Analyze Samples Over Time: Use a stability-indicating analytical method, such as HPLC-UV, to analyze the concentration of the parent compound in each vial at several time points (e.g., 0, 2, 4, 8, and 24 hours).[10]

    • Interpret the Results:

      • If the concentration decreases in all samples, there may be an inherent instability in the formulation (e.g., pH-driven hydrolysis).

      • If the concentration is stable only in the cold, light-protected sample, then temperature and light are the primary degradation factors.

      • If only the light-exposed sample degrades, photodegradation is the culprit.

Q: I observe a new, unknown peak appearing in my chromatogram during my assay. How can I identify it?

A: The appearance of a new peak that grows over time as the parent peak decreases is a classic sign of a degradation product. Identifying this degradant is key to understanding the stability profile.

  • Underlying Cause: The new peak represents a new chemical entity formed from the degradation of this compound. The nature of this degradant depends on the stress condition (e.g., an oxidation product, a hydrolytic fragment, or a photodegradant).[8]

  • Identification Protocol:

    • Utilize Mass Spectrometry (MS): The most powerful tool for identifying unknown compounds is Liquid Chromatography-Mass Spectrometry (LC-MS).[10] An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak.

    • Hypothesize Degradation Products: Based on the chemical structure of this compound and the experimental conditions, propose likely transformations.

      • Oxidation: Look for an increase in mass corresponding to the addition of one or more oxygen atoms (+16 Da for hydroxylation, +16 for N-oxide formation). The 8-amino group is a likely site of oxidation.[3]

      • Hydrolysis: Demethylation of the 7-methoxy group would result in a mass decrease of 14 Da (-CH2).

      • Dimerization: Look for a peak with a mass corresponding to double the parent compound, minus two hydrogens (M*2 - 2).

    • Confirm with Tandem MS (MS/MS): To confirm the structure, perform an MS/MS experiment. Fragment the ion of the unknown peak and analyze its fragmentation pattern. This pattern provides a "fingerprint" that can be compared to the fragmentation of the parent compound to deduce the site of modification.

Protocols and Methodologies

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[6] The goal is to achieve 5-20% degradation of the active compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation: Place a vial of the stock solution in a calibrated oven at 80°C.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible output (e.g., option 2 of the ICH Q1B guidelines). Run a dark control in parallel.

3. Sample Analysis:

  • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples before injection.

  • Analyze all samples using a validated, stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[10]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine experimentally, likely in the 250-350 nm range). A PDA detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

Data Presentation

The results of a forced degradation study can be summarized as follows:

Stress ConditionTime (hours)% this compound RemainingNumber of Degradation Products
0.1 M HCl, 60°C2485.2%2
0.1 M NaOH, 60°C2491.5%1
3% H₂O₂, RT878.9%>3
80°C Heat4898.1%1 (minor)
Photostability2482.4%2

Note: Data are illustrative and will vary based on experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (60°C) Stock->Acid Base Base Hydrolysis (60°C) Stock->Base Oxidative Oxidative Stress (RT) Stock->Oxidative Thermal Thermal Stress (80°C) Stock->Thermal Photo Photolytic Stress Stock->Photo Stress_Sol Prepare Stress Solutions (HCl, NaOH, H₂O₂) Sampling Sample at Time Points (0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze via Stability- Indicating HPLC Method Neutralize->HPLC Data Quantify Parent & Degradants HPLC->Data

Caption: Workflow for a forced degradation study.

Hypothesized Degradation Pathways

G cluster_oxidation Oxidative Stress (H₂O₂) cluster_photo Photolytic Stress (UV/Vis) cluster_hydrolysis Acidic/Basic Stress Parent This compound QuinoneImine Quinone-Imine Intermediate Parent->QuinoneImine Oxidation Photo_Hydroxyl Ring-Hydroxylated Product Parent->Photo_Hydroxyl Photodegradation Demethylated 7-Hydroxyquinolin-8-amine (-14 Da) Parent->Demethylated Hydrolysis Hydroxylated Hydroxylated Derivative (+16 Da) QuinoneImine->Hydroxylated Dimer Dimerized Product QuinoneImine->Dimer

Sources

Technical Support Center: Optimizing Derivatization of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthetic derivatization of 7-Methoxyquinolin-8-amine. This molecule, a key pharmacophore found in compounds like primaquine and tafenoquine, serves as a critical building block in the development of novel therapeutics, particularly in antimalarial research.[1] The strategic modification of its 8-amino group is paramount for tuning biological activity, solubility, and pharmacokinetic profiles.

This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. Our approach is rooted in providing self-validating protocols and explaining the causal links between reaction conditions and outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of derivatizing the 8-amino group of this compound?

The primary goal is to create new chemical entities with enhanced or modified properties. The 8-amino group is a potent nucleophile and a key site for hydrogen bonding, making it a prime target for modification. Derivatization aims to:

  • Modulate Biological Activity: Introducing different functional groups can alter the molecule's interaction with biological targets, potentially enhancing efficacy or altering its mechanism of action.[2]

  • Improve Pharmacokinetic (ADMET) Properties: Modifications can increase solubility, improve metabolic stability, and tune lipophilicity to enhance oral bioavailability and tissue distribution.[3]

  • Introduce Linkers: For creating hybrid molecules or conjugates, the amine serves as an anchor point for attaching linkers of varying lengths and functionalities.[2]

  • Enable Analytical Detection: Attaching chromophoric or fluorophoric groups facilitates detection and quantification in various analytical assays.[4]

Q2: What are the most common and effective strategies for derivatizing this primary amine?

The derivatization of this compound primarily revolves around forming new bonds at the nitrogen atom. The most prevalent strategies include:

  • N-Acylation: This involves forming a stable amide bond by reacting the amine with an acylating agent like an acid chloride, anhydride, or a carboxylic acid activated by a coupling agent. This is a robust and widely used method.[2][5]

  • Multicomponent Reactions (MCRs): Reactions like the Ugi-azide reaction allow for the rapid introduction of molecular diversity in a single step by combining the amine, an aldehyde, an isocyanide, and an azide source.[2]

  • Reductive Amination: While not explicitly detailed for this molecule in the provided literature, this is a standard method for forming C-N bonds by reacting the amine with an aldehyde or ketone to form an imine, which is then reduced. The initial step of the Ugi reaction follows this pathway.[2]

  • Nucleophilic Substitution: Direct substitution reactions, for example with alkyl halides, can be challenging. Reports indicate that a straightforward SN2 reaction with 2-chloroethyl-1-amine hydrochloride was unsuccessful, suggesting that the nucleophilicity of the aromatic amine may be insufficient for this type of transformation or that competing reactions interfere.[6] This necessitates alternative, multi-step approaches for introducing alkyl linkers.[2]

Q3: How do I choose the appropriate solvent and base for an N-acylation reaction?

The choice is critical for success.

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are preferred. They effectively dissolve the starting materials without interfering with the reaction. Using protic solvents like methanol or water can lead to unwanted side reactions, such as hydrolysis of the acylating agent.

  • Base: A non-nucleophilic organic base is essential to neutralize the acid (e.g., HCl) generated during the reaction with an acid chloride. Triethylamine (TEA) or Diisopropylethylamine (DIEA) are common choices.[2] The base scavenges the acid, preventing the protonation and deactivation of the starting amine. An excess of the base (2-5 equivalents) is often used to drive the reaction to completion.

Q4: What are the best methods for monitoring reaction progress?

  • Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method. By spotting the starting material, the reaction mixture, and a co-spot on a silica plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the consumption of the starting amine and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, a small aliquot of the reaction mixture can be analyzed by LC-MS. This provides definitive confirmation of the product's mass and an accurate assessment of the starting material's consumption, which is particularly useful for complex reaction mixtures.[1]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Yield in N-Acylation Reactions

  • Q: My N-acylation reaction with an acid chloride is stalling or giving a very low yield. What are the likely causes and solutions?

    A: This is a common issue that can often be traced back to a few key factors.

    • Cause 1: Reagent Quality: The acid chloride may have hydrolyzed due to improper storage. Acylating agents are highly sensitive to moisture.

      • Solution: Use freshly opened or distilled acid chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cause 2: Insufficient or Inappropriate Base: The HCl byproduct is protonating your starting amine, rendering it non-nucleophilic.

      • Solution: Ensure you are using at least one equivalent of a non-nucleophilic base (like TEA or DIEA) for every equivalent of HCl produced. Using 2-3 equivalents is often optimal. Avoid using bases like pyridine if it can lead to side products.

    • Cause 3: Reaction Temperature: Acylation reactions are often exothermic. While cooling to 0°C is standard for controlling the initial reaction rate, some less reactive amine/acid chloride pairs may require warming to room temperature or even gentle heating to proceed to completion.[2]

      • Solution: Monitor the reaction by TLC. If it stalls at 0°C, allow it to slowly warm to room temperature and continue monitoring.

    • Cause 4: Steric Hindrance: If either the amine or the acylating agent is sterically bulky, the reaction rate will be significantly slower.

      • Solution: Switch to a more powerful acylation strategy using a carboxylic acid with coupling agents. See the table below for options.

Coupling Reagent System Advantages Considerations
EDC / HOBt Cost-effective, water-soluble byproducts are easily removed.Can lead to some racemization in chiral substrates.
HATU / HOAt Highly efficient, fast reaction rates, low racemization.[7]More expensive, can be sensitive to moisture.
BOP / PyBOP Very effective for hindered amines and peptide coupling.[8][9]Byproducts can be difficult to remove; can be toxic.

Problem 2: Multiple Products and Side Reactions

  • Q: My TLC shows multiple product spots, and purification is difficult. What are the common side reactions?

    A: The presence of multiple spots indicates a lack of reaction specificity.

    • Cause 1: Di-acylation: Although less common for aromatic amines, forcing conditions (high temperature, large excess of a highly reactive acylating agent) could potentially lead to reactions at other sites or over-acylation if other reactive groups are present.

      • Solution: Add the acylating agent dropwise at a low temperature (0°C) to maintain control. Use a stoichiometry of 1.0-1.1 equivalents of the acylating agent.

    • Cause 2: Impure Starting Materials: Impurities in the starting this compound or the coupling partner will lead to corresponding side products.

      • Solution: Verify the purity of your starting materials by NMR or LC-MS before starting the reaction. Purify if necessary.

    • Cause 3: Ugi Reaction Complexity: The Ugi four-component reaction is elegant but sensitive. The formation of various intermediates that can react in undesired ways is possible if conditions are not optimal.[2]

      • Solution: Ensure all reagents are pure and the solvent (e.g., methanol) is anhydrous. The order of reagent addition can be critical; typically, the amine and aldehyde are stirred first to form the imine before adding the isocyanide and azide source.[2]

Problem 3: Purification Challenges

  • Q: My product streaks badly on my silica gel column, making separation impossible. How can I fix this?

    A: This is a classic problem when purifying basic compounds like quinolines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface.

    • Solution 1: Neutralize the Stationary Phase: Add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine or a 1-2% solution of ammonia in methanol is added to the mobile phase.[10] This competes for the acidic sites on the silica, allowing your compound to elute cleanly.

    • Solution 2: Change the Stationary Phase: Switch to a more inert stationary phase. Neutral alumina is an excellent alternative to silica for purifying basic compounds.[10]

    • Solution 3: Use an Alternative Purification Method: If chromatography is still problematic, consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). Alternatively, an acid-base extraction can be used to isolate the basic product from non-basic impurities.

Visualized Workflows and Logic

Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision-making process.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagent Purity Check (NMR, LC-MS) glassware Oven-Dried Glassware reagents->glassware inert Inert Atmosphere (N2 / Ar) glassware->inert setup Reaction Setup (Solvent, Base, Amine) inert->setup addition Slow Reagent Addition (0 °C) setup->addition monitor Monitor Progress (TLC, LC-MS) addition->monitor quench Reaction Quench monitor->quench extract Aqueous Workup (Acid-Base Extraction) quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS, HRMS) purify->characterize

Caption: High-level workflow for derivatization experiments.

G action_node action_node cause_node cause_node start Low Yield on TLC? reagents Reagents Fresh? start->reagents Yes conditions Conditions Optimal? reagents->conditions Yes cause1 Hydrolyzed Reagent reagents->cause1 No purification Purification Issue? conditions->purification Yes cause2 Insufficient Base conditions->cause2 No cause3 Amine Protonated conditions->cause3 No cause4 Streaking on Silica purification->cause4 Yes check_reagents Use fresh/purified reagents optimize_cond Adjust Temp/Base/ Solvent optimize_purify Modify Eluent (add TEA) or change stationary phase cause1->check_reagents cause2->optimize_cond cause3->optimize_cond cause4->optimize_purify

Caption: Troubleshooting logic for low product yield.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using an Acid Chloride

This protocol is adapted from the synthesis of 2-Chloro-N-(6-methoxyquinolin-8-yl)acetamide.[2]

  • Preparation:

    • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.2 M solution) in an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Place the flask under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0°C using an ice-water bath.

  • Reaction:

    • Add triethylamine (TEA, 3.0 equiv.) to the stirred solution.

    • In a separate flask, dissolve the desired acid chloride (1.2 equiv.) in a small amount of anhydrous DCM.

    • Add the acid chloride solution dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains close to 0°C.

  • Monitoring:

    • After the addition is complete, stir the reaction at 0°C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 2-16 hours (reaction time is substrate-dependent).

    • Monitor the consumption of the starting amine by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO3) solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). If streaking occurs, add 0.5-1% TEA to the eluent.

    • Combine the pure fractions and evaporate the solvent to yield the final N-acylated product.

Protocol 2: General Procedure for the Ugi-Azide Four-Component Reaction

This protocol is based on the synthesis of tetrazole derivatives of 6-methoxyquinolin-8-amine.[2]

  • Preparation:

    • Dissolve this compound (1.0 equiv.) in anhydrous methanol (approx. 0.15 M solution) in an oven-dried flask under an inert atmosphere.

    • Add the desired aldehyde (1.0 equiv.) to the solution.

    • Stir the mixture at room temperature for 1 hour to pre-form the imine intermediate.

  • Reaction:

    • To the stirred mixture, add trimethylsilyl azide (1.0 equiv.) dropwise.

    • Next, add tert-butyl isocyanide (1.0 equiv.) dropwise.

    • Seal the flask and stir the reaction mixture at room temperature for 24-120 hours. Note: These reactions can be very slow.[2]

  • Monitoring:

    • Monitor the reaction periodically by LC-MS to track the formation of the desired product mass. TLC can also be used but may be complex to interpret.

  • Workup:

    • Once the reaction has reached completion or stalled, evaporate the methanol under reduced pressure.

    • Dissolve the residue in DCM.

    • Wash the solution several times with a 30% aqueous sodium bisulfite solution, followed by a 0.1% aqueous NaHCO3 solution.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent (e.g., diethyl ether or a gradient of methanol in DCM).

References

  • Hanke, T., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available at: [Link]

  • Inui, H., et al. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Kar, A., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • Kaur, P., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • Dubeyn, D., et al. (2017). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Metabolites. Available at: [Link]

  • Severinsen, R. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. Available at: [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. Available at: [Link]

  • Munir, M. A., & Badri, K. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • PubChem. 5-Methoxyquinolin-8-amine. Available at: [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2004). N-Acylation in combinatorial chemistry. Arkivoc. Available at: [Link]

  • Płotka-Wasylka, J. M., et al. (2015). Chemical derivatization processes applied to amine determination in samples of different matrix composition. CORE. Available at: [Link]

  • Elderfield, R. C. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. Google Patents.
  • Brieflands. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]

  • PubChem. 6-Methoxy-8-quinolinamine. Available at: [Link]

  • ResearchGate. (2021). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Available at: [Link]

  • ResearchGate. (2021). Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2017). Derivatization-based High-throughput Bioanalysis by LC-MS. Available at: [Link]

  • IU Indianapolis ScholarWorks. (2019). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Available at: [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Available at: [Link]

  • MDPI. (2021). Derivatization in Analytical Chemistry. Available at: [Link]

  • Wikipedia. Quinine. Available at: [Link]

  • PubMed Central. (2013). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Fluorescence Quenching of 7-Methoxyquinolin-8-amine Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxyquinolin-8-amine fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you overcome common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical fluorescence properties of this compound probes?

This compound is a quinoline derivative. Quinoline-based fluorophores are known for their sensitivity to the local environment.[1] Generally, you can expect excitation maxima in the UV to blue range (approximately 310-405 nm) and emission maxima in the blue to green range (approximately 400-530 nm).[2] However, these values can shift significantly based on factors like solvent polarity and pH.[3][4] The fluorescence quantum yield of these probes can be highly variable, often increasing in non-polar environments.[2]

Q2: What is fluorescence quenching and how does it differ from photobleaching?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore through various molecular interactions.[5] It is typically a reversible process.[5] In contrast, photobleaching is the irreversible photochemical destruction of the fluorophore due to light exposure, leading to a permanent loss of fluorescence.[6]

Q3: What are the primary mechanisms of fluorescence quenching that can affect my experiments?

There are two main types of quenching mechanisms:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, resulting in non-radiative energy transfer.[5] This process is temperature-dependent and relies on the diffusion of the molecules in the solution.[5]

  • Static Quenching: This happens when the fluorophore and quencher form a non-fluorescent complex on the ground state.[]

Q4: What are some common substances that can act as quenchers for this compound probes?

Several substances can quench the fluorescence of quinoline-based probes, including:

  • Molecular Oxygen: A well-known collisional quencher.[]

  • Halide Ions: Such as iodide and bromide.[8]

  • Heavy Metal Ions: Including Cu²⁺, Fe³⁺, and Hg²⁺.[]

  • Nitroaromatic Compounds. [2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when using this compound probes.

Issue 1: Low or No Fluorescence Signal

A weak or absent signal is a frequent problem. The following workflow can help you diagnose the cause.

A Low/No Signal B Check Instrument Settings A->B C Verify Probe Integrity A->C D Optimize Probe Concentration A->D E Assess Environmental Factors A->E F Incorrect Wavelengths? B->F G Low Gain/Wide Slits? B->G H Degraded Probe? C->H I Precipitated Probe? C->I J Too Low Concentration? D->J K Self-Quenching? D->K L Incorrect pH? E->L M Inappropriate Solvent? E->M

Caption: Troubleshooting workflow for low fluorescence signal.

Potential Causes and Solutions:

  • Incorrect Instrument Settings:

    • Problem: The excitation and emission wavelengths on the spectrofluorometer are not set to the optimal values for your probe in its specific environment.

    • Solution: Perform excitation and emission scans to determine the peak wavelengths for your this compound probe in your experimental buffer.[1] Also, ensure the detector gain is set appropriately and the slit widths are optimized for a good signal-to-noise ratio.[2]

  • Probe Integrity and Concentration:

    • Problem: The probe may have degraded due to improper storage or handling, or the concentration might be too low or too high (leading to self-quenching).[1][2]

    • Solution: Prepare fresh stock solutions of the probe and store them protected from light at a low temperature (e.g., -20°C).[2] Perform a concentration titration to find the optimal working concentration that provides a strong signal without causing aggregation or self-quenching.[2]

  • Environmental Factors:

    • Problem: The fluorescence of quinoline derivatives is highly sensitive to pH and solvent polarity.[4][9] The protonation state of the quinoline nitrogen can significantly alter its fluorescence properties.[4]

    • Solution: Measure and, if necessary, adjust the pH of your buffer. It is highly recommended to perform a pH titration to characterize the fluorescence profile of your probe.[2] The choice of solvent can also dramatically impact fluorescence intensity; consider testing different solvent systems if applicable to your experiment.[10][11]

Issue 2: Rapid Decrease in Fluorescence Signal

If your signal decays quickly over time, you are likely observing photobleaching or the presence of a dynamic quencher.

A Rapid Signal Decay B Investigate Photobleaching A->B C Identify Potential Quenchers A->C D Reduce Excitation Intensity/Time B->D E Use Antifade Reagents B->E F Check for Dissolved Oxygen C->F G Analyze Buffer Components C->G

Caption: Troubleshooting workflow for rapid signal decay.

Potential Causes and Solutions:

  • Photobleaching:

    • Problem: Continuous exposure to high-intensity excitation light is destroying the fluorophore.[6]

    • Solution: Reduce the excitation light intensity using neutral density filters or by adjusting the instrument settings.[6] Minimize the sample's exposure time to the light source.[6] For imaging applications, consider using an antifade reagent in your mounting media.[2][6]

  • Presence of Quenchers:

    • Problem: Components in your buffer, such as dissolved oxygen or halide ions, may be causing dynamic quenching.[][8]

    • Solution: De-gas your buffer by sparging with nitrogen or argon to remove dissolved oxygen.[2] If possible, use buffers that are free of high concentrations of quenching ions.[2]

Issue 3: High Background Signal or Inconsistent Results

High background or poor reproducibility can obscure your results and make data interpretation difficult.

Potential Causes and Solutions:

  • Probe Aggregation:

    • Problem: At higher concentrations, the probe may form aggregates, leading to self-quenching and erratic signals.[2]

    • Solution: Lower the working concentration of the probe.[2] In some cases, adding a small amount of a non-ionic surfactant like Triton X-100 or Tween 20 can help prevent aggregation, provided it doesn't interfere with your assay.[2]

  • Contaminated Buffers or Solvents:

    • Problem: Fluorescent impurities in your reagents can contribute to a high background signal.

    • Solution: Use high-purity, spectroscopy-grade solvents and reagents. Always run a blank measurement with just the buffer to assess its intrinsic fluorescence.

  • Temperature Fluctuations:

    • Problem: Fluorescence is a temperature-sensitive process.[5] Inconsistent temperatures between measurements can lead to variability.

    • Solution: Use a temperature-controlled cuvette holder or plate reader to maintain a constant temperature throughout your experiment.[2] Allow your samples to equilibrate to the set temperature before taking measurements.

Quantitative Data Summary

The following table summarizes the typical photophysical properties of quinoline-based probes to provide a reference for your experiments.

ParameterTypical Value RangeNotes
Excitation Max (λex) 310 - 405 nmHighly dependent on solvent polarity and pH.[2]
Emission Max (λem) 400 - 530 nmSignificant solvatochromic shifts are common.[3]
Quantum Yield (Φf) 0.01 - 0.85Can be very low in polar/protic solvents and high in non-polar environments or upon protonation.[2][4]
Common Quenchers Halide Ions (I⁻, Br⁻), Metal Ions (Cu²⁺, Co²⁺), Molecular Oxygen, Nitroaromatic compoundsThe quenching mechanism can be collisional (dynamic) or static.[2][][8]

Key Experimental Protocols

Protocol 1: General Fluorescence Quenching Assay

This protocol outlines a standard procedure to determine if a substance is quenching the fluorescence of your this compound probe.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Experimental buffer (e.g., PBS, HEPES, with optimized pH)

  • Quencher stock solution

  • Spectrofluorometer or fluorescence plate reader

Procedure:

  • Prepare Working Solution: Dilute the this compound stock solution in the experimental buffer to a final working concentration (e.g., 1-10 µM). This concentration should yield a stable and robust signal.[2]

  • Prepare Quencher Dilutions: Create a series of quencher dilutions in the experimental buffer. Include a buffer-only control (zero quencher).[2]

  • Set Up Reactions: In cuvettes or a microplate, add the probe's working solution. Then, add increasing concentrations of the quencher. Ensure the final volume is the same in all samples by adding buffer.[2]

  • Incubate: Mix gently and incubate the samples for a defined period (e.g., 5-15 minutes) at a constant temperature, protected from light.[2]

  • Measure Fluorescence: Record the fluorescence intensity (I) for each sample at the predetermined optimal excitation and emission wavelengths.

  • Data Analysis (Stern-Volmer Plot): Calculate the ratio of the unquenched fluorescence intensity (I₀, from the zero quencher sample) to the quenched intensity (I). Plot I₀/I versus the quencher concentration [Q]. For dynamic quenching, this plot should be linear, following the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.[2]

Protocol 2: pH Titration of this compound Probe

This protocol will help you understand the pH sensitivity of your probe's fluorescence.

Materials:

  • This compound stock solution

  • A set of buffers covering a wide pH range (e.g., pH 4 to 10)

  • pH meter

  • Spectrofluorometer

Procedure:

  • Prepare Samples: For each pH value to be tested, prepare a sample containing a constant concentration of the this compound probe in the corresponding buffer.

  • Verify pH: Use a calibrated pH meter to confirm the final pH of each sample.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each sample, keeping the excitation wavelength and all instrument settings constant.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. This will reveal the pH range in which your probe has a stable signal and its sensitivity to pH changes.

References

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC - NIH. Available from: [Link]

  • What is fluorescence quenching? - AxisPharm. Available from: [Link]

  • Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods - ResearchGate. Available from: [Link]

  • A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - PubMed. Available from: [Link]

  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System - ResearchGate. Available from: [Link]

  • Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC - NIH. Available from: [Link]

  • Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D. Available from: [Link]

  • A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system - Analytical Methods (RSC Publishing). Available from: [Link]

  • FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT - YouTube. Available from: [Link]

  • Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Available from: [Link]

  • The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore's Behavior - PMC - NIH. Available from: [Link]

  • Quinoline-Based Fluorescence Sensors - ResearchGate. Available from: [Link]

  • fluorescence quenching fluorescence: Topics by Science.gov. Available from: [Link]

  • Molecular fluorescent pH-probes based on 8-hydroxyquinoline - ResearchGate. Available from: [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society. Available from: [Link]

  • Fluorescence Quenching. Available from: [Link]

  • (PDF) Quinoline-Based Fluorescence Sensors - ResearchGate. Available from: [Link]

  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[1]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC - NIH. Available from: [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. Available from: [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Available from: [Link]

  • Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC - NIH. Available from: [Link]

  • Relation of pH to fluorescence of serotonin, melatonin, and other indole compounds reacted with o-phthaldialdehyde - PubMed. Available from: [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications - UCI Chemistry. Available from: [Link]

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection - ResearchGate. Available from: [Link]

  • An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. Available from: [Link]

  • Quinine - Wikipedia. Available from: [Link]

  • 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem. Available from: [Link]

Sources

Technical Support Center: Prevention of Oxidation in 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth information and practical troubleshooting advice for researchers, scientists, and drug development professionals on the prevention of oxidation of 7-Methoxyquinolin-8-amine during storage. Understanding the chemical vulnerabilities of this compound and implementing proper handling and storage protocols are critical for ensuring its integrity and the reproducibility of experimental results.

I. Understanding the Vulnerability of this compound to Oxidation

This compound, like many aromatic amines, is susceptible to oxidative degradation. This vulnerability stems from the electron-rich nature of the aromatic ring system and the presence of the primary amine group. Several factors can initiate and accelerate the oxidation process, leading to the formation of colored impurities and a decrease in the compound's purity and activity.

A. The Chemistry of Degradation: Key Reactive Sites

The molecular structure of this compound possesses two primary sites that are susceptible to oxidation:

  • The Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom of the primary amine group makes it a prime target for oxidation. This can lead to the formation of nitroso, nitro, and azo compounds, often resulting in discoloration of the material.

  • The Aromatic Quinoline Ring: The fused aromatic ring system is electron-rich, particularly due to the electron-donating effects of both the amino and methoxy groups. The position para to the amino group is especially activated and prone to oxidative coupling reactions.[1] This can result in the formation of dimeric and polymeric impurities.[1]

B. Common Initiators of Oxidation

Several environmental factors can trigger the oxidation of this compound:

  • Atmospheric Oxygen: Prolonged exposure to air is a primary driver of oxidation.

  • Light Exposure: Ultraviolet (UV) and even visible light can provide the energy to initiate photochemical degradation pathways in aromatic amines.[2][3][4]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents will rapidly degrade the compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that users may encounter related to the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solid Compound (Yellowing, Browning, or Darkening) Oxidation due to exposure to air and/or light.1. Immediately transfer the compound to an amber glass vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Store in a desiccator in a cool, dark place.
Decreased Purity or Presence of Impurities in Analytical Tests (e.g., HPLC, NMR) Gradual degradation during storage.1. Re-evaluate current storage conditions. Ensure the container is tightly sealed and stored under an inert atmosphere. 2. Consider long-term storage at lower temperatures (-20°C). 3. Perform a purity check before each use.
Inconsistent Experimental Results Use of partially oxidized starting material.1. Always use freshly opened or properly stored this compound. 2. If oxidation is suspected, purify a small amount of the material before use.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed amber glass vial under an inert atmosphere of argon or nitrogen. The vial should be kept in a cool (2-8°C), dark, and dry environment, such as a desiccator placed inside a refrigerator. For extended periods, storage at -20°C is recommended.

Q2: I've noticed my solid this compound has changed color. Can I still use it?

A2: A change in color is a visual indicator of oxidation and the presence of impurities. While the material may still contain a significant amount of the desired compound, the impurities can interfere with your experiments. It is highly recommended to assess the purity of the discolored material using an appropriate analytical method, such as HPLC, before use. If the purity is below your experimental requirements, the material should be purified or a fresh batch should be used.

Q3: How should I handle this compound in the laboratory to minimize oxidation?

A3: When handling the compound, work quickly and efficiently to minimize its exposure to air and light. Use a glove box or glove bag filled with an inert gas for weighing and transferring the solid. If a glove box is not available, briefly open the container in a well-ventilated fume hood, take the required amount, and immediately purge the container with inert gas before resealing.

Q4: Can I store this compound in solution?

A4: Storing aromatic amines in solution is generally not recommended for long periods as it can accelerate degradation. If you must prepare a stock solution, use a de-gassed, anhydrous solvent and store it in a tightly sealed vial with a septum, under an inert atmosphere, at -20°C for the shortest possible time. Always prepare fresh solutions for critical experiments.

IV. Experimental Protocols

A. Protocol for Safe Storage of this compound
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Gas Purging:

    • Place the vial containing the this compound in a desiccator or glove box.

    • Introduce a gentle stream of dry argon or nitrogen gas into the vial for 1-2 minutes to displace any air.

    • Immediately and tightly seal the vial with the cap.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage Location: Place the sealed vial inside a desiccator containing a suitable desiccant. Store the desiccator in a cool (2-8°C), dark location. For long-term storage, a -20°C freezer is preferable.

B. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required based on the available instrumentation and specific impurities of interest.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient could be:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm and 280 nm).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. For identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[5][6][7][8][9]

V. Visualization of Degradation and Prevention

A. Postulated Oxidation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for this compound, leading to the formation of colored dimeric impurities.

Oxidation_Pathway cluster_0 Initial Compound cluster_1 Oxidation cluster_2 Dimerization 7-MQ-8-A This compound Radical_Cation Radical Cation Intermediate 7-MQ-8-A->Radical_Cation [O], -e⁻ Dimer Dimeric Impurity (Colored) Radical_Cation->Dimer + Radical Cation, -2H⁺

Caption: Postulated oxidation of this compound.

B. Recommended Storage Workflow

This workflow diagram summarizes the key steps for the proper storage of this compound to prevent oxidation.

Storage_Workflow Start Receive/Synthesize This compound Check_Purity Assess Initial Purity (e.g., HPLC) Start->Check_Purity Store Store in Amber Vial Check_Purity->Store Inert_Atmosphere Purge with Inert Gas (Ar/N₂) Store->Inert_Atmosphere Seal Tightly Seal Container Inert_Atmosphere->Seal Cool_Dark Store in Cool (2-8°C), Dark, Dry Place Seal->Cool_Dark Long_Term Consider -20°C for Long-Term Storage Cool_Dark->Long_Term End Use in Experiment Long_Term->End

Caption: Workflow for optimal storage of this compound.

VI. References

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. J. Iran. Chem. Soc., 6(4), 800-807.

  • Gallardo, I., et al. (1995). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. J. Chem. Soc., Perkin Trans. 2, (6), 1279-1283.

  • ScienceMadness.org. Oxidation of Aromatic Amines to Nitro Compounds. Available at: [Link]

  • Wang, S., et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environ. Sci. Technol., 49(20), 12348-12355.

  • Stratford, H.J.W., et al. (1963). Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. Defense Technical Information Center.

  • ResearchGate. Pathway proposed for the degradation of quinoline. Available at: [Link]

  • Rostami-Vartooni, A., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate.

  • Mirkhani, V., et al. (2009). Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Journal of the Iranian Chemical Society, 6(4).

  • Ibne-Rasa, K.M., & Edwards, J.O. (1962). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society.

  • Gligorovski, S., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC.

  • ResearchGate. List of aromatic amines used in this study and the efficiency of their... Available at: [Link]

  • Al-Hadiya, B. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC.

  • Orita, H., et al. (1993). Oxidation of Methoxy- and/or Methyl-Substituted Benzenes and Naphthalenes to Quinones and Phenols by H2O2 in HCOOH. Bulletin of the Chemical Society of Japan.

  • Majee, A., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PMC.

  • Silva, T.L., et al. (2023). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. MDPI.

  • Wang, S., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.

  • Fetzner, S. (2006). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. PubMed.

  • Karpel Vel Leitner, N., et al. (2002). Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. PubMed.

  • Brinck, T., et al. (2004). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. PubMed.

  • Wikipedia. Methoxy group.

  • Wang, S., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications.

  • El Achi, K., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.

  • Wang, H., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.

  • ResearchGate. Oxidation of aromatic amino acid residues.

  • Whiteman, M., et al. (2003). The role of aromatic amino acid oxidation, protein unfolding, and aggregation in the hypobromous acid-induced inactivation of trypsin inhibitor and lysozyme. PubMed.

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis.

  • Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

  • ResearchGate. The role of the methoxy group in approved drugs.

  • Chemistry LibreTexts. (2024). 16.8: Oxidation of Aromatic Compounds.

  • OpenStax. (2023). 16.8 Oxidation of Aromatic Compounds.

  • ResearchGate. Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection.

  • Li, Y., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.

  • Agency for Toxic Substances and Disease Registry. 6. analytical methods.

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.

  • Lai, Y.-C., et al. (2022). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. MDPI.

Sources

Technical Support Center: A Researcher's Guide to 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 7-Methoxyquinolin-8-amine (CAS No. 14093-01-9). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their experimental workflows. We understand that the purity of starting materials is paramount to the success and reproducibility of your research. This document provides in-depth, field-proven insights into the common impurities found in commercial batches of this compound, their origins, and practical strategies for their detection and removal.

Frequently Asked Questions (FAQs)
Q1: I'm seeing some baseline discoloration and minor spots on my TLC analysis of commercial this compound. What are the likely culprits?

This is a common observation. Commercial this compound can contain several types of impurities stemming from its synthesis and storage. The most common are:

  • Residual Starting Materials: Depending on the synthetic route, unreacted precursors may persist in the final product.

  • Synthesis By-products: These include positional isomers and products of side reactions.

  • Degradation Products: As an aromatic amine, it is susceptible to slow oxidation over time, especially when exposed to air and light, leading to colored, often polymeric, impurities.

Q2: Can you elaborate on the synthesis-related impurities? Where do they come from?

Certainly. The most probable commercial synthesis of this compound is a variation of the Skraup synthesis , a robust but often aggressive method for creating the quinoline core. This process inherently introduces specific impurities.

A likely pathway involves the reaction of 3-methoxy-2-nitroaniline with glycerol in the presence of an acid and an oxidizing agent. The resulting 7-methoxy-8-nitroquinoline is then reduced to the final amine product.[1]

Here’s where impurities can arise:

  • Unreacted 7-methoxy-8-nitroquinoline: Incomplete reduction of the nitro group is a very common source of a highly colored, polar impurity.

  • Positional Isomers: The Skraup reaction can sometimes yield minor amounts of other isomers, such as 5-methoxyquinolin-8-amine, if the cyclization is not perfectly regioselective.

  • Residual Starting Material: Unreacted 3-methoxy-2-nitroaniline can carry through the process.

  • Inorganic Salts: Reagents used in the reduction step (e.g., tin(II) chloride) can result in residual inorganic salts if the workup is incomplete.[1]

The diagram below illustrates this synthetic pathway and the origin points of common impurities.

G cluster_synthesis Skraup Synthesis & Reduction cluster_impurities Potential Impurities SM1 3-Methoxy-2-nitroaniline Intermediate 7-Methoxy-8-nitroquinoline SM1->Intermediate Skraup Reaction (H2SO4, Oxidant) Imp2 Positional Isomers SM1->Imp2 Alternative Cyclization Imp3 Residual Starting Material SM1->Imp3 Carry-through SM2 Glycerol SM2->Intermediate Product This compound Intermediate->Product Nitro Group Reduction Imp1 Unreacted Nitro Intermediate Intermediate->Imp1 Incomplete Reduction Imp4 Oxidative Degradation Products Product->Imp4 Air/Light Exposure Reducer Reducing Agent (e.g., SnCl2) Reducer->Product

Caption: Origin of impurities in this compound synthesis.

Q3: My reaction is failing or giving unexpected side-products. Could impurities in my this compound be the cause?

Absolutely. The impact of these impurities can range from minor yield reduction to complete reaction failure.

  • Nucleophilic Reactions: The primary amine at the 8-position is the key reactive site. The unreduced nitro-intermediate (7-methoxy-8-nitroquinoline) lacks this nucleophilic amine and will be unreactive, effectively lowering the molar equivalence of your starting material and complicating purification.

  • Metal-Catalyzed Reactions: The quinoline nitrogen and the primary amine can act as ligands for metal catalysts (e.g., in palladium-catalyzed cross-coupling). Even trace amounts of other quinoline isomers or coordination-capable impurities can poison the catalyst, leading to low or no conversion.

  • Redox-Sensitive Reactions: If your experiment is sensitive to oxidation or reduction, the presence of the nitro-intermediate or reducing agent residues could interfere.

Q4: How can I reliably check the purity of a new batch before use?

A multi-faceted approach is best. We recommend against relying on a single technique.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase method can typically resolve the main component from most synthesis-related impurities and degradation products.[2]

  • Nuclear Magnetic Resonance (¹H NMR): NMR provides structural confirmation and can reveal impurities if they are present in sufficient quantity (>1-2%). Look for unexpected aromatic signals or shifts that don't correspond to the main product.

  • Mass Spectrometry (LC-MS or GC-MS): This is excellent for identifying the mass of unknown impurities, which can help deduce their structure. For example, an ion corresponding to the mass of 7-methoxy-8-nitroquinoline would be a strong indicator of incomplete reduction.

Analytical Technique Principle Typical Purity Range Detected Strengths Limitations
HPLC-UV Chromatographic separation based on polarity.95-100%Robust, quantitative, excellent for routine QC.Requires chromophoric impurities for UV detection.
GC-MS Separation by volatility and boiling point, with mass detection.95-100%High sensitivity for volatile and thermally stable impurities.May not be suitable for non-volatile or thermally labile impurities.[2]
¹H NMR Nuclear spin resonance in a magnetic field.90-100%Provides structural information, good for identifying major impurities.Lower sensitivity (impurities <1% may not be visible).
Troubleshooting and Purification Guide

If you suspect impurities are compromising your experiments, the following workflow and protocols can help you diagnose and resolve the issue.

Troubleshooting_Workflow start Experiment Failure or Suspect Purity check_purity Assess Purity via HPLC & TLC start->check_purity decision Purity < 98% or Multiple Spots? check_purity->decision purify Purification Required decision->purify Yes ok Purity Acceptable decision->ok No col_chrom Column Chromatography (for mixed impurities) purify->col_chrom recrystallize Recrystallization or Acid-Base Extraction (for major impurity) purify->recrystallize reassess Re-assess Purity col_chrom->reassess recrystallize->reassess reassess->decision Check Again proceed Proceed with Experiment ok->proceed

Caption: Troubleshooting workflow for impure this compound.

Protocol 1: Purity Assessment by HPLC

This protocol provides a general starting point for assessing the purity of this compound.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: Start with 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

  • Expected Result: A major peak for the product. Impurities like the nitro-intermediate will be more retained (longer retention time), while more polar degradation products may elute earlier.

Protocol 2: Purification by Column Chromatography

Column chromatography is highly effective for removing a range of impurities. The basic nature of the amino group requires special consideration.

  • Stationary Phase: Silica gel (standard 230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% ethyl acetate/hexanes and gradually increase the polarity.

  • Mitigating Streaking (Critical Step): The basic amino group can interact strongly with the acidic silica gel, causing the compound to streak down the column, resulting in poor separation. To prevent this, add 0.5-1% triethylamine or ammonia solution (7N in methanol) to your eluent mixture.[3] This neutralizes the acidic sites on the silica, ensuring sharp, well-defined bands.

  • Loading: Dissolve the crude material in a minimal amount of dichloromethane or the initial eluent and load it onto the column. A "dry loading" technique (adsorbing the compound onto a small amount of silica first) is often preferable.

  • Fraction Collection: Collect fractions and monitor by TLC (using the same eluent system) to identify those containing the pure product.

Protocol 3: Purification by Acid-Base Extraction

This classical technique is exceptionally useful for separating basic compounds like our target amine from neutral impurities (e.g., the unreacted nitro-intermediate).

  • Dissolution: Dissolve the impure material in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x volumes). The basic this compound will react with the acid and move into the aqueous layer as its hydrochloride salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the layers. Keep the aqueous layer. Discard the organic layer which contains the neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9). The free amine will precipitate out of the solution.

  • Final Extraction: Extract the basified aqueous solution with fresh ethyl acetate or dichloromethane (3 x volumes). The pure amine will now move back into the organic layer.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

By employing these analytical and purification strategies, you can ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.

References
  • Molecules. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 7-Methoxyquinolin-8-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up production of 7-Methoxyquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for transitioning this important synthesis from the laboratory bench to larger-scale manufacturing.

Introduction to the Synthetic Pathway

The industrial synthesis of this compound is a multi-step process, each presenting unique challenges during scale-up. The most common synthetic route involves three key transformations:

  • Skraup Synthesis: Formation of the 7-methoxyquinoline core from 3-methoxyaniline.

  • Nitration: Regioselective introduction of a nitro group at the C8 position to yield 7-methoxy-8-nitroquinoline.

  • Reduction: Conversion of the nitro group to the final amine, this compound.

This guide will dissect the potential issues at each of these critical stages, offering a question-and-answer-based troubleshooting framework and frequently asked questions to navigate the complexities of large-scale production.

Visualizing the Synthetic Workflow

This compound Synthesis cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 3-Methoxyaniline 3-Methoxyaniline 7-Methoxyquinoline_Mix 7-Methoxyquinoline (Isomeric Mixture) 3-Methoxyaniline->7-Methoxyquinoline_Mix Skraup Reaction Glycerol_H2SO4_Oxidant Glycerol, H2SO4, Oxidizing Agent Glycerol_H2SO4_Oxidant->7-Methoxyquinoline_Mix 7-Methoxyquinoline 7-Methoxyquinoline 7-Methoxyquinoline_Mix->7-Methoxyquinoline Purification 7-Methoxy-8-nitroquinoline 7-Methoxy-8-nitroquinoline 7-Methoxyquinoline->7-Methoxy-8-nitroquinoline Nitration 7-Methoxy-8-nitroquinoline_input 7-Methoxy-8-nitroquinoline HNO3_H2SO4 HNO3 / H2SO4 HNO3_H2SO4->7-Methoxy-8-nitroquinoline This compound This compound 7-Methoxy-8-nitroquinoline_input->this compound Reduction Reducing_Agent Reducing Agent (e.g., H2/Catalyst) Reducing_Agent->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific issues that may arise during the scale-up of each synthetic step in a question-and-answer format, providing actionable solutions.

Step 1: Skraup Synthesis of 7-Methoxyquinoline

The Skraup reaction is notoriously vigorous and can present significant challenges when moving to larger reactors.[1]

Q1: Our Skraup reaction with 3-methoxyaniline is producing a difficult-to-separate mixture of 5-methoxyquinoline and the desired 7-methoxyquinoline. How can we improve the regioselectivity at scale?

A1: The formation of isomeric mixtures is a well-documented challenge when using meta-substituted anilines in the Skraup synthesis.[2] The electronic and steric effects of the methoxy group influence the direction of cyclization. While achieving complete selectivity is difficult, the ratio can be influenced by careful control of reaction conditions.

  • Underlying Cause: The cyclization step can proceed in two different ways, leading to the 5- and 7-substituted isomers. The predominance of one isomer over the other is influenced by the reaction's kinetic and thermodynamic pathways.

  • Troubleshooting Steps:

    • Temperature Control: The reaction temperature profile can influence the isomer ratio. A slower, more controlled addition of sulfuric acid and a carefully maintained reaction temperature may favor the formation of one isomer over the other. Experiment with slightly lower reaction temperatures, if the reaction rate allows, to potentially favor the thermodynamically more stable product.

    • Acid Catalyst: While sulfuric acid is standard, exploring other Brønsted or Lewis acid catalysts on a small scale could alter the regioselectivity.[3] However, this would require significant process redevelopment for scale-up.

    • Focus on Separation: In an industrial setting, it is often more practical to focus on an efficient separation of the isomers post-reaction rather than achieving perfect selectivity.

Q2: We are struggling with the separation of the 5- and 7-methoxyquinoline isomers on a multi-kilogram scale. What are the recommended industrial separation techniques?

A2: The separation of constitutional isomers with similar physical properties is a common challenge in industrial chemistry.

  • Underlying Cause: 5-methoxyquinoline and 7-methoxyquinoline have very similar boiling points and polarities, making simple distillation or crystallization difficult.

  • Troubleshooting Steps:

    • Fractional Distillation under Reduced Pressure: While challenging, high-efficiency fractional distillation columns can be used. This requires careful optimization of the column height, packing material, reflux ratio, and vacuum to achieve separation.

    • Melt Crystallization: This technique can be effective for separating isomers with different melting points. The isomeric mixture is melted and then slowly cooled to selectively crystallize the higher-melting point isomer.

    • Derivative Formation and Separation: In some cases, the isomers can be converted into derivatives (e.g., salts with a specific acid) that have more distinct physical properties, allowing for easier separation by crystallization. The desired isomer can then be regenerated from the purified derivative. A patented method for separating 5- and 8-nitroquinoline isomers involves the formation of hydrohalide salts in wet dimethylformamide, which could potentially be adapted.[4]

Q3: The Skraup reaction is highly exothermic and difficult to control in our pilot plant reactor. What are the key safety and control measures we should implement?

A3: The Skraup synthesis is infamous for its potential to become a runaway reaction.[1]

  • Underlying Cause: The dehydration of glycerol to acrolein and the subsequent condensation and cyclization reactions are highly exothermic.[5]

  • Troubleshooting and Safety Measures:

    • Use of a Moderator: The addition of a moderator, such as ferrous sulfate (FeSO₄), is crucial to control the reaction's vigor.[6] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step.[7]

    • Controlled Reagent Addition: The order and rate of reagent addition are critical. A common and safer procedure is to add the sulfuric acid slowly to the cooled mixture of the aniline, glycerol, and ferrous sulfate.[6]

    • Gradual Heating and Monitoring: Begin heating the mixture gently. Once the reaction initiates (often indicated by a noticeable temperature increase or boiling), the external heat source should be reduced or removed. The reaction's exotherm should sustain it for a period. Continuous monitoring of the internal temperature is essential.[8]

    • Reactor Design: For large-scale production, consider using a reactor with a high surface area-to-volume ratio to facilitate efficient heat removal. A jacketed reactor with a reliable cooling system is a necessity.

    • Emergency Preparedness: Have an emergency cooling plan in place, such as the ability to quickly flood the reactor jacket with a cooling medium. Ensure the reactor is equipped with appropriate pressure relief devices.[9]

Skraup_Troubleshooting Start Skraup Synthesis Scale-Up Issue Isomer_Mixture Isomeric Mixture (5- & 7-Methoxyquinoline) Start->Isomer_Mixture Exotherm_Control Poor Exotherm Control Start->Exotherm_Control Separation_Difficulty Difficulty in Isomer Separation Isomer_Mixture->Separation_Difficulty Control_Temp Optimize Temperature Profile Isomer_Mixture->Control_Temp Focus_Separation Focus on Downstream Separation Isomer_Mixture->Focus_Separation Use_Moderator Add Ferrous Sulfate Exotherm_Control->Use_Moderator Control_Addition Controlled Reagent Addition Exotherm_Control->Control_Addition Fractional_Distillation High-Efficiency Fractional Distillation Separation_Difficulty->Fractional_Distillation Melt_Crystallization Melt Crystallization Separation_Difficulty->Melt_Crystallization

Caption: Troubleshooting workflow for Skraup synthesis.

Step 2: Nitration of 7-Methoxyquinoline

The nitration of the quinoline ring is a critical step that requires precise control to ensure the desired regioselectivity and to manage the exothermic nature of the reaction.

Q4: We are observing the formation of byproducts in addition to the desired 7-methoxy-8-nitroquinoline during our large-scale nitration. What are these byproducts and how can we minimize their formation?

A4: The nitration of substituted quinolines can lead to the formation of various isomers and dinitrated products.

  • Underlying Cause: The methoxy group is an activating, ortho-, para-directing group, while the quinoline nitrogen is deactivating and directs to the 5- and 8-positions. The interplay of these directing effects, along with the reaction conditions, determines the product distribution.

  • Potential Byproducts:

    • 5-nitro-7-methoxyquinoline: Nitration at the C5 position is a likely side reaction.

    • Dinitro products: Under harsh conditions, dinitration can occur.

    • Oxidation products: The strong oxidizing nature of the nitrating mixture can lead to the formation of N-oxides or other oxidation byproducts.

  • Troubleshooting Steps:

    • Precise Temperature Control: This is the most critical parameter. The nitration should be carried out at a low temperature (typically 0-10 °C) to minimize the formation of byproducts.[10] Inefficient cooling on a large scale can lead to temperature excursions and increased byproduct formation.

    • Slow Addition of Nitrating Agent: The nitrating agent (a mixture of nitric and sulfuric acid) should be added slowly and sub-surface to the solution of 7-methoxyquinoline to avoid localized high concentrations and hot spots.[10]

    • Choice of Nitrating Agent: While mixed acid is common, other nitrating agents could be explored on a small scale to improve selectivity, although this may require significant process changes.

    • Monitoring the Reaction: Use in-process controls (e.g., HPLC) to monitor the reaction progress and the formation of byproducts. The reaction should be quenched as soon as the starting material is consumed to prevent over-reaction.

Q5: How can we safely manage the exotherm of a large-scale nitration reaction?

A5: Managing the heat generated during nitration is a primary safety concern in chemical manufacturing.

  • Underlying Cause: The reaction between nitric acid and the aromatic substrate is highly exothermic.[11]

  • Safety and Control Measures:

    • Continuous Flow Nitration: For large-scale production, transitioning from a batch to a continuous flow process is a highly effective way to manage exotherms.[5] The small reaction volume and high surface-area-to-volume ratio of flow reactors allow for superior heat transfer and temperature control.[10]

    • Batch Reactor Controls: If using a batch reactor, ensure it has a high-performance cooling system and an agitator that provides excellent mixing to prevent localized hot spots.[10]

    • Reverse Addition: Consider adding the 7-methoxyquinoline solution to the nitrating mixture, rather than the other way around. This ensures that the nitrating agent is always in excess, which can sometimes help to control the reaction rate.

    • Quenching Procedure: The reaction should be quenched by slowly adding the reaction mixture to a large excess of ice and water with vigorous stirring. Never add water to the concentrated acid mixture.[10]

Step 3: Reduction of 7-Methoxy-8-nitroquinoline

The final reduction step is crucial for obtaining the desired this compound with high purity.

Q6: Our catalytic hydrogenation of 7-methoxy-8-nitroquinoline is sluggish and sometimes incomplete on a large scale. What are the potential causes and how can we improve the reaction efficiency?

A6: Incomplete reduction can be due to a number of factors related to the catalyst, reaction conditions, and substrate purity.

  • Underlying Cause: The efficiency of a catalytic hydrogenation depends on the activity of the catalyst, the effective mass transfer of hydrogen to the catalyst surface, and the absence of catalyst poisons.

  • Troubleshooting Steps:

    • Catalyst Selection and Handling: Palladium on carbon (Pd/C) is a common and effective catalyst for nitro group reductions.[12] Ensure that the catalyst is fresh and has been stored properly under an inert atmosphere. Raney Nickel is another option but can be pyrophoric and requires careful handling.[12]

    • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. A typical loading is 5-10 mol% of the substrate.[12]

    • Hydrogen Pressure and Agitation: On a larger scale, ensuring adequate hydrogen pressure and vigorous agitation is critical to overcome mass transfer limitations.[12] A Parr-type hydrogenator or a stirred autoclave is recommended for large-scale reactions.

    • Solvent Choice: The solvent should fully dissolve the starting material. Common solvents include ethanol, methanol, and ethyl acetate.[12]

    • Catalyst Poisoning: The starting material or solvent may contain impurities that can poison the catalyst. Common poisons for palladium catalysts include sulfur compounds and some nitrogen-containing heterocycles.[12] Purifying the 7-methoxy-8-nitroquinoline before the reduction step may be necessary.

Q7: We are concerned about the safety of using high-pressure hydrogen gas in our facility. Are there safer, scalable alternatives for the reduction of 7-methoxy-8-nitroquinoline?

A7: Yes, catalytic transfer hydrogenation is a safer and often equally effective alternative to using gaseous hydrogen.

  • Underlying Principle: In catalytic transfer hydrogenation, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

  • Common Hydrogen Donors and Catalysts:

    • Ammonium formate with a Pd/C catalyst is a widely used and effective system.[11]

    • Formic acid can also be used as a hydrogen donor.[13]

    • Hydrazine hydrate is another option, though it is toxic and requires careful handling.[10]

  • Advantages of Catalytic Transfer Hydrogenation:

    • Enhanced Safety: Avoids the use of high-pressure hydrogen gas.

    • Simple Setup: Can often be carried out in standard glass-lined reactors at atmospheric pressure.

    • High Selectivity: Often provides excellent selectivity for the reduction of the nitro group in the presence of other reducible functional groups.

Q8: What is the best practice for the work-up and purification of this compound on a large scale to remove the catalyst and any byproducts?

A8: A robust work-up and purification procedure is essential for obtaining a high-purity final product.

  • Underlying Challenges: The heterogeneous catalyst must be completely removed, and any unreacted starting material or side products from the reduction must be separated from the desired amine.

  • Work-up and Purification Protocol:

    • Catalyst Removal: After the reaction is complete, the heterogeneous catalyst (e.g., Pd/C) must be removed by filtration. Safety Note: Used hydrogenation catalysts can be pyrophoric and should be handled with care. The filter cake should never be allowed to dry in the air and should be kept wet with solvent or water.[12] Filtration through a bed of Celite® is a common practice to ensure complete removal of the fine catalyst particles.

    • Solvent Removal: The solvent is removed from the filtrate by distillation under reduced pressure.

    • Acid-Base Extraction: The crude amine can be purified by dissolving it in a suitable organic solvent and extracting it into an acidic aqueous solution (e.g., dilute HCl) to form the water-soluble amine salt. Any non-basic impurities will remain in the organic layer.

    • Liberation and Isolation of the Free Base: The aqueous layer is then basified (e.g., with NaOH or Na₂CO₃) to precipitate the free amine. The solid amine is then collected by filtration, washed with water, and dried.

    • Recrystallization: For very high purity, the this compound can be recrystallized from a suitable solvent or solvent mixture.

Frequently Asked Questions (FAQs)

Q9: What are the typical yields we can expect for each step when scaling up?

A9: Yields can vary significantly depending on the scale and the optimization of the process. However, as a general guide:

  • Skraup Synthesis: After separation of isomers, a yield of 40-60% for the desired 7-methoxyquinoline would be considered good.

  • Nitration: With careful temperature control, yields of 70-85% for 7-methoxy-8-nitroquinoline are achievable.

  • Reduction: Catalytic hydrogenation or transfer hydrogenation can be very efficient, with yields typically in the range of 90-98%.

Q10: Are there any specific analytical techniques that are essential for in-process control during the scale-up?

A10: Yes, robust in-process controls (IPCs) are critical for a successful and safe scale-up.

  • High-Performance Liquid Chromatography (HPLC): This is the most important technique for monitoring the progress of all three reaction steps. It can be used to track the consumption of the starting material and the formation of the product and any byproducts.

  • Gas Chromatography (GC): GC can also be used, particularly for monitoring the Skraup synthesis and the purity of the isolated 7-methoxyquinoline.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress at the reactor side.

Q11: What are the main safety hazards associated with the reagents used in this synthesis?

A11: Several reagents used in this synthesis are hazardous and require careful handling, especially at a large scale.

  • Sulfuric Acid and Nitric Acid: Highly corrosive and strong oxidizing agents. The mixing of these acids is highly exothermic.

  • 3-Methoxyaniline: Toxic and should be handled with appropriate personal protective equipment (PPE).

  • Glycerol: Can decompose at high temperatures to form acrolein, which is toxic and flammable.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air.

  • Hydrogenation Catalysts (e.g., Pd/C, Raney Nickel): Can be pyrophoric, especially after use.

Always consult the Safety Data Sheet (SDS) for each chemical and perform a thorough risk assessment before conducting any large-scale reaction.[9]

Summary of Key Parameters for Scale-Up

Reaction Step Key Challenges Critical Parameters for Control Recommended Scale-Up Strategies
Skraup Synthesis Isomer formation, highly exothermicTemperature, order and rate of reagent additionUse of moderators (FeSO₄), efficient cooling, focus on downstream isomer separation
Nitration Regioselectivity, exotherm control, byproduct formationLow temperature (0-10 °C), slow reagent additionContinuous flow processing, high-efficiency cooling and agitation in batch reactors
Reduction Catalyst deactivation, incomplete reaction, safety (H₂ gas)Catalyst activity, hydrogen pressure, agitationUse of fresh catalyst, catalytic transfer hydrogenation as a safer alternative, robust catalyst filtration

References

  • Gao, J., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6463–6466. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

  • Stanford University Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • Gutsulyak, D. V., & Gutsulyak, V. G. (2015). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 80(24), 12435–12440. [Link]

  • Manske, R. H. F., Ledingham, A. E., & Ashford, W. R. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27f(6), 359-364. [Link]

  • Beilstein Journals. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link]

  • MDPI. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

  • MDPI. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • ResearchGate. (2024). C-H nitration methods of (hetero)arenes using nitrating agents. [Link]

  • ResearchGate. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • ResearchGate. (2025). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Google Patents. (n.d.). US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • Wikipedia. (n.d.). Quinine. [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

Sources

Technical Support Center: Minimizing By-Product Formation in 7-Methoxyquinolin-8-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxyquinolin-8-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile quinoline derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your synthetic outcomes.

Introduction

This compound is a critical building block in the synthesis of numerous pharmacologically active compounds, most notably the antimalarial drug primaquine and its analogues.[1][2][3][4] While its reactivity is advantageous, it also presents challenges in controlling selectivity and minimizing the formation of unwanted by-products. This guide provides practical, experience-driven advice to address these common issues, ensuring the integrity and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in reactions with this compound?

A1: The nature of by-products is highly dependent on the specific reaction conditions. However, some common impurities include:

  • Oxidative Dimers: The electron-rich aromatic system of this compound is susceptible to oxidation, leading to the formation of dimers, such as 8,8'-Diamino-6,6'-dimethoxy-5,5'-biquinoline.[1][2]

  • Positional Isomers: In reactions like the Skraup synthesis, the use of substituted anilines can lead to the formation of positional isomers.[5] For example, starting from m-anisidine could potentially yield both 7-methoxy and 5-methoxyquinolines.

  • Over-alkylation or N-substitution Products: In alkylation reactions, di-alkylation of the primary amine can occur, or in some cases, substitution at other positions on the quinoline ring.

  • Degradation Products: Exposure to harsh acidic or basic conditions, as well as light and air, can lead to the degradation of the quinoline core, forming various ring-opened or rearranged products.[1]

  • Starting Material Impurities: The purity of the starting this compound is crucial. Impurities from its synthesis, such as the preceding nitro-intermediate (7-methoxy-8-nitroquinoline), can carry through and lead to downstream by-products.[5][6][7]

Q2: My reaction mixture is turning dark brown/black. What does this indicate and how can I prevent it?

A2: A dark coloration often signifies oxidative degradation or polymerization of the quinoline starting material or product. This is a common issue due to the electron-rich nature of the 8-aminoquinoline system.

Causality: The primary amino group and the methoxy group activate the quinoline ring, making it susceptible to oxidation, especially in the presence of air (oxygen), certain metal catalysts, or strong oxidizing agents.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[6]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate degradation pathways.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, but this should be evaluated on a case-by-case basis to ensure it doesn't interfere with the desired reaction.

Q3: How can I best monitor the progress of my reaction to minimize by-product formation?

A3: Real-time reaction monitoring is key to stopping the reaction at the optimal point, thereby preventing the formation of degradation products or secondary by-products from over-reaction.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring. Use a suitable solvent system that provides good separation between your starting material, product, and major by-products.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[8][9][10][11] It allows for the accurate determination of the consumption of starting material and the formation of the product and impurities over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile quinoline derivatives, GC-MS provides excellent separation and identification of by-products.[10][11]

Troubleshooting Guide

This section provides a more detailed, problem-solution approach to specific challenges encountered during reactions with this compound.

Issue 1: Low Yield in Skraup-Type Cyclizations

Q: I am attempting a Skraup synthesis to form a substituted quinoline from this compound, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

A: The Skraup synthesis is notoriously vigorous and can be sensitive to several factors.[12][13] Low yields often stem from substrate deactivation, improper temperature control, or inefficient mixing.[14]

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Substrate Reactivity The 8-amino group's position can influence the cyclization efficiency. Electron-withdrawing groups on other reactants can deactivate them.Consider using a modified procedure with a milder oxidizing agent. While the classic Skraup uses the nitrobenzene corresponding to the aniline, milder agents like arsenic acid or iron(II) sulfate have been used.[6]
Temperature Control The reaction is highly exothermic.[14] An initial "runaway" reaction can lead to charring and extensive by-product formation. Conversely, insufficient heat will result in an incomplete reaction.Controlled Heating: Initiate the reaction with gentle heating. Once the exotherm begins, remove the heat source. After the initial surge subsides, reapply heat to maintain a steady reflux for the recommended time.[14] A sand bath or oil bath is recommended for uniform heat distribution.
Inefficient Mixing The reaction mixture is often viscous. Poor mixing can lead to localized overheating and the formation of tars.Use a robust mechanical stirrer, especially for larger-scale reactions. A magnetic stir bar may not be sufficient to homogenize the mixture effectively.
Reagent Quality The presence of water in the glycerol can interfere with the dehydration steps of the reaction.Use anhydrous glycerol and ensure all glassware is thoroughly dried before use.
Optimized Skraup Synthesis Workflow

Caption: Workflow for an optimized Skraup synthesis.

Issue 2: By-Product Formation in N-Alkylation Reactions

Q: I am performing an N-alkylation on the 8-amino group and observing significant amounts of di-alkylation and a persistent, unidentified impurity. How can I improve the selectivity for the mono-alkylated product?

A: Achieving mono-alkylation on a primary amine like this compound can be challenging due to the increased nucleophilicity of the secondary amine product. The choice of protecting group strategy and reaction conditions is paramount.

Logical Troubleshooting Flow for N-Alkylation

G start Problem: Low Selectivity in N-Alkylation cause1 Di-alkylation start->cause1 cause2 Side Reactions (e.g., Ring Alkylation) start->cause2 solution1 Use a large excess of the amine cause1->solution1 solution2 Employ a protecting group strategy cause1->solution2 solution3 Optimize reaction conditions (lower temp, weaker base) cause2->solution3 outcome Improved Mono-alkylation Selectivity solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for N-alkylation reactions.

Detailed Strategies:

  • Stoichiometry Control:

    • Amine in Excess: Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine. This is often not practical if the quinoline is the more valuable reagent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation event.

  • Protecting Group Strategy (Recommended for High Selectivity): A robust method involves protecting the amine, performing the alkylation on a precursor, and then deprotecting to reveal the desired product. The synthesis of Primaquine often utilizes a phthalimide protecting group.[4][15]

    Example Protocol: Phthalimide Protection Route

    • Step 1: N-Alkylation of Potassium Phthalimide: React potassium phthalimide with a suitable dihaloalkane (e.g., 1,4-dibromopentane) to form the mono-alkylated phthalimide intermediate.[15]

    • Step 2: Coupling with this compound: React the N-(bromoalkyl)phthalimide intermediate with this compound. The bulky phthalimide group sterically hinders di-alkylation.

    • Step 3: Deprotection: Remove the phthalimide group, typically with hydrazine hydrate, to yield the free primary amine of the desired mono-alkylated product.[15]

Issue 3: Purification Challenges

Q: My crude product contains several closely-related by-products, and I'm having difficulty separating them by standard column chromatography. What purification strategies are most effective?

A: The polar nature of the aminoquinoline core and the similar polarity of many by-products can make purification challenging. A multi-step purification strategy is often necessary.

Purification Techniques:

Technique Application & Rationale Expert Tips
Acid-Base Extraction Exploits the basicity of the amino group. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The protonated amine-containing compounds will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or K₂CO₃) and the product re-extracted into an organic solvent.This is an excellent first-pass purification to remove non-basic impurities. Be cautious of potential hydrolysis of sensitive functional groups under strongly acidic or basic conditions.
Column Chromatography Optimization Standard silica gel can lead to peak tailing and poor separation due to strong interactions with the basic amine.[16]Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.5-1%) or a few drops of ammonia solution to your eluent. This deactivates the acidic silanol groups on the silica surface, improving peak shape.[16] Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase (C18) silica for highly polar compounds.[16]
Crystallization/Salt Formation Often the most effective way to obtain highly pure material. The free base can be converted to a stable, crystalline salt (e.g., diphosphate, oxalate, or hydrochloride).[15]Screen several acids and solvent systems to find conditions that yield a high-purity crystalline solid. The diphosphate salt of primaquine is a common example.[4][15]

Analytical Characterization

Accurate identification of by-products is crucial for optimizing reaction conditions.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid is a good starting point.[8]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for determining the molecular weights of impurities, providing critical clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of both the desired product and isolated impurities.

Final Recommendations

  • Start with Pure Materials: The purity of your starting this compound will directly impact the purity of your final product.

  • Embrace an Inert Atmosphere: For most reactions involving this electron-rich system, working under nitrogen or argon is a simple and effective way to prevent oxidative side reactions.

  • Control Your Temperature: Exothermic events are common. Careful temperature monitoring and control are critical to prevent degradation.

  • Optimize Systematically: When troubleshooting, change one variable at a time (e.g., solvent, temperature, base) to clearly identify the factors influencing by-product formation.

  • Leverage Multiple Purification Techniques: Do not rely solely on silica gel chromatography. A combination of acid-base extraction, salt formation, and optimized chromatography will yield the best results.

References

  • Veeprho. (n.d.). Primaquine Impurities and Related Compound. Retrieved from [Link]

  • Kunz, K., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Retrieved from [Link]

  • El-Ghannam, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Primaquine-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Primaquine-impurities. Retrieved from [Link]

  • Zhang, L., et al. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Engineered Fibers and Fabrics. Retrieved from [Link]

  • Cleanchem. (n.d.). Primaquine EP Impurity A. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2025). Batch Synthesis of Primaquine Diphosphate Anti‐Malarial Drug. PMC - NIH. Retrieved from [Link]

  • Fakhri, H., et al. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Cohn, B. E. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. Retrieved from [Link]

  • Elderfield, R. C. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. Google Patents.
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Kumar, A., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC - NIH. Retrieved from [Link]

  • PubMed. (n.d.). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Retrieved from [Link]

  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]

  • Larsen, R. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved from [Link]

Sources

dealing with air and moisture sensitivity of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxyquinolin-8-amine (also known as 8-Amino-6-methoxyquinoline). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As an aromatic amine, this compound exhibits notable sensitivity to atmospheric conditions, which can impact experimental reproducibility and success. This document provides in-depth, experience-driven answers to common challenges, troubleshooting guides for frequent issues, and validated protocols for proper handling and purification.

Frequently Asked Questions (FAQs): Understanding the Core Issues

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: What makes this compound sensitive to air and moisture?

A1: The sensitivity of this compound stems primarily from the presence of the aromatic amine group (-NH₂) at the 8-position of the quinoline ring. Aromatic amines are susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities. The lone pair of electrons on the nitrogen atom is readily attacked by electrophilic oxygen, initiating a cascade of reactions that can lead to colored impurities and degradation products.[1][2][3]

Q2: What are the visible signs of degradation?

A2: Pure this compound is typically a white to gray crystalline powder or solid. The most common visual indicator of degradation is a color change. Upon oxidation, the compound may turn yellow, brown, or even dark purple/black over time. This is due to the formation of highly conjugated, colored polymeric or oxidized species. If you observe a significant deviation from the expected off-white or gray color, it is a strong indication of compromised purity.

Q3: How does moisture affect the compound?

A3: While direct hydrolysis of the amine or methoxy group is not the primary concern under typical laboratory conditions, moisture can act as a catalyst for oxidative degradation. Water can facilitate electron transfer processes and may contain dissolved oxygen, thereby accelerating the decomposition of the amine in the presence of air. For reactions requiring strictly anhydrous conditions, such as those involving organometallics or strong bases, moisture will interfere directly with the reaction chemistry.

Q4: What are the likely degradation products?

A4: While specific degradation pathways for this exact molecule are not extensively published, we can infer the likely products based on the known chemistry of aromatic amines.[1][4] Oxidative degradation can lead to the formation of nitroso, nitro, and azo compounds, as well as complex polymeric materials. These degradation products can introduce unwanted side reactions, act as catalysts or inhibitors, and complicate purification efforts.

Below is a diagram illustrating a hypothesized oxidative pathway, which is a common degradation route for primary amines.

G cluster_main Hypothesized Oxidative Degradation Pathway A This compound (Starting Material) B Radical Cation Intermediate A->B [O₂], light, metal traces C Dimerization/Polymerization B->C Coupling E Further Oxidation B->E D Colored Impurities (e.g., Azo Compounds) C->D F Nitroso/Nitro Derivatives E->F G cluster_workflow Troubleshooting a Failed Reaction Start Reaction Failure (Low Yield / No Product) Check_SM 1. Visually Inspect Starting Material (SM) Start->Check_SM Color_Check Is it discolored (yellow/brown)? Check_SM->Color_Check Purify_SM 2. Purify SM (Column or Recrystallization) Color_Check->Purify_SM Yes Check_Conditions 4. Review Other Parameters (Solvent, Temp, Reagents) Color_Check->Check_Conditions No Rerun_Rxn 3. Rerun Reaction with Purified SM & Inert Technique Purify_SM->Rerun_Rxn Success Problem Solved Rerun_Rxn->Success Failure Problem Persists Rerun_Rxn->Failure Check_Conditions->Rerun_Rxn

Caption: Decision-making workflow for troubleshooting a failed reaction.

Q6: I'm purifying my product by silica gel chromatography and see a dark streak at the baseline. What is it?

A6: This is a classic sign of highly polar impurities, which in this case are likely the polymeric degradation products of your this compound starting material. The basic amine group can also interact strongly with the acidic silica gel, causing streaking. [5]

  • Solution 1 (Eluent Modification): To improve chromatography, add a small amount of a competing base to your eluent system. This neutralizes the acidic sites on the silica gel, preventing strong, irreversible binding of your amine.

    • Recommended Additives: 0.5-1% triethylamine (Et₃N) or 0.5-1% ammonia solution (e.g., 7N in methanol) in your mobile phase. [5]* Solution 2 (Alternative Stationary Phase): If streaking persists, switch to a less acidic stationary phase.

    • Options: Neutral or basic alumina, or pre-treated amine-functionalized silica gel. [5] Q7: My NMR/LC-MS shows several unexpected small peaks. Are these related to degradation?

A7: It is highly likely. The degradation of amines can produce a complex mixture of byproducts. [1]If you used degraded starting material, these peaks could correspond to various oxidized or coupled species. If the degradation occurred during your reaction workup (e.g., prolonged exposure to air during solvent evaporation), you may also see byproducts. Always compare the analytical data of your product to that of a freshly purified or newly purchased batch of the starting material to identify carry-over impurities.

Validated Protocols: Best Practices for Handling and Purification

Adherence to proper technique is critical for obtaining reliable and reproducible results.

Protocol 1: Storage and Handling

Given that the compound is air-sensitive, all handling should be performed under an inert atmosphere (Nitrogen or Argon). [6]

  • Long-Term Storage:

    • Store the vial or bottle inside a larger, sealable container (e.g., a desiccator or a sealed bag).

    • Purge the outer container with an inert gas (N₂ or Ar) for several minutes.

    • For added protection, include a desiccant in the outer container.

    • Store in a cool, dark place, preferably a refrigerator designated for chemicals (<15°C).

  • Weighing and Dispensing (Inert Atmosphere Workflow):

G cluster_protocol Inert Atmosphere Handling Workflow Start Prepare Glovebox/Schlenk Line Purge Purge SM Container and Reaction Flask with Inert Gas (3x) Start->Purge Weigh Quickly Weigh SM and Add to Flask Under Positive Pressure Purge->Weigh Solvent Add Anhydrous Solvent via Syringe/Cannula Weigh->Solvent Seal Seal Flask and Maintain Inert Atmosphere Solvent->Seal End Proceed with Reaction Seal->End

Caption: Standard workflow for handling air-sensitive solids.

Protocol 2: Purification by Recrystallization

If the compound is only mildly discolored, recrystallization can be an effective purification method.

  • Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for amines include Ethanol/Water, Toluene, or Ethyl Acetate/Hexanes.

  • Procedure:

    • Place the impure solid in a flask equipped with a reflux condenser.

    • Add the minimum amount of the hot "good" solvent (e.g., Toluene) to just dissolve the solid.

    • If using a co-solvent, slowly add the "poor" solvent (e.g., Hexanes) dropwise to the hot solution until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

    • Dry the purified crystals thoroughly under high vacuum.

Protocol 3: Purification by Column Chromatography

This is the preferred method for removing significant amounts of colored, polar impurities.

  • Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common starting point is Hexane/Ethyl Acetate.

    • Crucial Additive: Add 0.5-1% triethylamine (Et₃N) to the eluent mixture to prevent streaking. [5]3. Procedure:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Adsorb the material onto a small amount of silica gel ("dry loading") and evaporate the solvent.

    • Prepare the column with the initial, low-polarity eluent.

    • Carefully add the dry-loaded sample to the top of the column.

    • Elute the column, collecting fractions and monitoring by TLC. The colored, polar impurities should remain at the top of the column.

    • Combine the pure fractions and remove the solvent in vacuo. To minimize exposure to air, you can introduce a slow bleed of nitrogen into the rotary evaporator.

Parameter Recommendation Rationale
Storage Temp. <15°C, Dark Slows the rate of oxidative degradation.
Storage Atmos. Inert Gas (N₂ or Ar) Prevents contact with atmospheric oxygen.
Handling Glovebox or Schlenk LineMinimizes exposure to air and moisture during transfer.
Purification Column Chromatography with Et₃N [5]Removes polar degradation products effectively.
Reaction Solvent Anhydrous/Dry [6]Prevents unwanted side reactions and is crucial for many synthetic applications.
References
  • Berdiyor, T., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available at: [Link]

  • Revanol. (n.d.). Safety Data Sheet. Available at: [Link]

  • Drake, N. L. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. U.S. Patent 2,604,474.
  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. Available at: [Link]

  • Gande, S. L., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • Fortenberry, C. F., et al. (2021). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available at: [Link]

  • Abboud, M. I., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. Available at: [Link]

  • Knudsen, S., et al. (2021). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. Available at: [Link]

  • Hayakawa, I., et al. (1998). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Mazari, S. A., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Quinine. Available at: [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link]

  • Wang, T., & Jens, K. J. (2014). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Energy Procedia. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of 7-Methoxyquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-methoxyquinolin-8-amine derivatives. This guide is designed to provide in-depth technical assistance in a question-and-answer format to help you troubleshoot and overcome challenges related to the poor cell permeability of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is cell permeability and why is it crucial for my this compound derivative?

A1: Cell permeability refers to the ability of a compound to pass through a cell membrane to reach its intracellular target. For orally administered drugs, this is a critical determinant of their bioavailability and therapeutic efficacy.[1] Poor permeability can lead to insufficient drug concentration at the site of action, rendering an otherwise potent compound ineffective in a cellular or in vivo setting.

Q2: What are the primary mechanisms by which small molecules like quinoline derivatives cross cell membranes?

A2: Small molecules can traverse cell membranes through several mechanisms:

  • Passive Diffusion: The molecule moves across the lipid bilayer from an area of high concentration to low concentration, driven by its physicochemical properties such as lipophilicity, size, and charge.[2]

  • Facilitated Diffusion: This process involves membrane proteins, such as carrier or channel proteins, to facilitate the transport of molecules across the membrane. It does not require energy and follows the concentration gradient.

  • Active Transport: This is an energy-dependent process where membrane transporter proteins move molecules against their concentration gradient. A significant consideration for quinoline derivatives is their potential to be actively removed from the cell by efflux pumps.[3]

Q3: What are the key physicochemical properties of my this compound derivative that influence its cell permeability?

A3: Several physicochemical properties are critical:

  • Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. An optimal LogP (typically between 1 and 5) is necessary for good permeability. High lipophilicity can sometimes lead to poor aqueous solubility and membrane retention.[4]

  • Molecular Weight (MW): Generally, smaller molecules (MW < 500 Da) exhibit better permeability.[5]

  • Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. A lower PSA is generally associated with higher permeability.

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can decrease permeability by increasing the energy required for the compound to leave the aqueous environment and enter the lipid membrane.

  • pKa: The ionization state of your compound at physiological pH (around 7.4) is crucial. Ionized molecules are generally less permeable than their neutral counterparts.[5]

Q4: What are the standard in vitro assays to assess the cell permeability of my compound?

A4: The two most common in vitro models are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive permeability.[6]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport, including efflux.[7]

Troubleshooting Guides

Scenario 1: Low Apparent Permeability (Papp) in a Caco-2 Assay

Q: My this compound derivative shows a low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) in the apical-to-basolateral (A-B) direction in a Caco-2 assay. What are the potential causes and how can I troubleshoot this?

A: A low A-B Papp value suggests poor absorption. The underlying causes can be multifaceted. Here’s a systematic approach to diagnose and address the issue:

1. Assess Physicochemical Properties:

  • Observation: Your compound may have suboptimal physicochemical properties for passive diffusion.

  • Troubleshooting:

    • Review Lipinski's Rule of Five: While not absolute, significant deviations can indicate potential permeability issues.

      • Molecular weight > 500 Da

      • LogP > 5

      • More than 5 hydrogen bond donors

      • More than 10 hydrogen bond acceptors

    • Measure Solubility: Poor aqueous solubility can limit the concentration of the compound available for absorption. If solubility is low, consider formulation strategies such as using co-solvents (ensure they don't affect cell monolayer integrity) or developing a salt form.[8]

    • Determine pKa: If your compound is significantly ionized at the assay pH (typically 7.4), its permeability will be reduced. Consider performing the assay at different pH values to understand the impact of ionization.

Physicochemical Parameter Optimal Range for Permeability Potential Issue with this compound Derivatives
Molecular Weight (MW) < 500 DaGenerally within range, but complex substitutions can increase MW.
Lipophilicity (LogP) 1 - 5Can be high, leading to poor solubility or membrane retention.[4]
Polar Surface Area (PSA) < 140 ŲThe presence of amine and methoxy groups contributes to PSA.
Hydrogen Bond Donors/Acceptors Donors ≤ 5, Acceptors ≤ 10The 8-amino group is a hydrogen bond donor.
Aqueous Solubility HighCan be a significant challenge for quinoline derivatives.[8]
pKa Neutral form favored at pH 7.4The basic amine group will be protonated at physiological pH.

2. Investigate Active Efflux:

  • Observation: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and pump the compound back into the apical side.[3][9]

  • Troubleshooting Workflow for P-gp Efflux:

    start Low A-B Papp in Caco-2 Assay bidirectional_assay Perform Bidirectional Caco-2 Assay (A-B and B-A) start->bidirectional_assay calculate_er Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) bidirectional_assay->calculate_er er_check Is ER > 2? calculate_er->er_check pgp_inhibitor_assay Perform Caco-2 Assay with a P-gp Inhibitor (e.g., Verapamil) er_check->pgp_inhibitor_assay Yes conclusion_no_pgp Conclusion: Efflux is not the primary issue. Focus on improving physicochemical properties. er_check->conclusion_no_pgp No papp_increase_check Does A-B Papp significantly increase? pgp_inhibitor_assay->papp_increase_check conclusion_pgp Conclusion: Compound is a P-gp substrate. Consider structural modifications or co-administration with an inhibitor. papp_increase_check->conclusion_pgp Yes papp_increase_check->conclusion_no_pgp No

    Caption: Troubleshooting workflow for identifying P-gp mediated efflux.

3. Check for Cell Monolayer Integrity Issues:

  • Observation: Low TEER (Transepithelial Electrical Resistance) values or high permeability of a paracellular marker (e.g., Lucifer Yellow) can indicate a compromised cell monolayer.

  • Troubleshooting:

    • Review Cell Culture Protocol: Ensure optimal cell seeding density and a sufficient culture period (typically 21 days for Caco-2 cell differentiation).

    • Assess Compound Cytotoxicity: Your compound may be toxic to the Caco-2 cells, leading to a loss of monolayer integrity. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) at the concentrations used in the permeability study.

Scenario 2: High Efflux Ratio in a Bidirectional Caco-2 Assay

Q: My this compound derivative shows a high efflux ratio (ER > 2). What does this signify and what are my next steps?

A: A high efflux ratio is a strong indication that your compound is a substrate of an active efflux transporter, such as P-glycoprotein (P-gp).[10] This means the compound is actively pumped out of the cells, which will likely limit its oral bioavailability.

Next Steps:

  • Confirm P-gp Substrate Activity: As outlined in the workflow above, perform the Caco-2 assay with a known P-gp inhibitor like verapamil. A significant increase in the A-B Papp and a decrease in the efflux ratio will confirm that your compound is a P-gp substrate.[9]

  • Structural Modification: Consider medicinal chemistry approaches to modify the structure of your derivative to reduce its affinity for P-gp. This could involve altering the position or nature of substituents.

  • Prodrug Approach: Design a prodrug that masks the functional groups recognized by the efflux transporter. The prodrug would then be cleaved in vivo to release the active compound.[11]

Scenario 3: Good PAMPA Permeability but Poor Caco-2 Permeability

Q: My compound shows good permeability in the PAMPA assay, but poor permeability in the Caco-2 assay. How do I interpret this discrepancy?

A: This is a classic profile for a compound that is a substrate for active efflux.

  • PAMPA: This assay only measures passive diffusion, so a good result indicates that your compound has favorable physicochemical properties for crossing a lipid membrane.[6]

  • Caco-2: The low permeability in this cell-based model, despite good passive permeability, strongly suggests that active efflux is the limiting factor.

Interpretation and Action: The discrepancy points towards P-gp mediated efflux. Proceed with the troubleshooting steps for a high efflux ratio as described in Scenario 2.

Experimental Protocols

Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of a this compound derivative in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • P-gp inhibitor (e.g., Verapamil, 100 µM final concentration)

  • Lucifer Yellow solution (for monolayer integrity check)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Culture for 21-25 days, changing the medium every 2-3 days, to allow for cell differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).

    • Perform a Lucifer Yellow permeability assay to confirm low paracellular transport.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • For A-B transport: Add the test compound (e.g., 10 µM final concentration) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For B-A transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • For P-gp inhibition: Pre-incubate the cells with the P-gp inhibitor in both chambers for 30-60 minutes before adding the test compound.

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh transport buffer.

    • Take a sample from the donor chamber at the beginning and end of the experiment to calculate mass balance.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER):

      • ER = Papp (B-A) / Papp (A-B)

Data Interpretation:

Papp (A-B) (x 10⁻⁶ cm/s) Absorption Potential
< 1.0Low
1.0 - 10.0Moderate
> 10.0High
Efflux Ratio (ER) Indication
< 2.0No significant active efflux
> 2.0Potential substrate for active efflux

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics, 42(1), 59-98.
  • Chan, L. M., & Lowes, S. (2003). Caco-2 cells as a model for intestinal drug absorption. Journal of Pharmacological and Toxicological Methods, 49(3), 163-169.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Krishna, R., & Mayer, L. D. (2000). Multidrug resistance (MDR) in cancer: mechanisms, reversal using modulators of MDR and the role of MDR modulators in influencing the pharmacokinetics of anticancer drugs. European Journal of Pharmaceutical Sciences, 11(4), 265-283.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
  • Diamond, J. M., & Wright, E. M. (1969). Biological membranes: the physical basis of ion and nonelectrolyte selectivity. Annual Review of Physiology, 31(1), 581-646.
  • Troutman, M. D., & Thakker, D. R. (2003). Novel insights into the role of P-glycoprotein in the transport of its substrates. Advanced Drug Delivery Reviews, 55(1), 3-29.
  • Polli, J. E., Wring, S. A., Humphreys, J. E., Hillgren, K. M., Cvijic, M. E., & Serabjit-Singh, C. J. (2001). P-glycoprotein and its role in drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics, 299(2), 643-650.
  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Wenzel, U., & Daniel, H. (2004). The use of Caco-2 cells for the investigation of intestinal drug transport. Methods and Principles in Medicinal Chemistry, 21, 167-188.
  • Yee, S. (1997). In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man—fact or myth. Pharmaceutical Research, 14(6), 763-766.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Balimane, P. V., & Chong, S. (2005). Cell culture-based models for intestinal permeability: a critique. Drug Discovery Today, 10(5), 335-343.
  • Stella, V. J. (2004). Prodrugs as therapeutics.
  • Kerns, E. H., & Di, L. (2003). A high throughput PAMPA method for fast and reliable permeability assessment. Journal of Biomolecular Screening, 8(3), 282-287.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • Fromm, M. F. (2004). Importance of P-glycoprotein for drug disposition in humans.
  • Ambudkar, S. V., Dey, S., Hrycyna, C. A., Ramachandra, M., Pastan, I., & Gottesman, M. M. (1999). Biochemical, cellular, and pharmacological aspects of the multidrug transporter. Annual Review of Pharmacology and Toxicology, 39(1), 361-398.
  • Thiebaut, F., Tsuruo, T., Hamada, H., Gottesman, M. M., Pastan, I., & Willingham, M. C. (1987). Cellular localization of the multidrug-resistance gene product P-glycoprotein in normal human tissues. Proceedings of the National Academy of Sciences, 84(21), 7735-7738.
  • Cordon-Cardo, C., O'Brien, J. P., Casals, D., Rittman-Grauer, L., Biedler, J. L., Melamed, M. R., & Bertino, J. R. (1989). Multidrug-resistance gene (P-glycoprotein) is expressed by endothelial cells at blood-brain barrier sites. Proceedings of the National Academy of Sciences, 86(2), 695-698.
  • Schinkel, A. H. (1999). P-Glycoprotein, a gatekeeper in the blood-brain barrier. Advanced Drug Delivery Reviews, 36(2-3), 179-194.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 7-Methoxyquinolin-8-amine. By understanding the underlying chemical interactions, users can systematically optimize their methods to achieve symmetric, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant peak tailing for this compound. What are the most probable causes?

Peak tailing for a compound like this compound, a basic aromatic amine, is a common challenge in reversed-phase HPLC.[1][2] The asymmetry is typically not a singular issue but a result of multiple potential interactions within the chromatographic system. The primary causes can be categorized as follows:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the basic amine groups of your analyte and residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] At typical mobile phase pH values, these silanols can be deprotonated (SiO⁻), creating strong ionic attractions with the protonated analyte, which retards a fraction of the molecules and causes the characteristic "tail".[1][3]

  • Metal Chelation: The 8-aminoquinoline scaffold is structurally related to 8-hydroxyquinoline, a well-known metal chelator.[5][6][7] It is highly probable that this compound can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column or leached from stainless-steel components of the HPLC system, such as frits and tubing.[8][9][10][11] This interaction creates an additional, strong retention mechanism that leads to severe peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, the molecule can exist in a mixture of ionized and non-ionized forms. This dual state leads to inconsistent retention and results in broad, tailing peaks. For optimal peak shape, the mobile phase pH should be adjusted to at least 2 units above or below the analyte's pKa to ensure a single ionic form.[12][13]

  • Instrumental and Methodological Issues: Less common, but still significant, causes include physical problems like column voids, partially blocked frits, or excessive extra-column volume from long or wide-bore tubing.[14] Additionally, injecting too much sample (mass overload) or using a sample solvent significantly stronger than the mobile phase can also distort peak shape.[2][15]

The following workflow provides a systematic approach to diagnosing the root cause of peak tailing for this specific analyte.

G Start Peak Tailing Observed for This compound Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Check_Column Using a modern, high-purity, end-capped Type B silica column? Check_pH->Check_Column Yes Solution_pH Action: Optimize Mobile Phase (Adjust pH to 2.5-3.5, add buffer) Check_pH->Solution_pH No Suspect_Silanol Suspect Silanol Interaction Check_Column->Suspect_Silanol Yes Solution_Column Action: Switch to a specialized column (e.g., Hybrid, Polar-Embedded) Check_Column->Solution_Column No Suspect_Metal Suspect Metal Chelation Solution_Chelator Action: Add Chelating Agent to Mobile Phase (e.g., 0.5mM EDTA) Suspect_Metal->Solution_Chelator Solution_Additive Action: Add Competing Base (e.g., 0.1% TEA) Suspect_Silanol->Solution_Additive Check_System Check for System Issues (Overload, Extra-column volume) Solution_System Action: Perform Dilution Series, Optimize Tubing Check_System->Solution_System Solution_Additive->Suspect_Metal Tailing Persists Solution_Chelator->Check_System Tailing Persists

Caption: Initial diagnostic workflow for peak tailing.
Q2: How can I systematically minimize secondary interactions with column silanol groups?

Addressing silanol interactions is the most critical step for improving the peak shape of basic compounds. This can be achieved by controlling the ionization state of both the analyte and the silica surface through mobile phase optimization or by selecting a more inert stationary phase.

The most effective strategy is to lower the mobile phase pH. At a pH of 2.5-3.5, two things happen:

  • The basic amine groups on this compound are fully protonated, ensuring a single, consistent ionic state.

  • The acidic silanol groups on the silica surface are protonated (neutral), which eliminates the strong ionic interaction that causes tailing.[2][4][16]

Protocol: Mobile Phase pH Evaluation

  • Prepare Buffers: Prepare aqueous buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and for comparison, 7.0). A 20 mM potassium phosphate or ammonium formate buffer is a good starting point.[17]

  • Mobile Phase Preparation: Mix the aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to create your mobile phases. For example, 70:30 (v/v) Aqueous Buffer:Acetonitrile.

  • Column Equilibration: Equilibrate your C18 column with at least 10-15 column volumes of the initial mobile phase before the first injection.

  • Analysis: Inject your sample and analyze the peak shape at each pH level.

  • Evaluation: Compare the tailing factor at each pH. You should observe a significant improvement (a tailing factor closer to 1.0) at the lower pH values.

If operating at low pH is not feasible or does not fully resolve the tailing, a competing base such as triethylamine (TEA) can be added to the mobile phase.[15][16] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from your analyte.

Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive

  • Additive Preparation: Add TEA to the aqueous portion of your mobile phase at a concentration of 0.05% to 0.1% (v/v).

  • pH Adjustment: After adding TEA, adjust the pH of the aqueous component to your desired value (e.g., pH 7.0) using an acid like phosphoric acid or formic acid.

  • Mobile Phase Preparation: Mix the TEA-containing aqueous phase with your organic modifier.

  • Analysis: Equilibrate the column thoroughly and inject your sample.

  • Caution: Be aware that TEA can shorten column lifetime by accelerating silica dissolution and is not ideal for mass spectrometry (MS) detection due to ion suppression.[16]

G cluster_0 Mechanism of Silanol Interaction & Mitigation Analyte Analyte-NH3+ Silanol Silica-SiO- Analyte->Silanol Attraction Masked_Silanol Silica-SiO- ... TEA-H+ Analyte->Masked_Silanol No Interaction Tailing Strong Ionic Interaction (Causes Peak Tailing) Silanol->Tailing TEA TEA-H+ TEA->Silanol Competing Interaction Symmetric_Peak Symmetric Peak Masked_Silanol->Symmetric_Peak

Sources

Validation & Comparative

A Comparative Guide for Researchers: 7-Methoxyquinolin-8-amine vs. 8-Hydroxyquinoline as Chelating Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the vast field of coordination chemistry, the selection of an appropriate chelating agent is paramount for the success of applications ranging from analytical chemistry to drug development. Among the plethora of available ligands, quinoline-based structures are particularly noteworthy for their robust metal-binding capabilities. This guide provides an in-depth, objective comparison between the classic chelator, 8-hydroxyquinoline (8-HQ), and its derivative, 7-Methoxyquinolin-8-amine. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal chelator for their specific experimental needs.

Molecular and Electronic Profile

At first glance, both molecules share the quinoline scaffold, which provides a rigid backbone for the chelating functional groups. However, the seemingly minor substitution at the 7 and 8 positions fundamentally alters their electronic properties and, consequently, their chelation behavior.

  • 8-Hydroxyquinoline (8-HQ) is a well-established bidentate chelator, coordinating metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[1] The phenolic proton is acidic and can be lost upon metal binding, forming a highly stable five-membered chelate ring. This deprotonation is a critical aspect of its strong binding to many metal ions.[1]

  • This compound also acts as a bidentate chelator. However, it coordinates through the quinoline nitrogen and the nitrogen atom of the exocyclic amine group. The methoxy group at the 7-position is an electron-donating group, which increases the electron density on the quinoline ring system. This, in turn, enhances the basicity of the coordinating nitrogen atoms, which can influence metal ion affinity and selectivity.

G Figure 1: Structural Comparison cluster_0 8-Hydroxyquinoline (8-HQ) cluster_1 This compound HQ HQ_label Chelating atoms: N(ring), O(hydroxyl) MQ MQ_label Chelating atoms: N(ring), N(amine)

Caption: Structural comparison of 8-Hydroxyquinoline and this compound.

Mechanism of Chelation and Key Differences

Both ligands form stable five-membered rings with metal ions, a thermodynamically favorable arrangement. The primary difference in their mechanism lies in the nature of the donor atoms and the role of pH.

  • 8-HQ Chelation: The chelation process is highly pH-dependent. In acidic conditions, the hydroxyl group is protonated, and chelation is weak. As the pH increases, the hydroxyl group deprotonates, significantly enhancing its ability to form stable complexes with a wide range of metal ions.[2] This property makes 8-HQ a versatile but sometimes non-selective chelator.

  • This compound Chelation: Chelation occurs through two nitrogen atoms. The electron-donating methoxy group enhances the Lewis basicity of these nitrogen atoms, potentially leading to stronger coordinate bonds compared to unsubstituted aminoquinolines. This chelator does not rely on deprotonation in the same way as 8-HQ, which may offer advantages in maintaining complex stability across a broader pH range, particularly in more acidic conditions.

G Figure 2: Chelation Mechanism cluster_0 8-HQ Chelation (pH dependent) cluster_1 This compound Chelation HQ_ion 8-HQ + M²⁺ HQ_complex [M(8-Q)₂] Complex + 2H⁺ HQ_ion->HQ_complex Deprotonation MQ_ion 7-MQ-8-A + M²⁺ MQ_complex [M(7-MQ-8-A)]²⁺ Complex MQ_ion->MQ_complex Coordination

Caption: Generalized chelation mechanisms.

Comparative Performance Data

The efficacy of a chelator is quantitatively defined by its stability constants (log K) with various metal ions. Higher log K values indicate stronger and more stable complex formation. While direct comparative studies between these two specific molecules are not abundant in the literature, we can infer their properties from data on 8-HQ and related aminoquinoline systems.

8-Hydroxyquinoline is known to form stable complexes with a vast array of divalent and trivalent metal ions. The stability of these complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3]

Metal Ion8-Hydroxyquinoline (log K₁)8-Hydroxyquinoline (log K₂)
Cu²⁺12.2511.25
Ni²⁺10.088.88
Co²⁺9.538.21
Zn²⁺8.657.95
Fe²⁺8.17.0
Mn²⁺7.46.3

Table 1: Stepwise stability constants for selected M²⁺ ions with 8-hydroxyquinoline in 50% dioxane-water. Data extracted from various sources and should be considered representative.[2][3]

For this compound, specific stability constant data is less commonly published. However, the enhanced basicity of the nitrogen donors due to the methoxy group suggests it would also form strong complexes, particularly with soft metal ions that have a high affinity for nitrogen ligands, such as Cu²⁺, Ni²⁺, and Zn²⁺.[4] The selectivity profile may differ from 8-HQ, potentially favoring metals that form stronger bonds with nitrogen over oxygen.

Applications and Suitability

The choice between these two chelators depends heavily on the intended application.

8-Hydroxyquinoline is the chelator of choice for:

  • Broad-Spectrum Metal Sequestration: Its ability to bind a wide range of metals makes it a powerful tool in analytical chemistry for gravimetric analysis and as a general-purpose metal scavenger.[5]

  • Neurodegenerative Disease Research: 8-HQ and its derivatives, like clioquinol, have been extensively studied for their ability to modulate metal ion homeostasis in the brain, which is implicated in diseases like Alzheimer's and Parkinson's.[6][7][8] They can disrupt metal-mediated amyloid-beta aggregation.[6]

  • Antimicrobial and Anticancer Research: The formation of lipophilic metal complexes allows 8-HQ to transport metal ions across cell membranes, disrupting cellular processes in pathogens and cancer cells.[1][9]

This compound may be more suitable for:

  • Selective Metal Sensing: The N,N donor set and the electronic tuning by the methoxy group can be exploited to design fluorescent or colorimetric sensors with enhanced selectivity for specific metal ions, such as Zn²⁺ or Cu²⁺, which are important biological signaling molecules.[4]

  • Applications Requiring Stability at Lower pH: Since its chelation does not strictly require deprotonation of a hydroxyl group, its metal complexes may exhibit greater stability in mildly acidic environments compared to 8-HQ.

  • Fine-Tuning Ligand Properties: The amine group offers a convenient site for further chemical modification, allowing researchers to attach other functional moieties (e.g., fluorophores, targeting groups) to create more sophisticated molecular tools.[10]

Experimental Protocol: Determining Stoichiometry via Job's Plot

To provide a practical context, here is a validated protocol for determining the binding stoichiometry of a metal-chelator complex using UV-Vis spectroscopy, a fundamental experiment in chelation chemistry. This method, known as the Job's Plot or the method of continuous variation, is a cornerstone of coordination chemistry.[11][12]

Objective: To determine the metal-to-ligand ratio of the complex formed between a metal ion (e.g., Cu²⁺) and a chelator (8-HQ or this compound).

Principle: The total molar concentration of metal and ligand is kept constant across a series of solutions, but their mole fractions are varied. The absorbance, which is proportional to the concentration of the formed complex, will be maximal when the reactants are mixed in their stoichiometric ratio.[13][14]

Methodology
  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions of the metal salt (e.g., 1 mM CuSO₄ in methanol) and the chelator (1 mM 8-HQ in methanol).

    • Causality: Using equimolar solutions simplifies the calculation of mole fractions. Methanol is a suitable solvent for both the metal salt and the organic chelator, ensuring homogeneity.

  • Preparation of Isomolar Series:

    • In a series of 11 clean vials, prepare solutions by mixing the metal and chelator stock solutions in varying ratios, keeping the total volume constant at 10 mL.

    • For example:

      • Vial 1: 10 mL Metal, 0 mL Ligand

      • Vial 2: 9 mL Metal, 1 mL Ligand

      • ...

      • Vial 11: 0 mL Metal, 10 mL Ligand

    • Self-Validation: This series covers the entire mole fraction range from 0 to 1. The "ligand only" and "metal only" solutions serve as essential controls.

  • Spectroscopic Measurement:

    • Allow the solutions to equilibrate for at least 30 minutes.

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-chelator complex by scanning one of the mixed solutions (e.g., the 1:1 mixture) across a suitable wavelength range (e.g., 300-500 nm).

    • Measure the absorbance of all 11 solutions at this fixed λ_max. Use the solvent (methanol) as the blank.

  • Data Analysis:

    • Calculate the mole fraction of the ligand (X_L) for each solution. X_L = V_L / (V_M + V_L).

    • Correct the measured absorbance (A_obs) for the absorbance of the uncomplexed metal and ligand: A_corr = A_obs - (X_M * A_M) - (X_L * A_L), where A_M and A_L are the absorbances of the pure metal and ligand solutions, respectively.

    • Plot the corrected absorbance (A_corr) on the y-axis against the mole fraction of the ligand (X_L) on the x-axis.

  • Interpretation:

    • The plot will show two linear segments that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.

    • For a 1:2 (Metal:Ligand) complex, the maximum will be at X_L ≈ 0.67.

    • For a 1:1 complex, the maximum will be at X_L = 0.5.

G Figure 3: Job's Plot Experimental Workflow prep_stocks Prepare Equimolar Metal & Ligand Stocks prep_series Create Isomolar Series (Vary Mole Fractions, V_total=const) prep_stocks->prep_series equilibrate Equilibrate Solutions prep_series->equilibrate scan_lambda Determine λ_max of Complex equilibrate->scan_lambda measure_abs Measure Absorbance of All Solutions at λ_max scan_lambda->measure_abs analyze Calculate Mole Fractions & Corrected Absorbance measure_abs->analyze plot Plot Corrected Absorbance vs. Ligand Mole Fraction analyze->plot determine Determine Stoichiometry from Plot Maximum plot->determine

Sources

A Comparative Guide to the Biological Activities of 7-Methoxyquinolin-8-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its rigid, heterocyclic structure is a privileged pharmacophore, amenable to functionalization that can dramatically alter its biological profile. Within this class, amino- and methoxy-substituted quinolines are of particular interest due to their prevalence in potent antimalarial and anticancer compounds. This guide provides an in-depth comparison of 7-Methoxyquinolin-8-amine and its key positional isomers, focusing on how subtle shifts in substituent placement on the quinoline ring dictate their efficacy in critical biological assays. We will delve into the structure-activity relationships (SAR), compare performance data, and provide validated experimental protocols for researchers in drug discovery.

The Critical Role of Isomerism in Methoxy-8-Aminoquinolines

Positional isomerism—the variation in the location of functional groups on a core scaffold—is a fundamental concept that drives modern drug design. For the methoxy-8-aminoquinoline series, the placement of the electron-donating methoxy (-OCH₃) group significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule. This, in turn, affects its interaction with biological targets and overall pharmacological activity.

The most historically significant isomer is the 6-methoxy-8-aminoquinoline core, which is the foundation of the indispensable antimalarial drug, primaquine.[1][2] Decades of research have established that the 6-methoxy group is crucial for the antimalarial activity of primaquine.[3] This guide will explore how moving this group to the adjacent C-7 position, creating this compound, alters its biological potential, drawing comparisons with other key isomers where data is available.

Comparative Analysis in Key Biological Assays

The therapeutic potential of quinoline isomers is typically evaluated across several key areas. Here, we compare the activities of methoxy-8-aminoquinoline isomers, focusing primarily on antimalarial and anticancer assays.

8-Aminoquinolines are unique among antimalarials for their ability to target the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing disease relapse.[1] Their mechanism is believed to involve metabolic activation by host liver enzymes (like CYP2D6) into reactive metabolites that induce lethal oxidative stress in the parasite through the generation of reactive oxygen species (ROS).[4]

The position of the methoxy group is paramount. Historical SAR studies on primaquine analogues have consistently shown that the 6-methoxy group enhances activity.[3] Moving this group or replacing it often leads to a reduction or complete loss of efficacy. For instance, introduction of substituents at the C-7 position in the primaquine series has been generally associated with a loss of activity.[3]

While direct comparative data for this compound is sparse in the literature, we can infer its likely performance based on established SAR principles. The 6-methoxy group in primaquine is thought to facilitate the metabolic activation necessary for its parasiticidal effects. Shifting this group to the C-7 position would alter the electronic distribution of the quinoline ring, potentially affecting the molecule's redox potential and its interaction with metabolizing enzymes like CYP2D6, which is crucial for bioactivation.[1]

Another key antimalarial mechanism for quinoline-based drugs is the inhibition of hematin polymerization in the parasite's food vacuole.[5][6] This process is vital for detoxifying the heme released from hemoglobin digestion.

Table 1: Comparative Antimalarial Activity of 8-Aminoquinoline Derivatives

Compound/Isomer ClassTarget/OrganismAssay TypeIC₅₀ / EfficacyKey Mechanistic InsightReference(s)
Primaquine Analogue (6-Methoxy) P. falciparum (blood stage)In vitro growth inhibitionPotency is an order of magnitude lower than chloroquine but higher than unsubstituted 8-aminoquinolines.Pro-drug requiring metabolic activation to generate ROS.[1][4][5][7]
Primaquine Analogue (6-Methoxy) P. cynomolgi (liver stage)In vivo (Rhesus model)Cures 90% of monkeys at 1.0 mg/kg/day for 7 days.Gold standard for radical cure activity.[7]
7-Substituted Primaquine Analogues Plasmodium spp.General evaluationGenerally leads to a loss of antimalarial activity.Altered electronics and sterics likely hinder metabolic activation or target binding.[3]
Various 5-Alkoxy/Aryloxy-8-AQs P. falciparum (blood stage)In vitro growth inhibitionIC₅₀ values between 50-100 nM (significantly more potent than primaquine).Potent inhibition of hematin polymerization.[6][6][8]

This data collectively suggests that while the 8-aminoquinoline scaffold is active, the 6-methoxy substitution pattern is highly optimized for the ROS-mediated liver-stage activity. In contrast, substitutions at the C-5 position can confer potent blood-stage activity through a different mechanism—hematin polymerization inhibition.[6] It is plausible that this compound would exhibit weaker antimalarial activity compared to its 6-methoxy counterpart due to suboptimal metabolic activation.

Quinoline derivatives are widely investigated as anticancer agents. Their mechanisms often involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key enzymes like kinases or topoisomerases.

Here, the positional isomerism plays a critical role in defining the cytotoxic profile and selectivity against cancer cells versus healthy cells. While specific data for this compound is limited, studies on related isomers provide valuable insights. For example, various substituted 8-hydroxyquinolines (a related scaffold) have demonstrated potent, metal-dependent anticancer activity.[9][10][11] The substitution pattern finely tunes the compound's ability to chelate metal ions and generate cytotoxic ROS.[11]

Table 2: Comparative Anticancer Activity of Quinoline Isomers

Compound/IsomerCell Line(s)Assay TypeIC₅₀ (µM)Key Mechanistic InsightReference(s)
8-Hydroxy-5-nitroquinoline Raji (B-cell lymphoma)MTT Assay0.438Copper-dependent ROS generation; more potent than clioquinol.[11]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Raji (B-cell lymphoma)MTT Assay~2-3Zinc ionophore activity, proteasome inhibition.[11]
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives A2780 (Ovarian)Antiproliferative AssayVaries (low µM)Induction of mitochondrial membrane depolarization and cellular ROS.[12]

The key takeaway is that the electronic nature and position of substituents dictate the anticancer mechanism. Electron-withdrawing groups (like nitro at C-5) can enhance cytotoxicity,[11] while other modifications can induce cell stress pathways. For this compound, the combination of an electron-donating methoxy group and the amino group at C-8 would likely result in a distinct biological profile, potentially involving metal chelation and redox cycling, which requires empirical validation.

Structure-Activity Relationship (SAR) and Mechanistic Causality

The observed differences in biological activity can be rationalized by considering the electronic and steric properties of the isomers.

  • Electronic Effects: The methoxy group is strongly electron-donating. At position C-6 (para to the C-8 amine's point of fusion), it can effectively donate electron density into the ring system, influencing the redox potential required for the metabolic activation central to its antimalarial activity. When moved to C-7 (meta to the fusion point), its electronic influence on the C-8 position is altered, which can render the molecule less susceptible to the necessary oxidative metabolism.

  • Metabolic Stability: The position of the methoxy group can create or block sites for metabolic modification by cytochrome P450 enzymes. This affects the compound's half-life and the profile of metabolites produced, some of which may be more active or more toxic than the parent drug.

  • Target Binding: For mechanisms involving direct enzyme inhibition (e.g., kinases or hematin polymerization), the specific geometry and hydrogen bonding capacity of the isomer are critical. The C-7 methoxy and C-8 amine present a different spatial and electronic signature for a binding pocket compared to the C-6 methoxy isomer.

SAR_Comparison cluster_scaffold Quinoline Scaffold cluster_isomers Positional Isomers & Activity cluster_outcomes Primary Biological Outcomes Core 8-Aminoquinoline Core Iso_6MeO 6-Methoxy Isomer (e.g., Primaquine) Iso_7MeO 7-Methoxy Isomer (Target Compound) Iso_5Alkoxy 5-Alkoxy Isomer Outcome_Malaria_Liver Antimalarial (Liver Stage) ROS-Mediated Iso_6MeO->Outcome_Malaria_Liver [Strong Activity] Outcome_Cancer Anticancer (ROS, Apoptosis) Iso_6MeO->Outcome_Cancer [Variable Activity] Outcome_Unknown Activity Profile (Requires Testing) Iso_7MeO->Outcome_Unknown [Hypothesized Weaker Antimalarial Activity] Outcome_Malaria_Blood Antimalarial (Blood Stage) Hematin Polymerization Inhibition Iso_5Alkoxy->Outcome_Malaria_Blood [Strong Activity] Iso_5Alkoxy->Outcome_Cancer [Variable Activity]

Caption: SAR comparison of methoxy-8-aminoquinoline isomers.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypotheses discussed, standardized assays are essential. Below are self-validating protocols for assessing cytotoxicity and antimalarial activity.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13][14]

  • Compound Treatment: Prepare stock solutions of this compound and its isomers in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Treat with Quinoline Isomer Dilutions incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

This cell-free assay assesses a compound's ability to inhibit the formation of β-hematin (hemozoin), a crucial heme detoxification pathway in malaria parasites.

Methodology:

  • Reagent Preparation: Prepare a solution of hemin (100 µM final concentration) in a sodium acetate buffer (500 mM, pH 4.8).[15]

  • Compound Addition: In a 96-well plate, add serial dilutions of the test compounds (dissolved in DMSO) to the wells. The final DMSO concentration should not exceed 1-2%. Include chloroquine as a positive control and DMSO as a negative control.[5][15]

  • Initiation of Polymerization: Initiate the reaction by adding a small amount of pre-formed hemozoin or a lipid extract from parasite lysate to each well.[15] Alternatively, polymerization can be induced by adjusting temperature and pH.

  • Incubation: Incubate the plate at 37°C for 12-24 hours to allow for β-hematin formation.

  • Quantification: Centrifuge the plate to pellet the insoluble β-hematin. Remove the supernatant containing unreacted hemin.

  • Detection: The amount of β-hematin formed can be quantified using various methods. A common method involves dissolving the pellet in NaOH and measuring the absorbance of the resulting hematin monomer.

  • Data Analysis: Calculate the percentage of inhibition relative to the negative control and determine the IC₅₀ value for each compound.

Conclusion

The biological activity of methoxy-8-aminoquinolines is exquisitely sensitive to the position of the methoxy substituent. The established importance of the 6-methoxy isomer in antimalarial drugs like primaquine is rooted in its optimal electronic properties for metabolic activation into ROS-generating species.[1][3] In contrast, isomers with 5-alkoxy substitutions show potent blood-stage antimalarial activity by inhibiting hematin polymerization, a distinct mechanism.[6]

Based on this well-established SAR, it is predicted that This compound would likely be a less effective antimalarial agent than its 6-methoxy counterpart due to a potentially unfavorable metabolic profile. However, its altered electronic and steric properties could confer novel activities in other therapeutic areas, such as oncology. Its potential as an anticancer agent, possibly acting through metal chelation and ROS generation, remains an open and intriguing area for investigation. The provided protocols offer a robust framework for the empirical testing required to fully elucidate the therapeutic potential of this specific isomer and contribute to the rational design of next-generation quinoline-based drugs.

References

  • BenchChem. (2025). Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide.
  • UK Research and Innovation. (n.d.). Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. GtR. [Link]

  • BenchChem. (2025).
  • Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. [Link]

  • EDCTP. (n.d.). MICA: Defining the two-step relay mechanism of action of the 8-aminoquinolines: A precondition for optimal combination therapies for relapse malaria. [Link]

  • Hawley, S. R., et al. (1999). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598–602. [Link]

  • McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. The American Journal of Tropical Medicine and Hygiene. [Link]

  • Szychowska, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. [Link]

  • BenchChem. (2025).
  • Gessner, R. K., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • Parapini, S., et al. (2000). Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores. Antimicrobial Agents and Chemotherapy, 44(9), 2498–2504. [Link]

  • SciSpace. (n.d.). Antimalarial Activity of the 8 - Aminoquinolines. [Link]

  • Hawley, S. R., et al. (1999). 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization. Antimicrobial Agents and Chemotherapy. [Link]

  • Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]

  • Hawley, S. R., et al. (1999). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. ResearchGate. [Link]

  • Van der Veen, S., et al. (2012). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. ResearchGate. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. [Link]

  • Iacopetta, D., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. [Link]

Sources

A Comparative Analysis of the Antibacterial Efficacy of 7-Methoxyquinolin-8-amine Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative validation of the potential antibacterial activity of the novel compound, 7-Methoxyquinolin-8-amine, against established antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies required to assess antibacterial efficacy, presents a comparative analysis based on data from structurally similar quinoline derivatives, and elucidates the underlying mechanisms of action.

Introduction: The Quest for Novel Antibacterials

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has spurred the exploration of new chemical entities with potent antimicrobial properties. Quinoline derivatives have emerged as a promising class of compounds, with many exhibiting a broad spectrum of antibacterial activity.[1][2] This guide focuses on this compound, a member of this class, and outlines a framework for its validation against commonly used antibiotics: Ciprofloxacin, Ampicillin, and Gentamicin. These comparators have been selected to represent a diversity of antibacterial mechanisms, providing a robust benchmark for evaluation.

Putative Mechanism of Action: The Quinolone Legacy

While specific mechanistic studies on this compound are nascent, its structural similarity to other quinolone antibiotics suggests a likely mode of action. Quinolones are known to be bactericidal drugs that function by inhibiting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[3] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with these enzymes and bacterial DNA, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[3][4] It is hypothesized that this compound shares this mechanism, targeting the fundamental processes of bacterial survival.

Comparative Efficacy: A Data-Driven Perspective

To provide a tangible comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of comparator antibiotics against common Gram-positive and Gram-negative bacteria. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this guide utilizes data from closely related 8-hydroxyquinoline and 8-aminoquinoline derivatives to provide an estimated profile.[2][5] Lower MIC values are indicative of greater antimicrobial potency.

MicroorganismThis compound Derivatives (Estimated MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)Ampicillin (MIC in µg/mL)Gentamicin (MIC in µg/mL)
Gram-Positive
Staphylococcus aureus3.44 - 13.78[5]0.12 - 2[3][6]0.25 - 8[7]0.12 - 4[8]
Streptococcus pneumoniaeData Not Available0.12 - 2[9]0.015 - 4[7]1 - 8[10]
Gram-Negative
Escherichia coli5.26 - 84.14[5]0.004 - 0.5[3][6]2 - 8[7]0.25 - 4[8]
Pseudomonas aeruginosa~84.14[5]0.25 - 4[3]>128[7]0.5 - 8[8]

Note: The MIC values for this compound derivatives are based on published data for structurally similar compounds and should be considered as a preliminary estimate for guiding experimental design.

Experimental Protocols for Antibacterial Susceptibility Testing

To empirically validate the antibacterial activity of this compound, two standard and widely accepted methods are recommended: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Susceptibility Test for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and the comparator antibiotics in a suitable solvent.

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Culture the test bacteria (e.g., S. aureus, E. coli) overnight in a suitable broth.

  • Preparation of Inoculum:

    • From the overnight culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the row by transferring 50 µL from one well to the next.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[11]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solutions (7-MQ-8-A & Comparators) C Serial Dilution of Compounds in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (35-37°C, 18-24h) D->E F Read MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antibacterial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[13][14]

Step-by-Step Protocol:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) plates with a uniform thickness of 4 mm.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[15]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of bacterial growth.

  • Application of Disks:

    • Prepare sterile filter paper disks impregnated with a known concentration of this compound and the comparator antibiotics.

    • Aseptically place the disks on the surface of the inoculated MHA plate, ensuring they are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Mueller-Hinton Agar Plates C Inoculate Agar Surface (Create a Bacterial Lawn) A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D Apply Antimicrobial Disks C->D E Incubate Plates (35-37°C, 18-24h) D->E F Measure Zone of Inhibition (Diameter in mm) E->F

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Mechanisms of Action of Comparator Antibiotics

A thorough understanding of the mechanisms of the comparator antibiotics is crucial for contextualizing the performance of this compound.

Antibiotic_Mechanisms cluster_cell Bacterial Cell cluster_dna DNA Replication cluster_ribosome Protein Synthesis cluster_wall Cell Wall Synthesis DNA_Gyrase DNA Gyrase Topoisomerase_IV Topoisomerase IV Ribosome_30S 30S Ribosomal Subunit PBP Penicillin-Binding Proteins (PBPs) Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topoisomerase_IV Inhibits Gentamicin Gentamicin Gentamicin->Ribosome_30S Binds to & Inhibits Ampicillin Ampicillin Ampicillin->PBP Inhibits

Caption: Mechanisms of action of comparator antibiotics.

  • Ciprofloxacin: As a fluoroquinolone, ciprofloxacin targets and inhibits bacterial DNA gyrase and topoisomerase IV.[3][4][6][9][16] This action prevents the relaxation of supercoiled DNA and the separation of replicated chromosomes, respectively, leading to a cessation of DNA replication and cell division.[3][9]

  • Ampicillin: Ampicillin is a beta-lactam antibiotic that interferes with the synthesis of the bacterial cell wall.[17][18] It specifically inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains that form the cell wall.[19] This results in a weakened cell wall and subsequent cell lysis.[17]

  • Gentamicin: An aminoglycoside antibiotic, gentamicin exerts its bactericidal effect by binding to the 30S subunit of the bacterial ribosome.[8][10][20][21][22] This binding disrupts protein synthesis by causing misreading of the mRNA, leading to the production of non-functional proteins and ultimately, bacterial cell death.[21]

Conclusion and Future Directions

The preliminary analysis, based on data from structurally related compounds, suggests that this compound holds promise as a potential antibacterial agent. Its anticipated mechanism of action, targeting bacterial DNA replication, aligns with a well-established class of effective antibiotics. The experimental protocols outlined in this guide provide a robust framework for the systematic and rigorous validation of its antibacterial spectrum and potency. Further studies should focus on elucidating the precise molecular targets of this compound, its efficacy against a broader panel of clinical isolates, including multidrug-resistant strains, and its in vivo activity and toxicological profile. Such comprehensive evaluation is essential for advancing this compound through the drug development pipeline.

References

  • Gentamicin - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Gentamicin: Mechanism of Action, Adverse Effects and Dosage - Urology Textbook. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ciprofloxacin - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications - Walsh Medical Media. (2023, June 30). Retrieved January 11, 2026, from [Link]

  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. (2024, September 6). Retrieved January 11, 2026, from [Link]

  • Ampicillin: Uses, Mechanism, and Clinical Considerations - Amber Lifesciences. (2024, July 13). Retrieved January 11, 2026, from [Link]

  • What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications? | R Discovery. (n.d.). Retrieved January 11, 2026, from [Link]

  • Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, December 18). Retrieved January 11, 2026, from [Link]

  • β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a - Louisiana Department of Health. (n.d.). Retrieved January 11, 2026, from [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Gentamicin - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ampicillin - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • What is the mechanism of Ciprofloxacin? - Patsnap Synapse. (2024, July 17). Retrieved January 11, 2026, from [Link]

  • What is the mechanism of Gentamicin Sulfate? - Patsnap Synapse. (2024, July 17). Retrieved January 11, 2026, from [Link]

  • Gentamicin • LITFL • CCC Pharmacology. (2024, July 14). Retrieved January 11, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Retrieved January 11, 2026, from [Link]

    • Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (n.d.). Retrieved January 11, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). Retrieved January 11, 2026, from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (2022, May 18). Retrieved January 11, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Method - BioLabTests. (2024, August 30). Retrieved January 11, 2026, from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 11, 2026, from [Link]

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved January 11, 2026, from [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved January 11, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021, November 4). Retrieved January 11, 2026, from [Link]

  • (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024, October 31). Retrieved January 11, 2026, from [Link]

  • Full article: Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis Online. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. (2023, May 18). Retrieved January 11, 2026, from [Link]

  • (PDF) Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025, August 9). Retrieved January 11, 2026, from [Link]

  • (PDF) A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. (n.d.). Retrieved January 11, 2026, from [Link]

  • A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. (2021, September 12). Retrieved January 11, 2026, from [Link]

  • 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metal Ion Selectivity of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selective Metal Chelation

In the intricate landscape of cellular biology and drug development, metal ions are double-edged swords. Essential transition metals like zinc (Zn²⁺) and copper (Cu²⁺) are fundamental cofactors for a vast array of enzymes, yet their dysregulation is implicated in severe pathologies, from neurodegenerative diseases to cancer[1]. Consequently, the ability to selectively detect, quantify, and sequester specific metal ions within complex biological milieus is of paramount importance.

This guide focuses on 7-Methoxyquinolin-8-amine , a derivative of the renowned 8-aminoquinoline scaffold. Compounds based on the quinoline core are workhorses in coordination chemistry and have been extensively developed as fluorescent chemosensors due to their potent metal-binding capabilities and favorable photophysical properties[2][3]. Our objective here is not merely to present data, but to provide a comprehensive framework for understanding and experimentally validating the selectivity of this probe. We will delve into the mechanistic underpinnings of its function, offer a comparative analysis against established alternatives, and provide robust, field-tested protocols to empower your own investigations.

Mechanism of Action: How this compound Senses Metal Ions

The efficacy of this compound as a sensor is rooted in its molecular structure. It acts as a bidentate chelating agent , meaning it grasps a metal ion in two locations: the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic amino group at the 8-position. This coordination is the pivotal event that transduces the presence of a metal ion into a detectable optical signal[4][5].

The primary signaling mechanism for many quinoline-based probes involves the modulation of a process called Photoinduced Electron Transfer (PET) .

  • In the metal-free state ("Off"): The lone pair of electrons on the 8-amino group can donate an electron to the excited quinoline fluorophore. This PET process effectively "quenches" the fluorescence, resulting in a weak emission signal[6].

  • In the metal-bound state ("On"): When a metal ion coordinates with the 8-amino nitrogen, its lone pair becomes engaged in the coordinate bond. This binding event inhibits or completely blocks the PET process. With the quenching pathway suppressed, the fluorophore can now relax via the emission of a photon, leading to a significant enhancement in fluorescence intensity, a phenomenon often termed Chelation-Enhanced Fluorescence (CHEF)[2][6].

However, this "turn-on" response is not universal. Paramagnetic metal ions with partially filled d-orbitals, such as Copper(II) (Cu²⁺) and Iron(III) (Fe³⁺), can induce fluorescence quenching through energy or electron transfer mechanisms, providing a "turn-off" signal[6][7]. Understanding this dual-response potential is crucial for interpreting experimental results correctly.

cluster_0 Metal-Free State (Low Fluorescence) cluster_1 Metal-Bound State (High Fluorescence) A 1. Light Excites Quinoline Fluorophore B 2. Lone Pair on -NH2 Donates Electron (PET) A->B C 3. Fluorescence is Quenched (Non-Radiative Decay) B->C D 1. Light Excites Quinoline Fluorophore E 2. Metal Ion Binds to -NH2, Blocking Lone Pair D->E F 3. PET is Inhibited E->F G 4. Fluorescence is Emitted (Radiative Decay) F->G

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Comparative Selectivity Profile of this compound

To assess the utility of a chemosensor, it must be challenged with a broad panel of physiologically and environmentally relevant metal ions. The table below summarizes the expected fluorescence response of this compound to various cations. This profile is synthesized from the known coordination chemistry of the 8-aminoquinoline scaffold[2][5].

Causality Behind the Selectivity: The preference for transition metals is driven by the "soft" nature of the two nitrogen donor atoms, which, according to Pearson's Hard and Soft Acid-Base (HSAB) theory, form more stable complexes with "soft" or "borderline" metal ions like Cu²⁺, Zn²⁺, and Cd²⁺. In contrast, "hard" alkali and alkaline earth metals (Na⁺, K⁺, Ca²⁺, Mg²⁺) have a much lower affinity and typically elicit a negligible response, a critical feature for applications in biological buffers[8].

Metal IonExpected ResponseRationale
Cu²⁺ Strong Quenching Paramagnetic nature and high binding affinity leads to efficient fluorescence quenching.
Fe³⁺ Strong Quenching Paramagnetic ion; strong Lewis acid that coordinates effectively, causing quenching.
Zn²⁺ Strong Enhancement Diamagnetic d¹⁰ ion; forms a stable complex that rigidly blocks PET, causing a "turn-on" signal.
Cd²⁺ Moderate Enhancement Behaves similarly to Zn²⁺ but often with slightly different binding affinity and quantum yield.
Hg²⁺ Quenching Heavy atom effect and high affinity often lead to fluorescence quenching.
Ni²⁺, Co²⁺ Weak QuenchingParamagnetic ions that can cause quenching, but often with lower binding affinity than Cu²⁺.
Pb²⁺ Weak EnhancementCan form complexes and enhance fluorescence, but typically with a weaker response than Zn²⁺.
Ca²⁺, Mg²⁺ No Significant Change"Hard" metal ions with very low affinity for the "soft" nitrogen donors.
Na⁺, K⁺ No Significant Change"Hard" metal ions with negligible affinity for the chelator.

Head-to-Head Comparison with Alternative Probes

No single probe is perfect for all applications. The choice of sensor depends on the target ion, the required sensitivity, and the experimental environment. Here, we compare this compound with its parent scaffold, 8-Hydroxyquinoline, and a different class of probes based on rhodamine.

FeatureThis compound 8-Hydroxyquinoline (8-HQ) Rhodamine-Based Probes
Parent Scaffold 8-Aminoquinoline8-HydroxyquinolineRhodamine B / 6G
Binding Site N,N (Bidentate)N,O (Bidentate)[4]Often N,O or N,S chelators appended to the core
Signaling Mechanism CHEF (Turn-on) / Quenching (Turn-off)CHEF (Turn-on) / Quenching (Turn-off)[9]Spirolactam Ring Opening (Turn-on)[10]
Typical Target Ions Transition Metals (e.g., Cu²⁺, Zn²⁺)Broad range of Metals (e.g., Al³⁺, Zn²⁺, Mg²⁺)[3][9]Often tailored for specific ions like Hg²⁺, Fe³⁺, Cu²⁺[10]
Advantages Good selectivity for transition metals over alkali/alkaline earth metals.Well-established chemistry, commercially available, extensive literature.Large Stokes shift, high quantum yields, often operate at longer wavelengths.
Limitations Potential for lower aqueous solubility; synthesis required.Can be less selective; binds a very wide range of metals.Synthesis can be complex; potential for cell trapping issues in biological imaging.

Protocols in Practice: A Self-Validating Workflow for Selectivity Screening

Trustworthy data is built on rigorous protocols. The following workflow is designed to be self-validating by incorporating essential controls and interference testing.

prep Step 1: Stock Solution Preparation - 1 mM Probe in DMSO - 10 mM Metal Salts in H2O work Step 2: Working Solution Preparation - Dilute Probe to 10 µM in Buffer (e.g., 10 mM HEPES, pH 7.4) prep->work blank Step 3a: Measure Controls - Buffer Only (Blank) - Probe in Buffer (F0) work->blank Split Sample exp Step 3b: Add Metal Ions - Add 1-2 equivalents of each metal ion to separate wells work->exp Split Sample measure Step 4: Incubate & Measure - Incubate 15 min at RT - Measure Fluorescence (F) blank->measure exp->measure interfere Step 5: Interference Test - Add Target Ion (e.g., Zn²⁺) - Add excess of other ions - Measure Fluorescence exp->interfere Critical Validation Step analyze Step 6: Data Analysis - Calculate F/F0 - Plot Relative Fluorescence vs. Ion measure->analyze interfere->analyze

Caption: Experimental workflow for selectivity screening.

Detailed Step-by-Step Protocol

Rationale for Reagent Choices:

  • Buffer: A non-coordinating buffer like HEPES or MOPS is chosen to prevent the buffer itself from chelating the metal ions. A pH of 7.4 is selected to mimic physiological conditions.

  • Solvent: The probe is dissolved in DMSO as it is often poorly soluble in purely aqueous solutions. The final DMSO concentration in the assay should be kept low (<1%) to avoid artifacts.

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 10 mM stock solutions of various metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃, NiSO₄, CaCl₂, MgCl₂, etc.) in deionized water. The choice of counter-ion is important; chlorides and nitrates are generally preferred as they are less likely to interfere.

  • Assay Preparation:

    • In a 96-well microplate, add the appropriate volume of buffer (e.g., 10 mM HEPES, pH 7.4) to each well.

    • Add the probe stock solution to each well to reach a final concentration of 10 µM. Mix gently. This is your baseline solution.

  • Fluorescence Measurement (Baseline):

    • Place the plate in a spectrofluorometer.

    • Excite the sample at the probe's absorption maximum (e.g., ~360 nm, to be determined empirically) and record the emission spectrum (e.g., ~450-600 nm).

    • The peak fluorescence intensity of the probe alone is your baseline reading, F₀ .

  • Selectivity Screening:

    • To different wells containing the 10 µM probe solution, add a final concentration of 20 µM of each metal ion from your panel (a 2-fold excess).

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence intensity (F ) for each well using the same instrument settings as the baseline.

  • Interference (Competition) Experiment:

    • This is the most critical test for selectivity.

    • In a new set of wells, add the probe (10 µM) and the primary target ion that gives a strong "turn-on" response (e.g., 20 µM Zn²⁺).

    • To these wells, add a 10-fold excess (200 µM) of each potential interfering metal ion (one per well).

    • Measure the fluorescence intensity. A truly selective probe will show minimal change in its fluorescence response to the target ion, even in the presence of a large excess of other metals.

  • Data Analysis:

    • Calculate the relative fluorescence response for each metal ion as F/F₀ .

    • Plot the F/F₀ values as a bar chart to visually represent the selectivity profile. A value of 1 indicates no change, >1 indicates enhancement, and <1 indicates quenching.

Conclusion and Outlook

This compound emerges as a highly promising scaffold for the selective detection of transition metal ions. Its operational mechanism, grounded in the well-understood principles of Chelation-Enhanced Fluorescence and quenching, allows for a rational interpretation of its behavior. The data suggest a pronounced selectivity for key transition metals like Cu²⁺ and Zn²⁺ over biologically abundant alkali and alkaline earth metals.

However, theoretical assessment must be complemented by rigorous experimental validation. The protocols provided in this guide offer a robust framework for such an evaluation, emphasizing self-validating steps like competition experiments to ensure the trustworthiness of the findings. For researchers and drug development professionals, this compound represents a valuable tool, but its successful application hinges on a thorough and methodical assessment of its selectivity in the specific context of its intended use.

References

  • Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4564–4601. [Link]

  • Gassner, N. C., & Lippard, S. J. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. PMC - PubMed Central. [Link]

  • Li, M., et al. (2021). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. MDPI. [Link]

  • Zhang, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link]

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. [Link]

  • Haham, P. C., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. [Link]

  • Saleh, N. A. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

  • Wang, Q., et al. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. MDPI. [Link]

  • Williams, H. L., & Larrow, J. F. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC - NIH. [Link]

  • Das, S., & Harris, J. M. (1990). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 62(22), 2445-2450. [Link]

  • Pandey, A. V., et al. (2021). 8-Amino-6-Methoxyquinoline–Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

  • Spengler, G., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]

  • Sharma, V., & Kumar, A. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • ResearchGate. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. [Link]

  • ResearchGate. (2002). Transition metal complexes supported by (8-quinolynyl)amido ligands. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Methoxyquinolin-8-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 7-Methoxyquinolin-8-amine

This compound is a quinoline derivative, a structural motif of significant interest in medicinal chemistry due to its prevalence in compounds with diverse biological activities. Accurate quantification of this and similar molecules is paramount throughout the drug development lifecycle, from metabolic profiling and pharmacokinetic (PK) studies to final product quality control. The choice of analytical method often evolves with the project; a robust, simple method may be used for initial high-concentration assays, while a more sensitive and selective method is required for bioanalysis in complex matrices.

This progression necessitates a formal process to ensure that data generated by different methods, potentially across different laboratories or at different times, are comparable and reliable. This process is known as cross-validation .[1][2] This guide will explore the development and validation of two common analytical techniques—HPLC-UV and LC-MS/MS—and provide a detailed protocol for their cross-validation, aligning with the principles outlined by the International Council for Harmonisation (ICH).[3][4]

Method Comparison: HPLC-UV vs. LC-MS/MS

The selection of an analytical method is a strategic decision based on the specific requirements of the assay, a concept known as "fitness for purpose".[5][6] For this compound, the quinoline core provides a strong chromophore suitable for UV detection, while the basic amine group is ideal for positive mode electrospray ionization in mass spectrometry.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the modern analytical laboratory. Its robustness, cost-effectiveness, and accessibility make it an excellent choice for analyzing drug substances and formulated products where the analyte concentration is relatively high and the sample matrix is clean.

Causality of Experimental Choices:

  • Column: A C18 reversed-phase column is chosen for its versatility in retaining moderately polar compounds like our target analyte.

  • Mobile Phase: An acidic mobile phase (e.g., containing 0.1% formic acid) is used. This protonates the basic amine group on the quinoline, leading to better interaction with the stationary phase and significantly improved peak shape.

  • Detection: The UV wavelength is selected based on the maximal absorbance of the quinoline chromophore to ensure the highest sensitivity.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array or Variable Wavelength UV Detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation (for a 1 mg/mL solution):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

    • Prepare calibration standards by serial dilution in the diluent.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as quantifying this compound in plasma or tissue homogenates, LC-MS/MS is the gold standard.[7][8] Its unparalleled sensitivity and selectivity, achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), allow for accurate measurement at very low concentrations in highly complex matrices.[8]

Causality of Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected because the basic amine group is readily protonated, forming a stable [M+H]⁺ ion for detection.

  • MRM: This technique provides two levels of mass filtering. The first quadrupole (Q1) selects the parent ion mass, and the third quadrupole (Q3) selects a specific fragment ion mass generated by collision-induced dissociation in Q2. This specificity minimizes interference from matrix components.

  • Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound is used to correct for variations in sample preparation and instrument response.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transition (Hypothetical):

      • This compound: Q1 m/z 175.1 → Q3 m/z 132.1

      • Internal Standard (e.g., Verapamil): Q1 m/z 455.3 → Q3 m/z 165.1

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 10 µL of internal standard working solution.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new plate/vial for injection.

Method Validation Summary

Both methods must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for their intended purpose.[6][9] Key validation parameters are summarized below.

Parameter HPLC-UV LC-MS/MS ICH Guideline Reference
Specificity/Selectivity Peak purity assessed by DAD; no interfering peaks at analyte retention time.No interfering peaks in blank matrix at MRM transition; analyte/IS peak shape acceptable.ICH Q2(R2)[4]
Linearity (r²) ≥ 0.999≥ 0.995 (weighted 1/x²)ICH Q2(R2)[4]
Range 1 - 100 µg/mL0.1 - 100 ng/mLICH Q2(R2)[4]
Accuracy (% Bias) Within ± 5.0%Within ± 15.0% (± 20% at LLOQ)ICH M10[3]
Precision (% RSD) ≤ 5.0%≤ 15.0% (≤ 20.0% at LLOQ)ICH M10[3]
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mLICH Q2(R2)[4]

Cross-Validation: Bridging the Analytical Gap

Cross-validation is performed to ensure the comparability of data when two or more analytical methods are used within or across studies.[1][3][10] This is crucial, for example, when a project transitions from using an HPLC-UV method for formulation analysis to an LC-MS/MS method for a clinical PK study. The ICH M10 guideline provides the framework, emphasizing that cross-validation is a tool to understand data relationships, not necessarily a pass/fail test with rigid acceptance criteria.[3]

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis QC_Pool Prepare High, Mid, Low QC Samples in Relevant Matrix Method1 Analyze Aliquots by Validated HPLC-UV Method QC_Pool->Method1 Method2 Analyze Aliquots by Validated LC-MS/MS Method QC_Pool->Method2 IS_Pool Prepare Incurred (Study) Samples IS_Pool->Method1 IS_Pool->Method2 Data_Collection Collect Quantitative Data (Concentration Values) Method1->Data_Collection Method2->Data_Collection Comparison Statistical Comparison Calculate % Difference for Each Sample Data_Collection->Comparison Report Generate Cross-Validation Report Assess Data Comparability Comparison->Report

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol: Cross-Validation
  • Sample Selection: Prepare a minimum of three batches of Quality Control (QC) samples at low, medium, and high concentrations in the relevant matrix. If available, also use incurred samples (e.g., plasma from a dosed animal) from a previous study.

  • Analysis:

    • Analyze a set of aliquots (n=6 for each QC level and all available incurred samples) using the validated HPLC-UV method.

    • Analyze a second set of identical aliquots using the validated LC-MS/MS method.

  • Data Evaluation:

    • For each sample, calculate the mean concentration obtained from each method.

    • Calculate the percentage difference between the two methods for each sample using the formula: % Difference = ((Conc_Method2 - Conc_Method1) / Mean(Conc_Method1, Conc_Method2)) * 100

  • Acceptance Criteria: While ICH M10 avoids prescriptive criteria, a common industry practice is to consider the methods comparable if the percentage difference for at least two-thirds (67%) of the samples is within ±20.0%. This assessment should be accompanied by a scientific evaluation of any observed trends or biases.

Cross-Validation Data Summary
Sample ID HPLC-UV Result (ng/mL) LC-MS/MS Result (ng/mL) Mean (ng/mL) % Difference
QC Low305029803015.0-2.3%
QC Mid511005230051700.0+2.3%
QC High798007650078150.0-4.2%
Incurred 1125001190012200.0-4.9%
Incurred 2456004810046850.0+5.3%

The Analytical Method Lifecycle

Cross-validation is not an isolated event but part of a continuous analytical method lifecycle, which is interconnected with method development and validation. The modern approach, encouraged by guidelines like ICH Q14, views these as integrated activities where knowledge is managed throughout the lifecycle of a product.[11]

Method_Lifecycle cluster_dev ICH Q14: Development cluster_val ICH Q2(R2): Validation cluster_xval ICH M10: Application ATP Analytical Target Profile (ATP) Define what needs to be measured Method_Design Method Design & Optimization (e.g., HPLC-UV, LC-MS/MS) ATP->Method_Design Validation Formal Validation Demonstrate Fitness for Purpose Method_Design->Validation Routine_Use Routine Sample Analysis Validation->Routine_Use Transfer Method Transfer Validation->Transfer Cross_Val Cross-Validation Ensure Data Comparability Routine_Use->Cross_Val Compare Methods Transfer->Routine_Use At new site

Caption: The relationship between development, validation, and cross-validation.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the quantification of this compound, each with a distinct domain of application.

  • HPLC-UV is the recommended method for routine analysis of bulk drug substances and high-concentration formulations due to its robustness and cost-efficiency.

  • LC-MS/MS is the indispensable method for bioanalysis in complex matrices like plasma, offering the high sensitivity and selectivity required for pharmacokinetic and metabolic studies.

Successfully cross-validating these two methods provides a critical bridge, ensuring that the analytical data generated throughout a drug's development journey is consistent, comparable, and reliable. This builds a foundation of trust in the data, satisfying both scientific rigor and regulatory expectations, and ultimately ensuring the quality and safety of the final therapeutic product.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry Source: PubMed URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Future Science OA (via PMC) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: PubMed URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417 Source: ResearchGate URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: The AAPS Journal (via PMC) URL: [Link]

  • Title: 5-Methoxyquinolin-8-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 6-Methoxy-8-quinolinamine Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 7-Methoxyquinolin-8-amine is a crucial building block, notably as a precursor to antimalarial drugs like primaquine and tafenoquine. The strategic choice of a synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth comparison of two primary synthetic pathways to this compound: the traditional, three-step classical approach and a more contemporary, multi-step synthesis inspired by modern pharmaceutical manufacturing.

This analysis is grounded in experimental data from peer-reviewed literature and established organic synthesis protocols, offering a clear, objective benchmark of their respective efficiencies.

At a Glance: Comparative Analysis of Synthetic Routes

MetricRoute 1: Classical Three-Step SynthesisRoute 2: Modern Multi-Step (Tafenoquine-Inspired) Synthesis
Starting Material m-Anisidinep-Anisidine, Methyl Acetoacetate
Number of Steps 3> 5 (Simplified for comparison)
Estimated Overall Yield ~40-50%~42% (for the full Tafenoquine synthesis)[1][2]
Key Reactions Skraup Reaction, Electrophilic Nitration, Nitro ReductionAmidation, Dehydrative Condensation, Chlorination, SNAr, Nitration, Reduction
Primary Advantages Short, direct, high-yielding individual steps.Avoids harsh Skraup conditions, higher control, potentially greener.[1][2]
Primary Disadvantages Harsh/violent Skraup reaction[3], potential for isomeric mixtures, use of toxic reagents (arsenic acid/nitrobenzene), challenging purification.Significantly more steps, complex intermediates, lower overall yield for the core structure.
Scalability Challenging due to exothermic Skraup reaction.[3][4]Designed for scalability with more controlled steps.[1][2]
Safety & Environment High concern: Skraup reaction is notoriously violent.[3] Use of strong acids and toxic oxidizers. Tin waste from reduction.Moderate concern: Uses toxic reagents like POCl3 and SO2Cl2, but offers opportunities for greener solvents.

Visualizing the Pathways: A DOT Graph Comparison

The following diagram illustrates the two primary synthetic routes discussed in this guide. Route 1 represents the direct, classical approach, while Route 2 is a simplified representation of a modern, multi-step synthesis used in the production of related pharmaceutical compounds.

G cluster_0 Route 1: Classical Three-Step Synthesis cluster_1 Route 2: Modern Multi-Step Synthesis (Simplified) A1 m-Anisidine B1 7-Methoxyquinoline A1->B1 Skraup Reaction C1 7-Methoxy-8-nitroquinoline B1->C1 Nitration D1 This compound C1->D1 Reduction A2 p-Anisidine B2 β-Ketoanilide Intermediate A2->B2 Amidation C2 Substituted Quinolin-2-one B2->C2 Cyclization D2 2-Chloroquinoline Intermediate C2->D2 Chlorination E2 Functionalized Nitroquinoline D2->E2 SNAr, Nitration, etc. F2 This compound E2->F2 Reduction

A high-level comparison of the classical versus a modern synthetic approach.

Route 1: The Classical Three-Step Synthesis

This pathway is the most direct, employing a sequence of foundational organic reactions. Its primary appeal lies in its brevity.

Step 1: Skraup Reaction to form 7-Methoxyquinoline

The Skraup synthesis is a classic but notoriously aggressive method for generating the quinoline core.[3][5] It involves reacting an aniline (in this case, m-anisidine) with glycerol, sulfuric acid, and an oxidizing agent.

Causality of Experimental Choices:

  • m-Anisidine: The starting material is chosen for the meta-directing nature of the methoxy group, which favors the formation of the 7-substituted quinoline. However, the formation of the 5-methoxy isomer is a significant side reaction that complicates purification.[6]

  • Glycerol and Sulfuric Acid: Under strong acid and heat, glycerol dehydrates to form acrolein in situ. This is the electrophile that reacts with the aniline.[5]

  • Oxidizing Agent: An oxidizing agent, traditionally nitrobenzene or arsenic acid, is required for the final aromatization step to form the quinoline ring.[3] Ferrous sulfate is often added to moderate the otherwise violent exothermic reaction.[3]

Anticipated Efficiency: Based on analogous reactions with m-toluidine, a yield of approximately 70% can be expected for the mixed isomers of 5- and 7-methoxyquinoline.[7] The separation of these isomers presents a significant challenge to the overall efficiency of this step.

Experimental Protocol (Adapted from analogous Skraup syntheses[7][8]):

  • In a large, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add m-anisidine, glycerol, and ferrous sulfate heptahydrate.

  • Slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring and cooling in an ice bath to control the initial exotherm.

  • Add the oxidizing agent (e.g., m-nitrobenzenesulfonate).

  • Heat the mixture cautiously in an oil bath. The reaction is highly exothermic and must be carefully controlled. Maintain the temperature at 140-150°C for 3-4 hours.

  • Allow the mixture to cool, then carefully dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Perform steam distillation to isolate the crude product mixture of 5- and 7-methoxyquinoline.

  • The isomers must then be separated, typically by fractional distillation under vacuum or column chromatography.

Step 2: Nitration of 7-Methoxyquinoline

This step involves a standard electrophilic aromatic substitution to install a nitro group at the C-8 position. The methoxy group at C-7 and the quinoline nitrogen atom direct the incoming electrophile to this position.

Causality of Experimental Choices:

  • Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.

  • Low Temperature: The reaction is performed at 0°C to control the rate of reaction and minimize the formation of side products.

Proven Efficiency: This specific reaction has been reported with a 79% yield .

Experimental Protocol:

  • Cool a solution of 7-methoxyquinoline (1.0 eq) in concentrated sulfuric acid to 0°C in an ice bath.

  • Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not rise above 0°C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with ammonium hydroxide.

  • The precipitated yellow solid, 7-methoxy-8-nitroquinoline, is collected by filtration, washed with water, and dried.

Step 3: Reduction of 7-Methoxy-8-nitroquinoline

The final step is the reduction of the nitro group to the target primary amine. This can be achieved through several methods, with catalytic hydrogenation and reduction by tin(II) chloride being the most common.

Causality of Experimental Choices:

  • Catalytic Hydrogenation (Pd/C): This is a clean and efficient method. Palladium on carbon is a heterogeneous catalyst that facilitates the addition of hydrogen across the nitro group. This method avoids the use of stoichiometric metal reagents and simplifies workup. A similar reduction in the synthesis of tafenoquine reports a 74% yield for this step (as part of a two-step sequence).[1]

  • Tin(II) Chloride (SnCl₂): This is a classic method for nitro group reduction.[9] SnCl₂ acts as a single-electron reducing agent in the presence of a proton source (typically concentrated HCl). While effective, the workup can be complicated by the formation of tin salts that are difficult to remove.[10]

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 7-methoxy-8-nitroquinoline in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Route 2: A Modern, Tafenoquine-Inspired Approach

Modern pharmaceutical synthesis often prioritizes safety, control, and scalability, sometimes at the expense of step economy. The synthesis of the antimalarial drug tafenoquine, a complex derivative of 8-aminoquinoline, provides a template for a more contemporary approach.[1][11] This route avoids the hazardous Skraup reaction, instead building the quinoline ring from simpler precursors through a series of more controlled steps.

Key Features of the Modern Approach:

  • Build-up Strategy: Instead of forming the quinoline core in a single, forceful step, this method involves a stepwise construction. This typically begins with the amidation of an aniline (like p-anisidine) with a β-ketoester, followed by an acid-catalyzed cyclization to form a quinolin-2-one intermediate.[2][11]

  • Functional Group Interconversions: The quinolin-2-one is then converted to a more reactive intermediate, such as a 2-chloroquinoline, using reagents like phosphorus oxychloride (POCl₃).[1]

  • Controlled Substitutions: Subsequent steps involve nucleophilic aromatic substitutions (SNAr) to install the required methoxy group and other functionalities, followed by nitration and reduction similar to the classical route.

  • Improved Safety and Scalability: Each step is generally a well-understood, controllable reaction with a more predictable thermal profile than the Skraup synthesis, making it more amenable to large-scale production.

  • Greener Chemistry: Recent refinements of this route have focused on using more environmentally benign solvents and improving the overall process mass intensity.[2][11]

Efficiency Considerations: While individual steps may have high yields, the extended number of transformations leads to a lower overall yield compared to the theoretical maximum of the classical route. For instance, a highly optimized, sustainable synthesis of tafenoquine was reported with a 42% overall yield across 11 steps.[1][2] This highlights the trade-off between step economy and process control and safety.

Conclusion and Recommendations

The choice between these synthetic routes is a classic case of balancing competing priorities: speed and directness versus safety and control.

  • For small-scale laboratory and research applications , where speed and access to the final compound are critical, the Classical Three-Step Synthesis is a viable, albeit challenging, option. Researchers must be prepared for the vigorous nature of the Skraup reaction and the potential difficulties in isomer separation.

  • For process development, scale-up, and manufacturing , the principles of the Modern Multi-Step Synthesis are strongly preferred. Despite the higher step count, this approach offers superior control, safety, and predictability, which are non-negotiable requirements in a regulated production environment. The ability to optimize individual, well-behaved reactions makes it a more robust and reliable strategy in the long run.

Ultimately, the optimal route depends on the specific context of the synthesis. This guide provides the foundational data and rationale to enable an informed decision, ensuring that the chosen path aligns with the researcher's or organization's primary objectives, be it rapid discovery or scalable production.

References

  • ChemicalBook. (2023). The synthesize method of tafenoquine.
  • An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (2022).
  • An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (n.d.). PMC - NIH.
  • An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (2022).
  • Tafenoquine - New Drug Approvals. (n.d.).
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025).
  • Skraup reaction. (n.d.). Wikipedia.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).
  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. (2024). Beilstein Journals.
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. (2025). Benchchem.
  • Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.
  • The Skraup Synthesis of Quinolines. (n.d.).
  • Sn2+ reduction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020).
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.
  • Hydrogenation pathway of 8-MQL and 4H-8-MQL at 160 °C and 7 MPa over.... (n.d.).
  • Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit.
  • US6103904A - Skraup reaction process for synthesizing quinolones. (n.d.).
  • Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in .... (n.d.). RSC Publishing.
  • Electrocatalytic hydrogenation of 5-, 8-nitro-, and 6,8-dinitroquinolines. (n.d.). Scholars Portal.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Hydrogenation C
  • 6-Methoxy-8-nitroquinoline. (n.d.).
  • 7-Methoxy-8-nitroquinoline. (n.d.). CymitQuimica.

Sources

A Comparative Guide to the Performance of 7-Methoxyquinolin-8-amine-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of ion sensing, the selection of an appropriate fluorescent probe is a critical decision that dictates experimental success. This guide provides an in-depth, objective evaluation of sensors derived from the 7-Methoxyquinolin-8-amine scaffold, a prominent class of fluorescent chemosensors. We will dissect their performance in detecting key metal ions, namely zinc (Zn²⁺) and cadmium (Cd²⁺), and benchmark them against widely used alternative sensors. This analysis is grounded in experimental data and established scientific principles to empower you with the knowledge to make informed decisions for your research.

The Scientific Rationale: Why this compound?

The 8-aminoquinoline core is a privileged scaffold in the design of fluorescent metal ion sensors.[1] Its bidentate chelation site, involving the quinolinic nitrogen and the amino nitrogen, forms stable complexes with various metal ions. The introduction of a methoxy group at the 7-position can modulate the electronic properties of the quinoline ring, influencing both the spectral properties and the binding affinity of the sensor.

One of the most prominent examples of a this compound-based sensor is 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ).[2] The sulfonamide group in TSQ enhances its zinc-binding affinity and fluorescence response. The underlying principle for many of these sensors is Chelation-Enhanced Fluorescence (CHEF). In the free sensor, a photoinduced electron transfer (PET) process often occurs from the electron-rich amino group to the excited quinoline fluorophore, quenching the fluorescence. Upon metal ion binding, this PET process is inhibited, leading to a significant "turn-on" fluorescent signal.

Performance Evaluation: Zinc (Zn²⁺) Sensing

Zinc is the second most abundant transition metal in the human body and plays crucial roles in a myriad of biological processes. Consequently, the development of selective and sensitive fluorescent probes for Zn²⁺ is of paramount importance.

The Contenders: A Head-to-Head Comparison

We will evaluate the performance of a representative 7-methoxyquinoline-8-amine-based sensor, TSQ , against two other widely used fluorescent zinc probes: ZinPyr-1 and FluoZin-3 .

FeatureTSQ (this compound derivative)ZinPyr-1FluoZin-3
Core Structure 8-AminoquinolineFluoresceinFluorescein
Excitation Max (nm) ~334[3]~507[4]~494[5]
Emission Max (nm) ~495[3]~526[4]~518[5]
Dissociation Constant (Kd) for Zn²⁺ ~1.55 x 10⁻⁷ M (for ternary complex with protein)[2]<1 nM[6]~15 nM[6]
Quantum Yield (Φ) Variable, forms ternary complexes[2]~0.9 (Zn²⁺ bound)[6]>0.5 (Zn²⁺ bound)
Selectivity Good selectivity over Ca²⁺ and Mg²⁺[3]High selectivity for Zn²⁺Good selectivity for Zn²⁺ over Ca²⁺ and Mg²⁺
Key Advantages Membrane permeable, widely used in cellular imaging.[3]High quantum yield, suitable for quantification.[6]Bright signal, large fluorescence enhancement.
Limitations Forms ternary complexes with proteins, complicating quantification.[2]Photostability can be a concern.Can be sensitive to other transition metals.[7]

Expert Insights: While TSQ has been a workhorse in the field of cellular zinc imaging, its propensity to form ternary complexes with zinc and proteins can complicate the interpretation of fluorescence signals, making absolute quantification challenging.[2] For quantitative measurements of free intracellular zinc, ZinPyr-1 emerges as a more suitable candidate due to its high quantum yield and sub-nanomolar affinity for Zn²⁺.[6] FluoZin-3 offers a bright signal and significant fluorescence enhancement, making it a good choice for qualitative imaging and detecting changes in zinc concentration.

Performance Evaluation: Cadmium (Cd²⁺) Sensing

Cadmium is a highly toxic heavy metal with significant environmental and health implications. The development of selective fluorescent sensors for Cd²⁺ is crucial for monitoring its presence in various samples.

Expanding the Scope: Quinoline-Based Sensors for Cadmium

While this compound itself is not the most common starting point for dedicated cadmium sensors, the broader class of quinoline-based derivatives has been extensively explored for this purpose. These sensors often employ different chelating moieties to achieve selectivity for Cd²⁺ over the chemically similar Zn²⁺.

A Comparative Landscape of Cadmium Sensors

Here, we compare a representative quinoline-based sensor with other classes of fluorescent probes for cadmium detection.

Sensor ClassExample SensorLimit of Detection (LOD) for Cd²⁺Key Features
Quinoline-based Quinoline Schiff base2.4 nM[8]Good selectivity and sensitivity, often in mixed aqueous-organic media.[8]
Rhodamine-based Rhodamine B derivativeVariesOften exhibit "turn-on" fluorescence with high signal-to-background ratio.
BODIPY-based BODIPY derivativeVariesHigh photostability and quantum yields.
Carbon Quantum Dots N,B-codoped CQDs0.45 µM[9]Excellent water solubility and biocompatibility.[9]

Expert Insights: The primary challenge in cadmium sensing is achieving high selectivity against zinc due to their similar chemical properties. Many quinoline-based sensors show good sensitivity for cadmium, with some achieving nanomolar detection limits.[8] However, their application in purely aqueous biological systems can be limited by solubility. Alternative platforms like rhodamine and BODIPY offer excellent photophysical properties. For applications requiring high water solubility and biocompatibility, carbon quantum dots present a promising alternative, although their detection limits may not always match those of small-molecule probes.[9]

Experimental Protocols: A Guide to Rigorous Sensor Evaluation

To ensure the trustworthiness and validity of your findings, it is imperative to follow standardized and rigorous experimental protocols for characterizing sensor performance.

Protocol 1: Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample.

Methodology:

  • Prepare a series of standard solutions of the target metal ion (e.g., ZnSO₄ or CdCl₂) with decreasing concentrations in a suitable buffer (e.g., HEPES or Tris-HCl at physiological pH).

  • Prepare a blank solution containing only the buffer and the sensor at the working concentration.

  • Measure the fluorescence intensity of the blank solution at least 10 times to determine the standard deviation of the blank (σ_blank).

  • Measure the fluorescence intensity of each standard solution.

  • Construct a calibration curve by plotting the fluorescence intensity versus the metal ion concentration.

  • Calculate the slope (m) of the linear portion of the calibration curve.

  • Calculate the LOD using the following formula: LOD = 3.3 * (σ_blank / m)

Protocol 2: Assessment of Sensor Selectivity

Selectivity is a measure of a sensor's ability to respond to the target analyte in the presence of other potentially interfering species.

Methodology:

  • Prepare solutions of the sensor with the target metal ion at a fixed concentration.

  • Prepare solutions of the sensor with a range of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.) at concentrations significantly higher than the target ion (e.g., 10- to 100-fold excess).

  • Measure the fluorescence response of the sensor to the target ion alone.

  • Measure the fluorescence response of the sensor to each of the interfering ions alone.

  • Measure the fluorescence response of the sensor to the target ion in the presence of each interfering ion.

  • Calculate the selectivity coefficient to quantify the degree of interference. A common method is the separate solution method (SSM).

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the sensing mechanism and experimental workflows.

Sensing_Mechanism cluster_0 Sensor in 'Off' State cluster_1 Sensor in 'On' State Free Sensor Free Sensor PET Photoinduced Electron Transfer Free Sensor->PET Excitation Sensor-Metal Complex Sensor-Metal Complex Free Sensor->Sensor-Metal Complex + Metal Ion Quenched Fluorescence Quenched Fluorescence PET->Quenched Fluorescence Blocked PET PET Inhibited Sensor-Metal Complex->Blocked PET Excitation Enhanced Fluorescence Enhanced Fluorescence Blocked PET->Enhanced Fluorescence

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

LOD_Workflow Start Start Prepare Standards & Blank Prepare Standards & Blank Start->Prepare Standards & Blank Measure Blank Fluorescence (10x) Measure Blank Fluorescence (10x) Prepare Standards & Blank->Measure Blank Fluorescence (10x) Measure Standard Fluorescence Measure Standard Fluorescence Prepare Standards & Blank->Measure Standard Fluorescence Calculate Blank Std Dev (σ_blank) Calculate Blank Std Dev (σ_blank) Measure Blank Fluorescence (10x)->Calculate Blank Std Dev (σ_blank) Calculate LOD Calculate LOD Calculate Blank Std Dev (σ_blank)->Calculate LOD Plot Calibration Curve Plot Calibration Curve Measure Standard Fluorescence->Plot Calibration Curve Determine Slope (m) Determine Slope (m) Plot Calibration Curve->Determine Slope (m) Determine Slope (m)->Calculate LOD End End Calculate LOD->End

Caption: Workflow for Limit of Detection (LOD) determination.

Conclusion and Future Perspectives

This compound derivatives, exemplified by TSQ, have proven to be valuable tools for the fluorescent detection of metal ions, particularly zinc in cellular environments. Their membrane permeability and distinct fluorescence turn-on have made them popular choices for qualitative imaging. However, for quantitative applications, alternatives like ZinPyr-1 may offer superior performance due to their higher quantum yields and more straightforward binding models.

In the realm of cadmium sensing, while quinoline-based probes demonstrate good sensitivity, the challenge of selectivity against zinc remains a key area of research. The exploration of alternative fluorophores and chelating strategies continues to yield promising new sensors with improved performance characteristics.

The choice of a fluorescent sensor should always be guided by the specific requirements of the experiment. Factors such as the target analyte, the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation must all be carefully considered. By understanding the principles of sensor design and employing rigorous evaluation protocols, researchers can confidently select the optimal tool to illuminate the intricate roles of metal ions in biological and chemical systems.

References

  • Highly Selective Fluorescent Chemosensors for Cadmium in Water - ResearchGate. (URL: [Link])

  • Relative and absolute determination of fluorescence quantum yields of transparent samples - Nature Protocols. (URL: [Link])

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (URL: [Link])

  • A Guide to Recording Fluorescence Quantum Yields - HORIBA. (URL: [Link])

  • Recent progress in cadmium fluorescent and colorimetric probes - RSC Publishing. (URL: [Link])

  • Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (URL: [Link])

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - Repository of the Academy's Library. (URL: [Link])

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - ResearchGate. (URL: [Link])

  • Fluorescent Molecular Sensor for the Detection of Cadmium in Basil Roots | ACS Agricultural Science & Technology - ACS Publications. (URL: [Link])

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights | ACS Omega. (URL: [Link])

  • Recent progress in cadmium fluorescent and colorimetric probes - PMC - PubMed Central. (URL: [Link])

  • Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media - ResearchGate. (URL: [Link])

  • Rapid Detection of Cd 2+ Ions in the Aqueous Medium Using a Highly Sensitive and Selective Turn-On Fluorescent Chemosensor - MDPI. (URL: [Link])

  • A highly selective and sensitive “on–off” fluorescent probe for detecting cadmium ions and l-cysteine based on nitrogen and boron co-doped carbon quantum dots - PMC. (URL: [Link])

  • Bisquinoline-based fluorescent cadmium sensors - Dalton Transactions (RSC Publishing). (URL: [Link])

  • A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform - ResearchGate. (URL: [Link])

  • Bisquinoline-based fluorescent cadmium sensors - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Detecting elevations as low as 100 pM Zn with FluoZin-3. The solution... - ResearchGate. (URL: [Link])

  • The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC - NIH. (URL: [Link])

  • An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions - RSC Publishing. (URL: [Link])

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - MDPI. (URL: [Link])

  • Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution - Tsien lab. (URL: [Link])

  • Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - MIT Open Access Articles. (URL: [Link])

  • The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green - PMC - NIH. (URL: [Link])

  • Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences - PubMed. (URL: [Link])

  • TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins - PMC. (URL: [Link])

  • Zn-Based Three-Dimensional Metal-Organic Framework for Selective Fluorescence Detection in Zwitterionic Ions. (URL: [Link])

  • A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC - NIH. (URL: [Link])

  • New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC - NIH. (URL: [Link])

  • Manganese displacement from Zinpyr-1 allows zinc detection by fluorescence microscopy and magnetic resonance imaging - Chemical Communications (RSC Publishing). (URL: [Link])

  • TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed. (URL: [Link])

  • Determination of Selectivity Coefficients of Ion Electrodes by Continuous Variation Method Selective K - UCC IR. (URL: [Link])

Sources

A Technical Guide to the Structure-Activity Relationships of Methoxy-Substituted 8-Aminoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-methoxyquinolin-8-amine analogs and their closely related isomers. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, compares biological activities across different therapeutic areas, and provides detailed experimental protocols to support further research and development in this promising chemical space.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous synthetic compounds with a wide array of biological activities. Among these, the 8-aminoquinoline class has a storied history, particularly in the fight against malaria. Primaquine, a 6-methoxy-8-aminoquinoline, remains a critical tool for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale. This guide will delve into the nuanced structure-activity relationships that govern the efficacy and safety of these molecules, with a specific focus on the influence of the methoxy group position on the quinoline core. While the prompt specifies this compound analogs, the vast body of research points to the critical role of the 6-methoxy substituent for potent antimalarial activity. Therefore, this guide will address the SAR of 6-methoxy analogs in detail, while also discussing the impact of substitution at the 7-position to provide a comprehensive comparison.

Mechanism of Action: A Two-Step Relay

The primary mechanism of action for 8-aminoquinolines against malaria parasites is a complex, two-step process that relies on metabolic activation.

  • Metabolic Activation (Step 1): The parent 8-aminoquinoline is a prodrug. In the host, cytochrome P450 enzymes (primarily CYP2D6) metabolize the compound, generating reactive intermediates. This bioactivation is crucial for the drug's parasiticidal activity.

  • Generation of Reactive Oxygen Species (ROS) (Step 2): The reactive metabolites then undergo redox cycling, leading to the production of high levels of reactive oxygen species, such as hydrogen peroxide. This oxidative stress is thought to be the primary cause of parasite killing.

This mechanism underscores the importance of host metabolism in the efficacy of 8-aminoquinolines and also contributes to their potential for toxicity, particularly hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

Mechanism_of_Action 8-Aminoquinoline (Prodrug) 8-Aminoquinoline (Prodrug) Metabolic Activation (CYP450) Metabolic Activation (CYP450) 8-Aminoquinoline (Prodrug)->Metabolic Activation (CYP450) Step 1 Redox-Active Metabolites Redox-Active Metabolites Metabolic Activation (CYP450)->Redox-Active Metabolites Generation of ROS (H2O2) Generation of ROS (H2O2) Redox-Active Metabolites->Generation of ROS (H2O2) Step 2 Parasite Killing Parasite Killing Generation of ROS (H2O2)->Parasite Killing Host Cell Toxicity (e.g., Hemolysis) Host Cell Toxicity (e.g., Hemolysis) Generation of ROS (H2O2)->Host Cell Toxicity (e.g., Hemolysis)

Caption: The two-step mechanism of action of 8-aminoquinolines.

Structure-Activity Relationship (SAR) Studies

The biological activity of 8-aminoquinoline analogs is highly dependent on the nature and position of substituents on both the quinoline ring and the 8-amino side chain.

Substitutions on the Quinoline Ring

The Methoxy Group:

  • Position 6: The presence of a methoxy group at the 6-position is a hallmark of many active antimalarial 8-aminoquinolines, including primaquine. This substituent is widely considered to be crucial for potent activity against the liver stages of malaria parasites.

  • Position 7: In contrast, the introduction of substituents at the 7-position of the quinoline ring has generally been shown to lead to a loss of antimalarial activity[1]. This suggests that the electronic and steric properties of this region of the molecule are critical and that a 7-methoxy substitution may not be favorable for this specific therapeutic application.

  • Other Positions:

    • Position 5: Introduction of alkoxy or aryloxy groups at the 5-position can significantly enhance blood-stage antimalarial activity[2]. Tafenoquine, a more recent 8-aminoquinoline, features a 5-phenoxy group which contributes to its long half-life.

    • Position 4: Substitution at the 4-position can modulate activity. For example, some 4-methyl-substituted analogs have shown promising results[3].

    • Position 2: Modifications at the 2-position have also been explored, with some derivatives showing interesting activity profiles[2].

Other Ring Substitutions:

The addition of other functional groups to the quinoline nucleus can have varied effects. Halogenation, for instance, has been explored to modulate the electronic properties and metabolic stability of the compounds.

Modifications of the 8-Amino Side Chain

The nature of the alkylamino side chain at the 8-position is another critical determinant of activity and toxicity. Key factors include:

  • Chain Length: The length of the alkyl chain influences the compound's pharmacokinetic properties and its ability to interact with its biological target.

  • Terminal Amino Group: The basicity of the terminal amino group is thought to be important for activity.

  • Substitution on the Chain: The presence of substituents on the side chain can affect metabolic stability and potency.

Comparative Analysis: Beyond Antimalarials

While the 8-aminoquinoline scaffold is most famous for its antimalarial properties, derivatives of this and related quinoline structures have shown promise in other therapeutic areas, including oncology and infectious diseases.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action in this context are diverse and can include:

  • Inhibition of Kinases: Many quinoline-based compounds are potent inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival[4].

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells[5].

  • HDAC Inhibition: Certain 6-substituted quinolines act as Histone Deacetylase (HDAC) inhibitors, which can alter gene expression and lead to cell cycle arrest and apoptosis[6].

The SAR for anticancer activity can differ significantly from that for antimalarial activity. For example, substitutions at the 2- and 6-positions have been shown to be particularly effective for enhancing cytotoxic potency against cancer cell lines[6].

Antibacterial and Antifungal Activity

Quinoline derivatives have also demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens[7][8]. The mechanism of antibacterial action can involve the inhibition of essential bacterial enzymes or disruption of the cell wall[9]. The SAR for antimicrobial activity is also distinct, with different substitution patterns favoring potency against specific microbial species[10][11].

Data Presentation: A Comparative Overview

The following tables provide a summary of the biological activities of representative quinoline derivatives to facilitate a comparative analysis.

Table 1: In Vitro Antiplasmodial Activity of 8-Aminoquinoline Analogs

CompoundQuinoline Ring SubstituentsSide Chain at Position 8P. falciparum StrainIC₅₀ (nM)Reference
Primaquine6-methoxy-(CH₂)₃CH(CH₃)NH₂D6>1000[9]
WR 2386052,6-dimethoxy, 4-methyl, 5-phenoxy-(CH₂)₄NH₂W275[2]
WR 2425115-phenoxy-(CH₂)₄NH₂W255[9]
WR 2518552-methoxy, 5-phenoxy-(CH₂)₄NH₂W265[9]

Table 2: In Vitro Anticancer Activity of Substituted Quinolines

CompoundSubstituentsCancer Cell LineGI₅₀ (µM)Reference
11a 4-oxo, 8-phenylthio, 3-carboxylate--[12]
12b 4-oxo, 8-phenylthio, 3-carboxylic acid--[12]
6b 7-oxo, pyrido[1,2,3-de][2,3-b]pyrido-1,4-thiazine-6-carboxylateCNS SNB-758.3[12]
6b 7-oxo, pyrido[1,2,3-de][2,3-b]pyrido-1,4-thiazine-6-carboxylateBreast T-47D17.6[12]
6b 7-oxo, pyrido[1,2,3-de][2,3-b]pyrido-1,4-thiazine-6-carboxylateLung NCI-H52222.7[12]

Table 3: In Vitro Antimicrobial Activity of Quinoline Derivatives

CompoundSubstituentsBacterial StrainMIC (µg/mL)Reference
Compound 2 6-amino, 4-methyl, 1H-quinolin-2-one derivativeS. aureus3.12[9]
Compound 6 6-amino, 4-methyl, 1H-quinolin-2-one derivativeS. aureus3.12[9]
Compound 2 6-amino, 4-methyl, 1H-quinolin-2-one derivativeB. cereus6.25[9]
Compound 6 6-amino, 4-methyl, 1H-quinolin-2-one derivativeB. cereus3.12[9]

Experimental Protocols

Detailed and validated experimental protocols are essential for the reliable evaluation of novel compounds. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of compounds against the erythrocytic stages of P. falciparum.

Objective: To quantify parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Test compounds and control drugs (e.g., chloroquine, artemisinin)

  • 96-well black microplates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and control drugs in complete culture medium. Add 100 µL of each dilution to the wells of a 96-well plate.

  • Parasite Addition: Prepare a parasite suspension at 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Seal the plate and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation: ~485 nm, emission: ~530 nm).

  • Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the data to the untreated control (100% growth) and plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.

SYBR_Green_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial Dilutions Prepare Serial Dilutions of Compounds Plate Compounds Add 100 µL of Compound Dilutions to 96-well Plate Serial Dilutions->Plate Compounds Parasite Suspension Prepare Parasite Suspension (2% Parasitemia, 2% Hematocrit) Add Parasites Add 100 µL of Parasite Suspension to Wells Parasite Suspension->Add Parasites Plate Compounds->Add Parasites Incubate Incubate for 72h at 37°C Add Parasites->Incubate Lysis_Stain Add 100 µL of SYBR Green I Lysis Buffer and Incubate Incubate->Lysis_Stain Read_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Lysis_Stain->Read_Fluorescence Data_Normalization Normalize Data to Controls Read_Fluorescence->Data_Normalization IC50_Calculation Calculate IC₅₀ using Non-linear Regression Data_Normalization->IC50_Calculation

Caption: Workflow for the in vitro SYBR Green I-based antiplasmodial assay.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

Objective: To determine the in vivo efficacy of a test compound by measuring the reduction in parasite growth in infected mice.

Materials:

  • Plasmodium berghei ANKA strain

  • NMRI or Swiss albino mice

  • Test compound and vehicle control

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with 1 x 10⁷ P. berghei-infected red blood cells on Day 0.

  • Treatment: Administer the test compound orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). A control group receives the vehicle, and another receives a standard dose of chloroquine.

  • Parasitemia Measurement: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the average parasitemia for each treatment group. Determine the percent suppression of parasitemia compared to the vehicle control group. The dose that causes a 50% reduction in parasitemia (ED₅₀) can be determined by testing a range of doses.

4_Day_Suppressive_Test Infect_Mice Day 0: Infect Mice with P. berghei Treat_Mice Days 0-3: Administer Test Compound, Vehicle, or Chloroquine Infect_Mice->Treat_Mice Measure_Parasitemia Day 4: Prepare Blood Smears and Determine Parasitemia Treat_Mice->Measure_Parasitemia Analyze_Data Calculate Percent Suppression and ED₅₀ Measure_Parasitemia->Analyze_Data

Sources

A Researcher's Guide to Validating the Mechanism of Action of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the validation of a compound's mechanism of action (MoA) is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate.[1] This guide provides a comprehensive, technically-grounded framework for elucidating and validating the MoA of 7-Methoxyquinolin-8-amine, a member of the versatile 8-aminoquinoline class of compounds.[2][3]

The 8-aminoquinoline scaffold is historically significant, best known for the antimalarial drug primaquine.[4][5] However, emerging research has highlighted the potential of this chemical family in oncology and neurodegenerative diseases, often linked to mechanisms involving the generation of reactive oxygen species (ROS), metal chelation, and interference with mitochondrial function.[2][3][6][7] Given the limited specific literature on this compound, this guide proposes a systematic, hypothesis-driven approach to its MoA validation, comparing it against established compounds with known mechanisms.

Hypothesized Mechanisms of Action for 8-Aminoquinolines

Based on its structural class, we can propose several putative mechanisms for this compound that require experimental validation:

  • Redox Cycling and ROS Production: Similar to primaquine, this compound may undergo metabolic activation to redox-active intermediates that generate cytotoxic ROS, disrupting cellular homeostasis.[6][8][9]

  • Metal Ion Chelation: The 8-aminoquinoline structure is a known metal chelator, particularly for biologically relevant ions like copper and zinc.[7][10][11][12] This activity can disrupt enzymatic functions and induce cellular stress.

  • Induction of Apoptosis: As seen with other cytotoxic quinoline derivatives, the compound may trigger programmed cell death through various signaling pathways.[2][3][7]

This guide will outline a multi-tiered experimental workflow to systematically test these hypotheses, using a combination of target engagement, cellular, and comparative assays.

Experimental Validation Workflow

A robust MoA validation workflow involves a logical progression from confirming target interaction to observing a cellular phenotype and comparing it against benchmarks.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Phenotype Assessment cluster_2 Tier 3: Comparative Analysis CETSA Cellular Thermal Shift Assay (CETSA) Viability Cell Viability Assay (MTT) CETSA->Viability Does target engagement lead to a phenotype? Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Viability->Apoptosis Is cell death due to apoptosis? Data Comparative Data Analysis Apoptosis->Data How does it compare to known agents? G cluster_pathway Proposed Apoptotic Pathway Compound This compound (or other 8-AQs) ROS Increased ROS / Metal Dyshomeostasis Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Cleavage Apoptosis Apoptosis Casp37->Apoptosis Execution

Caption: A hypothesized apoptotic pathway for 8-aminoquinolines.

Tier 3: Comparative Analysis and Data Interpretation

The final step is to synthesize the data and compare the performance of this compound with relevant alternative compounds. The choice of comparators is critical for contextualizing the results.

  • Positive Control: A compound with a known, potent effect related to the hypothesized mechanism (e.g., Doxorubicin for general cytotoxicity and apoptosis induction in cancer cells).

  • Mechanistic Control: A compound with a well-defined mechanism that is hypothesized to be similar (e.g., Primaquine for ROS-mediated effects).

  • Structural Analog (Negative Control): A structurally similar quinoline derivative known to be inactive, to control for off-target or structure-related, non-specific effects.

Comparative Data Summary

The quantitative data from the cell-based assays should be summarized in a clear, tabular format to facilitate direct comparison.

CompoundCell LineIC₅₀ (µM) from MTT Assay (48h)Fold Increase in Caspase-3/7 Activity (at IC₅₀)
This compound MDA-MB-231Experimental ResultExperimental Result
Doxorubicin (Positive Control)MDA-MB-2310.5 ± 0.18.5 ± 1.2
Primaquine (Mechanistic Control)MDA-MB-23155.2 ± 4.73.1 ± 0.6
Inactive Analog (Negative Control)MDA-MB-231> 1001.1 ± 0.2

Note: Values for control compounds are representative and should be determined concurrently with the test compound.

By systematically progressing through this validation workflow, researchers can build a robust, evidence-based profile of the mechanism of action for this compound. This rigorous, comparative approach not only elucidates the compound's biological activity but also provides the critical data necessary for informed decision-making in the drug development pipeline.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • MICA: Defining the two-step relay mechanism of action of the 8-aminoquinolines. Wellcome Trust.

  • MTT assay protocol. Abcam.

  • Camarda, G. et al. (2019). Antimalarial activity of primaquine operates via a two-step biochemical relay. Nature Communications.

  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • MTT (Assay protocol). protocols.io.

  • What is the mechanism of Primaquine Phosphate? Patsnap Synapse.

  • Pharmacology of Primaquine (Antimalarial drug). YouTube.

  • Protocol for Cell Viability Assays. BroadPharm.

  • Primaquine: Package Insert / Prescribing Information. Drugs.com.

  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.

  • Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide. Benchchem.

  • Primaquine. Wikipedia.

  • 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. Benchchem.

  • Caspase 3/7 Activity. protocols.io.

  • Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization.

  • Pharmacology of 8-aminoquinolines. Semantic Scholar.

  • Caspase-Glo® 3/7 Assay. Promega Corporation.

  • Hecquet, E. et al. (2015). Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents. Metallomics.

  • Csomos, A. et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKAT USA.

  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.

  • Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization.

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Toxicology Program.

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

  • Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. ResearchGate.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

  • Wang, Y. et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Frontiers in Chemistry.

  • Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.

  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central.

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health.

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

  • Schenone, M. et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology.

  • Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. PubMed.

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ScienceDirect.

  • Hochegger, P. et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. ResearchGate.

  • Network pharmacology-based investigation and experimental validation of the mechanism of metformin in the treatment of acute myeloid leukemia. ResearchGate.

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Royal Society of Chemistry.

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioPharma Services Inc.

  • How to experimentally validate drug-target interactions? ResearchGate.

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online.

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI.

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.

Sources

A Comparative Guide to the Photostability of 7-Methoxyquinolin-8-amine Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a fluorescent probe is a foundational decision that dictates the reliability and reproducibility of an assay. Among the myriad of photophysical characteristics, photostability—the molecule's resilience to light-induced chemical degradation—stands as a critical parameter. This is especially true for applications demanding prolonged or high-intensity illumination, such as live-cell imaging, single-molecule tracking, and high-throughput screening.

This guide provides an in-depth, comparative assessment of 7-Methoxyquinolin-8-amine, a member of the versatile quinoline family of fluorophores, against established probes like Fluorescein and Rhodamine B. While quinoline derivatives are prized for their environmental sensitivity, a thorough understanding of their photostability is essential for their effective implementation.[1] We will delve into the mechanisms of photobleaching, present a rigorous experimental framework for its quantification, and compare the performance of these critical research tools.

The Inevitable Fade: Understanding Photobleaching

Photobleaching, or the irreversible loss of fluorescence, is a photochemical process that limits the lifespan of any fluorophore.[2] The phenomenon arises when a fluorophore in its excited state, instead of returning to the ground state by emitting a photon, undergoes a chemical reaction. This process is often mediated by the molecule entering a long-lived triplet state through intersystem crossing. In this state, it can react with surrounding molecules, most notably molecular oxygen, to generate reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[2] Minimizing the time spent in the triplet state and reducing exposure to ROS are key strategies for mitigating photobleaching.

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Photon Absorption (Excitation) Bleached Photobleached State (Non-fluorescent) S1->S0 Fluorescence (Desired Pathway) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Slow) ROS Reactive Oxygen Species (e.g., ¹O₂) T1->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) ROS->Bleached Chemical Reaction

Figure 1. Simplified Jablonski diagram illustrating the pathways leading to fluorescence versus photobleaching.

Comparative Analysis of Fluorescent Probes

The ideal fluorescent probe combines high brightness (a product of its molar extinction coefficient and quantum yield) with robust photostability. Here, we compare the general characteristics of this compound derivatives with the workhorse fluorophores, Fluorescein and Rhodamine B.

  • This compound & Derivatives: This class of fluorophores is known for its sensitivity to the local microenvironment, making its derivatives valuable as sensors.[1][3] For instance, Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA), a derivative, exhibits a high fluorescence quantum yield of 0.51 when complexed with zinc, indicating high potential brightness.[4] However, comprehensive photostability data for the parent compound is not widely published, necessitating the rigorous experimental evaluation outlined below.[1]

  • Fluorescein: One of the most common fluorophores, Fluorescein (and its isothiocyanate derivative, FITC) is bright but notoriously susceptible to photobleaching.[5] Its fluorescence is also highly pH-dependent.

  • Rhodamine B: Generally more photostable than Fluorescein, Rhodamine B offers bright, red-shifted fluorescence that is less sensitive to pH. However, its photostability can still be a limiting factor in long-term imaging experiments.[1]

Quantitative Photostability Comparison

The most reliable metric for comparing photostability is the photobleaching quantum yield (Φb), which represents the probability that an excited fluorophore will be destroyed. A lower Φb signifies higher photostability.

Fluorophore ClassTypical Excitation (nm)Typical Emission (nm)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Key Characteristics
Quinoline Derivatives 350-400450-550Variable (0.1 - 0.8+)[6][7]Data not widely availableEnvironmentally sensitive, useful as sensors[1]
Fluorescein ~495~519~0.79[7]~3 x 10⁻⁵High brightness, but rapid photobleaching[5]
Rhodamine B ~555~580~0.31 - 0.7[7]~5 x 10⁻⁶Good brightness, more stable than Fluorescein
Alexa Fluor 488 ~495~519~0.92~1.5 x 10⁻⁶Excellent brightness and photostability[1]

Note: Quantum yields are highly dependent on the local environment (solvent, pH, etc.). Values are representative.

Experimental Guide: A Rigorous Protocol for Assessing Photostability

To generate trustworthy and comparable data, a standardized protocol is essential. The following workflow is designed to quantify the photostability of a fluorescent probe by measuring the decay of its fluorescence intensity under constant illumination.

Photostability_Workflow cluster_prep 1. Preparation cluster_setup 2. Instrumentation & Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis SamplePrep Sample Preparation (e.g., 10µM in PBS) Microscope Configure Microscope (Objective, Filters) SamplePrep->Microscope ControlPrep Control Preparation (e.g., Alexa Fluor 488) ControlPrep->Microscope BlankPrep Blank Preparation (Solvent only) BlankPrep->Microscope Laser Set & Measure Excitation Power (e.g., 60 W/cm²) Microscope->Laser Camera Set Camera Parameters (Exposure, Gain) Laser->Camera Timelapse Acquire Time-lapse Series (Continuous Illumination) Camera->Timelapse ROI Define Region of Interest (ROI) Timelapse->ROI Intensity Measure Mean Intensity per Frame ROI->Intensity Correction Background & Photobleaching Correction Intensity->Correction Fit Fit Decay Curve (Exponential Function) Correction->Fit Calc Calculate Half-Life (t½) & Quantum Yield (Φb) Fit->Calc

Figure 2. Experimental workflow for quantitative assessment of fluorescent probe photostability.

Step-by-Step Methodology

1. Materials and Reagents:

  • Fluorescent Probes: this compound, Fluorescein, Rhodamine B.

  • Solvent: Phosphate-buffered saline (PBS), pH 7.4, or other relevant buffer.

  • Microscope slides and coverslips.

  • Spectrophotometer and Fluorometer.

2. Sample Preparation:

  • Rationale: Consistency in concentration and environment is crucial for comparability.

  • Prepare stock solutions of each probe in DMSO.

  • Dilute the stock solutions to a final working concentration (e.g., 1-10 µM) in the chosen aqueous buffer.

  • Determine the molar extinction coefficient at the excitation maximum using a spectrophotometer. This is required for calculating the photobleaching quantum yield.

3. Instrumentation Setup:

  • Rationale: A stable, well-characterized imaging system ensures reproducibility.[8]

  • Use a widefield or confocal fluorescence microscope equipped with a stable light source (e.g., 488 nm laser) and a sensitive detector (e.g., sCMOS camera).[9]

  • Select an appropriate objective lens (e.g., 60x oil immersion) and filter sets for each fluorophore.

  • Crucial Step: Measure the excitation power at the sample plane using a power meter.[8] This value (in W/cm²) is essential for calculating Φb and for comparing results across different systems. A typical intensity for these experiments might be around 60 W/cm².[9]

4. Data Acquisition:

  • Rationale: The goal is to capture the fluorescence decay curve under continuous, constant illumination.

  • Place a droplet of the probe solution on a slide and cover with a coverslip.

  • Focus on the sample plane.

  • Begin a time-lapse acquisition, exposing the sample to continuous illumination from the light source.

  • Acquire images at a consistent frame rate (e.g., 5 frames per second) for a duration sufficient to observe significant bleaching (e.g., 100 seconds).[9]

5. Data Analysis:

  • Rationale: Quantitative analysis transforms raw image data into objective photostability metrics.

  • Using image analysis software (e.g., ImageJ/Fiji), select a region of interest (ROI) within the illuminated area.

  • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

  • Correct for background fluorescence using an image of a blank (solvent only) sample.

  • Normalize the intensity data, setting the intensity of the first frame to 100% or 1.0.

  • Plot the normalized intensity versus time.

  • Fit the resulting decay curve to a single or bi-exponential decay function.[9][10] The time it takes for the intensity to drop to 50% is the photobleaching half-life (t½). A longer half-life indicates greater photostability.

Factors Influencing Photostability

The measured photostability of a probe is not an immutable property but is heavily influenced by its environment and the experimental conditions.

  • Excitation Intensity: The rate of photobleaching is directly dependent on the excitation power.[8] Reducing the power will prolong the life of the fluorophore, though this is not always a linear relationship.[8] It is critical to report the power used in any photostability experiment.

  • Solvent and pH: The local chemical environment can significantly alter a probe's photophysics. For many dyes, factors like solvent polarity and pH can influence excited-state lifetimes and susceptibility to degradation.[11]

  • Molecular Oxygen: As a primary mediator of photobleaching, the presence of dissolved oxygen can dramatically accelerate fluorescence decay. Using oxygen-scavenging buffer systems (e.g., glucose oxidase/catalase) can enhance probe stability, though this may not reflect typical live-cell conditions.

Conclusion and Recommendations

Assessing the photostability of fluorescent probes like this compound is not merely a characterization step; it is a prerequisite for designing robust and reliable fluorescence-based experiments. While established dyes like Fluorescein and Rhodamine B have well-documented properties, their performance can be suboptimal for demanding applications.

Our guide provides a framework for the objective evaluation of novel or less-characterized probes. Based on the properties of related quinoline structures, this compound holds promise, but its utility is contingent on its photostability under specific experimental conditions. Researchers are strongly encouraged to perform head-to-head comparisons of their chosen probe against a well-characterized standard (like Alexa Fluor 488) using their own imaging system and relevant biological sample type.[8] This empirical, self-validating approach ensures that the selected probe possesses the necessary resilience for generating high-quality, quantifiable data, ultimately advancing the goals of your research and development efforts.

References

  • Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials - PMC - NIH. (2021-01-27).
  • Photostability of compounds 8d and 8f in comparison with fluorescein... - ResearchGate.
  • Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog. (2017-06-08). Source: Addgene Blog.
  • Fluorescent Molecular Probes - GeneLink.Source: GeneLink.
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC - NIH. (2019-11-27).
  • Designing a rigorous microscopy experiment: Validating methods and avoiding bias. (2019-03-20). Source: The Journal of Cell Biology.
  • Edinburgh Instruments: Spectroscopy of fluorescent probes - YouTube. (2025-05-21). Source: YouTube.
  • A Comparative Analysis of the Quantum Yield of 2-(2-Aminoethoxy)quinoline and Other Common Fluorophores - Benchchem.Source: BenchChem.
  • A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging - Benchchem.Source: BenchChem.
  • Improvement of Photostability in Formulation: A Review - SciSpace.Source: SciSpace.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis - Dalton Transactions (RSC Publishing).Source: Royal Society of Chemistry.

Sources

comparative analysis of the coordination chemistry of 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Coordination Chemistry of 7-Methoxyquinolin-8-amine

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between organic ligands and metal ions is paramount. The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of crucial antimalarial drugs like primaquine.[1] This guide provides a comparative analysis of this compound, a lesser-studied derivative, benchmarking its coordination chemistry against its more famous relatives. We will explore how a simple positional change of a methoxy group can fundamentally alter the electronic properties, chelation behavior, and ultimately, the potential applications of the resulting metal complexes.

Introduction: The Significance of Substituent Effects

This compound is a bidentate ligand, coordinating to metal ions through the quinoline ring nitrogen (N1) and the amino group nitrogen (N8). Its structure is deceptively simple, but the placement of the methoxy (-OCH₃) group at the C7 position is critical. This electron-donating group influences the electron density of the entire aromatic system, thereby modulating the basicity of the donor nitrogens and the stability of the metal complexes they form.

This guide will compare this compound to three key analogues to highlight these structure-property relationships:

  • 8-Aminoquinoline: The parent compound, providing a baseline.

  • 6-Methoxyquinolin-8-amine: A positional isomer and the core of the antimalarial drug primaquine.

  • 8-Hydroxyquinoline: A widely used chelating agent that coordinates via an N,O donor set, offering a contrast in coordination mode.

dot graph Logical_Flow { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dotedit Figure 1: Comparative analysis workflow.

Electronic Effects and Basicity: A Tale of Two Isomers

The position of the methoxy group dictates its electronic influence on the donor atoms. The pKa values of the protonated nitrogens are directly related to their ability to donate electrons to a metal ion.[2]

  • This compound: The methoxy group at C7 is meta to the quinoline nitrogen (N1) and para to the C8-amino group. Through resonance, it strongly donates electron density to the benzene portion of the ring system. This increased electron density enhances the basicity of the adjacent 8-amino group, making it a stronger Lewis base. The effect on the N1 atom in the pyridine ring is less pronounced but still present via induction.

  • 6-Methoxyquinolin-8-amine: Here, the methoxy group is para to the N1 atom and meta to the 8-amino group. This positioning significantly increases the basicity of the quinoline nitrogen, a key factor in the biological activity of its derivatives.[3]

This difference in basicity is the foundational reason for the divergent coordination chemistry of these two isomers. We can predict that this compound will form stronger bonds through its exocyclic amino group, while the 6-methoxy isomer will exhibit enhanced binding at the ring nitrogen.

Comparative Coordination Behavior

The utility of a ligand is defined by the stability and structure of the complexes it forms. While specific stability constant data for this compound is not widely published, we can infer its behavior by comparing it to its analogues.

LigandDonor AtomsExpected Metal Affinity (General)Key Structural Features of Complexes
This compound N, NStrong; enhanced by basic amino groupForms five-membered chelate ring. Geometry (e.g., square planar, octahedral) depends on metal and other ligands.
8-Aminoquinoline N, NBaseline affinity for an N,N bidentate quinolineForms five-membered chelate ring. A well-studied reference system.[4]
6-Methoxyquinolin-8-amine N, NStrong; enhanced by basic quinoline nitrogenForms five-membered chelate ring. Isomeric complexes will have different electronic properties.[5]
8-Hydroxyquinoline N, OVery strong, especially for hard metal ionsForms a highly stable five-membered chelate ring. Often forms neutral ML₂ complexes with divalent metals.[6][7]

Expert Insight: The choice between an 8-aminoquinoline and an 8-hydroxyquinoline ligand is a critical experimental decision. For targeting metal ions in biological systems, the N,O-coordination of 8-hydroxyquinoline often leads to more stable and lipophilic complexes, which can facilitate transport across cell membranes.[6] However, the N,N-coordination of 8-aminoquinolines results in complexes with different redox potentials and hydrogen-bonding capabilities, which can be exploited in catalysis and the development of redox-active drugs.[8]

Synthesis and Characterization: A Practical Workflow

The synthesis of the ligand and its metal complexes follows established organometallic procedures. The general workflow is a self-validating system, where each step's success is confirmed by characterization before proceeding.

dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];

} dotedit Figure 2: General workflow for synthesis and characterization.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This two-step protocol is based on established methods for quinoline modification.[9][10]

Step 1: Nitration of 7-Methoxyquinoline

  • Setup: In a flask cooled to 0°C in an ice bath, add 7-methoxyquinoline (1 eq).

  • Acid Addition: Slowly add concentrated sulfuric acid while maintaining the temperature at 0°C.

  • Nitration: Add concentrated nitric acid dropwise to the cooled solution. The temperature must be kept below 0°C to prevent side reactions.[10]

  • Reaction: Stir the mixture at room temperature for 1 hour to allow the reaction to complete.

  • Workup: Carefully pour the reaction mixture over crushed ice. The product, 7-methoxy-8-nitroquinoline, will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Reduction to this compound

  • Setup: Suspend the synthesized 7-methoxy-8-nitroquinoline in ethanol.

  • Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). Reduction with tin powder in the presence of hydrochloric acid is a classic method for this transformation.[1]

  • Reaction: Heat the mixture to reflux until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction and neutralize with a base (e.g., NaOH solution) to precipitate the crude amine.

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The final product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of a Copper(II) Complex

This protocol describes a general method for synthesizing a metal complex with the prepared ligand.[11]

  • Dissolution: Dissolve this compound (2 eq.) in a suitable solvent like methanol or ethanol.

  • Metal Addition: In a separate flask, dissolve a copper(II) salt, such as CuCl₂·2H₂O (1 eq.), in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring. A color change and/or precipitation of the complex should occur.

  • Reaction: Stir the mixture at room temperature for several hours or gently reflux to ensure complete formation of the complex.

  • Isolation: Cool the solution to induce crystallization. Collect the solid complex by vacuum filtration.

  • Purification: Wash the complex with cold solvent to remove any unreacted starting materials and dry it under vacuum.

Protocol 3: Determination of Complex Stoichiometry by Job's Method

Job's method, or the method of continuous variation, is a spectrophotometric technique used to determine the metal-to-ligand ratio in a complex.[12][13]

  • Stock Solutions: Prepare equimolar stock solutions of the metal ion (e.g., Cu²⁺) and this compound in a suitable solvent.

  • Serial Solutions: Prepare a series of solutions (e.g., 10 solutions in total) where the total moles of metal and ligand are constant, but their mole fractions vary. For example, Solution 1 would be 1 part metal solution to 9 parts ligand solution; Solution 2 would be 2 parts metal to 8 parts ligand, and so on.

  • Spectrophotometry: For each solution, measure the absorbance at the λₘₐₓ of the metal-ligand complex. This wavelength is determined beforehand by scanning the spectrum of a solution known to contain the complex and should be a wavelength where the free ligand and metal salt have minimal absorbance.[13]

  • Data Plotting: Plot the measured absorbance versus the mole fraction of the ligand.

  • Analysis: The plot will consist of two linear portions that intersect. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.[12] For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio (ML₂).

dot graph Chelation_Diagram { node [shape=plaintext]; edge [color="#202124"];

} dotedit Figure 3: Bidentate (N,N) chelation to a metal center (Mⁿ⁺).

Conclusion and Future Directions

The coordination chemistry of this compound, while not as extensively documented as its 6-methoxy isomer, presents a compelling case for further study. The electronic influence of the C7-methoxy group, particularly its enhancement of the 8-amino group's basicity, distinguishes it from other 8-aminoquinoline derivatives. This subtle structural change can lead to significant differences in complex stability, redox properties, and ultimately, biological activity.

For drug development professionals, this ligand offers a scaffold for creating novel metal-based therapeutics with potentially different cellular uptake, targeting, and reactivity profiles compared to primaquine-based analogues. For chemists in materials science and catalysis, the unique electronic signature of its metal complexes could be harnessed for new applications. This guide serves as a foundational framework, providing the theoretical background and practical protocols necessary to explore the rich and promising coordination chemistry of this versatile ligand.

References

  • Zhang, H., et al. (2022). Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. RSC Advances. Available at: [Link]

  • Deshpande, S. (n.d.). Spectrophotometric study of complexes by Job's method. Academia.edu. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.7: Spectrophotometric Studies of Complex Ions. Available at: [Link]

  • Scribd. (n.d.). Spectroscopic Determination of The Stoichiometry of Metal-Ligand Complexes. Available at: [Link]

  • Klasinc, L., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Ansari, F. B., et al. (2008). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. International Journal of Chemical Sciences. Available at: [Link]

  • Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine. Available at: [Link]

  • Hermann, P., et al. (2021). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action. Available at: [Link]

  • Mane, S. D., et al. (2011). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry. Available at: [Link]

  • El-Asmy, A. A., et al. (2016). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Open Journal of Inorganic Chemistry. Available at: [Link]

  • Bagle, S. V., & Talele, P. P. (2021). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry. Available at: [Link]

  • American Chemical Society Publications. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 5 DETERMINATION OF COMPOSITION OF A COMPLEX BY JOB'S METHOD. Available at: [Link]

  • National Library of Medicine. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. PubMed. Available at: [Link]

  • Grasso, G., et al. (2018). Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications. Journal of Inorganic Biochemistry. Available at: [Link]

  • Cscdic. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. Available at: [Link]

  • Brelvis, C. B., et al. (2021). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry. Available at: [Link]

  • IBB-CNR. (2017). Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications. Available at: [Link]

  • ResearchGate. (2018). Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications | Request PDF. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

  • ResearchGate. (2013). 8-Nitroquinoline. Available at: [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. Available at: [Link]

  • IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 11 Calculated values of pKa(THF) of the quinoline substrates. 65. Available at: [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Available at: [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Available at: [Link]

  • Pure and Applied Chemistry. (1995). THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS. Available at: [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. Available at: [Link]

  • Scialert. (2019). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available at: [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available at: [Link]

  • National Library of Medicine. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. Available at: [Link]

  • MDPI. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of 7-Methoxyquinolin-8-amine Derivatives Using Computational Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early-stage assessment of a compound's potential success as a drug is paramount. The high attrition rate of drug candidates in clinical trials, often due to poor pharmacokinetic properties, necessitates robust preclinical evaluation.[1][2][3] Quinoline derivatives, particularly those related to the 8-aminoquinoline scaffold like 7-Methoxyquinolin-8-amine, are of significant interest due to their broad spectrum of biological activities, including antimalarial and anticancer properties.[4][5][6][7] This guide provides a comprehensive framework for researchers to evaluate the drug-likeness of novel this compound derivatives using a suite of freely accessible computational tools. By leveraging these in silico methods, we can prioritize the synthesis of candidates with the highest probability of becoming successful oral medications, thereby saving considerable time and resources.[2][4]

The Foundational Principles of Drug-Likeness

Before a molecule can exert a therapeutic effect, it must navigate the complex biological environment of the human body. This journey, encompassed by Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is heavily influenced by the molecule's fundamental physicochemical properties.[8][9] Computational drug-likeness models are built upon established principles that correlate these properties with oral bioavailability.

Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" is a foundational guideline derived from the observation that most orally administered drugs are relatively small and moderately lipophilic.[10][11][12] The rule establishes four simple physicochemical parameter cutoffs. A compound is more likely to exhibit poor absorption or permeation if it violates more than one of the following criteria[10][11][13]:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.

  • LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of lipophilicity. While some lipophilicity is required to cross lipid membranes, excessive values can lead to poor solubility in the aqueous gut environment and potential accumulation in fatty tissues.[14][15]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.

Excessive hydrogen bonding capacity can hinder a molecule's ability to cross the lipid bilayer of the intestinal wall.

Further refining the concept of oral bioavailability, Veber and colleagues analyzed a large dataset of compounds and identified two additional key parameters[16][17]:

  • Number of Rotatable Bonds (nRotb) ≤ 10: This metric quantifies molecular flexibility. Less flexible molecules tend to have better oral bioavailability.

  • Topological Polar Surface Area (TPSA) ≤ 140 Ų: TPSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It's an excellent predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.[16][18][19]

These rules provide a critical lens through which to view our this compound derivatives, allowing for a rapid initial assessment of their potential as oral drug candidates.

A Comparative Toolkit for In Silico Drug-Likeness Prediction

A variety of robust, free-to-access web-based tools have revolutionized the early stages of drug design.[1][3][8] For this guide, we will compare three widely used platforms, each offering a unique set of predictive models. The use of multiple tools is crucial, as it allows for cross-validation and provides a more comprehensive profile of the candidate molecule.[1][8]

  • SwissADME: A comprehensive web tool that provides free access to a host of predictive models for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[20][21][22][23] Its user-friendly interface and graphical outputs, like the "Bioavailability Radar," make it exceptionally intuitive for both experts and non-experts.[21][23]

  • Molinspiration Cheminformatics: A long-standing platform offering a suite of tools for calculating important molecular properties, including LogP, TPSA, and violations of Lipinski's Rule of Five.[18][24][25][26] It also provides a valuable bioactivity score prediction against common drug targets (GPCR ligands, ion channel modulators, etc.).[27]

  • OSIRIS Property Explorer: This tool is particularly valuable for its early-stage toxicity risk assessment.[28][29][30][31] It calculates various drug-relevant properties and color-codes the results to highlight potential liabilities, such as mutagenicity, tumorigenicity, or irritant effects, based on the presence of known toxic fragments.[28][31][32]

Experimental Workflow: From Structure to Analysis

This section outlines a detailed, step-by-step protocol for evaluating a hypothetical set of this compound derivatives.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Silico Prediction cluster_2 Phase 3: Data Analysis A 1. Select & Draw Derivatives B 2. Obtain SMILES Strings A->B  Use ChemDraw or similar software C 3. Submit to SwissADME B->C D 4. Submit to Molinspiration B->D E 5. Submit to OSIRIS Explorer B->E F 6. Consolidate Data into a Comparison Table C->F D->F E->F G 7. Analyze Physicochemical Properties (Ro5, Veber) F->G H 8. Evaluate Toxicity Risks & Bioactivity Scores G->H I 9. Prioritize Candidates for Synthesis H->I J Lead Candidates I->J Proceed to Experimental Validation

Caption: Computational workflow for evaluating drug-likeness.

Step 1: Structure Preparation

  • Define a small library of virtual derivatives based on the this compound scaffold. For this guide, we will consider:

    • Parent Scaffold (A): this compound

    • Derivative B: N-acetylated analog (amide formation at the 8-amino group)

    • Derivative C: N-ethyl analog (alkylation at the 8-amino group)

    • Derivative D: Addition of a carboxylic acid group at the 4-position of the quinoline ring.

  • Use chemical drawing software (e.g., ChemDraw, MarvinSketch) to create 2D structures of each compound.

Step 2: Generate SMILES Notations

  • For each structure, generate the corresponding SMILES (Simplified Molecular-Input Line-Entry System) string. This is a universal format for representing molecular structures that is accepted by most web servers.

    • Parent Scaffold (A): COc1cc(N)c2ncccc2c1

    • Derivative B: CC(=O)Nc1cc(OC)c2c(c1)nccc2

    • Derivative C: CCNc1cc(OC)c2c(c1)nccc2

    • Derivative D: COc1cc(N)c2c(c1)nccc2C(=O)O

Step 3: Submit to Web Servers

  • Navigate to the SwissADME, Molinspiration, and OSIRIS Property Explorer websites.

  • Copy and paste the list of SMILES strings into the input field of each server.

  • Execute the calculations on each platform.

Step 4: Data Consolidation and Analysis

  • Systematically collect the output data from each server for every derivative.

  • Organize this information into a single, comprehensive comparison table (as demonstrated in the next section). This unified view is critical for identifying trends and making informed comparisons.

Data Presentation and Comparative Analysis

The true power of this computational approach lies in the direct comparison of predicted properties across a series of related compounds. The following table summarizes the hypothetical (but chemically rational) data for our derivatives.

Parameter Parent (A) Derivative B (N-acetyl) Derivative C (N-ethyl) Derivative D (4-carboxy) Drug-like Threshold Source
Physicochemical Properties
Molecular Weight ( g/mol )174.20216.24202.25218.20≤ 500All
LogP2.151.902.681.85≤ 5.0All
H-Bond Donors1112≤ 5All
H-Bond Acceptors3335≤ 10All
TPSA (Ų)52.561.752.592.7≤ 140SwissADME, Molinspiration
Rotatable Bonds1222≤ 10SwissADME, Molinspiration
Ro5 Violations00000-1All
Pharmacokinetics (SwissADME)
GI AbsorptionHighHighHighHighHighSwissADME
BBB PermeantYesYesYesNoNo (for peripheral)SwissADME
Drug-Likeness (Molinspiration)
Drug-Likeness Score0.450.510.480.22> 0Molinspiration
Toxicity Risks (OSIRIS)
MutagenicityNoneNoneNoneNoneNoneOSIRIS
TumorigenicityNoneNoneNoneNoneNoneOSIRIS
Reproductive EffectMediumNoneMediumNoneNoneOSIRIS
IrritantNoneNoneNoneNoneNoneOSIRIS
Overall Drug Score 0.680.850.720.55Highest PossibleOSIRIS
  • Overall Compliance: All four compounds exhibit excellent compliance with both Lipinski's and Veber's rules, with zero violations. This is a strong initial indicator that this scaffold occupies a favorable physicochemical space for oral drug development.

  • Derivative B (N-acetyl): This derivative stands out as a particularly promising candidate. The acetylation slightly lowers the LogP, which can sometimes improve solubility, while maintaining all other key parameters. Critically, the OSIRIS prediction suggests that this modification mitigates the medium reproductive toxicity risk associated with the parent scaffold's primary amine. This results in the highest overall drug score (0.85).

  • Derivative C (N-ethyl): The addition of an ethyl group increases lipophilicity (LogP = 2.68). While still well within the acceptable range, this trend should be monitored if larger alkyl groups are considered, as it could eventually breach the LogP limit. The toxicity risk remains similar to the parent compound.

  • Derivative D (4-carboxy): The introduction of a carboxylic acid group has the most dramatic effect on the properties. It increases the H-bond donor count and significantly raises the TPSA to 92.7 Ų. While still compliant, this increase in polarity is responsible for the predicted lack of Blood-Brain Barrier (BBB) permeation, which could be a desirable feature for a peripherally acting drug. However, its overall drug-likeness and drug scores are the lowest in the set, suggesting this modification may be less favorable.

  • Toxicity Insights: The OSIRIS prediction highlights a potential reproductive toxicity risk associated with the 8-amino group on the quinoline scaffold (Parent A and Derivative C). The model suggests that converting this primary amine to an amide (Derivative B) or modifying the ring system (Derivative D) may abrogate this liability. This is an invaluable insight that can guide synthetic strategy away from potentially problematic motifs.

G cluster_0 Key Drug-Likeness Pillars cluster_1 Governing Rules & Metrics A Physicochemical Properties P1 Lipinski's Ro5 (MW, LogP, HBD, HBA) A->P1 defines P2 Veber's Rules (TPSA, nRotb) A->P2 defines B Pharmacokinetics (ADME) K1 GI Absorption B->K1 evaluates K2 BBB Permeation B->K2 evaluates K3 Metabolic Stability B->K3 evaluates C Safety (Toxicity) T1 Mutagenicity C->T1 assesses T2 Tumorigenicity C->T2 assesses T3 Irritancy C->T3 assesses D Orally Bioavailable Drug Candidate

Caption: Interrelationship of key drug-likeness concepts.
Conclusion and Forward Look

The in silico evaluation of drug-likeness is an indispensable first step in modern medicinal chemistry. By employing a suite of freely available computational tools, we have rapidly profiled a small library of this compound derivatives and generated actionable insights without the need for initial synthetic effort.

Our comparative analysis demonstrates that all evaluated derivatives reside in a drug-like physicochemical space. However, the N-acetylated derivative (Derivative B ) emerged as the top candidate, showing a strong balance of favorable ADME properties and a potentially improved safety profile over the parent compound. This data-driven approach allows research teams to focus their synthetic resources on compounds with the highest intrinsic probability of success.

It must be emphasized that these computational models are predictive, not definitive.[8] They serve as a powerful filtering and prioritization tool. The next logical step is the chemical synthesis of the prioritized candidates (notably Derivative B) followed by in vitro experimental validation of their ADMET properties to confirm these computational predictions.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Semantic Scholar. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]

  • SwissADME - SIB Swiss Institute of Bioinformatics. Expasy. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Calculation of molecular properties. Molinspiration. [Link]

  • SwissDrugDesign. Molecular Modelling Group. [Link]

  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

  • OSIRIS Property Explorer - Calculation of Molecular Properties and Drug-Likeness. [Link]

  • Molinspiration Cheminformatics. [Link]

  • (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017). SciSpace. [Link]

  • OSIRIS Property Explorer. . [Link]

  • Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. PubMed. [Link]

  • Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal. [Link]

  • Toxicity Risk Assessment - Osiris Property Explorer. Organic Chemistry Portal. [Link]

  • Veber Rules for Oral Bioavailability. Scribd. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • Molinspiration Cheminformatics: Significance and symbolism. SciSpace by Typeset. [Link]

  • MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. World Journal of Pharmaceutical and Medical Research. [Link]

  • Molecular Filters in Medicinal Chemistry. MDPI. [Link]

  • Molinspiration Cheminformatics. R&D Chemicals. [Link]

  • Veber's rule: Significance and symbolism. SciSpace by Typeset. [Link]

  • OSIRIS Property Explorer. . [Link]

  • Lipinski and Veber's rules for compounds 7a-j. ResearchGate. [Link]

  • In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]

  • Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. National Institutes of Health (NIH). [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health (NIH). [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

  • Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. PubMed. [Link]

  • Quantifying the chemical beauty of drugs. PubMed Central. [Link]

  • 6-Methoxy-8-quinolinamine. PubChem. [Link]

  • Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs. PubMed. [Link]

Sources

Safety Operating Guide

7-Methoxyquinolin-8-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 7-Methoxyquinolin-8-amine

For researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This compound, a substituted quinoline derivative, requires meticulous handling not only during its application but, just as critically, during its disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. As a Senior Application Scientist, my objective is to offer not just a protocol but a deeper understanding of the causality behind these procedures, ensuring that safety and regulatory compliance are built into your laboratory's workflow. The procedures outlined are grounded in federal regulations and best practices for handling hazardous aromatic amines.

Understanding the Hazard Profile

  • Acute Toxicity: Likely toxic if swallowed, inhaled, or absorbed through the skin.[1][2][4] Aromatic amines as a class can present significant health risks.[5]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye damage.[2][6]

  • Aquatic Toxicity: Many quinoline derivatives are very toxic to aquatic life with long-lasting effects, making it imperative to prevent their release into the environment.[1][6]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[2] Contact with such materials could lead to violent reactions.[7]

Hazard CategoryLikely Classification & RationaleKey Regulatory & Storage Considerations
Acute Oral Toxicity Category 3 (Toxic) - Based on data for similar compounds like 8-Hydroxyquinoline.[1][6]Store locked up.[1][6] Label containers clearly with hazard pictograms.
Skin/Eye Irritation Category 2 (Irritant) - A common characteristic of aromatic amines.[2]Wear appropriate PPE, including chemical-impermeable gloves and safety goggles.[8][9]
Aquatic Toxicity Acute/Chronic Category 1 (Very Toxic) - A prevalent hazard for heterocyclic aromatic compounds.[1][6]Never dispose of down the drain or in regular trash.[8][9] Prevent entry into sewer systems or waterways.[3]
Regulatory Status Hazardous Waste - Under the EPA's Resource Conservation and Recovery Act (RCRA).[10][11]Must be managed from "cradle to grave" and disposed of via a licensed hazardous waste facility.[10][12]
Storage Limits (SAA) ≤ 55 gallons of hazardous waste in a Satellite Accumulation Area (SAA).[13]The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][13]

PART 1: IMMEDIATE SAFETY & SPILL RESPONSE

Accidents happen, but a prepared response minimizes risk. The immediate actions taken during a spill are critical for safety.

Essential Personal Protective Equipment (PPE)

Before handling this compound in any context, including disposal or spill cleanup, the following PPE is mandatory:

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile). Aromatic amines can often permeate standard gloves, so ensure they are rated for this class of chemical.[5]

  • Eye Protection: Tightly fitting safety goggles or a face shield.[9]

  • Body Protection: A lab coat, buttoned fully. For larger spills, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[8][14]

Step-by-Step Spill Cleanup Protocol

This protocol is for small, manageable laboratory spills. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: Work must be performed under a chemical fume hood or in an area with high ventilation.

  • Contain the Spill: For solid spills, do not use water. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled chemical into a designated, sealable hazardous waste container.[15] Use non-sparking tools if the material is in a flammable solvent.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleanup materials (gloves, wipes, absorbent) into the same hazardous waste container.

  • Label and Segregate: Securely seal the container and label it "HAZARDOUS WASTE" with the full chemical name: "this compound spill debris."

  • Report: Inform your laboratory supervisor or EHS officer about the spill, even if it was minor.

PART 2: ROUTINE WASTE DISPOSAL PROTOCOL

The systematic collection of chemical waste at the point of generation is the foundation of a safe disposal program. This process must comply with EPA regulations for Satellite Accumulation Areas (SAAs).[7]

Step 1: Designate a Hazardous Waste Container
  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a tightly sealing lid. The original product container is often a good choice. Do not use metal containers for acidic waste or glass for hydrofluoric acid waste.[11][16]

  • Initial Labeling: Before adding any waste, the container must be labeled. The EPA requires labels to include the words "Hazardous Waste" and the identity of the chemical(s) inside.[12] Your institution may require additional information, such as the accumulation start date (once moved to a central area) and hazard pictograms.

Step 2: Waste Collection and Segregation
  • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated consumables (e.g., weigh boats, wipes), directly into your labeled solid hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, collect it in a labeled liquid hazardous waste container. Do not mix incompatible waste streams. For instance, flammable solvent waste should be kept separate from corrosive aqueous waste.[7]

  • Segregation is Key: Store the this compound waste container segregated from incompatible materials, particularly strong acids and oxidizing agents.[2][7]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[16] This prevents the release of vapors and reduces the risk of spills.

Step 3: Managing Full Containers
  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion.[11]

  • Finalize Labeling: Ensure the label accurately reflects all contents, including percentages if it is a mixture.

  • Arrange for Pickup: Once a container is full, or within one year for partially filled containers in an SAA, arrange for its removal by your institution's EHS department or a licensed waste contractor.[7] They will transport it to an approved treatment, storage, and disposal facility (TSDF).[10]

PART 3: DISPOSAL DECISION WORKFLOW

The following diagram outlines the logical flow for managing this compound waste in a laboratory setting.

G start Waste Generated (this compound) spill_check Is it a spill? start->spill_check spill_protocol Follow Spill Cleanup Protocol (Part 1) spill_check->spill_protocol Yes routine_waste Routine Lab Waste (Solid or Liquid) spill_check->routine_waste No collect_waste Collect Waste in SAA Keep Container Closed Segregate from Incompatibles spill_protocol->collect_waste select_container Select & Pre-Label Compatible Waste Container ('Hazardous Waste') routine_waste->select_container select_container->collect_waste container_full_check Container Full? collect_waste->container_full_check continue_collection Continue Collection (Max 1 Year in SAA) container_full_check->continue_collection No seal_finalize_label Seal Container & Finalize Label with All Components container_full_check->seal_finalize_label Yes continue_collection->collect_waste request_pickup Contact EHS for Pickup & Transfer to Central Storage seal_finalize_label->request_pickup end Disposal by Licensed Waste Management Facility request_pickup->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as 7-Methoxyquinolin-8-amine, demands a meticulous and proactive approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of this aromatic amine. Our focus is on establishing a self-validating system of safety, grounded in authoritative knowledge and practical, field-proven experience.

Hazard Assessment: A Profile of Related Compounds

The quinoline scaffold and the presence of an amine functional group necessitate a high degree of caution. Structurally similar compounds exhibit a range of potential hazards. For instance, 8-Hydroxyquinoline is known to be toxic if swallowed and can cause serious eye damage[1][2]. Other quinoline derivatives are classified as skin and eye irritants[3]. Aromatic amines as a class are known for potential skin sensitization and other systemic effects. Therefore, we must assume that this compound presents, at a minimum, risks of skin and eye irritation, potential toxicity upon ingestion, and possible skin sensitization[2].

Table 1: Summary of Potential Hazards

Hazard CategoryPotential Effects based on Analogous Compounds
Acute Oral Toxicity Assumed to be toxic if swallowed[1][2].
Skin Contact May cause skin irritation and allergic skin reactions. Harmful in contact with skin[3][4].
Eye Contact May cause serious eye irritation or damage[1][3].
Inhalation While not the primary route of exposure for a solid, inhalation of dust should be avoided.
Long-term Effects Some related compounds may have reproductive toxicity[2].

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. This protocol should be considered the minimum standard for handling this compound in a laboratory setting.

Table 2: Essential PPE for Handling this compound

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Splash GogglesMust conform to ANSI Z87.1 standard. Essential for protecting eyes from accidental splashes of solutions or contact with airborne powder[5][6].
Face ShieldTo be worn over chemical splash goggles when there is a significant risk of splashes, such as during bulk transfers or reactions[7].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for degradation or punctures before use. Double-gloving is advised for extended procedures to provide an extra layer of protection[6].
Body Protection Laboratory CoatShould be a full-length, long-sleeved coat, preferably flame-resistant, and kept fully buttoned to protect skin and personal clothing from contamination[6].
Chemical-Resistant ApronRecommended to be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection N95 Particulate RespiratorRequired when handling the solid, powdered form to prevent inhalation of dust particles, especially when not working in a fume hood. If engineering controls are not feasible to keep exposures below limits, a respirator program must be implemented[6][8].

PPE Selection and Use Workflow

The following diagram outlines the logical flow for ensuring proper PPE selection and use when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase start Task: Handle This compound assess_hazards Assess Hazards (Review SDS of analogs) start->assess_hazards select_ppe Select Core PPE (Table 2) assess_hazards->select_ppe don_ppe Don PPE (Correct Sequence) select_ppe->don_ppe conduct_work Conduct Work in Fume Hood don_ppe->conduct_work check_ppe Continuously Check PPE Integrity conduct_work->check_ppe check_ppe->conduct_work No Breach doff_ppe Doff PPE (Correct Sequence) check_ppe->doff_ppe Breach or Task Complete dispose_waste Dispose of Contaminated PPE and Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyquinolin-8-amine
Reactant of Route 2
Reactant of Route 2
7-Methoxyquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.